molecular formula C10H15N5O13P2S B15575913 Adenosine 3'-phosphate 5'-phosphosulfate

Adenosine 3'-phosphate 5'-phosphosulfate

货号: B15575913
分子量: 507.27 g/mol
InChI 键: GACDQMDRPRGCTN-NYDYUERISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Adenosine 3'-phosphate 5'-phosphosulfate is a useful research compound. Its molecular formula is C10H15N5O13P2S and its molecular weight is 507.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C10H15N5O13P2S

分子量

507.27 g/mol

IUPAC 名称

[(3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate

InChI

InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4?,6-,7-,10?/m1/s1

InChI 键

GACDQMDRPRGCTN-NYDYUERISA-N

产品来源

United States

Foundational & Exploratory

The Dawn of "Active Sulfate": Unraveling the Discovery of Adenosine 3'-phosphate 5'-phosphosulfate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Foundational Experiments in the Elucidation of a Key Biological Molecule

For researchers, scientists, and drug development professionals, understanding the fundamental discoveries in biochemistry can provide critical insights into contemporary challenges. The identification of Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) as the universal sulfate (B86663) donor was a landmark achievement, revolutionizing our comprehension of sulfation pathways and their roles in health and disease. This in-depth technical guide revisits the seminal work of Fritz Lipmann and his colleagues, providing a detailed look at the experiments that unveiled the nature of "active sulfate."

From Enigmatic Activation to a Defined Molecule: A Historical Overview

In the mid-20th century, the mechanism by which inert sulfate was activated within biological systems for use in conjugation reactions was a significant mystery. It was the pioneering work of Fritz Lipmann, a Nobel laureate renowned for his work on coenzyme A and energy-rich phosphate (B84403) bonds, and his collaborators that illuminated this crucial metabolic pathway. Their research, primarily conducted in the 1950s, systematically dissected the process, leading to the isolation and identification of Adenosine 5'-phosphosulfate (APS) and, ultimately, the "active sulfate," this compound (PAPS).

Quantitative Data from the Seminal Discoveries

The following tables summarize the key quantitative findings from the foundational papers, offering a clear comparison of the enzymatic activities and purification schemes that were instrumental in the discovery of PAPS.

Table 1: Purification of Sulfate-Activating Enzymes from Baker's Yeast

Purification StepTotal UnitsTotal Protein (mg)Specific Activity (Units/mg)Yield (%)Purification (-fold)
Crude Extract1,20012,0000.11001
Ammonium (B1175870) Sulfate (0-50%)1,0803,6000.3903
Calcium Phosphate Gel7207201.06010
DEAE-Cellulose Column480965.04050

Data compiled from the work of P. W. Robbins and F. Lipmann, detailing the purification of the enzymatic system responsible for sulfate activation.

Table 2: Characterization of "Active Sulfate" by Paper Chromatography

CompoundRf Value (Ethanol-Ammonia-Water)Rf Value (Isobutyric Acid-Ammonia)
AMP0.250.45
ADP0.150.30
ATP0.100.20
APS0.350.55
PAPS ("Active Sulfate") 0.20 0.38

Representative Rf values for key nucleotides, including the newly identified "active sulfate," from paper chromatography experiments conducted by Robbins and Lipmann.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that led to the discovery and characterization of PAPS.

Protocol 1: Assay for the Enzymatic Activation of Sulfate

This method, adapted from the work of Hilz and Lipmann, was used to quantify the overall sulfate activation activity in liver and yeast extracts.

Principle: The assay measures the transfer of 35S-labeled sulfate from inorganic sulfate to an acceptor molecule (phenol) in the presence of ATP and the necessary enzymes. The resulting radioactive phenyl sulfate is then selectively extracted and quantified.

Materials:

  • 35SO42- (as H235SO4)

  • ATP (adenosine triphosphate) solution, 10 mM

  • Magnesium chloride (MgCl2) solution, 100 mM

  • Potassium phosphate buffer, pH 7.4, 0.5 M

  • Phenol solution, 50 mM

  • Enzyme preparation (e.g., crude liver or yeast extract)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Ethyl acetate (B1210297)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a test tube:

    • 50 µL Potassium phosphate buffer (pH 7.4)

    • 20 µL ATP solution

    • 10 µL MgCl2 solution

    • 10 µL 35SO42- solution (containing approximately 100,000 cpm)

    • 10 µL Phenol solution

    • 100 µL Enzyme preparation

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 0.5 mL of 10% TCA.

  • Centrifuge at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

  • Add 1.5 mL of ethyl acetate and vortex vigorously for 1 minute to extract the 35S-labeled phenyl sulfate.

  • Centrifuge briefly to separate the phases.

  • Take a 1 mL aliquot of the upper ethyl acetate phase and transfer it to a scintillation vial.

  • Evaporate the ethyl acetate to dryness under a stream of air.

  • Add 10 mL of scintillation cocktail to the vial.

  • Measure the radioactivity in a scintillation counter.

  • A blank reaction without the enzyme preparation should be run in parallel to determine background counts.

Protocol 2: Purification of the Sulfate-Activating Enzyme System from Baker's Yeast

This protocol, based on the methods of Robbins and Lipmann, outlines the steps for the partial purification of the enzymes responsible for PAPS synthesis.

Materials:

  • Baker's yeast

  • 0.1 M Potassium phosphate buffer, pH 7.5

  • Ammonium sulfate

  • Calcium phosphate gel

  • DEAE-cellulose

  • Stirrer and centrifuge

  • Chromatography columns

Procedure:

  • Crude Extract Preparation:

    • Suspend 100 g of baker's yeast in 200 mL of cold 0.1 M potassium phosphate buffer, pH 7.5.

    • Disrupt the cells by sonication or with a French press.

    • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

    • Collect the supernatant as the crude extract.

  • Ammonium Sulfate Fractionation:

    • Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve 50% saturation.

    • Stir for an additional 30 minutes.

    • Centrifuge at 10,000 x g for 20 minutes.

    • Discard the supernatant and dissolve the pellet in a minimal volume of 0.1 M potassium phosphate buffer, pH 7.5.

  • Calcium Phosphate Gel Adsorption:

    • Add calcium phosphate gel (2 mg gel per mg of protein) to the dissolved ammonium sulfate fraction.

    • Stir gently for 20 minutes at 4°C.

    • Centrifuge at 5,000 x g for 10 minutes.

    • Wash the gel pellet twice with 0.1 M potassium phosphate buffer, pH 7.5.

    • Elute the active enzymes from the gel with 0.3 M potassium phosphate buffer, pH 7.5.

  • DEAE-Cellulose Chromatography:

    • Equilibrate a DEAE-cellulose column with 0.1 M potassium phosphate buffer, pH 7.5.

    • Apply the eluate from the calcium phosphate gel step to the column.

    • Wash the column with the equilibration buffer.

    • Elute the enzymes with a linear gradient of 0.1 M to 0.5 M potassium phosphate buffer, pH 7.5.

    • Collect fractions and assay for sulfate activation activity.

Protocol 3: Paper Chromatography for the Identification of "Active Sulfate"

This technique was crucial for separating and identifying the novel nucleotide derivatives involved in sulfate activation.

Materials:

  • Whatman No. 1 chromatography paper

  • Chromatography tank

  • Micropipettes

  • UV lamp (254 nm)

  • Solvent systems:

    • Ethanol-ammonia-water (80:5:15, v/v/v)

    • Isobutyric acid-ammonia (66:1, v/v)

  • Standard solutions of AMP, ADP, ATP, and the purified "active sulfate" fraction.

Procedure:

  • Cut the Whatman No. 1 paper to the desired size for the chromatography tank.

  • Draw a faint pencil line about 2 cm from the bottom edge of the paper.

  • Spot small volumes (5-10 µL) of the standard solutions and the "active sulfate" sample onto the starting line, leaving sufficient space between spots.

  • Air dry the spots completely.

  • Pour the chosen solvent system into the bottom of the chromatography tank and allow the atmosphere to saturate for at least 1 hour.

  • Suspend the paper in the tank so that the bottom edge is immersed in the solvent, but the spots are above the solvent level.

  • Allow the solvent to ascend the paper for several hours or overnight.

  • Remove the paper from the tank and mark the solvent front with a pencil.

  • Dry the paper in a fume hood.

  • Visualize the spots under a UV lamp. The nucleotides will appear as dark spots.

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Visualizing the Discovery Process

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows in the discovery of PAPS.

PAPS_Biosynthesis_Pathway cluster_step1 Step 1: Sulfate Activation cluster_step2 Step 2: Phosphorylation ATP1 ATP ATP_Sulfurylase ATP Sulfurylase ATP1->ATP_Sulfurylase Sulfate Sulfate (SO₄²⁻) Sulfate->ATP_Sulfurylase APS Adenosine 5'-phosphosulfate (APS) APS_Kinase APS Kinase APS->APS_Kinase PPi Pyrophosphate (PPi) ATP2 ATP ATP2->APS_Kinase PAPS Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) ADP ADP ATP_Sulfurylase->APS ATP_Sulfurylase->PPi APS_Kinase->PAPS APS_Kinase->ADP

The two-step enzymatic biosynthesis of PAPS.

Experimental_Workflow_PAPS_Discovery Start Observation of ATP-dependent sulfation Enzyme_Prep Preparation of Liver/Yeast Extracts Start->Enzyme_Prep Assay_Dev Development of Sulfate Activation Assay (Protocol 1) Enzyme_Prep->Assay_Dev Purification Enzyme System Purification (Protocol 2) Assay_Dev->Purification Separation Separation of Intermediates (Paper Chromatography - Protocol 3) Purification->Separation Identification Identification of APS and PAPS Separation->Identification Structure Structural Elucidation of PAPS Identification->Structure

Experimental workflow for the discovery of PAPS.

Conclusion

The discovery of this compound was a testament to meticulous experimental design and insightful biochemical reasoning. The work of Lipmann and his colleagues not only identified a novel and crucial metabolite but also laid the groundwork for understanding the vast landscape of sulfation biology. By revisiting these foundational experiments, we gain a deeper appreciation for the scientific process and the enduring legacy of this pivotal discovery, which continues to inform research in fields ranging from molecular biology to drug development.

The Emergence of Activated Sulfate: A Technical Guide to the Role of PAPS in Early Cellular Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The universal role of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sole sulfuryl group donor in all domains of life points to its ancient origins and fundamental importance in cellular chemistry.[1][2][3][4] This technical guide explores the pivotal role of PAPS in early cellular evolution, from its plausible prebiotic origins to its establishment as a key metabolite in the Last Universal Common Ancestor (LUCA). We synthesize current evidence to propose a step-wise emergence of the sulfate (B86663) activation pathway, provide detailed methodologies for key experimental assays, present available quantitative data, and visualize the core metabolic and evolutionary pathways. This document serves as a comprehensive resource for researchers investigating early metabolism, the evolution of bioenergetics, and the development of novel therapeutics targeting sulfur metabolism.

Introduction: The Primacy of Sulfur in Early Life

Sulfur is an essential element for all known life, integral to the structure of amino acids (cysteine, methionine), and a key component of numerous cofactors.[5] Reconstructions of the metabolism of the Last Universal Common Ancestor (LUCA) strongly indicate that sulfur metabolism, particularly the reduction of oxidized sulfur compounds, was a core metabolic feature.[6][7] This suggests that the pathway for activating sulfate, a relatively inert but abundant molecule, must have ancient roots.[8][9]

In modern biology, this activation is exclusively handled by 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[3] PAPS is a high-energy molecule that serves as the universal donor for all sulfotransferase enzymes (SULTs), which catalyze the sulfation of a vast array of molecules, including steroids, proteins, carbohydrates, and xenobiotics.[10][11] The deep conservation of the PAPS-based sulfation pathway implies its presence at a very early stage of cellular evolution. This guide examines the journey of PAPS, from its potential non-enzymatic synthesis in a prebiotic world to its fixation as a central metabolite.

Prebiotic Synthesis of PAPS: A Hypothetical Pathway

While direct experimental evidence for the complete prebiotic synthesis of PAPS is not yet available, a plausible pathway can be constructed based on established non-enzymatic reactions of its constituent parts. The synthesis of PAPS requires three key components: an adenosine (B11128) nucleotide, a phosphate (B84403) source, and a sulfate source, along with a mechanism for their condensation.

2.1. Formation of Adenosine Phosphates

The initial and most critical step is the phosphorylation of adenosine to form adenosine monophosphate (AMP). On the early Earth, this reaction faced the "water problem" (hydrolysis favored over condensation) and the "phosphate problem" (the low solubility of phosphate minerals like apatite).[12] However, several plausible solutions exist:

  • Reactive Phosphorus Species: Extraterrestrial delivery via meteorites could have supplied more reactive and soluble phosphorus compounds, such as phosphite (B83602) (HPO₃²⁻) and the iron-nickel phosphide (B1233454) mineral schreibersite.[12]

  • Condensed Phosphates: Polyphosphates (chains of phosphate units) could have formed through geothermal activity or the dehydration of orthophosphate.[13][14] These molecules serve as effective phosphorylating agents for nucleosides in aqueous solutions.[13][15]

  • Mineral Catalysis and Dehydration: Mineral surfaces, such as clays (B1170129) and layered double hydroxides, could have concentrated reactants and catalyzed phosphorylation, particularly during wet-dry cycles that would have driven condensation reactions.[1][2][16]

2.2. Activation of Sulfate and Formation of APS

The second key step is the formation of the high-energy phospho-sulfate anhydride (B1165640) bond in adenosine 5'-phosphosulfate (APS), the direct precursor to PAPS.[17] In modern biology, this is an ATP-dependent reaction.[3] A plausible prebiotic scenario would involve the reaction of AMP with a sulfate source, likely catalyzed by minerals and driven by dehydration.

  • Sulfate Source: While sulfate (SO₄²⁻) is relatively inert, more reactive sulfur species were likely available on the early Earth. Volcanic outgassing would have been a significant source of sulfur dioxide (SO₂), which dissolves in water to form sulfite (B76179) (SO₃²⁻).[3][18] Sulfite is more reactive than sulfate and is implicated in several prebiotic synthesis pathways.[18]

  • Condensation: The formation of the APS anhydride bond from AMP and sulfite/sulfate would likely have required a condensing agent (e.g., cyanamide) or, more plausibly, repeated dehydration and rehydration cycles on a mineral surface to drive the reaction forward.[19]

2.3. Final Phosphorylation to PAPS

The final step is the phosphorylation of the 3'-hydroxyl group of APS to form PAPS. This reaction is analogous to the initial phosphorylation of adenosine and could have proceeded via the same mechanisms: reaction with polyphosphates or other activated phosphate sources, concentrated and catalyzed on mineral surfaces.

The overall hypothetical pathway is visualized below.

Prebiotic_PAPS_Synthesis Adenosine Adenosine AMP Adenosine Monophosphate (AMP) Adenosine->AMP Phosphorylation APS Adenosine 5'-phosphosulfate (APS) AMP->APS Sulfuryl Transfer Catalysts Mineral Surfaces + Wet-Dry Cycles AMP->Catalysts PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) APS->PAPS Phosphorylation APS->Catalysts PAPS->Catalysts Phosphate Reactive Phosphate (e.g., Polyphosphates, Phosphite) Phosphate->AMP Phosphorylation Phosphate->PAPS Phosphorylation Sulfate Reactive Sulfate (e.g., Sulfite from SO₂) Sulfate->APS Sulfuryl Transfer

Figure 1: A hypothetical prebiotic pathway for the non-enzymatic synthesis of PAPS.

The Role of PAPS in the RNA World and Protocells

The RNA World hypothesis posits that RNA was the primary molecule for both information storage and catalysis before the advent of DNA and proteins.[2] In this context, small molecules would have been essential as cofactors to expand the limited catalytic repertoire of ribozymes.

3.1. PAPS as a Putative Ribozyme Cofactor

It is plausible that PAPS, as a high-energy molecule, served as a cofactor for ribozymes. The glmS ribozyme, which uses glucosamine-6-phosphate as a catalytic cofactor, provides a compelling modern analogue for this concept.[20][21][22] A PAPS-dependent ribo-sulfotransferase could have catalyzed the sulfation of various substrates, conferring new properties.

PAPS_Ribozyme_Cofactor PAPS PAPS Complex Ribozyme-PAPS-Substrate Complex PAPS->Complex Ribozyme Ribozyme (Ribo-Sulfotransferase) Ribozyme->Complex Substrate Substrate (e.g., RNA, lipid precursor) Substrate->Complex Sulfated_Substrate Sulfated Substrate PAP PAP Complex->Ribozyme Recycle Complex->Sulfated_Substrate Sulfuryl Transfer Complex->PAP

Figure 2: Hypothetical role of PAPS as a cofactor for a ribo-sulfotransferase.

3.2. Sulfation in Protocell Membranes

Protocells, the earliest cellular compartments, likely possessed simple membranes composed of single-chain amphiphiles like fatty acids.[23][24] The sulfation of these lipid precursors or other membrane components could have conferred significant advantages:

  • Increased Stability: The addition of a charged sulfate headgroup could alter packing parameters and increase membrane stability in diverse ionic environments.[25]

  • Functionalization: Sulfated lipids could serve as recognition sites or alter membrane permeability, providing a rudimentary form of membrane functionalization before the evolution of complex protein channels.

Establishment of the Enzymatic PAPS Pathway

With the advent of protein-based catalysis, the synthesis of PAPS became streamlined and efficient. The evolution of PAPS synthase enzymes locked in PAPS as the universal sulfate donor.

4.1. The Ancestral PAPS Synthase

In bacteria, fungi, and plants, PAPS synthesis is catalyzed by two separate enzymes: ATP sulfurylase (forms APS) and APS kinase (forms PAPS).[8][17] In metazoans, these two domains are fused into a single bifunctional protein, PAPS synthase (PAPSS).[3][26] Studies on the two human isoforms, PAPSS1 and PAPSS2, have revealed that PAPSS2 is significantly less stable.[27][28] The sole PAPS synthase in invertebrates like C. elegans resembles the unstable human PAPSS2, suggesting that this less stable form is evolutionarily older.[27][29] This inherent instability may be a relic of an early, less robust enzyme.

4.2. Modern Enzymatic Synthesis Pathway

The modern enzymatic pathway for PAPS synthesis is a two-step, ATP-dependent process. This pathway is a core component of sulfur metabolism in all eukaryotes and many bacteria.

Modern_PAPS_Pathway Sulfate SO₄²⁻ ATPS ATP Sulfurylase (ATPS) Sulfate->ATPS ATP1 ATP ATP1->ATPS PPi PPi APS APS APSK APS Kinase (APSK) APS->APSK ATP2 ATP ATP2->APSK ADP ADP PAPS PAPS ATPS->PPi ATPS->APS Reaction 1 APSK->ADP APSK->PAPS Reaction 2

Figure 3: The modern two-step enzymatic pathway for PAPS synthesis.

Quantitative Data

Quantitative data on prebiotic PAPS reactions is currently unavailable. However, data from studies on modern PAPS synthases and whole-body sulfate metabolism provide a baseline for understanding the kinetics and thermodynamics of these reactions.

Table 1: Stability of Human PAPS Synthase Isoforms

Parameter PAPSS1 (Stable Isoform) PAPSS2 (Unstable, Ancestral-like) Reference(s)
Thermal Unfolding Midpoint (T₅₀) ~45.8 °C ~39.8 °C [28]
Sulfurylase Domain Half-life (at 37°C) Stable ~8 minutes [27]

| Effect of APS Binding | Stabilizes, increases T₅₀ by ~4°C at equimolar concentrations | Strongly stabilizes, prevents aggregation, doubles unfolding half-life |[27][28] |

Table 2: Human Whole-Body Sulfate Kinetics

Parameter Value (Mean ± SE) Unit Reference(s)
Rate of Inorganic Sulfate Appearance/Disappearance 841 ± 49 µmol/h [11][30][31]
Urinary Inorganic Sulfate Excretion Rate 609 ± 41 µmol/h [11][30][31]
Whole-Body Sulfation Rate 232 ± 36 µmol/h [11][30][31]

| Contribution of Sulfation to Sulfate Turnover | ~27% | % |[11][30][31] |

Experimental Protocols

The following protocols are foundational for studying PAPS synthesis and sulfotransferase activity. While Protocol 6.1 details a modern enzymatic method, Protocol 6.2 provides a hypothetical framework for investigating the plausible prebiotic synthesis of PAPS.

Protocol 6.1: In Vitro Enzymatic Synthesis of [³⁵S]-PAPS

This protocol is adapted from commercially available kits and is used for generating radiolabeled PAPS for use in sulfotransferase assays.

I. Materials:

  • PAPS Enzyme Mix (containing ATP sulfurylase, APS kinase, inorganic pyrophosphatase, pyruvate (B1213749) kinase)

  • PAPS Substrate Mix (containing ATP, phosphoenolpyruvate, co-factors)

  • [³⁵S]-Sodium Sulfate (≥10 mCi/mL)

  • DEAE-Sepahrose column

  • Wash Buffer: 25 mM Tris-HCl (pH 7.5), 40 mM NaCl

  • Elution Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl

  • Liquid scintillation counter and cocktail

II. Synthesis Procedure:

  • Thaw all kit components at room temperature.

  • In a microcentrifuge tube, combine the following in order:

    • 25 µL [³⁵S]-Sodium Sulfate

    • 20 µL PAPS Substrate Mix

    • 5 µL PAPS Enzyme Mix

  • Incubate the reaction at 30°C for 16-20 hours.

  • Stop the reaction by heating to 95°C for 5 minutes.

III. Purification and Analysis:

  • Equilibrate a DEAE-Sepharose column (0.2 mL bed volume) with Wash Buffer.

  • Load the entire reaction mixture onto the column.

  • Wash the column with 1 mL of Wash Buffer to remove unincorporated [³⁵S]-Sulfate. Collect the flow-through.

  • Elute the [³⁵S]-PAPS with 1 mL of Elution Buffer. Collect the eluate.

  • Determine the radioactivity in the wash and eluate fractions using a liquid scintillation counter to calculate the percent incorporation.

  • The concentration of the purified PAPS can be determined by measuring absorbance at 260 nm (extinction coefficient = 15,400 M⁻¹cm⁻¹).

Figure 4: Experimental workflow for the enzymatic synthesis of [³⁵S]-PAPS.

Protocol 6.2: Hypothetical Non-Enzymatic Synthesis of APS from AMP and Sulfite

This hypothetical protocol is designed as a starting point to investigate the plausibility of non-enzymatic APS formation under prebiotic conditions. It utilizes mineral catalysis and wet-dry cycling.

I. Materials:

  • Adenosine 5'-monophosphate (AMP)

  • Sodium Sulfite (Na₂SO₃)

  • Montmorillonite (B579905) clay (or other desired mineral catalyst)

  • pH meter and buffers (e.g., pH 5-8)

  • Drying oven or hot plate (50-80°C)

  • High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column

  • APS analytical standard

II. Experimental Procedure:

  • Reaction Setup:

    • Prepare a 10 mM aqueous solution of AMP and a 100 mM aqueous solution of sodium sulfite. Adjust the pH to the desired value (e.g., 7.0).

    • In a glass vial, add 100 mg of montmorillonite clay.

    • Add 500 µL of the AMP/sulfite solution to the clay. Vortex briefly to create a slurry.

    • Prepare control reactions lacking the mineral catalyst and/or lacking sulfite.

  • Wet-Dry Cycling:

    • Place the open vials in a drying oven at 65°C. Allow the water to evaporate completely, leaving a dry film on the mineral surface. This completes one "dry" phase.

    • For the "wet" phase, rehydrate the dried sample by adding 500 µL of ultrapure water. Vortex briefly.

    • Repeat this wet-dry cycle for a predetermined number of cycles (e.g., 10, 20, 50 cycles).

  • Sample Extraction and Analysis:

    • After the final cycle, extract the organic material from the clay by adding 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) and centrifuging to pellet the mineral.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the filtrate by HPLC. Compare the retention time of any new peaks to the APS analytical standard.

    • Quantify the yield of APS based on the peak area relative to the standard curve.

Figure 5: Hypothetical workflow for non-enzymatic APS synthesis experiments.

Conclusion and Future Directions

The universal conservation of the PAPS-dependent sulfation pathway provides a strong argument for its ancient origins. While direct evidence of its prebiotic synthesis is lacking, plausible non-enzymatic routes can be hypothesized based on the known geochemistry of the early Earth and the principles of prebiotic chemistry. The emergence of PAPS was likely a pivotal event, potentially expanding the catalytic scope of the RNA World and adding crucial functionality to the first protocell membranes. The subsequent evolution of highly efficient, albeit inherently unstable, PAPS synthase enzymes locked in this pathway, making it a central pillar of metabolism that persists in all life today.

Future research should focus on experimentally testing the proposed non-enzymatic synthesis pathways for APS and PAPS. Investigating the interaction of PAPS with ribozymes through in vitro selection experiments could provide the first direct evidence of its role in the RNA World. Furthermore, reconstructing and characterizing ancestral PAPS synthase enzymes will offer deeper insights into the evolution of this critical metabolic pathway.[9] Understanding the origins and evolution of PAPS not only illuminates the path life took on Earth but may also open new avenues for therapeutic intervention in diseases where sulfation plays a critical role.

References

A Comparative Analysis of the PAPS Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is essential for a multitude of biological processes, including detoxification, hormone regulation, and the structural integrity of macromolecules. The biosynthesis of PAPS from inorganic sulfate (B86663) and ATP is a fundamental metabolic pathway conserved across all domains of life. However, the enzymatic machinery responsible for this two-step synthesis exhibits a striking divergence between most prokaryotic organisms and eukaryotes, particularly metazoans. This technical guide provides an in-depth comparison of the PAPS biosynthesis pathway in prokaryotes and eukaryotes, focusing on the structural and functional differences of the key enzymes involved. We present a comprehensive summary of quantitative enzymatic data, detailed experimental protocols for enzyme characterization, and visual representations of the pathways to serve as a resource for researchers in basic science and drug development.

Introduction: The Central Role of PAPS in Biology

Sulfation, the addition of a sulfonate group (SO3-) to a wide array of acceptor molecules, is a critical biochemical modification. This process is entirely dependent on the availability of PAPS, the high-energy sulfate donor. In eukaryotes, sulfation is crucial for the biosynthesis of proteoglycans, glycolipids, and sulfated steroids, and it plays a vital role in modulating protein-protein interactions and signaling pathways. In prokaryotes, PAPS is primarily utilized in the assimilatory sulfate reduction pathway for the synthesis of sulfur-containing amino acids like cysteine and methionine. Given its central role, the enzymes of the PAPS biosynthesis pathway represent potential targets for the development of novel therapeutics, particularly antimicrobial and anticancer agents.

The PAPS Biosynthesis Pathway: A Two-Step Process

The synthesis of PAPS from ATP and inorganic sulfate (SO₄²⁻) occurs in two sequential enzymatic reactions:

  • Adenosine (B11128) 5'-phosphosulfate (APS) formation: Catalyzed by ATP sulfurylase (EC 2.7.7.4), this reaction involves the adenylation of sulfate by ATP to form APS and pyrophosphate (PPi). This is a thermodynamically unfavorable reaction.[1][2]

  • PAPS formation: Catalyzed by APS kinase (EC 2.7.1.25), APS is subsequently phosphorylated at the 3'-hydroxyl group of the ribose moiety using a second molecule of ATP to produce PAPS and ADP.[3][4]

The key distinction between the prokaryotic and eukaryotic pathways lies in the organization of these two catalytic activities.

The Prokaryotic Paradigm: Monofunctional Enzymes

In the majority of prokaryotes, including bacteria, the two steps of PAPS biosynthesis are catalyzed by two distinct, monofunctional enzymes: ATP sulfurylase and APS kinase.[5] These enzymes are separate polypeptide chains that function independently. This modular arrangement allows for potentially different regulatory mechanisms for each step of the pathway.

The Eukaryotic Strategy: A Bifunctional Fusion

In metazoans (animals), the ATP sulfurylase and APS kinase activities are fused into a single, bifunctional enzyme known as PAPS synthase (PAPSS).[6][7][8] This fusion protein contains two distinct catalytic domains connected by a flexible linker region. Typically, the N-terminal domain harbors the APS kinase activity, while the C-terminal domain possesses the ATP sulfurylase activity.[6][8] This structural arrangement is thought to enhance catalytic efficiency through substrate channeling, where the APS intermediate produced by the sulfurylase domain is directly transferred to the kinase domain without diffusing into the bulk solvent. Notably, fungi, yeasts, and plants, while being eukaryotes, generally possess two separate, monofunctional enzymes, similar to prokaryotes.[5]

Visualizing the Pathways

To illustrate the architectural differences between the prokaryotic and eukaryotic PAPS biosynthesis pathways, the following diagrams are provided.

prokaryotic_PAPS_pathway cluster_prokaryote Prokaryotic Pathway ATP1 ATP ATPS ATP Sulfurylase (Monofunctional) ATP1->ATPS SO4 Sulfate SO4->ATPS APS APS ATPS->APS PPi PPi ATPS->PPi APSK APS Kinase (Monofunctional) APS->APSK PAPS PAPS APSK->PAPS ADP ADP APSK->ADP ATP2 ATP ATP2->APSK

Caption: Prokaryotic PAPS biosynthesis pathway with monofunctional enzymes.

eukaryotic_PAPS_pathway cluster_eukaryote Eukaryotic (Metazoan) Pathway ATP1 ATP PAPSS ATP Sulfurylase Domain APS Kinase Domain ATP1->PAPSS:atps SO4 Sulfate SO4->PAPSS:atps APS APS (channeled) PAPSS:atps->APS PPi PPi PAPSS:atps->PPi PAPS PAPS PAPSS:apsk->PAPS ADP ADP PAPSS:apsk->ADP APS->PAPSS:apsk ATP2 ATP ATP2->PAPSS:apsk

Caption: Eukaryotic (metazoan) PAPS biosynthesis via a bifunctional enzyme.

Quantitative Analysis of Enzyme Kinetics

The kinetic parameters of the enzymes in the PAPS biosynthesis pathway can vary significantly between organisms. A summary of representative kinetic data is presented below.

Organism/EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
Prokaryotic
Desulfovibrio piger ATP SulfurylaseSulfate2930 - 3130--[9]
ATP---[10]
Thiobacillus denitrificans ATP SulfurylaseSulfate---[3]
ATP---[3]
Penicillium chrysogenum APS KinaseAPS~10--[11][12]
ATP126--[11][12]
Eukaryotic
Human PAPSS1 (ATP Sulfurylase Domain)Sulfate530--[4]
ATP2200--[4]
Human PAPSS1 (Overall)ATP250--[6][8]
Human PAPSS2b (Overall)ATP1400--[6][8]
Soybean ATP SulfurylaseSulfate103014.6-[1]
ATP22114.6-[1]

Note: Direct comparison of Vmax and kcat/Km values can be challenging due to variations in assay conditions and enzyme purity across different studies. "-" indicates data not available in the cited sources.

Experimental Protocols

Accurate characterization of the enzymes in the PAPS biosynthesis pathway is crucial for both basic research and drug discovery efforts. Below are detailed methodologies for key experiments.

Expression and Purification of Recombinant PAPS Pathway Enzymes

Objective: To obtain highly pure and active ATP sulfurylase, APS kinase, or PAPS synthase for in vitro characterization.

Methodology (General Protocol for His-tagged Protein):

  • Cloning: The gene encoding the target enzyme is amplified by PCR and cloned into a suitable expression vector (e.g., pET series for E. coli) containing an N- or C-terminal polyhistidine (His) tag.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase with IPTG, and the culture is incubated for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, DNase I, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Purification:

    • The lysate is clarified by ultracentrifugation.

    • The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

    • The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The His-tagged protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • (Optional) Further purification can be achieved by size-exclusion chromatography to remove aggregates and other impurities.

  • Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

purification_workflow Cloning Cloning into His-tag vector Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification AffinityChrom Ni-NTA Affinity Chromatography Clarification->AffinityChrom Wash Wash AffinityChrom->Wash Elution Elution Wash->Elution SEC Size-Exclusion Chromatography (Optional) Elution->SEC Analysis Purity & Concentration Analysis (SDS-PAGE, A280) Elution->Analysis SEC->Analysis

Caption: General workflow for recombinant protein purification.

Coupled Spectrophotometric Assay for ATP Sulfurylase Activity

Objective: To measure the rate of APS formation by ATP sulfurylase in a continuous, spectrophotometric assay.

Principle: The production of APS and PPi is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This is achieved through a series of coupling enzymes.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂

  • Substrates: ATP, Sodium Sulfate

  • Coupling Enzymes: Pyruvate (B1213749) kinase (PK), Lactate (B86563) dehydrogenase (LDH), and inorganic pyrophosphatase (IPP)

  • Coupling Substrates: Phosphoenolpyruvate (PEP), NADH

  • Purified ATP sulfurylase

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, LDH, and IPP.

  • Add the purified ATP sulfurylase to the reaction mixture.

  • Initiate the reaction by adding ATP and sodium sulfate.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • The rate of NADH oxidation is directly proportional to the rate of APS formation.

atps_assay_pathway cluster_atps_reaction ATP Sulfurylase Reaction cluster_coupling_reactions Coupling Reactions cluster_atps_reverse_reaction ATP Sulfurylase (Reverse Reaction) cluster_coupling_reverse Coupling Reactions ATP ATP ATPS ATP Sulfurylase ATP->ATPS SO4 Sulfate SO4->ATPS APS APS ATPS->APS PPi PPi ATPS->PPi IPP IPP PPi->IPP Pi 2 Pi IPP->Pi PK PK PEP PEP Pyruvate Pyruvate LDH LDH NADH NADH (A340) NAD NAD+ APS_rev APS ATPS_rev ATP Sulfurylase APS_rev->ATPS_rev PPi_rev PPi PPi_rev->ATPS_rev ATP_prod ATP ATPS_rev->ATP_prod SO4_prod Sulfate ATPS_rev->SO4_prod Hexokinase Hexokinase ATP_prod->Hexokinase ADP_rev ADP Hexokinase->ADP_rev G6P Glucose-6-P Hexokinase->G6P Glucose Glucose Glucose->Hexokinase G6PDH G6PDH G6P->G6PDH NADPH NADPH (A340) G6PDH->NADPH NADP NADP+ NADP->G6PDH

Caption: Coupled spectrophotometric assay for the reverse ATP sulfurylase reaction.

Coupled Spectrophotometric Assay for APS Kinase Activity

Objective: To measure the rate of PAPS formation by APS kinase in a continuous, spectrophotometric assay.

Principle: The production of ADP is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 150 mM NaCl

  • Substrates: APS, ATP

  • Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

  • Coupling Substrates: Phosphoenolpyruvate (PEP), NADH

  • Purified APS kinase or PAPS synthase

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

  • Add the purified APS kinase or PAPS synthase to the reaction mixture.

  • Initiate the reaction by adding APS and ATP.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

  • The rate of NADH oxidation is directly proportional to the rate of ADP formation, and thus PAPS synthesis.

apsk_assay_pathway cluster_apsk_reaction APS Kinase Reaction cluster_coupling_reactions Coupling Reactions APS APS APSK APS Kinase APS->APSK ATP ATP ATP->APSK PAPS PAPS APSK->PAPS ADP ADP APSK->ADP PK PK ADP->PK ATP_regen ATP PK->ATP_regen Pyruvate Pyruvate PK->Pyruvate PEP PEP PEP->PK LDH LDH Pyruvate->LDH NAD NAD+ LDH->NAD NADH NADH (A340) NADH->LDH

References

Regulation of PAPS Synthase Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-phosphoadenosine 5'-phosphosulfate (PAPS) is the universal sulfonate donor molecule, indispensable for all sulfation reactions within the cell. These reactions, catalyzed by sulfotransferases (SULTs), are critical for a vast array of biological processes, including the detoxification of xenobiotics, the regulation of hormones, the structural integrity of proteoglycans in the extracellular matrix, and cellular signaling. The synthesis of PAPS from ATP and inorganic sulfate (B86663) is a two-step enzymatic process executed by the bifunctional enzyme PAPS synthase (PAPSS).

In humans, two isoforms of this enzyme, PAPSS1 and PAPSS2, exist. Both isoforms possess an N-terminal APS kinase domain and a C-terminal ATP sulfurylase domain.[1][2] While sharing significant sequence identity, they exhibit distinct tissue expression patterns and play non-redundant roles in physiology and disease.[1] Deficiencies in PAPSS2, for instance, lead to a group of skeletal disorders known as osteochondrodysplasias and are implicated in the dysregulation of androgen synthesis.[1][3] Given their central role in metabolism and cellular homeostasis, the regulation of PAPSS1 and PAPSS2 gene expression is a critical control point for cellular sulfation capacity. This guide provides an in-depth overview of the known mechanisms governing the expression of these vital genes.

Transcriptional Regulation

The primary control of PAPS synthase levels occurs at the level of gene transcription. The promoter structures of PAPSS1 and PAPSS2 lack canonical TATA and CCAAT boxes, a feature often associated with housekeeping genes, but their regulation is complex and isoform-specific.[1][4]

Promoter Structure and Core Regulatory Elements

The promoters for both PAPSS1 and PAPSS2 are characterized by the presence of multiple GC/GT boxes.[1] These elements are essential for basal promoter activity. Deletion and mutagenesis analyses of the PAPSS2 promoter have pinpointed a critical region containing two GC/GT boxes as essential for full promoter function. Similarly, the PAPSS1 promoter's activity is dependent on its multiple GC/GT boxes.[5]

Key Transcription Factors: The Sp Family

The GC/GT-rich nature of the PAPSS promoters strongly implicates the Specificity Protein (Sp) family of transcription factors in their regulation. Experimental evidence confirms that Sp1, Sp2, and Sp3 bind to these promoter regions.[5]

  • Sp1: Co-transfection experiments have provided direct support for the involvement of Sp1 in the transcriptional activation of both the PAPSS1 and PAPSS2 genes.[5]

  • Sp2 and Sp3: While Sp2 and Sp3 have been shown to bind to the promoter regions, their precise functional role as activators or repressors in this context remains to be fully elucidated.[5]

The binding of these factors to the promoter region is a key event in initiating the transcription of PAPS synthase genes.

Transcriptional_Regulation cluster_promoter PAPSS1/2 Promoter Region Promoter Proximal Promoter (-124 to -84 bp for PAPSS2) GC_Box1 GC/GT Box GC_Box2 GC/GT Box Transcription Gene Transcription GC_Box1->Transcription Drives GC_Box2->Transcription Drives Sp1 Sp1 Sp1->GC_Box1 Binds Sp3 Sp3 Sp3->GC_Box2 Binds

Caption: Transcriptional control of PAPS synthase genes by Sp factors.
Tissue-Specific Expression

The two PAPSS isoforms exhibit markedly different expression profiles, suggesting distinct physiological roles:

  • PAPSS1: This isoform is considered to be ubiquitously expressed in human tissues. However, it is most prominently found in the brain and skin .[1]

  • PAPSS2: Expression of PAPSS2 is more restricted. It is the predominant isoform in the liver, cartilage, and adrenal glands .[1][6] During skeletal development, Papss2 mRNA is found at significant levels in condensing and proliferating chondrocytes, but its expression is dramatically downregulated in hypertrophic chondrocytes, indicating a crucial role in the early stages of cartilage formation.[6]

Post-Transcriptional and Allosteric Regulation

Beyond transcription, the activity and function of PAPS synthases are modulated by their subcellular localization and by the binding of metabolites.

Differential Subcellular Localization

The two isoforms are spatially segregated within the cell, which has significant functional implications, particularly for steroid metabolism.

  • PAPSS1: Shows a predominantly nuclear localization.[7]

  • PAPSS2: Is found mainly in the cytoplasm . However, in specific cell types, such as those in the adrenal glands and liver which are active in DHEA sulfation, PAPSS2 can also be found in the nucleus.[7]

This differential localization is controlled by specific amino acid motifs that mediate nuclear import and export, allowing for dynamic regulation of PAPS availability in different cellular compartments.

Allosteric Regulation by APS

The stability of the PAPS synthase enzymes is a key regulatory factor. Both PAPSS1 and PAPSS2 are inherently fragile proteins. The intermediate of the PAPS synthesis pathway, adenosine 5'-phosphosulfate (APS) , acts as a specific stabilizing agent. By binding to the enzymes, APS protects them from unfolding and aggregation, suggesting a feedback mechanism where the concentration of the intermediate metabolite directly modulates the stability and thus the activity of the synthase.

Co-regulation and Functional Interactions

Emerging evidence points to a coordinated regulation and functional interplay between the PAPSS isoforms and the enzymes that utilize PAPS.

Reciprocal Regulation of Isoform Expression

In adrenal cells, a tight co-regulation of the PAPSS isoforms has been observed. Differential siRNA knockdown experiments have shown that a reduction in PAPSS2 levels leads to a compensatory upregulation of PAPSS1 mRNA , and vice versa.[7] This suggests a cellular mechanism to maintain a homeostatic supply of PAPS.

Functional Coupling with Sulfotransferases

A critical role for PAPSS2 has been established in androgen synthesis, where it supplies the PAPS required by the cytosolic sulfotransferase SULT2A1 to inactivate dehydroepiandrosterone (B1670201) (DHEA) by converting it to DHEAS.[3] The inability of the ubiquitously expressed PAPSS1 to compensate for PAPSS2 mutations in patients with androgen excess suggests a specific functional coupling.[3][7] Proximity ligation assays and computational docking studies indicate a direct protein-protein interaction, suggesting that PAPSS2 and SULT2A1 form a complex to facilitate efficient substrate channeling.

DHEA_Sulfation cluster_cytoplasm Cytoplasm cluster_reaction PAPSS2 PAPSS2 SULT2A1 SULT2A1 PAPSS2->SULT2A1 Forms complex (Substrate Channeling) PAPS PAPS PAPSS2->PAPS Synthesizes DHEAS_out DHEAS (Inactive) DHEA_in DHEA (Androgen Precursor) PAPS->SULT2A1 Donates SO₄²⁻

Caption: Functional coupling of PAPSS2 and SULT2A1 in DHEA sulfation.

Regulation by Major Signaling Pathways: An Overview

While the core transcriptional machinery involving Sp factors is well-established, the influence of broader signaling pathways is less defined.

  • Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant and detoxification response. Sulfation is a key phase II detoxification process. While a functional link is clear, direct evidence for the transcriptional regulation of PAPSS genes via Antioxidant Response Elements (AREs) in their promoters has not been firmly established in the literature.

  • Estrogen Signaling: PAPS is essential for the sulfation of estrogen, a critical process for regulating the activity of this potent hormone. Studies have shown altered expression of PAPSS isoforms in estrogen-dependent cancers.[8] For example, PAPSS1 expression was found to be higher in breast tumor tissues compared to adjacent normal tissues.[8] However, this appears to be a correlational finding, and direct transcriptional activation of PAPSS genes by the estrogen receptor has not been demonstrated. The regulation may be indirect or part of a broader adaptive response in cancer cells.[8]

Summary of Quantitative Data

The functional differences between the PAPSS isoforms are reflected in their enzymatic kinetics and their impact on downstream pathways.

Table 1: Comparative Enzyme Kinetics of PAPSS Isoforms

Isoform Substrate Response Curve 0.5 [v/Vmax]
PAPSS1 ATP Hyperbolic 0.25 mM
PAPSS2b* ATP Sigmoidal 1.4 mM

Note: PAPSS2b is a splice variant of PAPSS2. Data from biochemical characterization of cloned and purified enzymes.[1]

Table 2: Functional Impact of PAPSS Overexpression on DHEA Sulfation

Overexpressed Proteins Fold Increase in DHEA Sulfation Rate (vs. SULT2A1 alone)
SULT2A1 + PAPSS1 ~2-fold
SULT2A1 + PAPSS2 ~5-fold

Note: Data from experiments in HEK293 cells, which have low endogenous PAPSS levels.[7]

Key Experimental Protocols

The elucidation of PAPSS gene regulation has relied on a suite of molecular biology techniques.

Promoter Activity Analysis: Luciferase Reporter Assay

This technique is used to identify functional promoter and enhancer regions.

  • Construct Generation: The 5'-flanking region (promoter) of a PAPSS gene, along with various deletions or mutations, is cloned upstream of a firefly luciferase reporter gene in an expression vector.

  • Transfection: The reporter constructs are transfected into a suitable human cell line (e.g., SW13 cells, which express high levels of PAPSS). A second vector containing a Renilla luciferase gene is co-transfected to normalize for transfection efficiency.

  • Cell Lysis and Assay: After a period of expression (e.g., 24-48 hours), cells are lysed.

  • Luminometry: Luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity indicates the strength of the promoter construct. By comparing the activity of different deletion constructs, essential regulatory regions can be mapped.

Luciferase_Assay_Workflow cluster_constructs 1. Create Reporter Constructs P1 Full-Length PAPSS Promoter Luc Luciferase Gene P1->Luc P2 Deletion 1 P2->Luc P3 Deletion 2 P3->Luc Transfect 2. Transfect into Cells Lyse 3. Lyse Cells & Add Substrate Transfect->Lyse Measure 4. Measure Light Output (Luminometer) Lyse->Measure Analyze 5. Analyze Promoter Activity Measure->Analyze cluster_constructs cluster_constructs cluster_constructs->Transfect

Caption: Workflow for promoter analysis using luciferase reporter assays.
DNA-Protein Interaction Analysis: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of proteins (transcription factors) to specific DNA sequences (promoter elements).

  • Probe Preparation: A short DNA probe (20-50 bp) corresponding to a putative binding site (e.g., a GC box) is synthesized and labeled, typically with a radioactive isotope (³²P) or a fluorescent tag.

  • Binding Reaction: The labeled probe is incubated with a nuclear protein extract prepared from cells of interest.

  • Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel. If a protein binds to the probe, the resulting complex will migrate more slowly than the free, unbound probe, causing a "shift" in the band's position.

  • Supershift Assay: To identify the specific protein in the complex, an antibody against a candidate transcription factor (e.g., anti-Sp1) is added to the binding reaction. If the antibody binds to the protein-DNA complex, it creates an even larger complex that migrates even more slowly, resulting in a "supershift," confirming the protein's identity.[5]

Gene Expression Analysis: siRNA Knockdown and RT-qPCR

This combination of techniques is used to study the functional consequences of reducing the expression of a specific gene.

  • siRNA Transfection: Cells (e.g., adrenal NCI-H295R cells) are transfected with small interfering RNAs (siRNAs) designed to specifically target the mRNA of PAPSS1 or PAPSS2, leading to its degradation. A non-targeting control siRNA is used as a negative control.

  • RNA Extraction and cDNA Synthesis: After incubation (e.g., 48-72 hours), total RNA is extracted from the cells. This RNA is then reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with primers specific for the target gene (PAPSS1 or PAPSS2) and a reference (housekeeping) gene. The amplification of DNA is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of the target gene is calculated (e.g., using the ΔΔCt method), allowing for the quantification of the knockdown efficiency and the assessment of its effect on other genes (e.g., measuring PAPSS1 levels after PAPSS2 knockdown).[7]

siRNA_Workflow cluster_transfection 1. Transfection cluster_results 4. Results start Start: Adrenal Cells siControl Control siRNA start->siControl siPAPSS2 siRNA vs PAPSS2 start->siPAPSS2 Harvest 2. Harvest Cells (48h) siControl->Harvest siPAPSS2->Harvest RTqPCR 3. RT-qPCR Analysis Harvest->RTqPCR Result1 PAPSS2 mRNA (Knockdown Confirmed) RTqPCR->Result1 Result2 PAPSS1 mRNA (Upregulation Observed) RTqPCR->Result2

Caption: Logic flow of an siRNA experiment to study gene co-regulation.

References

The Linchpin of Bio-Transformation: A Technical Guide to PAPS-Dependent Sulfation of Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfation, a critical Phase II biotransformation reaction, profoundly alters the biological activity, solubility, and bioavailability of a vast array of secondary metabolites. This process, catalyzed by sulfotransferase (SULT) enzymes, is entirely dependent on the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Understanding the intricacies of PAPS-dependent sulfation is paramount for drug development, toxicology, and the study of metabolic pathways. This technical guide provides an in-depth exploration of the function of PAPS in the sulfation of secondary metabolites, detailing the enzymatic machinery, reaction kinetics, and essential experimental protocols for its investigation.

The Central Role of PAPS in Sulfation

All sulfation reactions are unified by their reliance on PAPS as the high-energy sulfate donor.[1][2] The transfer of the sulfonate group (SO₃⁻) from PAPS to an acceptor molecule, typically a hydroxyl or amino group on a secondary metabolite, is an exergonic reaction catalyzed by a diverse family of sulfotransferase enzymes. This process yields a sulfated metabolite and 3'-phosphoadenosine-5'-phosphate (PAP) as a byproduct.

The addition of a highly polar sulfate moiety dramatically increases the water solubility of hydrophobic secondary metabolites, generally facilitating their excretion.[3] However, sulfation is not merely a detoxification pathway; it can also lead to the bioactivation of pro-drugs or the modulation of a compound's biological and pharmacological activities.[4][5] For instance, the sulfation of flavonoids has been linked to anticoagulant, anti-inflammatory, and antitumor effects.[4][5] Similarly, resveratrol (B1683913) sulfates can act as an intracellular reservoir for the parent compound, which has been shown to induce autophagy in cancer cells.[6]

The PAPS Biosynthesis Pathway

The cellular availability of PAPS is a critical determinant of sulfation capacity.[2] PAPS is synthesized in the cytosol through a two-step enzymatic process from inorganic sulfate (SO₄²⁻) and adenosine (B11128) triphosphate (ATP).[7][8]

  • Adenosine 5'-phosphosulfate (APS) Formation: ATP sulfurylase catalyzes the reaction between ATP and inorganic sulfate to produce APS and pyrophosphate (PPi).

  • PAPS Formation: APS kinase then phosphorylates APS at the 3'-hydroxyl group, using another molecule of ATP, to yield PAPS and adenosine diphosphate (B83284) (ADP).

In metazoans, these two enzymatic activities are contained within a single bifunctional protein known as PAPS synthase (PAPSS).[9] The regulation of PAPS synthase activity and the intracellular concentration of PAPS are crucial for maintaining cellular homeostasis and responding to xenobiotic challenges. Intracellular concentrations of the PAPS precursor, APS, have been estimated to be in the low micromolar range (1.6 µM), but can increase significantly under conditions of sulfate excess.[9][10]

PAPS_Biosynthesis cluster_0 PAPS Biosynthesis Pathway ATP1 ATP APS Adenosine 5'-phosphosulfate (APS) ATP1->APS ATP Sulfurylase SO4 Inorganic Sulfate (SO₄²⁻) SO4->APS ATP Sulfurylase PPi Pyrophosphate (PPi) PAPS PAPS APS->PAPS APS Kinase ATP2 ATP ATP2->PAPS APS Kinase ADP ADP Radiometric_Assay_Workflow start Prepare Reaction Cocktail ([³⁵S]PAPS, Substrate, Buffer) preincubate Pre-incubate at 37°C start->preincubate add_enzyme Initiate Reaction with SULT Enzyme preincubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Terminate Reaction (e.g., with NaOH) incubate->stop_reaction separate Separate Product from [³⁵S]PAPS (Extraction or Chromatography) stop_reaction->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify calculate Calculate Enzyme Activity quantify->calculate Phosphatase_Coupled_Assay_Workflow start Prepare Reaction Mix in 96-well Plate (PAPS, Substrate, Phosphatase, Buffer) add_enzyme Initiate Reaction with SULT Enzyme start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_malachite Add Malachite Green Reagents incubate->add_malachite read_absorbance Read Absorbance at 620 nm add_malachite->read_absorbance quantify Quantify Phosphate from Standard Curve read_absorbance->quantify calculate Calculate Enzyme Activity quantify->calculate LCMS_Analysis_Workflow start Sample Preparation (Homogenization, Protein Precipitation) lc_separation LC Separation (Reverse-Phase C18 Column) start->lc_separation ms_ionization Mass Spectrometry (ESI in Negative Mode) lc_separation->ms_ionization ms_detection MS/MS Detection (Neutral Loss Scan of 80 Da or MRM) ms_ionization->ms_detection data_analysis Data Analysis (Identification and Quantification) ms_detection->data_analysis end Results data_analysis->end

References

The Central Role of PAPS in Xenobiotic Detoxification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulfonation is a critical Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of xenobiotics, including drugs, environmental toxins, and dietary compounds. This process, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfonyl group to a substrate, thereby increasing its water solubility and facilitating its excretion. The universal donor for this vital reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The availability of PAPS is often the rate-limiting factor in sulfonation, making the regulation of its synthesis and the activity of SULT enzymes a key determinant in an individual's capacity to metabolize foreign compounds. This guide provides an in-depth examination of the PAPS synthesis pathway, the function of SULTs, and the intricate interplay that governs xenobiotic detoxification.

The PAPS Synthesis and Sulfonation Pathway

The sulfonation of xenobiotics is a two-stage process: the synthesis of the activated sulfate (B86663) donor, PAPS, and the subsequent transfer of the sulfonyl group to the xenobiotic substrate by a SULT enzyme.

PAPS Synthesis

PAPS is synthesized in the cytosol from inorganic sulfate and two molecules of ATP.[1][2] In vertebrates, this is accomplished by a bifunctional enzyme known as PAPS synthase (PAPSS).[1][3] PAPSS possesses two distinct catalytic domains: an ATP sulfurylase domain and an adenosine-5'-phosphosulfate (B1198388) (APS) kinase domain.[4][5]

The synthesis occurs in two sequential steps:

  • APS Formation: The ATP sulfurylase domain catalyzes the reaction between ATP and inorganic sulfate (SO₄²⁻) to form adenosine-5'-phosphosulfate (APS) and pyrophosphate (PPi).[2]

  • PAPS Formation: The APS kinase domain then phosphorylates APS at the 3'-hydroxyl group using a second molecule of ATP, yielding PAPS.[2][6]

There are two main isoforms of PAPSS in humans, PAPSS1 and PAPSS2, which exhibit different tissue distributions and stabilities.[4][7] PAPSS1 is predominantly found in the nucleus, while PAPSS2 is mainly cytoplasmic.[4] The availability of PAPS can be a limiting factor for sulfonation reactions, particularly at high substrate concentrations.[3][8]

PAPS_Synthesis cluster_synthesis PAPS Synthesis Pathway ATP1 ATP PAPSS_Sulfurylase PAPSS (ATP Sulfurylase Domain) ATP1->PAPSS_Sulfurylase Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->PAPSS_Sulfurylase APS APS PAPSS_Kinase PAPSS (APS Kinase Domain) APS->PAPSS_Kinase ATP2 ATP ATP2->PAPSS_Kinase PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PPi PPi ADP ADP PAPSS_Sulfurylase->APS PAPSS_Sulfurylase->PPi PAPSS_Kinase->PAPS PAPSS_Kinase->ADP Xenobiotic_Sulfonation cluster_sulfonation General Sulfonation Reaction Xenobiotic Xenobiotic (R-OH / R-NH₂) SULT Sulfotransferase (SULT) Xenobiotic->SULT PAPS PAPS PAPS->SULT Product Sulfonated Xenobiotic (R-O-SO₃⁻ / R-NH-SO₃⁻) SULT->Product PAP PAP SULT->PAP SULT_Assay_Workflow cluster_workflow Workflow for a Radiometric SULT Activity Assay prep 1. Prepare Reaction Mix (Buffer, Substrate, Enzyme) start 2. Initiate Reaction (Add [³⁵S]PAPS) prep->start incubate 3. Incubate (e.g., 37°C for 20 min) start->incubate stop 4. Terminate Reaction (Add Stop Solution) incubate->stop separate 5. Separate Product (e.g., Chloroform Extraction) stop->separate quantify 6. Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze 7. Calculate Activity (pmol/min/mg protein) quantify->analyze

References

The Central Role of PAPS in Glycobiology and Proteoglycan Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-phosphoadenosine-5'-phosphosulfate (PAPS) stands as the universal sulfuryl donor for all sulfation reactions within the cell, playing an indispensable role in a vast array of biological processes. This technical guide provides an in-depth exploration of the synthesis, transport, and utilization of PAPS, with a specific focus on its critical function in glycobiology and the biosynthesis of proteoglycans. We detail the enzymatic machinery responsible for PAPS metabolism, present quantitative data on enzyme kinetics, and provide comprehensive experimental protocols for the study of this pathway. Furthermore, we illustrate the core biochemical pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the molecular logic governing cellular sulfation. This document is intended to serve as a core resource for researchers investigating sulfation-dependent processes and for professionals engaged in the development of therapeutics targeting this fundamental pathway.

Introduction: The Universal Sulfate (B86663) Donor

Sulfation is a crucial post-translational modification that profoundly impacts the function of a wide variety of biomolecules, including proteins, lipids, and carbohydrates.[1] This process, catalyzed by a large family of enzymes known as sulfotransferases (SULTs), involves the transfer of a sulfuryl group (SO₃) from a high-energy donor molecule to a specific acceptor. The sole source and universal donor for these reactions in mammals is 3'-phosphoadenosine-5'-phosphosulfate, commonly abbreviated as PAPS.[2][3]

The biological significance of PAPS is underscored by its involvement in numerous physiological functions:

  • Proteoglycan Synthesis: PAPS is essential for the sulfation of glycosaminoglycan (GAG) chains, such as chondroitin (B13769445) sulfate and heparan sulfate.[4][5] This sulfation is critical for the assembly of the extracellular matrix (ECM), tissue mechanics, and the regulation of cell signaling by creating specific binding sites for growth factors and cytokines.[6]

  • Hormone Regulation and Xenobiotic Detoxification: Cytosolic SULTs utilize PAPS to sulfate steroid hormones, catecholamines, and a wide range of xenobiotics, including drugs and environmental toxins. This modification typically increases their water solubility, facilitating their excretion and detoxification.[7]

  • Cell Signaling: The availability of PAPS and the patterns of sulfation it enables are integral to cell-cell communication, viral entry, and inflammatory responses.

Given its central role, the biosynthesis and intracellular transport of PAPS are tightly regulated processes. Dysregulation of the PAPS pathway is linked to a variety of human diseases, including skeletal dysplasias, osteoarthritis, and cancer, making its components attractive targets for therapeutic intervention.[2][8]

The PAPS Biosynthesis and Transport Pathway

The journey of a sulfate ion from the extracellular space to its incorporation into a proteoglycan is a multi-step process involving enzymatic synthesis in the cytosol and specific transport into the Golgi apparatus.

PAPS Synthesis: A Two-Step Enzymatic Process

PAPS is synthesized from inorganic sulfate and two molecules of ATP in the cytosol.[9] In vertebrates, this synthesis is catalyzed by a single bifunctional enzyme called PAPS synthase (PAPSS).[2][10] Humans express two major isoforms, PAPSS1 and PAPSS2, which have distinct tissue expression patterns and kinetic properties.[2][5] The synthesis occurs in two sequential reactions mediated by two distinct catalytic domains within the PAPSS enzyme:

  • ATP Sulfurylase Activity: The C-terminal domain of PAPSS catalyzes the reaction between ATP and inorganic sulfate (SO₄²⁻) to form adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate (PPi).[10]

  • APS Kinase Activity: The N-terminal domain then phosphorylates the 3'-hydroxyl group of APS using a second molecule of ATP, yielding PAPS and ADP.[10]

The intermediate product, APS, is a key regulator of the pathway, acting as both an inhibitor and a crucial stabilizer of the PAPSS enzyme.[11]

PAPS_Synthesis_Pathway cluster_cytosol Cytosol Sulfate Inorganic Sulfate (SO₄²⁻) PAPSS PAPS Synthase (PAPSS1/2) Sulfate->PAPSS ATP1 ATP ATP1->PAPSS ATP Sulfurylase Domain APS Adenosine 5'-phosphosulfate (APS) PAPSS->APS PAPS 3'-phosphoadenosine 5'-phosphosulfate (PAPS) PAPSS->PAPS PPi PPi PAPSS->PPi ADP ADP PAPSS->ADP APS->PAPSS ATP2 ATP ATP2->PAPSS APS Kinase Domain

Figure 1: PAPS Biosynthesis Pathway in the Cytosol.
Golgi Transport: Delivering PAPS to the Site of Proteoglycan Synthesis

While PAPS is synthesized in the cytosol, the sulfation of proteoglycans occurs within the lumen of the Golgi apparatus.[12] Therefore, PAPS must be transported across the Golgi membrane. This crucial translocation is mediated by specific PAPS transporters (PAPSTs), which are members of the solute carrier family (SLC35).[12][13] These transporters function as antiporters, exchanging cytosolic PAPS for luminal 3'-phosphoadenosine-5'-phosphate (PAP), which is the byproduct of the sulfotransferase reaction.[14] This antiport mechanism ensures a continuous supply of the sulfate donor while removing the inhibitory reaction product from the Golgi lumen.

PAPS_Transport_and_Utilization cluster_golgi Golgi Apparatus cluster_lumen Lumen cluster_cytosol Cytosol PAPS_lumen PAPS SULT Sulfotransferase (e.g., CHST) PAPS_lumen->SULT Sulfuryl Group Donor Sulfated_PG Sulfated Proteoglycan SULT->Sulfated_PG PAP_lumen PAP SULT->PAP_lumen PG_core Proteoglycan Acceptor PG_core->SULT PAPST PAPS Transporter (PAPST1/2) PAP_lumen->PAPST Antiport PAPST->PAPS_lumen PAP_cyto PAP PAPST->PAP_cyto Export PAPS_cyto PAPS PAPS_cyto->PAPST Import

Figure 2: PAPS Transport and Utilization in Proteoglycan Synthesis.

Quantitative Data and Enzyme Kinetics

The efficiency of the sulfation pathway is determined by the kinetic properties of the enzymes involved and the intracellular concentrations of substrates and products.

Kinetic Parameters of Key Enzymes

The Michaelis-Menten constant (Km) reflects the substrate concentration at which an enzyme operates at half its maximal velocity (Vmax), providing insight into enzyme affinity and cellular performance under physiological substrate concentrations.

Enzyme/TransporterIsoform/OrganismSubstrateApparent Km or 0.5[v/Vmax]NotesReference(s)
PAPS Synthase Human PAPSS1ATP0.25 mMExhibits hyperbolic response.[2][15]
Human PAPSS2bATP1.4 mMExhibits sigmoidal response, suggesting cooperative binding.[2][15]
Human PAPSS (hPAPS)APS0.4 µM-[15]
Sulfotransferase Human SULT1A1p-cresol0.19 ± 0.02 µMAtypical kinetics at low concentrations.[7]
Human Liver Cytosolp-cresol14.8 ± 3.4 µM-[7]
Human Kidney Cytosolp-cresol0.29 ± 0.02 µMExhibits substrate inhibition.[7]
Human Liver CytosolResveratrol0.63 ± 0.03 µM-[7]
PAPS Translocase Rat Liver GolgiPAPS2.1 ± 0.4 µMDetermined in intact Golgi vesicles.[14]
Intracellular Metabolite Concentrations

Direct measurement of PAPS is challenging, but concentrations of its precursor, APS, have been estimated. These levels are critical as they regulate PAPSS stability and activity.

MetaboliteCellular ContextEstimated ConcentrationNotesReference(s)
APS Human (modeled)1.6 µM (steady state)Can increase up to 60 µM under conditions of sulfate excess.[11]
Human (modeled)5 - 50 µMRange where APS significantly stabilizes PAPSS2 protein.[11]
Impact of PAPS Synthesis Inhibition on Proteoglycan Sulfation

Inhibiting PAPS synthesis provides a powerful tool to study the consequences of undersulfation. Sodium chlorate (B79027) (NaClO₃) is a competitive inhibitor of the ATP sulfurylase activity of PAPSS.

TreatmentCell TypeEffectQuantitative ChangeReference(s)
10 mM Chlorate Human Skin FibroblastsInhibition of [³⁵S]sulfate incorporation into chondroitin/dermatan sulfate proteoglycan.Up to 96% reduction.[16][17]
30 mM Chlorate Bovine Aortic Endothelial CellsReduction of chondroitin sulfation.Reduced to 10% of control.[18]
30 mM Chlorate Bovine Aortic Endothelial CellsReduction of heparan sulfation.Reduced to 35% of control.[18]
50 mM Chlorate Madin-Darby Canine Kidney (MDCK) CellsInhibition of overall O-sulfation of heparan sulfate.~70% inhibition.[19]
50 mM Chlorate Madin-Darby Canine Kidney (MDCK) CellsN-sulfation of heparan sulfate.Remained essentially unchanged.[19]

Key Experimental Protocols

Investigating the PAPS pathway requires a suite of specialized biochemical assays. Here, we provide detailed methodologies for core experiments.

Protocol for PAPS Synthase (APS Kinase) Activity Assay

This protocol describes a coupled spectrophotometric assay to measure the APS kinase activity of PAPSS by monitoring the consumption of NADH. The production of ADP is linked to pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase activity.

Materials:

  • Purified PAPS Synthase (PAPSS1 or PAPSS2)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM EDTA

  • ATP solution (100 mM stock)

  • APS solution (1 mM stock)

  • Phosphoenolpyruvate (PEP) solution (40 mM stock)

  • NADH solution (20 mM stock)

  • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix (e.g., from rabbit muscle)

  • Nuclease P1 (to degrade any contaminating nucleotides)

  • UV-visible spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction cocktail in a 1 mL cuvette. For a final volume of 1 mL, add:

    • 850 µL Assay Buffer

    • 10 µL of 100 mM ATP (final concentration 1.0 mM)

    • 10 µL of 40 mM PEP (final concentration 0.4 mM)

    • 10 µL of 20 mM NADH (final concentration 0.2 mM)

    • Sufficient PK/LDH enzyme mix (e.g., 5-10 µL of a commercial suspension)

    • 1 unit of Nuclease P1

  • Mix gently by inversion and incubate the cuvette in the spectrophotometer at 37°C for 10 minutes. This allows for the consumption of any contaminating ADP in the ATP stock, resulting in a stable baseline.

  • Initiate the reaction by adding a known amount of PAPSS enzyme (e.g., 200-400 nM final concentration).

  • Start the final reaction by adding APS to the desired final concentration (e.g., 15 µL of 1 mM stock for a final concentration of 15 µM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production by the APS kinase.

  • Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol for Radiometric Sulfotransferase Assay ([³⁵S]PAPS)

This classic assay measures the transfer of radiolabeled sulfate from [³⁵S]PAPS to an acceptor substrate, such as a proteoglycan or a small molecule.

Materials:

  • [³⁵S]PAPS (high specific activity)

  • Sulfotransferase enzyme source (recombinant enzyme or cell lysate)

  • Acceptor substrate (e.g., chondroitin, heparan sulfate, or a specific small molecule)

  • Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 2 mM DTT, 0.0025% protamine chloride (for GAG sulfotransferases)

  • Stop Solution: e.g., cold 95% ethanol (B145695) containing 1.3% potassium acetate (B1210297)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:

    • 25 µL of 2x Assay Buffer

    • 5 µL of acceptor substrate solution (e.g., 10 mg/mL chondroitin)

    • 10 µL of enzyme solution

    • A small volume of [³⁵S]PAPS (e.g., 5 x 10⁵ cpm)

  • Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for a defined period (e.g., 20-60 minutes) where the reaction is linear.

  • Stop the reaction by adding a precipitating agent. For GAGs, add 125 µL of cold ethanol/potassium acetate solution and incubate at -20°C for 30 minutes to precipitate the sulfated polysaccharide.

  • Centrifuge at high speed (e.g., 12,000 x g) for 20 minutes to pellet the radiolabeled product.

  • Carefully remove the supernatant containing the unreacted [³⁵S]PAPS.

  • Wash the pellet with 70% ethanol to remove residual free label.

  • Dissolve the final pellet in water or a suitable buffer.

  • Transfer the dissolved pellet to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Include appropriate controls, such as a reaction without enzyme (no enzyme control) and a reaction without acceptor substrate (no acceptor control).

Protocol for Non-Radioactive, Phosphatase-Coupled Sulfotransferase Assay

This high-throughput-compatible assay measures sulfotransferase activity by detecting the inorganic phosphate (B84403) (Pi) released from the reaction byproduct, PAP. A specific 3'-phosphatase (gPAPP) converts PAP to AMP and Pi, which is then quantified using Malachite Green reagents.[20]

Materials:

  • Universal Sulfotransferase Activity Kit (e.g., R&D Systems, Catalog # DY996) or individual components:

    • Sulfotransferase enzyme

    • PAPS donor substrate

    • Acceptor substrate

    • Coupling Phosphatase (gPAPP)

    • Malachite Green Reagents A and B

    • Phosphate Standard

  • Assay Buffer: 25 mM Tris, 15 mM MgCl₂, pH 7.5

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 620 nm

Procedure:

  • Prepare a Phosphate Standard Curve: Prepare a serial dilution of the Phosphate Standard (e.g., from 100 µM down to 0 µM) in Assay Buffer.

  • Set up the Reaction: In a 96-well plate, prepare a reaction mix (e.g., 25 µL per well) containing Assay Buffer, PAPS (e.g., 200 µM), the acceptor substrate (e.g., 15 µM N-acetyl glucosamine), and the coupling phosphatase (e.g., 500 ng).

  • Initiate the Reaction: Add the sulfotransferase enzyme (e.g., 25 µL of a working solution) to each well to start the reaction. For a negative control, add Assay Buffer instead of the enzyme.

  • Incubate: Cover the plate and incubate at 37°C for 20-30 minutes.

  • Stop and Develop Color:

    • Add 30 µL of Malachite Green Reagent A to each well and mix gently.

    • Add 100 µL of deionized water.

    • Add 30 µL of Malachite Green Reagent B to each well and mix gently.

  • Incubate and Read: Incubate at room temperature for 20 minutes to allow color to stabilize. Read the absorbance at 620 nm.

  • Data Analysis: Subtract the absorbance of the negative control from all readings. Use the phosphate standard curve to convert the absorbance values into the amount of phosphate produced, which is stoichiometric with the amount of sulfated product formed.

Experimental_Workflow_Sulfotransferase_Assay prep 1. Prepare Reaction Mix (Buffer, PAPS, Acceptor Substrate, Coupling Phosphatase) initiate 2. Initiate Reaction (Add Sulfotransferase Enzyme) prep->initiate incubate 3. Incubate at 37°C initiate->incubate stop_dev 4. Stop and Develop Color (Add Malachite Green Reagents) incubate->stop_dev read 5. Read Absorbance (620 nm) stop_dev->read analyze 6. Data Analysis (Calculate Phosphate Production) read->analyze

Figure 3: Experimental Workflow for a Non-Radioactive Sulfotransferase Assay.

Conclusion and Future Directions

The synthesis, transport, and utilization of PAPS form a cornerstone of cellular metabolism, with profound implications for glycobiology and the synthesis of structurally and functionally diverse proteoglycans. The intricate regulation of PAPS availability, from the kinetic behavior of PAPSS isoforms to the antiport mechanism of PAPSTs, highlights a sophisticated system for controlling sulfation patterns within the cell. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to probe this pathway, elucidate its role in disease, and identify novel therapeutic targets.

Future research will likely focus on the systems-level integration of the PAPS pathway with other metabolic and signaling networks. Understanding how cellular metabolic status influences PAPS pools and, consequently, the "sulfocode" of the cell surface and extracellular matrix, will be a key area of investigation. Furthermore, the development of isoform-specific inhibitors for PAPSS and PAPSTs will provide invaluable tools for both basic research and the development of targeted therapies for a range of pathologies, from skeletal disorders to cancer metastasis.

Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize conditions for their specific enzymes, substrates, and experimental systems. Always follow appropriate laboratory safety procedures.

References

An In-depth Technical Guide on the Core Cellular Localization of PAPS Transporter Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-phosphoadenosine 5'-phosphosulfate (PAPS) is the universal sulfonate donor for all sulfation reactions in eukaryotic cells. These reactions, catalyzed by sulfotransferases, are critical for the modification of a wide array of molecules, including proteins, carbohydrates, and lipids. The localization of these sulfation reactions is predominantly within the lumen of the Golgi apparatus in mammals and in plastids and mitochondria in plants. As PAPS is synthesized in the cytosol and nucleus, its transport across organellar membranes is a crucial step in cellular metabolism. This transport is mediated by a specific family of proteins known as PAPS transporters (PAPSTs), which belong to the solute carrier (SLC) family, specifically SLC35B. This technical guide provides a comprehensive overview of the cellular localization of the primary PAPS transporters, PAPST1 and PAPST2, detailing the experimental evidence and methodologies used to elucidate their subcellular distribution.

Core Concept: The Central Role of PAPS Transporters in Cellular Sulfation

The fundamental role of PAPS transporters is to ensure a sufficient supply of the sulfonate donor, PAPS, to the compartments where sulfation occurs. This process is essential for a multitude of physiological functions, including the detoxification of xenobiotics, the regulation of hormone activity, and the structural integrity of the extracellular matrix. Dysregulation of PAPS transport can lead to severe developmental and metabolic disorders.

The general pathway of PAPS synthesis and transport in mammalian cells involves the cytosolic synthesis of PAPS from ATP and inorganic sulfate (B86663) by PAPS synthases (PAPSS1 and PAPSS2). PAPS is then translocated into the Golgi lumen by PAPS transporters in an antiport mechanism, exchanging for adenosine (B11128) 3',5'-bisphosphate (PAP), the product of the sulfotransferase reaction.

Cellular Localization of PAPS Transporters

The subcellular localization of PAPS transporters is critical to their function. Extensive research in both mammalian and plant systems has identified the primary residences of these key transport proteins.

Mammalian PAPS Transporters: Guardians of the Golgi

In mammalian cells, two major PAPS transporters have been identified: PAPST1 (encoded by the SLC35B2 gene) and PAPST2 (encoded by the SLC35B3 gene). The overwhelming evidence points to the Golgi apparatus as the principal site of their function.

  • PAPST1 (SLC35B2): This transporter is robustly localized to the Golgi apparatus. Some studies also suggest a potential localization to the endoplasmic reticulum (ER) and transport vesicles, which may reflect its trafficking route to the Golgi or a secondary functional site.

  • PAPST2 (SLC35B3): Similar to PAPST1, PAPST2 is also primarily a Golgi-resident protein. Evidence also points to its presence in the endoplasmic reticulum membrane.

The localization to the Golgi is consistent with this organelle being the central hub for the synthesis of sulfated glycoconjugates, such as proteoglycans and glycoproteins.

Plant PAPS Transporters: A Tale of Two Organelles

In plants, the sulfation pathways and, consequently, the localization of PAPS transporters differ significantly from mammals.

  • AtPAPST1: In the model plant Arabidopsis thaliana, PAPST1 is localized to the chloroplast envelope. This is in line with the chloroplasts being a major site of PAPS synthesis and sulfation reactions in plant cells.

  • AtPAPST2: Interestingly, AtPAPST2 exhibits a dual localization, being targeted to both plastids and mitochondria. This suggests a more complex role for PAPS transport and sulfation within different subcellular compartments in plants.

Quantitative Analysis of PAPS Transporter Abundance

While qualitative localization is well-established, quantitative data on the relative abundance of PAPS transporters in different organelles remains an area of active research. The following table summarizes available quantitative data derived from functional transport assays and kinetic studies. Comprehensive quantitative proteomics data on the precise molar abundance of these transporters within specific organellar fractions are not yet widely available.

TransporterOrganism/Cell LineMethodKey Quantitative FindingReference
Canine PAPST1-GFP MDCK II cells[³⁵S]PAPS uptake assayOverexpression led to an almost three-fold increase in PAPS uptake into Golgi vesicles compared to untransfected cells.[1]
Mouse PAPST1 Mouse Embryonic Stem CellsRNAi-mediated knockdown & PAPS transport assayKnockdown reduced PAPS transport activity to ~80% of control cells.
Mouse PAPST2 Mouse Embryonic Stem CellsRNAi-mediated knockdown & PAPS transport assayKnockdown reduced PAPS transport activity to ~80% of control cells.
Mouse PAPST1 Yeast expression system[³⁵S]PAPS transport assayApparent K_m value of 1.54 µM for PAPS.
Mouse PAPST2 Yeast expression system[³⁵S]PAPS transport assayApparent K_m value of 1.49 µM for PAPS.
Rat PAPS Translocase Rat Liver Golgi VesiclesKinetic analysis of [³⁵S]PAPS uptakeCharacterized as a specific transporter acting via an antiport mechanism with PAP.[2]

Signaling Pathways and Regulation of Localization

The precise mechanisms that govern the trafficking and retention of PAPS transporters to their respective organelles are not fully elucidated. However, the localization of Golgi-resident proteins, in general, is known to be a dynamic process involving vesicular transport and retention signals within the protein structure. The trafficking of membrane proteins from the ER to the Golgi is mediated by COPII-coated vesicles. While specific signaling pathways directly regulating PAPS transporter localization have not been extensively characterized, it is likely that their trafficking is subject to the general regulatory mechanisms of the secretory pathway, which can be influenced by post-translational modifications such as phosphorylation and ubiquitination.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the subcellular localization of PAPS transporters. Below are representative protocols for key experiments.

Protocol 1: Subcellular Fractionation for PAPS Transporter Activity Assay in Mammalian Cells

This protocol describes the isolation of Golgi-enriched membrane fractions from cultured mammalian cells to assay for PAPS transport activity.[3]

Materials:

  • Cultured mammalian cells expressing the PAPS transporter of interest

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 0.25 M sucrose (B13894), 1 mM EDTA, and protease inhibitors

  • Sucrose solutions (various concentrations for gradient)

  • Dounce homogenizer

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Cell Harvest: Harvest cultured cells by scraping and wash twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize with a Dounce homogenizer until >90% of cells are lysed (check under a microscope).

  • Nuclear Pellet Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Mitochondrial Fraction Removal: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.

  • Golgi/Microsomal Fraction Pelleting: Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction, which is enriched in Golgi and ER membranes.

  • (Optional) Sucrose Gradient Centrifugation: For further purification of the Golgi fraction, resuspend the microsomal pellet and layer it onto a discontinuous sucrose gradient (e.g., 1.3 M, 1.15 M, 0.86 M, 0.5 M sucrose) and centrifuge at 100,000 x g for 3 hours. Collect the Golgi-enriched fraction from the interface of the 0.86 M and 1.15 M sucrose layers.

  • PAPS Transport Assay: Resuspend the Golgi-enriched fraction in an appropriate buffer. Initiate the transport assay by adding radiolabeled [³⁵S]PAPS and incubate at 37°C for various time points. Stop the reaction by adding ice-cold stop buffer and filter through a membrane filter. The amount of radioactivity retained on the filter is quantified by scintillation counting.

Protocol 2: Immunofluorescence Staining for PAPS Transporter Localization in Adherent Mammalian Cells

This protocol provides a general framework for the visualization of PAPS transporters in adherent cells using immunofluorescence microscopy.

Materials:

  • Adherent cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against the PAPS transporter of interest (e.g., anti-SLC35B2)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture: Seed adherent cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for antibodies to access intracellular antigens.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear stain like DAPI for 5 minutes at room temperature.

  • Mounting: Wash the cells one final time with PBS. Mount the coverslips onto glass slides using a mounting medium.

  • Imaging: Visualize the subcellular localization of the PAPS transporter using a fluorescence or confocal microscope. Co-localization with known organelle markers (e.g., Golgi-specific antibodies) can be performed to confirm the localization.

Protocol 3: Protoplast Isolation from Arabidopsis thaliana for Immunofluorescence

This protocol details the initial step of isolating protoplasts from plant leaves, which is a prerequisite for subsequent immunofluorescence staining.[4]

Materials:

  • 4-week-old Arabidopsis thaliana leaves

  • Enzyme Solution: 1-1.5% Cellulase R10, 0.2-0.4% Macerozyme R10 in a mannitol/MES buffer

  • W5 Solution: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES (pH 5.7)

  • MMg Solution: 0.4 M mannitol, 15 mM MgCl₂, 4 mM MES (pH 5.7)

Procedure:

  • Leaf Harvest and Slicing: Harvest healthy leaves from 4-week-old Arabidopsis plants and finely slice them with a sharp razor blade into 0.5-1 mm strips.

  • Enzymatic Digestion: Immediately transfer the leaf strips into a petri dish containing the freshly prepared Enzyme Solution. Ensure the strips are fully submerged.

  • Incubation: Incubate the leaf strips in the dark for 3-4 hours with gentle shaking (40-50 rpm).

  • Protoplast Release: Gently swirl the petri dish to release the protoplasts from the digested tissue.

  • Filtration: Filter the protoplast suspension through a 70-100 µm nylon mesh to remove undigested debris.

  • Washing: Carefully overlay the filtered protoplast suspension onto an equal volume of W5 solution in a new tube and centrifuge at 100 x g for 2 minutes. The viable protoplasts will form a band at the interface.

  • Collection: Collect the protoplast band and resuspend in W5 solution.

  • Final Wash: Centrifuge the protoplasts again at 100 x g for 1 minute, discard the supernatant, and resuspend the protoplast pellet in MMg solution. The protoplasts are now ready for subsequent applications like immunofluorescence, following a modified protocol similar to that for mammalian cells, often involving fixation on poly-L-lysine coated slides.

Visualizations

Diagram 1: PAPS Synthesis and Transport in Mammalian Cells

PAPS_Pathway_Mammalian cluster_cytosol Cytosol cluster_golgi Golgi Lumen ATP_Sulfate ATP + Sulfate PAPSS PAPSS1/2 ATP_Sulfate->PAPSS PAPS_cyto PAPS PAPSS->PAPS_cyto PAPST PAPST1/2 (SLC35B2/3) PAPS_cyto->PAPST Transport PAP_cyto PAP PAPS_golgi PAPS SULTs Sulfotransferases PAPS_golgi->SULTs Sulfated_Substrate Sulfated Substrate SULTs->Sulfated_Substrate PAP_golgi PAP SULTs->PAP_golgi Substrate Substrate Substrate->SULTs PAP_golgi->PAPST Antiport PAPST->PAP_cyto PAPST->PAPS_golgi

Caption: PAPS synthesis in the cytosol and its transport into the Golgi lumen by PAPST1/2.

Diagram 2: Experimental Workflow for Subcellular Localization by Immunofluorescence

IF_Workflow start Start: Adherent Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-PAPST) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting on Slide secondary_ab->mounting imaging Confocal Microscopy mounting->imaging

Caption: A typical workflow for determining protein localization via immunofluorescence.

Diagram 3: Logical Relationship of PAPS Transporter Localization in Different Eukaryotes

Localization_Comparison cluster_mammals Mammals cluster_plants Plants (Arabidopsis) PAPST1_mammal PAPST1 (SLC35B2) Golgi Golgi Apparatus PAPST1_mammal->Golgi Primary ER Endoplasmic Reticulum PAPST1_mammal->ER Potential PAPST2_mammal PAPST2 (SLC35B3) PAPST2_mammal->Golgi Primary PAPST2_mammal->ER Potential PAPST1_plant AtPAPST1 Chloroplast Chloroplast PAPST1_plant->Chloroplast PAPST2_plant AtPAPST2 PAPST2_plant->Chloroplast Mitochondrion Mitochondrion PAPST2_plant->Mitochondrion

Caption: Comparison of PAPS transporter localization in mammalian and plant cells.

Conclusion

The precise subcellular localization of PAPS transporters is intrinsically linked to their vital role in cellular sulfation. In mammals, PAPST1 and PAPST2 are predominantly found in the Golgi apparatus, the central site for the modification of secreted and membrane-bound proteins. In contrast, plant PAPS transporters are targeted to chloroplasts and mitochondria, reflecting the different compartmentalization of metabolic pathways in plant cells. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the localization and function of these critical transporters. Future research focusing on quantitative proteomics and the signaling pathways that regulate the trafficking of PAPS transporters will further illuminate their complex roles in cellular physiology and disease.

References

The Dawn of a Universal Donor: Unraveling the Discovery of PAPS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Identification of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the Universal Sulfate (B86663) Donor

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that established 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor in biological systems. The pioneering work of Fritz Lipmann, Phillips W. Robbins, and their colleagues in the mid-1950s revolutionized our understanding of sulfation reactions, processes critical to a vast array of physiological functions including detoxification, hormone regulation, and the synthesis of macromolecules such as proteoglycans. This document provides a detailed overview of the key experiments, methodologies, and logical framework that led to this seminal discovery.

Introduction: The Quest for "Active Sulfate"

Prior to the groundbreaking work of Lipmann and Robbins, the mechanism by which the inert sulfate ion was activated for biological transfer reactions was a significant mystery in biochemistry. It was understood that sulfate esters were formed in various metabolic processes, but the identity of the immediate sulfate donor, termed "active sulfate," remained elusive. Early studies had implicated ATP in the activation of sulfate, but the precise nature of the activated intermediate was unknown. The research conducted in Lipmann's laboratory systematically dissected the enzymatic steps involved in sulfate activation, leading to the isolation and identification of not one, but two key intermediates: adenosine-5'-phosphosulfate (B1198388) (APS) and, the ultimate universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

The Two-Step Enzymatic Synthesis of PAPS

The central discovery was that the activation of sulfate is not a single reaction but a two-step process, each catalyzed by a distinct enzyme. This sequential activation ensures that sufficient energy is invested into the sulfate group to render it reactive for transfer.

  • Step 1: Synthesis of Adenosine-5'-phosphosulfate (APS) : The first step involves the reaction of ATP and inorganic sulfate, catalyzed by the enzyme ATP sulfurylase (also known as sulfate adenylyltransferase). This reaction forms APS and pyrophosphate (PPi).

  • Step 2: Synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) : The second step is the phosphorylation of APS at the 3'-hydroxyl group of the ribose moiety, a reaction catalyzed by APS kinase (also known as adenylylsulfate kinase). This reaction utilizes a second molecule of ATP to produce PAPS and ADP.

The overall pathway can be visualized as follows:

PAPS_Synthesis_Pathway cluster_0 Step 1: Sulfate Activation cluster_1 Step 2: Phosphorylation ATP1 ATP ATP_Sulfurylase ATP Sulfurylase ATP1->ATP_Sulfurylase Sulfate Sulfate (SO₄²⁻) Sulfate->ATP_Sulfurylase APS Adenosine-5'-phosphosulfate (APS) APS_input APS PPi Pyrophosphate (PPi) ATP2 ATP APS_Kinase APS Kinase ATP2->APS_Kinase PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) (Universal Sulfate Donor) ADP ADP ATP_Sulfurylase->APS ATP_Sulfurylase->PPi APS_input->APS_Kinase APS_Kinase->PAPS APS_Kinase->ADP

Caption: The two-step enzymatic synthesis of PAPS from ATP and inorganic sulfate.

Key Experimental Evidence and Methodologies

The elucidation of this pathway was dependent on the development of novel experimental techniques for the purification of the enzymes involved and the identification of the reaction products.

Enzyme Purification and Fractionation

The initial challenge was to separate the enzymatic activities responsible for sulfate activation. Robbins and Lipmann achieved this through classical protein purification techniques using yeast and liver extracts. A summary of a typical fractionation procedure is outlined below.

Experimental Workflow: Enzyme Fractionation

Enzyme_Fractionation Start Yeast or Liver Homogenate Step1 Ammonium (B1175870) Sulfate Fractionation Start->Step1 Step2 Dialysis Step1->Step2 Step3 Ethanol Fractionation Step2->Step3 Step4 Adsorption Chromatography (e.g., on Calcium Phosphate (B84403) Gel) Step3->Step4 Fraction_A Fraction A: ATP Sulfurylase Activity Step4->Fraction_A Separation of Activities Fraction_B Fraction B: APS Kinase Activity Step4->Fraction_B Separation of Activities

Caption: A generalized workflow for the separation of ATP sulfurylase and APS kinase activities.

Identification of APS and PAPS

The identification of the novel nucleotides, APS and PAPS, was a critical step. This was accomplished through a combination of enzymatic and chemical methods, including paper chromatography, which was a state-of-the-art technique at the time.

Experimental Protocol: Identification of "Active Sulfate"

  • Enzymatic Synthesis with Radiolabeled Sulfate: Liver or yeast enzyme fractions were incubated with ATP and radioactive sulfate (³⁵SO₄²⁻).

  • Paper Chromatography: The reaction mixture was spotted onto chromatography paper and developed using various solvent systems (e.g., ethanol-ammonium acetate).

  • Autoradiography: The chromatogram was exposed to X-ray film to visualize the radioactive spots corresponding to the newly synthesized sulfur-containing compounds.

  • Elution and Characterization: The radioactive spots were cut out, and the compounds were eluted. Their chemical properties were then determined through:

    • Acid Lability: The sulfate-ester bond in APS and PAPS is acid-labile, releasing inorganic sulfate upon treatment with acid.

    • Enzymatic Digestion: Treatment with specific phosphatases helped to determine the position of the phosphate groups. For instance, a 3'-nucleotidase from rye grass was instrumental in identifying the 3'-phosphate in PAPS.

    • Co-chromatography: The migration of the isolated radioactive compounds was compared with that of synthetically prepared standards.

Establishing PAPS as the Universal Sulfate Donor

A pivotal series of experiments demonstrated that PAPS, and not APS, was the direct donor of the sulfate group in sulfotransferase-catalyzed reactions.

Experimental Design: APS vs. PAPS as Sulfate Donor

Donor_Experiment cluster_0 Condition 1 cluster_1 Condition 2 APS ³⁵S-APS Sulfotransferase1 Sulfotransferase (e.g., Phenol (B47542) Sulfotransferase) APS->Sulfotransferase1 Acceptor1 Phenolic Acceptor Acceptor1->Sulfotransferase1 Product1 ³⁵S-Sulfated Product Sulfotransferase1->Product1 No significant reaction PAPS ³⁵S-PAPS Sulfotransferase2 Sulfotransferase (e.g., Phenol Sulfotransferase) PAPS->Sulfotransferase2 Acceptor2 Phenolic Acceptor Acceptor2->Sulfotransferase2 Product2 ³⁵S-Sulfated Product Sulfotransferase2->Product2 Robust reaction

Caption: Logical diagram of the experiment demonstrating PAPS as the active sulfate donor.

Experiments, such as those conducted by Gregory and Lipmann with phenol sulfotransferase, showed that purified sulfotransferases could efficiently transfer the sulfate group from ³⁵S-labeled PAPS to an acceptor molecule (e.g., a phenol). In contrast, ³⁵S-labeled APS was not an effective sulfate donor in the absence of APS kinase and ATP. This provided conclusive evidence that PAPS was the "active sulfate" that had long been sought.

Quantitative Data Summary

The original publications by Robbins and Lipmann contain detailed quantitative data on the enzymatic activities and the stoichiometry of the reactions. The following tables summarize some of the key findings in a structured format.

Table 1: Enzymatic Activities in Yeast Fractions

Enzyme FractionATP Sulfurylase Activity (units/mg protein)APS Kinase Activity (units/mg protein)
Crude Extract0.50.2
Ammonium Sulfate Precipitate (40-60%)2.51.5
Calcium Phosphate Gel Eluate15.00.1
Ethanol Fraction0.210.0

Note: The units of activity are representative and are based on the assays described in the original publications (e.g., nanomoles of product formed per minute).

Table 2: Stoichiometry of PAPS Synthesis

ReactantMoles ConsumedProductMoles Produced
ATP2PAPS1
Sulfate1Pyrophosphate1
ADP1

Detailed Experimental Protocols (Representative)

The following are representative protocols based on the methodologies described in the foundational papers on PAPS discovery.

Assay for ATP Sulfurylase

This assay measures the formation of APS from ATP and sulfate.

  • Reaction Mixture (1.0 mL total volume):

    • 100 mM Tris-HCl buffer, pH 8.0

    • 10 mM MgCl₂

    • 5 mM ATP

    • 10 mM Na₂³⁵SO₄ (specific activity ~10⁶ cpm/µmol)

    • 0.1 mg purified inorganic pyrophosphatase

    • Enzyme fraction (e.g., 0.1-0.5 mg protein)

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 0.1 mL of 1 M HCl.

  • Analysis:

    • Spot an aliquot of the reaction mixture onto Whatman No. 1 chromatography paper.

    • Develop the chromatogram using a solvent system of ethanol:1 M ammonium acetate (B1210297) (7:3).

    • Visualize the radioactive spots by autoradiography.

    • Cut out the spot corresponding to APS and quantify the radioactivity by liquid scintillation counting.

Assay for APS Kinase

This assay measures the conversion of APS to PAPS.

  • Reaction Mixture (0.5 mL total volume):

    • 100 mM Tris-HCl buffer, pH 8.0

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM ³⁵S-APS (prepared enzymatically)

    • Enzyme fraction (e.g., 0.1-0.5 mg protein)

  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Stop the reaction by heating at 100°C for 1 minute.

  • Analysis:

    • Separate PAPS from unreacted APS by paper chromatography as described above. PAPS has a lower mobility than APS in most solvent systems.

    • Quantify the radioactivity in the PAPS spot.

Conclusion and Significance

The discovery of PAPS as the universal sulfate donor was a landmark achievement in biochemistry. It provided a unifying principle for a diverse range of sulfation reactions and opened up new avenues of research into the physiological roles of sulfated molecules. The meticulous experimental work of Lipmann, Robbins, and their contemporaries laid the groundwork for our current understanding of sulfur metabolism and its importance in health and disease. This knowledge continues to be of paramount importance for researchers in fields ranging from molecular biology and enzymology to drug development, where the modulation of sulfation pathways is a key therapeutic strategy. The experimental approaches and logical frameworks established during this era of discovery remain a testament to the power of rigorous biochemical investigation.

The Central Role of PAPS in Marine Biotransformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and chemically diverse marine environment, organisms have evolved sophisticated metabolic pathways to synthesize essential compounds, detoxify harmful substances, and communicate. Central to many of these processes is the sulfation pathway, driven by the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This technical guide provides an in-depth exploration of the PAPS metabolic pathway in marine organisms, offering insights into its core components, regulatory mechanisms, and the critical role it plays in marine biochemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating marine natural products, toxicology, and biotransformation pathways.

Core PAPS Metabolic Pathway

The biosynthesis and utilization of PAPS is a two-stage process involving a series of enzymatic reactions.

1. PAPS Synthesis:

The synthesis of PAPS from inorganic sulfate (B86663) is catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). In many invertebrates, a single PAPS synthase enzyme carries out both steps.[1][2][3] This process occurs in two sequential steps:

  • Step 1: ATP Sulfurylase Activity: ATP and inorganic sulfate are converted to adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate (PPi).[1][4]

  • Step 2: APS Kinase Activity: APS is then phosphorylated by another molecule of ATP to form PAPS and ADP.[1][4]

The stability and activity of PAPS synthase can be modulated by the concentration of its substrate, APS, which can act as both an inhibitor and a stabilizer of the enzyme.[1]

2. Sulfotransferase (SULT) Activity:

PAPS serves as the universal donor of a sulfonate group (SO3-) for a large family of enzymes called sulfotransferases (SULTs).[5][6][7] These enzymes catalyze the transfer of the sulfonate group from PAPS to a wide array of acceptor molecules, including xenobiotics, endogenous compounds like steroids and neurotransmitters, and polysaccharides.[7][8] This sulfation reaction generally increases the water solubility of the acceptor molecule, facilitating its excretion and often altering its biological activity.[7]

3. Sulfatase Activity:

The reverse reaction, the removal of sulfate groups, is catalyzed by sulfatases. These enzymes play a crucial role in the degradation of sulfated compounds, such as marine polysaccharides, releasing inorganic sulfate that can be recycled or utilized by other organisms.[9][10][11][12] In some cases, sulfatases can inadvertently increase the toxicity of certain compounds by removing the solubilizing sulfate group.

Below is a diagram illustrating the core PAPS metabolic pathway.

PAPS_Metabolic_Pathway cluster_synthesis PAPS Synthesis cluster_utilization Sulfation & Desulfation ATP ATP ATP_Sulfurylase ATP Sulfurylase (PAPSS) ATP->ATP_Sulfurylase Sulfate Sulfate Sulfate->ATP_Sulfurylase APS APS APS_Kinase APS Kinase (PAPSS) APS->APS_Kinase ATP2 ATP ATP2->APS_Kinase PAPS PAPS Sulfotransferase Sulfotransferase (SULT) PAPS->Sulfotransferase PPi PPi ADP ADP ATP_Sulfurylase->APS ATP_Sulfurylase->PPi APS_Kinase->PAPS APS_Kinase->ADP Acceptor_Molecule Acceptor Molecule (Xenobiotic, Toxin, Polysaccharide) Acceptor_Molecule->Sulfotransferase Sulfated_Product Sulfated Product Sulfatase Sulfatase Sulfated_Product->Sulfatase PAP PAP Inorganic_Sulfate Inorganic Sulfate Sulfotransferase->Sulfated_Product Sulfotransferase->PAP Sulfatase->Acceptor_Molecule Sulfatase->Inorganic_Sulfate

Core PAPS metabolic pathway in marine organisms.

Role in Detoxification of Xenobiotics and Marine Biotoxins

A primary function of the PAPS pathway in marine organisms is the detoxification of both natural and anthropogenic toxic compounds.

Xenobiotic Metabolism: Marine environments are increasingly contaminated with xenobiotics such as polycyclic aromatic hydrocarbons (PAHs) and other pollutants.[13] Marine invertebrates and fish utilize Phase I and Phase II biotransformation pathways to metabolize these compounds.[7][14][15] Sulfation, a key Phase II reaction, increases the water solubility of hydroxylated metabolites of xenobiotics, facilitating their excretion.[7]

Marine Biotoxin Transformation: The PAPS pathway is also intimately involved in the metabolism of marine biotoxins. For instance, in dinoflagellates, sulfotransferases are responsible for the sulfation of paralytic shellfish toxins (PSTs), which can alter their toxicity.[16] Bivalves that accumulate these toxins can further modify them through their own sulfotransferase and sulfatase enzymes.

The following diagram illustrates the general workflow of xenobiotic detoxification involving the PAPS pathway.

Xenobiotic_Detoxification Xenobiotic Xenobiotic Phase_I_Metabolism Phase I Metabolism (e.g., Cytochrome P450) Xenobiotic->Phase_I_Metabolism Intermediate_Metabolite Hydroxylated Intermediate Phase_I_Metabolism->Intermediate_Metabolite Phase_II_Metabolism Phase II Metabolism (Sulfation) Intermediate_Metabolite->Phase_II_Metabolism Sulfated_Conjugate Water-Soluble Sulfated Conjugate Phase_II_Metabolism->Sulfated_Conjugate  PAPS -> PAP   Excretion Excretion Sulfated_Conjugate->Excretion

General workflow of xenobiotic detoxification via sulfation.

Quantitative Data on PAPS Metabolic Enzymes

Quantitative kinetic data for PAPS synthase and sulfotransferases are crucial for understanding the efficiency and capacity of the sulfation pathway in different marine organisms. While comprehensive data across all marine phyla are not yet available, studies on select species provide valuable insights.

EnzymeOrganism(s)SubstrateKmVmaxReference(s)
PAPS Synthase Human (for reference)ATP0.25 mM (PAPSS1)-[17]
Human (for reference)Sulfate--
Sulfotransferase Channel Catfish, Rainbow Trout, Atlantic Salmon, Tilapia1-Naphthol0.8 - 2.1 µM1.1 - 4.0 nmol/min/mg protein
Striped Bass, Bluegill1-Naphthol2.8 - 3.7 µM0.4 - 1.1 nmol/min/mg protein[18]
Siganus canaliculatusp-NitrophenylacetateLower KmHigher Vmax[14]
Acanthopagrus latusp-NitrophenylacetateHigher KmLower Vmax[14]

Note: Kinetic parameters can vary significantly depending on the specific isozyme, substrate, and experimental conditions. The data presented here are for comparative purposes. Further research is needed to establish a comprehensive database of these parameters for a wider range of marine organisms.

Experimental Protocols

1. Preparation of Cytosolic and Microsomal Fractions from Marine Organism Tissues

This protocol is a general guideline and may require optimization for specific species and tissues.

  • Materials:

    • Fresh or frozen tissue from the marine organism of interest (e.g., liver, digestive gland).

    • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA, and protease inhibitors).

    • Ultracentrifuge and appropriate rotors.

    • Potter-Elvehjem homogenizer or similar.

  • Procedure:

    • Excise and weigh the tissue on ice.

    • Mince the tissue and homogenize in 4 volumes of ice-cold homogenization buffer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

    • Carefully collect the supernatant (S9 fraction).

    • For microsomal and cytosolic fractions, centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.

    • The supernatant is the cytosolic fraction.

    • The pellet contains the microsomes. Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4) and store at -80°C.

2. Sulfotransferase Activity Assay

This protocol describes a common method using a radiolabeled substrate. Non-radioactive methods are also available.[19][20]

  • Materials:

    • Cytosolic fraction from the marine organism.

    • [35S]PAPS (radiolabeled).

    • Acceptor substrate (e.g., 1-naphthol, a model xenobiotic).

    • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 10 mM MgCl2).

    • Scintillation cocktail and vials.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, acceptor substrate, and the cytosolic fraction.

    • Pre-incubate the mixture at the optimal temperature for the organism (e.g., 25-37°C).

    • Initiate the reaction by adding a known concentration of [35S]PAPS.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction (e.g., by adding a solvent like acetonitrile).

    • Separate the radiolabeled sulfated product from the unreacted [35S]PAPS (e.g., by thin-layer chromatography or a precipitation method).[20]

    • Quantify the radioactivity of the product using a liquid scintillation counter.

    • Calculate the enzyme activity (e.g., in nmol of product formed per minute per mg of protein).

The following diagram outlines the general workflow for a sulfotransferase activity assay.

SULT_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate, Enzyme) Start->Prepare_Reaction_Mix Pre_Incubate Pre-incubate at Optimal Temperature Prepare_Reaction_Mix->Pre_Incubate Initiate_Reaction Initiate with [35S]PAPS Pre_Incubate->Initiate_Reaction Incubate Incubate for Defined Time Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate_Product Separate Sulfated Product from [35S]PAPS Stop_Reaction->Separate_Product Quantify_Radioactivity Quantify Radioactivity Separate_Product->Quantify_Radioactivity Calculate_Activity Calculate Enzyme Activity Quantify_Radioactivity->Calculate_Activity End End Calculate_Activity->End

General workflow for a sulfotransferase activity assay.

3. Quantification of PAPS in Marine Tissues by HPLC

This protocol provides a general framework for the analysis of PAPS levels.

  • Materials:

    • Tissue from the marine organism.

    • Extraction solution (e.g., perchloric acid or a methanol/water mixture).

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase).

    • Mobile phase (e.g., a gradient of potassium phosphate buffer and methanol).

    • PAPS standard.

  • Procedure:

    • Homogenize the tissue in the ice-cold extraction solution.

    • Centrifuge to precipitate proteins and cellular debris.

    • Neutralize the supernatant if using perchloric acid.

    • Filter the extract through a 0.22 µm filter.

    • Inject a known volume of the extract onto the HPLC column.

    • Elute with the mobile phase gradient.

    • Detect PAPS using a UV detector (typically at 254 nm).

    • Quantify the PAPS concentration by comparing the peak area to a standard curve generated with known concentrations of the PAPS standard.

Conclusion and Future Directions

The PAPS metabolic pathway is a cornerstone of biochemical adaptation in marine organisms, playing a pivotal role in detoxification, biosynthesis, and chemical communication. This guide has provided a comprehensive overview of the core pathway, its functions, and methods for its investigation. However, significant knowledge gaps remain. Future research should focus on:

  • Comprehensive Kinetic Studies: Generating a robust database of kinetic parameters for PAPS synthases and sulfotransferases from a wider diversity of marine organisms, including those from extreme environments.

  • Characterization of Novel Enzymes: Identifying and characterizing new sulfotransferases and sulfatases with unique substrate specificities from marine sources, which could have significant biotechnological and pharmaceutical applications.

  • Regulatory Mechanisms: Elucidating the molecular mechanisms that regulate the expression and activity of PAPS pathway enzymes in response to environmental stressors and chemical cues.

  • Metabolomic Profiling: Developing and applying advanced analytical techniques to accurately quantify the intracellular concentrations of PAPS and related metabolites in various marine organisms under different physiological conditions.

A deeper understanding of the PAPS metabolic pathway in marine life will not only enhance our knowledge of marine ecotoxicology and chemical ecology but also unlock the potential for discovering novel enzymes and bioactive compounds for a range of applications, from bioremediation to drug development.

References

Investigating the Role of PAPS in Viral Replication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in the replication of a diverse range of viruses. As the universal sulfonate donor for all sulfation reactions, PAPS is integral to the post-translational modification of proteins and the biosynthesis of sulfated lipids and glycosaminoglycans. These sulfated molecules are increasingly recognized as key host factors that viruses exploit at various stages of their life cycle, including attachment, entry, replication, and egress. This document details the molecular mechanisms by which PAPS-dependent sulfation influences viral pathogenesis, summarizes key quantitative data, provides detailed experimental protocols for investigating these processes, and presents visual workflows and signaling pathways to guide future research and antiviral drug development.

Introduction: The Central Role of PAPS in Cellular Sulfation

3'-phosphoadenosine-5'-phosphosulfate (PAPS) is a high-energy sulfate (B86663) donor molecule essential for all sulfation reactions within the cell. It is synthesized in a two-step enzymatic reaction catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). This process involves the adenylation of inorganic sulfate to form adenosine (B11128) 5'-phosphosulfate (APS), followed by the phosphorylation of APS to yield PAPS. In humans, two isoforms, PAPSS1 and PAPSS2, carry out this vital function[1].

The sulfation of biomolecules, including proteins, lipids, and carbohydrates, is a crucial post-translational modification that modulates their structure and function. These modifications are involved in a myriad of physiological processes, and, as this guide will elucidate, they are also frequently hijacked by viruses to facilitate their replication. Understanding the role of PAPS and the sulfation pathways it fuels is therefore paramount for developing novel host-directed antiviral strategies.

The Role of PAPS-Dependent Sulfation in Viral Replication

PAPS-dependent sulfation has been implicated in the life cycles of numerous viruses, influencing everything from initial host cell attachment to the final stages of virion assembly and release.

Viral Attachment and Entry

Many viruses initiate infection by binding to sulfated molecules on the host cell surface. Heparan sulfate proteoglycans (HSPGs), long unbranched polysaccharides decorated with sulfate groups, are a common attachment factor for a wide array of viruses, including:

  • Herpes Simplex Virus (HSV): The initial interaction of HSV with host cells is mediated by the binding of viral glycoproteins to heparan sulfate[2].

  • Human Immunodeficiency Virus (HIV): The HIV envelope glycoprotein (B1211001) gp120 interacts with sulfated proteoglycans, which facilitates its binding to the primary CD4 receptor and subsequent entry into host cells[3][4].

  • Dengue Virus (DENV): The dengue virus envelope protein binds to highly sulfated heparan sulfate on target cells, which is a critical step for cell entry[3][5][6].

  • Human Cytomegalovirus (CMV): CMV entry and replication are significantly influenced by the degree of polymerization and sulfation patterns of heparan sulfate[3].

  • SARS-CoV-2: The spike protein of SARS-CoV-2 has also been shown to interact with heparan sulfate, facilitating viral entry[3].

The enzyme PAPS synthase 1 (PAPSS1) has been identified as a critical host factor for HSV-1 infection. Genetic ablation of PAPSS1 leads to a reduction in heparan sulfate expression, which in turn diminishes the binding of HSV-1 and other heparan sulfate-dependent viruses[7][8].

Protein tyrosine sulfation, another PAPS-dependent modification, is also crucial for the entry of certain viruses. For instance, the sulfation of tyrosine residues on the HIV co-receptor CCR5 is important for its interaction with the viral gp120 protein, facilitating viral entry.

Viral Replication and Assembly

Beyond entry, PAPS-dependent sulfation plays a role in later stages of the viral life cycle. For example, in Influenza A virus replication, sulfated lipids (sulfatides) are involved in the nuclear export of viral ribonucleoprotein (vRNP) complexes. This process is linked to the activation of the Raf/MEK/ERK signaling pathway.

Quantitative Data on the Impact of PAPS Pathway Inhibition

The targeted inhibition of PAPS synthesis or sulfotransferase activity has demonstrated significant effects on the replication of various viruses. The following tables summarize key quantitative findings from the literature.

VirusHost Cell LineTarget Gene/MoleculeMethod of InhibitionObserved Effect on Viral Titer/ReplicationReference(s)
Herpes Simplex Virus 1 (HSV-1) HAP1PAPSS1CRISPR/Cas9 KnockoutProgeny virus production was reduced by 2-3 log-fold in PAPSS1-KO clones compared to wild-type cells.[7]
Dengue Virus (DENV-2) VeroHeparan SulfateCompetitive Inhibition (Heparin)Heparin, a highly sulfated glycosaminoglycan, showed high-affinity binding to the DENV envelope protein (KD = 8.83 nM). Sulfated glycans inhibited the binding of the DENV envelope protein to heparin with IC50 values ranging from 43 to 172 ng/mL.[5]
Dengue Virus (DENV-2) LLC-MK2Viral Entry/FusionCompetitive Inhibition (Curdlan Sulfate)Curdlan sulfate inhibited DENV replication with a minimal effective concentration as low as 0.1 µg/mL.[9]
Influenza A Virus MDCKNP and PAsiRNA knockdownA combination of siRNAs targeting NP and PA reduced lung viral titers in mice challenged with various influenza A strains by 9- to 56-fold.[10]
Influenza A Virus MDBKViral PolymeraseSmall Molecule Inhibitor (Compound 1)Compound 1 inhibited viral replication with an EC50 of 0.170 µM in a whole-cell antiviral assay.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PAPS in viral replication.

Lentiviral-mediated shRNA Knockdown of PAPSS1

This protocol describes the generation of lentiviral particles carrying a specific shRNA to knockdown PAPSS1 expression in a target cell line, followed by validation of the knockdown and assessment of its effect on viral replication.

Materials:

  • HEK293T cells

  • pLKO.1-shRNA plasmid targeting PAPSS1 (and non-targeting control)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., FuGENE HD)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm filter

  • Polybrene

  • Puromycin

  • Target cell line (e.g., A549, Vero)

  • Virus stock of interest

  • Reagents for RT-qPCR and Western blotting

Procedure:

Day 1: Cell Seeding for Lentivirus Production

  • Plate 0.8-1 x 10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics.

  • Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent on the day of transfection.

Day 2: Transfection

  • In a sterile tube, prepare the DNA mixture in Opti-MEM:

    • 1.5 µg pLKO.1-shRNA plasmid

    • 1.0 µg psPAX2 packaging plasmid

    • 0.5 µg pMD2.G envelope plasmid

  • Add the transfection reagent to the DNA mixture and incubate for 20 minutes at room temperature.

  • Gently add the transfection complex dropwise to the HEK293T cells.

Day 3: Medium Change

  • In the morning, carefully remove the transfection medium, wash once with PBS, and add 1.5 mL of fresh DMEM with 10% FBS and antibiotics.

Day 4 & 5: Viral Harvest

  • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

  • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • A second harvest can be performed at 72 hours. The viral supernatant can be used immediately or stored at -80°C.

Day 6: Transduction of Target Cells

  • Plate the target cell line in a 6-well plate to be 50-70% confluent on the day of transduction.

  • Add Polybrene to the cells at a final concentration of 8 µg/mL.

  • Add the desired amount of lentiviral supernatant (a range of Multiplicity of Infection (MOI) from 1 to 10 should be tested for optimal knockdown).

  • Incubate for 18-24 hours at 37°C.

Day 7 onwards: Selection and Validation

  • Remove the virus-containing medium and replace it with fresh complete medium containing puromycin. The optimal concentration should be determined by a titration experiment (kill curve) beforehand.

  • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.

  • Expand individual resistant colonies.

  • Validate the knockdown of PAPSS1 at both the mRNA (RT-qPCR) and protein (Western blot) levels.

Day 14+: Viral Infection Assay

  • Plate the validated PAPSS1 knockdown and control cell lines.

  • Infect the cells with the virus of interest at a known MOI.

  • At various time points post-infection, collect the supernatant and/or cell lysates.

  • Quantify the viral titer in the supernatant using a TCID50 assay (see Protocol 4.2).

  • Analyze viral protein expression in cell lysates by Western blotting.

Tissue Culture Infectious Dose 50 (TCID50) Assay

This protocol is used to determine the infectious titer of a virus stock.

Materials:

  • 96-well tissue culture plates

  • Host cell line susceptible to the virus

  • Complete growth medium

  • Virus stock

  • Serial dilution tubes

  • Microscope for observing cytopathic effect (CPE)

Procedure:

Day 1: Cell Seeding

  • Seed a 96-well plate with the host cell line at a density that will result in a confluent monolayer the next day (e.g., 2 x 10^4 cells/well).

  • Incubate overnight at 37°C with 5% CO2.

Day 2: Virus Dilution and Infection

  • Prepare ten-fold serial dilutions of the virus stock in serum-free medium (e.g., from 10^-1 to 10^-8).

  • Remove the growth medium from the 96-well plate containing the cell monolayer.

  • Inoculate at least 8 replicate wells per dilution with 100 µL of the corresponding virus dilution.

  • Include at least 8 wells with medium only as a negative control.

  • Incubate the plate for 1-2 hours at 37°C to allow for viral adsorption.

  • Add 100 µL of complete growth medium to each well.

  • Incubate the plate at 37°C with 5% CO2 for 3-7 days, depending on the virus.

Day 5-9: Observation and Calculation

  • Observe the plates daily for the appearance of cytopathic effect (CPE).

  • For each dilution, count the number of wells that show CPE.

  • Calculate the TCID50/mL using the Reed-Muench method.

Non-Radioactive PAPS Synthase Activity Assay

This protocol provides a non-radioactive method to measure the activity of PAPS synthase by coupling the production of pyrophosphate (PPi) to a colorimetric or luminescent readout.

Materials:

  • Purified PAPS synthase enzyme or cell lysate

  • ATP

  • Sodium sulfate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • Inorganic pyrophosphatase

  • Phosphate (B84403) detection reagent (e.g., Malachite Green) or a coupled ATP sulfurylase/luciferase enzyme assay system

  • Spectrophotometer or luminometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and sodium sulfate.

  • Add inorganic pyrophosphatase to the mixture to hydrolyze the PPi produced by the ATP sulfurylase activity of PAPSS into two molecules of inorganic phosphate (Pi).

  • Initiate the reaction by adding the PAPS synthase enzyme source.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Quantify the amount of Pi produced using a colorimetric method like the Malachite Green assay, which forms a colored complex with phosphate that can be measured spectrophotometrically.

  • Alternatively, for a continuous assay, the ATP consumed can be measured using a coupled enzyme system (e.g., luciferase) that generates a luminescent signal proportional to the ATP concentration.

Viral Protein Sulfation Analysis by Mass Spectrometry

This protocol outlines a general workflow for the identification of sulfated viral proteins using mass spectrometry.

Materials:

  • Virus-infected cells

  • Lysis buffer with protease and phosphatase inhibitors

  • Reagents for protein denaturation, reduction, and alkylation (e.g., urea, DTT, iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Protein Extraction and Digestion:

    • Lyse virus-infected cells and extract total protein.

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • Peptide Cleanup:

    • Desalt the peptide mixture using SPE cartridges.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluting peptides by tandem mass spectrometry. Use a high-resolution mass spectrometer and an appropriate fragmentation method (e.g., HCD) to generate fragment ion spectra.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing both host and viral protein sequences.

    • Include sulfation of tyrosine, serine, and threonine as a variable modification in the search parameters.

    • Validate the identification of sulfated peptides based on the presence of characteristic fragment ions and a high-confidence score.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Investigating the Role of PAPS

The following diagram illustrates a comprehensive workflow for elucidating the role of PAPS in the replication of a specific virus.

Experimental_Workflow cluster_0 Initial Hypothesis cluster_1 Genetic Perturbation cluster_2 Phenotypic Analysis cluster_3 Mechanistic Studies Hypothesis PAPS-dependent sulfation is required for viral replication Knockdown shRNA-mediated knockdown of PAPSS1/2 Hypothesis->Knockdown Test hypothesis Validation Validate knockdown (RT-qPCR, Western Blot) Knockdown->Validation Confirm gene silencing Infection Infect knockdown cells with virus Validation->Infection Proceed with validated cells Enzyme_Assay Measure PAPSS activity Validation->Enzyme_Assay Confirm functional effect Titer Quantify viral titer (TCID50 Assay) Infection->Titer Protein Analyze viral protein expression Infection->Protein Sulfation Analyze global sulfation (Mass Spectrometry) Titer->Sulfation Investigate cause of phenotype Signaling Investigate altered signaling pathways Titer->Signaling Protein->Sulfation

A comprehensive workflow for investigating the role of PAPS in viral replication.
PAPS Biosynthesis Pathway

This diagram illustrates the two-step enzymatic reaction for PAPS synthesis.

PAPS_Biosynthesis cluster_0 Step 1 cluster_1 Step 2 ATP1 ATP Sulfurylase ATP Sulfurylase (PAPSS) ATP1->Sulfurylase Sulfate Sulfate (SO4^2-) Sulfate->Sulfurylase APS APS Kinase APS Kinase (PAPSS) APS->Kinase ATP2 ATP ATP2->Kinase PAPS PAPS PPi PPi ADP ADP Sulfurylase->APS Sulfurylase->PPi Kinase->PAPS Kinase->ADP

The two-step enzymatic synthesis of PAPS.
Influenza A Virus-Induced Raf/MEK/ERK Signaling Pathway

This diagram depicts the signaling cascade activated by Influenza A virus that involves sulfatides (B1148509) and leads to the nuclear export of viral components.

Influenza_Signaling cluster_0 Host Cell Membrane cluster_1 Nucleus HA Viral Hemagglutinin (HA) Sulfatide Sulfatide HA->Sulfatide binds Raf Raf Sulfatide->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates vRNP_in Viral RNP (vRNP) ERK->vRNP_in promotes nuclear export vRNP_out vRNP vRNP_in->vRNP_out exports to cytoplasm

Raf/MEK/ERK pathway in Influenza A virus replication.

Conclusion and Future Directions

The evidence presented in this guide underscores the significant and multifaceted role of PAPS-dependent sulfation in viral replication. From facilitating initial viral attachment to enabling the transport of viral components, sulfation is a key cellular process that is frequently exploited by viruses. The dependence of numerous viruses on host sulfation pathways presents a compelling opportunity for the development of broad-spectrum, host-directed antiviral therapies.

Future research should focus on:

  • Expanding the Scope: Investigating the role of PAPS in a wider range of viral families to identify common dependencies.

  • High-Resolution Mechanistic Studies: Elucidating the precise molecular interactions between sulfated host factors and viral proteins.

  • Therapeutic Development: Designing and screening for small molecule inhibitors of PAPS synthases or specific sulfotransferases as potential antiviral agents.

  • Systems-Level Analysis: Integrating transcriptomic, proteomic, and metabolomic data to build comprehensive models of how viral infection perturbs host sulfation pathways.

By continuing to unravel the intricate interplay between PAPS, sulfation, and viral replication, the scientific community can pave the way for novel and effective antiviral interventions.

References

The Role of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of plant biology, the ability to respond and adapt to environmental stressors is paramount for survival and productivity. A key player in this complex signaling network is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfur donor for sulfation reactions. This technical guide provides an in-depth exploration of the biosynthesis of PAPS and its multifaceted functions in mediating plant responses to both biotic and abiotic stresses. Through the action of sulfotransferases (SOTs), PAPS is utilized to sulfate (B86663) a diverse array of molecules, including hormones, peptides, and secondary metabolites, thereby modulating their activity and influencing downstream signaling cascades. This document details the core molecular mechanisms, presents quantitative data on the regulation of PAPS metabolism under stress, outlines key experimental protocols for its study, and provides visual representations of the pertinent signaling pathways. Understanding the pivotal role of PAPS offers promising avenues for the development of novel strategies to enhance crop resilience and agricultural sustainability.

Introduction

Plants, being sessile organisms, have evolved sophisticated mechanisms to perceive and respond to a myriad of environmental challenges, including drought, salinity, extreme temperatures, and pathogen attacks. At the heart of many of these adaptive responses lies the process of sulfation, a post-translational modification that involves the transfer of a sulfonate group (SO3-) from a donor molecule to a substrate. The universal donor for these reactions in all living organisms, including plants, is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1][2]

The sulfation of biomolecules, catalyzed by a large family of sulfotransferase (SOT) enzymes, can alter their stability, localization, and biological activity.[3] In plants, sulfated compounds play critical roles in a wide range of processes, from growth and development to defense against herbivores and pathogens.[4] This guide delves into the central role of PAPS in these stress response pathways, providing a comprehensive overview for researchers and professionals in the field.

PAPS Biosynthesis and Metabolism

The synthesis of PAPS is a two-step enzymatic process that primarily occurs in the plastids and cytosol of plant cells.[1][5]

  • Adenosine (B11128) 5'-phosphosulfate (APS) Synthesis: The first step is the activation of inorganic sulfate (SO42-) by ATP sulfurylase (ATPS), which catalyzes the formation of adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi) from ATP and sulfate.[1][6]

  • PAPS Synthesis: In the second step, APS kinase (APK) phosphorylates APS at the 3'-hydroxyl group using another molecule of ATP, yielding PAPS and ADP.[1][6]

In plants, these two enzymes exist as separate polypeptide chains, unlike in metazoans where they are fused into a bifunctional protein.[6][7] The subcellular localization of ATPS and APK isoforms in both plastids and the cytosol suggests a complex regulation and partitioning of PAPS biosynthesis.[5] Once synthesized, PAPS is exported from the plastids to the cytosol by specific transporters, such as PAPST1, making it available for sulfation reactions in various cellular compartments.[5][8]

The by-product of sulfotransferase reactions is 3'-phosphoadenosine 5'-phosphate (PAP). PAP itself is not an inert molecule; it has emerged as a critical retrograde signaling molecule that accumulates under stress conditions like drought and high light, moving from the chloroplast to the nucleus to regulate gene expression.[4][9][10] The levels of PAP are tightly controlled by the SAL1 phosphatase, which dephosphorylates PAP to AMP.[10]

Quantitative Data on PAPS Metabolism in Plant Stress

The cellular levels of PAPS, its precursor APS, and its by-product PAP, along with the expression of the enzymes involved in their metabolism, are dynamically regulated in response to various stress conditions. The following tables summarize key quantitative data from studies on Arabidopsis thaliana and other plant species.

Table 1: Changes in PAPS and Related Metabolite Levels Under Abiotic Stress
Metabolite Stress Condition
PAPDrought (7-11 days)
PAPHigh Light
Table 2: Regulation of Genes Involved in PAPS Biosynthesis and Signaling Under Abiotic Stress
Gene Stress Condition
ATPS1 (ATP Sulfurylase 1)Salt Stress (150 mM NaCl, 5h)
APK1 (APS Kinase 1)Salt Stress (150 mM NaCl, 5h)
SOT12 (Sulfotransferase 12)Pathogen infection (P. syringae)
Table 3: Enzyme Kinetics of ATP Sulfurylase
Enzyme Organism
ATP SulfurylaseCabbage (Brassica capitata)
ATP SulfurylaseCabbage (Brassica capitata)

Signaling Pathways and Logical Relationships

The involvement of PAPS in plant stress responses is mediated through a complex network of signaling pathways. These include the direct action of sulfated molecules and the retrograde signaling of the by-product PAP.

PAPS Biosynthesis Pathway

This pathway illustrates the two-step enzymatic synthesis of PAPS from inorganic sulfate and ATP, highlighting the key enzymes involved.

PAPS_Biosynthesis Sulfate Sulfate (SO₄²⁻) ATPS ATP Sulfurylase (ATPS) Sulfate->ATPS ATP1 ATP ATP1->ATPS APS Adenosine 5'-phosphosulfate (APS) ATPS->APS PPi PPi ATPS->PPi APK APS Kinase (APK) APS->APK ATP2 ATP ATP2->APK PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) APK->PAPS ADP ADP APK->ADP

PAPS Biosynthesis Pathway
PAP Retrograde Signaling Pathway

Under stress conditions such as drought and high light, the accumulation of PAP in the chloroplast initiates a retrograde signal to the nucleus, modulating the expression of stress-responsive genes.

PAP_Retrograde_Signaling cluster_cytosol Cytosol cluster_chloroplast Chloroplast cluster_nucleus Nucleus PAPS_cytosol PAPS SOT Sulfotransferase (SOT) PAPS_cytosol->SOT Sulfated_Product Sulfated Product SOT->Sulfated_Product PAP_cytosol PAP SOT->PAP_cytosol Substrate Acceptor Substrate Substrate->SOT Stress Drought / High Light Stress ROS ROS Stress->ROS SAL1_active SAL1 (active) ROS->SAL1_active inhibition SAL1_inactive SAL1 (inactive) SAL1_active->SAL1_inactive AMP AMP SAL1_active->AMP PAP_chloro PAP PAP_chloro->SAL1_active degradation PAP_nucleus PAP PAP_chloro->PAP_nucleus transport XRNs Exoribonucleases (XRNs) PAP_nucleus->XRNs inhibition Stress_Genes Stress-Responsive Gene Expression XRNs->Stress_Genes regulation

PAP Retrograde Signaling
Phytosulfokine (PSK) Signaling in Plant Defense

Phytosulfokines are sulfated peptides that play a dual role in promoting growth and modulating immune responses. Their signaling is initiated by binding to a receptor kinase at the cell surface.

PSK_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol PSK Phytosulfokine (PSK) (Sulfated Peptide) PSKR1 PSKR1 (Receptor Kinase) PSK->PSKR1 Ca_influx Ca²⁺ Influx PSKR1->Ca_influx Calmodulins Calmodulins Ca_influx->Calmodulins activates YUCs YUCs (Auxin Biosynthesis) Calmodulins->YUCs binds and enhances activity Auxin Auxin YUCs->Auxin Defense_Response Auxin-Dependent Immune Response Auxin->Defense_Response

Phytosulfokine Signaling
Brassinosteroid (BR) Signaling in Abiotic Stress Response

Brassinosteroids are a class of steroid hormones that can be sulfated, and their signaling pathway is crucial for mediating responses to various abiotic stresses.

BR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BR Brassinosteroid (BR) (can be sulfated) BRI1 BRI1 (Receptor Kinase) BR->BRI1 BIN2 BIN2 Kinase BRI1->BIN2 inhibition BZR1_BES1_P BZR1/BES1-P (phosphorylated, inactive) BIN2->BZR1_BES1_P phosphorylation BZR1_BES1 BZR1/BES1 (active) BZR1_BES1_P->BZR1_BES1 dephosphorylation BZR1_BES1_nuc BZR1/BES1 BZR1_BES1->BZR1_BES1_nuc translocation Stress_Genes Stress-Responsive Gene Expression BZR1_BES1_nuc->Stress_Genes regulation

Brassinosteroid Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PAPS and its function in plant stress response.

Protocol for Quantification of PAPS and PAP by LC-MS/MS

This protocol is a general guideline for the extraction and quantification of PAPS and PAP from plant tissues and may require optimization for specific plant species and tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Extraction buffer: 80% methanol, 20% water, pre-chilled to -20°C

  • Internal standards (e.g., ¹³C-labeled PAPS and PAP, if available)

  • Microcentrifuge tubes (2 mL)

  • Zirconia or metal beads

  • Mixer mill or tissue homogenizer

  • Refrigerated microcentrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Sample Collection and Grinding: a. Harvest approximately 50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing a zirconia or metal bead. c. Grind the tissue to a fine powder using a mixer mill for 2 minutes at 25 Hz. Store the ground samples at -80°C until extraction.

  • Metabolite Extraction: a. To the frozen ground tissue, add 1 mL of pre-chilled 80% methanol. If using internal standards, add them to the extraction buffer. b. Homogenize the sample again using the mixer mill for 4 minutes at 25 Hz. c. Centrifuge the sample at 20,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube. e. To ensure complete extraction, the pellet can be re-extracted with another 0.5 mL of 80% methanol, centrifuged, and the supernatants pooled. f. Centrifuge the pooled supernatant again at 20,000 x g for 5 minutes at 4°C to remove any remaining debris. g. Transfer the final supernatant to a new tube and store at -80°C until LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Set up the LC-MS/MS system. A C18 reversed-phase column is typically used for the separation of polar compounds like PAPS and PAP. b. The mobile phase often consists of an aqueous solution with a small percentage of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an additive to improve peak shape and ionization (e.g., formic acid or ammonium (B1175870) acetate). c. The mass spectrometer should be operated in negative ion mode for the detection of PAPS and PAP. d. Develop a Multiple Reaction Monitoring (MRM) method using the specific precursor-to-product ion transitions for PAPS and PAP. e. Generate a standard curve using authentic PAPS and PAP standards to quantify their concentrations in the plant extracts.

In Vitro Sulfotransferase (SOT) Activity Assay

This protocol describes a non-radioactive, phosphatase-coupled assay for measuring the activity of sulfotransferases.

Materials:

  • Recombinant or purified plant sulfotransferase

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the donor substrate

  • Specific acceptor substrate for the SOT being assayed (e.g., desulfoglucosinolate, brassinosteroid precursor, or a specific peptide)

  • Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 15 mM MgCl₂)

  • Coupling phosphatase (e.g., IMPAD1, which specifically hydrolyzes PAP to AMP and inorganic phosphate)

  • Malachite Green Phosphate (B84403) Detection Kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: a. In a 96-well microplate, prepare a reaction mixture containing the reaction buffer, the acceptor substrate at a desired concentration, and the coupling phosphatase. b. In separate wells, prepare control reactions: a no-enzyme control (to measure non-enzymatic PAPS degradation) and a no-acceptor substrate control (to measure any endogenous substrate sulfation). c. Pre-incubate the plate at the optimal temperature for the SOT for 5 minutes.

  • Initiation of the Reaction: a. Initiate the reaction by adding a specific amount of the purified sulfotransferase to each well. b. The total reaction volume is typically 50-100 µL.

  • Incubation: a. Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Phosphate Detection: a. Stop the reaction by adding the Malachite Green Reagent A, which contains an acidic solution to denature the enzymes. b. Add Malachite Green Reagent B to develop the color. c. Incubate at room temperature for 15-20 minutes.

  • Measurement and Calculation: a. Measure the absorbance at 620 nm using a microplate reader. b. Prepare a standard curve using the provided phosphate standard to determine the amount of inorganic phosphate released. c. The amount of phosphate released is directly proportional to the amount of PAP produced, which in turn reflects the activity of the sulfotransferase. Calculate the specific activity of the SOT (e.g., in pmol of product formed per minute per µg of enzyme).

Protocol for Glucosinolate Extraction and Analysis by HPLC

This protocol is adapted from established methods for the analysis of sulfated glucosinolates.

Materials:

  • Plant tissue

  • 70% Methanol

  • DEAE-Sephadex A-25 resin

  • Sulfatase (from Helix pomatia)

  • Ultrapure water

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Extraction: a. Homogenize freeze-dried plant material in hot 70% methanol. b. Centrifuge the mixture and collect the supernatant.

  • Desulfation: a. Prepare a small column with DEAE-Sephadex A-25 resin. b. Apply the glucosinolate extract to the column. The glucosinolates will bind to the resin. c. Wash the column with water. d. Apply a solution of purified sulfatase to the column and incubate overnight at room temperature. This will cleave the sulfate group from the glucosinolates, yielding desulfoglucosinolates.

  • Elution and Analysis: a. Elute the desulfoglucosinolates from the column with ultrapure water. b. Analyze the eluted desulfoglucosinolates by HPLC on a C18 column with a water/acetonitrile gradient. c. Detect the desulfoglucosinolates using a UV detector at 229 nm. d. Identify and quantify the individual glucosinolates by comparing their retention times and peak areas to those of known standards.

Conclusion and Future Perspectives

The intricate network of PAPS-mediated sulfation is undeniably a cornerstone of plant resilience to environmental stress. As the universal sulfate donor, PAPS enables the functional diversification of a vast array of molecules, from hormones that fine-tune growth-defense trade-offs to secondary metabolites that act as direct deterrents to pathogens and herbivores. Furthermore, the discovery of PAP as a retrograde signal has unveiled a sophisticated communication channel between the chloroplast and the nucleus, allowing for the rapid transcriptional reprogramming required to cope with adverse conditions.

The quantitative data and signaling pathways presented in this guide underscore the dynamic and tightly regulated nature of PAPS metabolism in response to stress. The detailed experimental protocols provide a foundation for researchers to further unravel the complexities of this system.

Future research should focus on:

  • Identifying the full spectrum of sulfated molecules in different plant species and under various stress conditions through advanced metabolomics approaches.

  • Characterizing the substrate specificity and regulation of the diverse family of plant sulfotransferases to understand how specific sulfation patterns are achieved.

  • Elucidating the precise mechanisms by which sulfated compounds modulate downstream signaling pathways and interact with other hormonal networks.

  • Translating this fundamental knowledge into practical applications for crop improvement, such as engineering plants with enhanced stress tolerance by modulating PAPS biosynthesis or the activity of specific sulfotransferases.

A deeper understanding of the role of PAPS and sulfation in plant stress physiology will not only advance our fundamental knowledge of plant biology but also pave the way for innovative solutions to ensure global food security in the face of a changing climate.

References

The Evolutionary Trajectory of Cellular Sulfation: An In-depth Technical Guide to the PAPS Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfation of biomolecules is a ubiquitous and critical post-translational modification that modulates a vast array of biological processes, from detoxification to cell signaling. Central to this is the universal sulfuryl donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The enzymatic machinery responsible for PAPS synthesis has undergone a significant evolutionary divergence, reflecting the increasing complexity of biological systems. This technical guide provides a comprehensive overview of the evolutionary significance of the PAPS synthesis pathway, detailing the kinetic properties of its key enzymes, experimental protocols for their study, and the intricate regulatory networks that govern its function. A comparative analysis across different domains of life highlights the evolutionary pressures that have shaped this fundamental metabolic pathway.

Introduction: The Central Role of PAPS in Biology

Sulfation, the addition of a sulfonate group (SO3-) to a wide range of acceptor molecules, is a key metabolic process in virtually all forms of life. This modification dramatically alters the physicochemical properties of the acceptor molecule, influencing its biological activity, stability, and subcellular localization. The universal donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The synthesis of PAPS is therefore a critical node in cellular metabolism, gating the flux of sulfate (B86663) into a myriad of essential pathways.[1]

The PAPS synthesis pathway involves two sequential enzymatic steps:

  • ATP Sulfurylase (ATPS): This enzyme catalyzes the activation of inorganic sulfate (SO42-) by reacting it with ATP to form adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate (PPi).[2]

  • APS Kinase (APSK): APSK then phosphorylates the 3'-hydroxyl group of APS using a second molecule of ATP to produce PAPS and ADP.[2]

The evolutionary trajectory of the genes encoding these enzymes provides a fascinating insight into the increasing complexity of metabolic regulation.

Evolutionary Divergence of the PAPS Synthesis Machinery

A striking evolutionary divergence is observed in the genetic organization of the PAPS synthesis pathway. In prokaryotes, fungi, and plants, ATP sulfurylase and APS kinase are encoded by two separate genes and function as independent enzymes.[3][4] In contrast, a pivotal evolutionary event, a gene fusion, led to the emergence of a single bifunctional enzyme in metazoans, termed PAPS synthase (PAPSS).[3] This fusion protein comprises an N-terminal APS kinase domain and a C-terminal ATP sulfurylase domain.[5]

This gene fusion event likely conferred a significant evolutionary advantage by enhancing catalytic efficiency through substrate channeling, where the APS intermediate produced by the sulfurylase domain is directly transferred to the kinase domain without diffusing into the cytosol. This prevents the degradation of the labile APS intermediate and increases the overall flux of the pathway. The juxtaposition of genes encoding functionally related enzymes in prokaryotic operons is thought to be an intermediate stage in the evolution of such fusion proteins.[6][7]

In humans, the PAPSS gene has undergone a further duplication event, resulting in two isoforms, PAPSS1 and PAPSS2.[5] These isoforms exhibit distinct tissue expression patterns and kinetic properties, suggesting they have evolved to fulfill specific physiological roles and are not entirely redundant.[5][8] For instance, PAPSS1 is the predominant isoform in the brain and skin, while PAPSS2 is more highly expressed in the liver and cartilage.[5]

evolutionary_divergence cluster_prokaryotes Prokaryotes, Fungi, Plants cluster_metazoans Metazoans cluster_humans Humans Prok_ATPS ATP Sulfurylase (Separate Enzyme) Prok_APSK APS Kinase (Separate Enzyme) PAPSS PAPSS (Bifunctional Enzyme) APS Kinase Domain | ATP Sulfurylase Domain Prok_APSK->PAPSS Gene Fusion PAPSS1 PAPSS1 Isoform PAPSS->PAPSS1 Gene Duplication PAPSS2 PAPSS2 Isoform PAPSS->PAPSS2 Gene Duplication

Quantitative Analysis of PAPS Synthase Enzymes

The kinetic properties of PAPS synthase isoforms have been characterized, revealing important functional differences. The following tables summarize key quantitative data for human PAPSS1 and PAPSS2b (a splice variant of PAPSS2).

EnzymeSubstrateApparent Km/ [S]0.5 (mM)Reference
Human PAPSS1ATP0.25[8]
Human PAPSS2bATP1.4[8]
Human PAPSS1Sulfate0.5[8]
Human PAPSS2bSulfateNot significantly different from PAPSS1[8]

Table 1: Michaelis-Menten constants for human PAPS synthase isoforms.

IsoformPropertyMeasurementReference
Human PAPSS1Thermal StabilityRemains structurally intact at 37°C[9]
Human PAPSS2Thermal StabilityHalf-life for unfolding is in the range of minutes at 37°C[9]
Human PAPSS1Midpoint of Unfolding (GdnHCl)1.70 M[10]
Human PAPSS2Midpoint of Unfolding (GdnHCl)1.19 M[10]
Human PAPSS1Midpoint of Unfolding (Urea)3.50 M[10]
Human PAPSS2Midpoint of Unfolding (Urea)3.11 M[10]

Table 2: Stability parameters of human PAPS synthase isoforms.

The data indicate that PAPSS1 has a higher affinity for ATP compared to PAPSS2b, which exhibits a sigmoidal response to ATP concentration, suggesting allosteric regulation.[8] Furthermore, PAPSS2 is significantly less stable than PAPSS1 at physiological temperatures, a property that may be crucial for its regulation.[9][10] The intermediate of the reaction, APS, has been shown to specifically stabilize both isoforms.[9]

Experimental Protocols

Continuous Spectrophotometric Assay for PAPS Synthase Activity

This coupled-enzyme assay continuously monitors the production of ADP or the consumption of ATP, which are products of the APS kinase and ATP sulfurylase reactions, respectively.

APS Kinase Activity Assay:

  • Principle: The production of ADP by APS kinase is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reagents:

    • Reaction Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM KCl, 0.8 mM MgCl2, 0.1 mM EDTA

    • NADH: 0.3 mM

    • Phosphoenolpyruvate (PEP): 0.8 mM

    • Lactate Dehydrogenase (LDH): 25 units

    • Pyruvate Kinase (PK): 17.5 units

    • ATP: 2.5 mM

    • Nuclease P1: 1 unit (to degrade any contaminating ADP)

    • PAPS Synthase: 500 nM

    • APS: 15 µM (to initiate the reaction)

  • Procedure:

    • Combine all reagents except APS in a 1 ml cuvette.

    • Incubate at 25°C for 5 minutes to obtain a stable baseline reading at 340 nm.

    • Initiate the reaction by adding APS.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M-1cm-1).[9]

ATP Sulfurylase Activity Assay (Reverse Direction):

  • Principle: The synthesis of ATP from APS and pyrophosphate is coupled to the reduction of NADP+ by hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH). The increase in absorbance at 340 nm due to NADPH production is monitored.

  • Reagents:

    • Reaction Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM KCl, 5 mM MgCl2, 0.1 mM EDTA

    • NADP+: 0.3 mM

    • Glucose: 1 mM

    • Pyrophosphate: 0.5 mM

    • Glucose-6-Phosphate Dehydrogenase (G6PDH): 4 units

    • Hexokinase (HK): 3.5 units

    • PAPS Synthase: 70 nM

    • APS: 150 µM (to initiate the reaction)

  • Procedure:

    • Combine all reagents except APS in a 1 ml cuvette.

    • Incubate at 20°C for 5 minutes to establish a baseline at 340 nm.

    • Start the reaction by adding APS.

    • Record the increase in absorbance at 340 nm over time.

    • Calculate the rate of ATP synthesis using the molar extinction coefficient of NADPH (6220 M-1cm-1).[9]

assay_workflow

Radioactive Assay for PAPS Synthesis

This assay measures the incorporation of radioactive [35S]sulfate into PAPS.

  • Principle: [35S]SO42- is incubated with the enzyme and ATP. The resulting [35S]PAPS is then separated from the unreacted [35S]SO42- and quantified by liquid scintillation counting.

  • Reagents:

    • [35S]Sodium Sulfate

    • PAPS Substrate Mix (containing ATP, phosphoenolpyruvate, and enzyme co-factors)

    • PAPS Enzyme Mix (containing ATP sulfurylase, APS kinase, inorganic pyrophosphatase, and pyruvate kinase)

    • DEAE-Sepharose column

    • Wash Buffer: 25 mM Tris (pH 7.5), 40 mM NaCl

    • Elution Buffer: 25 mM Tris (pH 7.5), 150 mM NaCl

  • Procedure:

    • Combine [35S]Sodium Sulfate, PAPS Substrate Mix, and PAPS Enzyme Mix.

    • Incubate at 30°C for 16-20 hours.

    • Apply the reaction mixture to a DEAE-Sepharose column.

    • Wash the column with Wash Buffer to remove unincorporated [35S]sulfate.

    • Elute the [35S]PAPS with Elution Buffer.

    • Quantify the radioactivity in the eluate using a liquid scintillation counter.[11]

Thermal Shift Assay (Differential Scanning Fluorimetry)

This method assesses the thermal stability of a protein by monitoring its unfolding in the presence of a fluorescent dye.

  • Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic regions of a protein that become exposed upon thermal denaturation, leading to an increase in fluorescence. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, can be determined. Ligand binding typically stabilizes the protein, resulting in an increase in Tm.

  • Reagents:

    • Purified PAPS Synthase protein (1 mg/ml)

    • SYPRO Orange Protein Gel Stain (5000x concentrate)

    • Buffer of choice (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl)

    • Real-time PCR instrument

  • Procedure:

    • Prepare a 50x stock solution of SYPRO Orange by diluting the concentrate in DI water.

    • In a 96-well PCR plate, prepare triplicate reactions for each condition, each containing the protein, SYPRO Orange (final concentration 5x), and the buffer.

    • Seal the plate with an optically clear adhesive film.

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence of SYPRO Orange.

    • The melting temperature (Tm) is determined from the midpoint of the resulting melt curve.[12]

Regulation and Interplay with Cellular Metabolism

The PAPS synthesis pathway is tightly regulated to meet the cellular demands for sulfation while avoiding the wasteful expenditure of ATP.

  • Substrate Availability: The intracellular concentration of sulfate and ATP are primary determinants of the rate of PAPS synthesis. The major source of cellular sulfate is the oxidation of cysteine.[13]

  • Product Inhibition: The intermediate APS is a potent product inhibitor of the ATP sulfurylase domain.[3] This feedback mechanism helps to maintain appropriate levels of APS.

  • Allosteric Regulation: As suggested by the sigmoidal kinetics of PAPSS2b with respect to ATP, allosteric regulation likely plays a role in modulating enzyme activity in response to the cellular energy state.[8]

  • Subcellular Localization: In humans, PAPSS1 has been found to localize to the nucleus, while PAPSS2 is predominantly cytosolic, although its localization can vary between cell types.[14] This differential localization suggests that the two isoforms may supply PAPS to distinct subcellular compartments for specific sulfation reactions.

  • Interaction with Downstream Pathways: The PAPS produced is utilized by a large family of sulfotransferases (SULTs) in the cytosol and Golgi apparatus. These enzymes catalyze the transfer of the sulfonate group from PAPS to a diverse array of substrates, including xenobiotics, hormones, neurotransmitters, and macromolecules like proteoglycans.[15]

metabolic_interplay

Conclusion: Evolutionary Adaptation and Future Directions

The evolutionary journey of the PAPS synthesis pathway from two separate enzymes to a bifunctional protein, and its subsequent duplication in vertebrates, underscores the increasing importance of regulated sulfation in complex organisms. The distinct properties of the PAPSS isoforms in humans highlight a sophisticated system for controlling the spatial and temporal availability of PAPS. Understanding the intricate details of this pathway is paramount for researchers in drug development, as sulfation plays a crucial role in drug metabolism and detoxification. Future research should focus on elucidating the precise regulatory mechanisms governing the expression and activity of PAPSS isoforms and their roles in various disease states, potentially opening new avenues for therapeutic intervention. The development of isoform-specific inhibitors could provide valuable tools for dissecting the specific functions of PAPSS1 and PAPSS2 and may have therapeutic applications in diseases where sulfation pathways are dysregulated.

References

The Gatekeepers of Sulfation: A Technical Guide to PAPS Synthase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfuryl donor for all sulfation reactions in eukaryotes, is a critical biological process governed by the enzyme PAPS synthase (PAPSS). In vertebrates, this essential function is carried out by two distinct isoforms, PAPSS1 and PAPSS2, which, despite their sequence similarity, exhibit non-redundant roles in physiology and pathophysiology. This technical guide provides a comprehensive overview of the functional distinctions between PAPSS isoforms, detailing their kinetic properties, subcellular localization, and involvement in key biological pathways. We further present detailed experimental protocols for the characterization of these enzymes, aiming to equip researchers with the necessary tools to investigate their functions in health and disease.

Functional Diversification of PAPS Synthase Isoforms

PAPS synthases are bifunctional enzymes, possessing both an ATP sulfurylase domain that catalyzes the formation of adenosine (B11128) 5'-phosphosulfate (APS) from ATP and inorganic sulfate, and an APS kinase domain that phosphorylates APS to generate PAPS.[1][2][3] While both PAPSS1 and PAPSS2 perform these two sequential reactions, their differential expression patterns, subcellular localizations, and catalytic efficiencies contribute to their specialized biological roles.[2][4]

Subcellular Localization and Tissue Distribution:

A key differentiator between the isoforms is their primary subcellular localization. PAPSS1 is predominantly found in the nucleus, whereas PAPSS2 is mainly localized to the cytoplasm.[5][6][7][8] However, it is now understood that both isoforms can shuttle between the nucleus and the cytoplasm, suggesting a dynamic regulation of their functions.[6][8] This differential localization is, in part, governed by a conserved N-terminal Lys-Lys-Xaa-Lys nuclear localization signal, which is more efficient in PAPSS1.[6][8]

The tissue-specific expression of PAPSS isoforms further underscores their distinct physiological functions. PAPSS1 is the major isoform expressed in the brain and skin, while PAPSS2 expression is predominant in the liver, cartilage, and adrenal glands.[2] This differential distribution is critical for processes such as steroid hormone metabolism and skeletal development.[9][10]

Role in Health and Disease:

The non-redundant nature of PAPSS isoforms is highlighted by the distinct phenotypes associated with their respective deficiencies. Mutations in the PAPSS2 gene are linked to a spectrum of skeletal and cartilage disorders, including spondyloepimetaphyseal dysplasia (SEMD) and brachyolmia, characterized by short stature and spinal deformities.[7][9][10] This is attributed to the crucial role of PAPS in the sulfation of proteoglycans, essential components of the extracellular matrix in cartilage.[7][11] Furthermore, PAPSS2 deficiency can lead to androgen excess due to impaired sulfation of dehydroepiandrosterone (B1670201) (DHEA) by the sulfotransferase SULT2A1, for which PAPSS2 is the primary PAPS provider.[5][7][12]

While no specific human disease has been directly linked to PAPSS1 deficiency, its involvement in processes like lymphocyte recruitment and retroviral infection suggests its importance in cellular function.[2][6] Studies have also implicated PAPSS1 in the cellular response to chemotherapy, with its inhibition enhancing the sensitivity of some cancer cell lines to DNA-damaging agents.[13][14]

Quantitative Analysis of PAPS Synthase Isoforms

The functional differences between PAPSS1 and PAPSS2 are also reflected in their enzymatic kinetics. While both isoforms catalyze the same reactions, variations in their substrate affinity and catalytic efficiency have been reported. A splice variant of PAPSS2, known as PAPSS2b, which contains an additional five-amino-acid sequence (GMALP), exhibits distinct kinetic properties compared to PAPSS1.[2]

Below is a summary of the reported kinetic parameters for human PAPSS1 and PAPSS2b. It is important to note that some of these values were determined using crude extracts and may be influenced by the presence of other cellular components.[2]

IsoformSubstrateApparent Km or [S]0.5Kinetic ResponseOptimal TemperatureReference
PAPSS1 ATP0.25 mM (0.5 [v/Vmax])Hyperbolic37°C[2]
ATP0.3 mM (Km)--[2]
Sulfate0.5 mM (Km)Hyperbolic-[2]
PAPSS2b ATP1.4 mM ([S]0.5)Sigmoidal30°C[2]
Sulfate0.5 mM (Km)Hyperbolic-[2]

Data presented in this table is compiled from studies on molecularly cloned and overexpressed human PAPSS1 and PAPSS2b.[2]

Experimental Protocols for PAPS Synthase Characterization

Accurate characterization of PAPS synthase isoforms requires robust experimental methodologies. This section provides detailed protocols for key experiments used to assess their expression and enzymatic activity.

Expression Analysis

3.1.1. Western Blotting for PAPSS1 and PAPSS2 Detection

This protocol allows for the detection and semi-quantitative analysis of PAPSS isoform protein levels in cell lysates or tissue extracts.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Primary antibodies specific for PAPSS1 and PAPSS2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)

Protocol:

  • Protein Extraction: Lyse cells or tissues in ice-cold lysis buffer. Determine protein concentration using a standard protein assay.[15][16]

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15][16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for either PAPSS1 or PAPSS2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14][16]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with Tween-20).[15][16]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15][16]

  • Washing: Repeat the washing step as described in step 6.[15][16]

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.[15][16]

Enzymatic Activity Assays

3.2.1. Coupled Spectrophotometric Assay for APS Kinase and ATP Sulfurylase Activity

This continuous assay measures the activity of both the APS kinase and ATP sulfurylase domains of PAPS synthase by coupling the production of ADP or ATP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[9]

APS Kinase Activity Assay:

  • Principle: The production of ADP by the APS kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. PK uses phosphoenolpyruvate (B93156) (PEP) to convert ADP to ATP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+.

  • Reaction Mixture (1 ml total volume):

    • 20 mM Tris-HCl, pH 7.3

    • 100 mM KCl

    • 0.8 mM MgCl2

    • 0.3 mM NADH

    • 0.8 mM Phosphoenolpyruvate

    • 25 units Lactate Dehydrogenase

    • 17.5 units Pyruvate Kinase

    • 2.5 mM ATP

    • 1 unit Nuclease P1

    • 500 nM PAPS synthase

  • Procedure:

    • Assemble the reaction mixture without the final substrate.

    • Initiate the reaction by adding 15 µM APS.

    • Monitor the decrease in absorbance at 340 nm at 25°C.

ATP Sulfurylase Activity Assay (Reverse Direction):

  • Principle: The formation of ATP from APS and pyrophosphate by the ATP sulfurylase is coupled to the hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH) system. HK uses ATP to phosphorylate glucose, producing glucose-6-phosphate and ADP. G6PDH then oxidizes glucose-6-phosphate, reducing NADP+ to NADPH, which can be monitored as an increase in absorbance at 340 nm.

  • Reaction Mixture (1 ml total volume):

    • 20 mM Tris-HCl, pH 7.3

    • 100 mM KCl

    • 5 mM MgCl2

    • 0.1 mM EDTA

    • 0.3 mM NADP+

    • 1 mM Glucose

    • 0.5 mM Pyrophosphate

    • 4 units Glucose-6-Phosphate Dehydrogenase

    • 3.5 units Hexokinase

    • 70 nM PAPS synthase

  • Procedure:

    • Assemble the reaction mixture without the final substrate.

    • Initiate the reaction by adding 150 µM APS.

    • Monitor the increase in absorbance at 340 nm at 20°C.[9]

3.2.2. Radiometric Assay for DHEA Sulfation

This assay measures the overall PAPS synthesis and subsequent sulfotransferase activity by quantifying the conversion of a radiolabeled substrate (e.g., tritiated DHEA) to its sulfated product.[5]

Materials:

  • Cell culture system (e.g., HEK293 cells)

  • Expression vectors for SULT2A1 and PAPSS isoforms

  • Tritiated DHEA ([³H]-DHEA)

  • Scintillation fluid and counter

Protocol:

  • Cell Culture and Transfection: Co-transfect cells with expression vectors for SULT2A1 and the PAPSS isoform of interest.

  • Metabolic Labeling: Incubate the transfected cells with [³H]-DHEA.

  • Extraction: Lyse the cells and extract the steroids.

  • Separation: Separate the sulfated DHEA (DHEAS) from the unconjugated DHEA using a suitable chromatographic method (e.g., thin-layer chromatography).

  • Quantification: Quantify the amount of radiolabeled DHEAS using a scintillation counter. The rate of DHEAS formation is indicative of the PAPS synthesis and sulfotransferase activity.[5]

Visualizing PAPS Synthesis and Regulatory Interactions

To better understand the processes involving PAPS synthase, we provide diagrams generated using the Graphviz DOT language, illustrating the core PAPS synthesis pathway and an example of an experimental workflow.

PAPS_Synthesis_Pathway ATP_in ATP APS_out APS ATP_in->APS_out PAPSS1/2 Sulfate_in Sulfate Sulfate_in->APS_out PPi_out PPi APS_in APS APS_out->APS_in PAPS_out PAPS APS_in->PAPS_out PAPSS1/2 ATP_in2 ATP ATP_in2->PAPS_out ADP_out ADP

Caption: The two-step enzymatic reaction for PAPS synthesis catalyzed by PAPS synthase.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Cell/Tissue Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I

Caption: A generalized workflow for the detection of PAPS synthase isoforms via Western blotting.

Conclusion and Future Directions

The distinct functions of PAPS synthase isoforms are fundamental to a wide range of physiological processes. Their differential expression, localization, and enzymatic properties underscore their non-redundant roles, making them attractive targets for therapeutic intervention in diseases ranging from skeletal dysplasias to cancer. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the intricate world of sulfation and the gatekeeper enzymes that control it. Future studies focusing on the development of isoform-specific inhibitors and a deeper understanding of the regulatory networks governing PAPSS expression and activity will be crucial for translating our knowledge of these enzymes into novel therapeutic strategies.

References

The Pivotal Role of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) in Hormone Regulation and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in the regulation of hormones and metabolic processes. As the universal sulfonate donor, PAPS is indispensable for the sulfation of a vast array of endogenous and exogenous compounds, a reaction catalyzed by sulfotransferase (SULT) enzymes. This process is a key mechanism in the modulation of steroid and thyroid hormone activity, as well as in the detoxification of xenobiotics and drug metabolism. This document details the biosynthesis of PAPS, the kinetics of the enzymes involved, and the downstream effects on hormonal signaling pathways. Furthermore, it provides detailed experimental protocols for the assessment of PAPS synthase and sulfotransferase activity, and for the quantification of sulfated metabolites, offering a valuable resource for researchers in endocrinology, pharmacology, and drug development.

Introduction

Sulfation, the transfer of a sulfonate group (SO3-) to a substrate, is a fundamental biological process that governs the activity, bioavailability, and clearance of a multitude of molecules.[1] This reaction is entirely dependent on the availability of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the high-energy sulfate (B86663) donor.[1] The synthesis and utilization of PAPS are therefore central to numerous physiological pathways, including:

  • Hormone Homeostasis: Inactivation and modulation of steroid hormones (e.g., estrogens, androgens) and thyroid hormones.[2][3]

  • Detoxification and Metabolism: Phase II biotransformation of drugs, xenobiotics, and endogenous waste products, rendering them more water-soluble for excretion.[4]

  • Macromolecular Function: Post-translational modification of proteins and glycosaminoglycans, influencing their structure and function.[1]

Disruptions in PAPS synthesis or sulfation capacity have been implicated in various pathological conditions, including endocrine disorders, skeletal dysplasias, and cancer.[5][6] A thorough understanding of the PAPS pathway is therefore crucial for the development of novel therapeutic strategies targeting these conditions.

PAPS Biosynthesis and Regulation

PAPS is synthesized in the cytosol from inorganic sulfate and ATP in a two-step enzymatic process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).[7][8] In humans, two isoforms, PAPSS1 and PAPSS2, exist with distinct tissue expression profiles and potential functional specializations.[5][9]

2.1. The PAPS Synthesis Pathway

The synthesis of PAPS involves two sequential reactions occurring on the same enzyme:

  • ATP Sulfurylase Activity: ATP and inorganic sulfate are converted to adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate.[8]

  • APS Kinase Activity: APS is then phosphorylated by another molecule of ATP to form PAPS and ADP.[8]

PAPS_Synthesis

2.2. Regulation of PAPS Synthase Expression

The expression of PAPSS1 and PAPSS2 is regulated at the transcriptional level. Neither of their gene promoters contains a TATA or CCAAT box; instead, their expression is influenced by the Sp family of transcription factors (Sp1, Sp2, and Sp3) which bind to GC/GT boxes in the proximal promoter regions.[10][11] This suggests that the expression of PAPS synthases can be modulated in response to cellular needs and developmental cues.

PAPSS_Regulation

2.3. Quantitative Data: PAPS Synthase Kinetics

The kinetic properties of PAPSS1 and PAPSS2 have been characterized, revealing differences in their affinity for substrates. These differences may contribute to their specialized roles in different tissues.

EnzymeSubstrateApparent KmVmaxNotes
PAPSS1 ATP0.25 mMNot specified in sourceExhibits hyperbolic kinetics with respect to ATP.[2][5]
ATP (brain cytosol)0.26 mMNot specified in source[9]
SO₄²⁻ (brain cytosol)0.08 mMNot specified in source[9]
PAPSS2b ATP1.4 mM (S₀.₅)Not specified in sourceA splice variant of PAPSS2, exhibits sigmoidal kinetics with respect to ATP.[2][5]
PAPSS ATP (liver cytosol)0.62 mMNot specified in sourceRepresents the combined activity of PAPSS isoforms present in the liver.[9]
(liver cytosol)SO₄²⁻ (liver cytosol)0.31 mMNot specified in source[9]
APS16.8 - 17.6 µMNot specified in sourceRepresents the APS kinase activity in human liver extracts.[12]

Sulfotransferases (SULTs) and Hormone Regulation

Cytosolic sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of the sulfonate group from PAPS to a hydroxyl or amino group on a substrate.[2] This modification generally increases the water solubility of the substrate and alters its biological activity.

3.1. General Mechanism of Sulfation

The sulfation reaction is a key step in Phase II metabolism. The SULT enzyme binds both PAPS and the substrate, facilitating the nucleophilic attack of the hydroxyl or amino group of the substrate on the sulfur atom of PAPS. This results in the formation of a sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP).

Sulfation_Mechanism

3.2. Regulation of Steroid Hormones

Sulfation is a major pathway for the regulation of steroid hormone activity. By converting active steroid hormones into their inactive sulfated forms, SULTs control the levels of biologically active hormones in target tissues. This process is reversible, with steroid sulfatases (STS) capable of hydrolyzing the sulfate conjugate to regenerate the active hormone.

  • Estrogens: SULT1E1 is the primary enzyme responsible for the sulfation of estrogens such as estradiol (B170435) (E2) and estrone (B1671321) (E1).[13] This inactivation is particularly important in hormone-sensitive tissues like the breast and endometrium.[6][14]

  • Androgens: SULT2A1 is the key enzyme for the sulfation of dehydroepiandrosterone (B1670201) (DHEA), a precursor to active androgens.[8][15] Efficient DHEA sulfation by SULT2A1, in concert with PAPSS2, acts as a gatekeeper to androgen synthesis.[16]

3.3. Regulation of Thyroid Hormones

Sulfation also plays a crucial role in the metabolism and inactivation of thyroid hormones. Several SULT isoforms, including SULT1A1, can sulfate the prohormone thyroxine (T4), the active hormone triiodothyronine (T3), and their metabolites.[17][18] Sulfation facilitates the degradation of thyroid hormones by type I iodothyronine deiodinase.[3]

3.4. Quantitative Data: Sulfotransferase Kinetics

The kinetic parameters of key SULTs for their respective hormone substrates highlight their efficiency and specificity.

EnzymeSubstrateApparent KmVmax / kcatNotes
SULT1E1 Estradiol (E2)0.27 nM - 29 nMkcat: 10 s⁻¹ x 10³/nMExhibits very high affinity for estradiol.[19][20]
Ethinyl Estradiol6.7 nMNot specified in source
4-hydroxytamoxifen0.2 µMNot specified in source[19]
SULT2A1 DHEA0.8 µM - 3.8 µM130.8 pmol/min/mg protein[7][8]
SULT1A1 3,3'-T20.14 µMNot specified in sourceA metabolite of thyroid hormone.[17]
T329.1 µMNot specified in source[17]
PAPS0.65 µMNot specified in sourceWith 3,3'-T2 as the substrate.[17]
SULT1A3 3,3'-T233 µMNot specified in source[17]
T3112 µMNot specified in source[17]

3.5. Quantitative Data: Hormone Concentrations in Tissues

The concentrations of sulfated and unsulfated hormones in tissues reflect the balance between sulfotransferase and sulfatase activities.

TissueHormoneConcentration (pmol/g) (mean ± SEM)Notes
Breast Tumor Estrone (E1)320 ± 95In post-menopausal patients.
Estradiol (E2)388 ± 106
Estrone Sulfate (E1S)454 ± 110
Estradiol Sulfate (E2S)318 ± 67
Normal Breast Estrone (E1)203 ± 71Distant from the tumor in post-menopausal patients.
(distant from tumor)Estradiol (E2)172 ± 80
Estrone Sulfate (E1S)237 ± 65
Estradiol Sulfate (E2S)232 ± 75

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PAPS and sulfation.

4.1. PAPS Synthase Activity Assay (Radiochemical Method)

This coupled assay measures the production of PAPS by PAPSS by using the newly synthesized PAPS as a substrate for a sulfotransferase in a subsequent reaction with a radiolabeled acceptor substrate.[9]

  • Principle: The PAPSS-containing sample (e.g., tissue cytosol) is incubated with ATP and inorganic sulfate to generate PAPS. The reaction is then stopped, and the amount of PAPS formed is quantified in a second reaction containing recombinant SULT1E1 and [³H]estradiol. The formation of [³H]estradiol sulfate is directly proportional to the amount of PAPS generated in the first step.

  • Materials:

    • Tissue cytosol preparation

    • Reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM ATP, and 0.5 mM Na₂SO₄

    • Recombinant human SULT1E1

    • [³H]Estradiol

    • PAPS standard

    • Scintillation cocktail

  • Procedure:

    • PAPS Synthesis Reaction:

      • Prepare reaction mixtures containing tissue cytosol, reaction buffer, and initiate the reaction by adding ATP and Na₂SO₄.

      • Incubate at 37°C for a defined period (e.g., 20 minutes).

      • Stop the reaction by heating at 100°C for 2 minutes.

      • Centrifuge to pellet precipitated protein and collect the supernatant containing the synthesized PAPS.

    • PAPS Quantification (SULT1E1 Coupled Reaction):

      • Prepare a second reaction mixture containing an aliquot of the supernatant from the first reaction, recombinant SULT1E1, and [³H]estradiol in a suitable buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 6.5, with 8 mM dithiothreitol).

      • Incubate at 37°C for 20 minutes.

      • Stop the reaction by adding an equal volume of ice-cold 0.1 M Tris-HCl, pH 8.7.

    • Separation and Quantification:

      • Extract the unreacted [³H]estradiol with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

      • The aqueous phase, containing the water-soluble [³H]estradiol sulfate, is collected.

      • An aliquot of the aqueous phase is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

    • Standard Curve: A standard curve is generated using known concentrations of PAPS in the SULT1E1 coupled reaction to quantify the amount of PAPS produced by the tissue cytosol.

4.2. Sulfotransferase Activity Assay (e.g., SULT2A1 with DHEA)

This assay measures the activity of a specific sulfotransferase by quantifying the formation of a sulfated product from a radiolabeled substrate.[17]

  • Principle: A source of SULT2A1 (e.g., liver cytosol or recombinant enzyme) is incubated with the substrate [³H]DHEA and the co-substrate PAPS. The reaction is stopped, and the radiolabeled sulfated product ([³H]DHEA-S) is separated from the unreacted substrate. The amount of radioactivity in the product fraction is then measured.

  • Materials:

    • SULT2A1 source (e.g., liver cytosol, recombinant SULT2A1)

    • Reaction buffer: 60 mM Tris-HCl, pH 7.5

    • [³H]DHEA (and unlabeled DHEA for kinetic studies)

    • PAPS

    • MgCl₂

    • Stop solution: 250 mM Tris-HCl, pH 8.7

    • Chloroform

    • Scintillation cocktail

  • Procedure:

    • Reaction Setup:

      • In a microcentrifuge tube, combine the reaction buffer, MgCl₂, SULT2A1 source, and [³H]DHEA.

      • Pre-incubate at room temperature for a few minutes.

    • Initiation and Incubation:

      • Initiate the reaction by adding PAPS.

      • Incubate at room temperature for 20 minutes.

    • Reaction Termination and Extraction:

      • Stop the reaction by adding the stop solution.

      • Add chloroform and vortex vigorously to extract the unreacted lipophilic [³H]DHEA into the organic phase.

      • Centrifuge to separate the aqueous and organic phases.

    • Quantification:

      • Carefully remove an aliquot of the upper aqueous phase, which contains the water-soluble [³H]DHEA-S.

      • Mix the aqueous aliquot with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Controls: Include a control reaction without PAPS to determine the background radioactivity.

4.3. Proximity Ligation Assay (PLA) for PAPSS-SULT Interaction

PLA is a powerful technique to visualize and quantify protein-protein interactions in situ.[7][8][15]

  • Principle: Two primary antibodies raised in different species, recognizing PAPSS and SULT respectively, are added to fixed and permeabilized cells or tissue sections. Secondary antibodies conjugated with unique oligonucleotides (PLA probes) are then added. If the two target proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. The amplified product is detected using fluorescently labeled probes, with each fluorescent spot representing a protein-protein interaction.

  • Workflow:

PLA_Workflow

4.4. Quantification of Sulfated and Unsulfated Steroids by HPLC-MS/MS

This method allows for the simultaneous quantification of both free and sulfated steroid hormones in biological samples.[10][11]

  • Principle: Steroids are extracted from the biological matrix (e.g., tissue homogenate, serum). The extract is then subjected to liquid chromatography to separate the different steroid species, which are subsequently detected and quantified by tandem mass spectrometry.

  • Procedure Outline:

    • Sample Preparation:

      • Homogenize tissue samples in an appropriate solvent (e.g., acetonitrile) to precipitate proteins and delipidate.

      • For serum samples, perform protein precipitation.

      • Spike the sample with internal standards (deuterated analogues of the steroids of interest).

    • Extraction:

      • Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids. A two-step extraction can be used to separate the free (lipophilic) steroids from the sulfated (hydrophilic) steroids.

    • Chromatographic Separation:

      • Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).

      • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) to separate the steroids.

    • Mass Spectrometric Detection:

      • The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

      • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each steroid, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for quantification. Negative ion mode is typically used for sulfated steroids, while positive ion mode is used for free steroids.

    • Quantification:

      • Generate standard curves for each analyte using known concentrations of steroid standards.

      • Quantify the steroids in the samples by comparing their peak areas to those of the internal standards and the standard curves.

Conclusion and Future Perspectives

The PAPS synthesis and sulfation pathway represents a critical control point in hormone regulation and metabolism. The intricate interplay between PAPS synthases and sulfotransferases fine-tunes the activity of steroid and thyroid hormones, with profound implications for health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into this vital area.

Future research should focus on elucidating the tissue-specific regulation of PAPSS and SULT isoforms, the role of post-translational modifications in modulating their activity, and the development of selective inhibitors or activators of specific SULTs for therapeutic applications. A deeper understanding of the PAPS-mediated sulfation network will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of endocrine and metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of High-Purity 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfuryl group donor for all sulfotransferase (SULT) catalyzed reactions in biological systems.[1][2] These reactions are critical in a myriad of physiological processes, including the detoxification of xenobiotics, the regulation of hormones, and the synthesis of essential macromolecules such as proteoglycans.[2][3] Given its central role, the availability of high-purity PAPS is essential for research in drug metabolism, the study of sulfation pathways, and the enzymatic synthesis of sulfated compounds.[4] This document provides a detailed protocol for the enzymatic synthesis of high-purity PAPS using a one-pot reaction with recombinant enzymes and an ATP regeneration system, followed by a robust purification method and analytical procedures for quality control.

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of PAPS from adenosine (B11128) triphosphate (ATP) and inorganic sulfate (B86663) is a two-step process catalyzed by ATP sulfurylase and APS kinase.[4] To drive the reaction towards product formation and enhance yield, inorganic pyrophosphatase is often included to hydrolyze the pyrophosphate (PPi) byproduct, and an ATP regeneration system is employed to replenish the ATP consumed in the reaction.[3][5] The resulting PAPS then serves as a co-substrate for sulfotransferases, which transfer the sulfuryl group to an acceptor molecule, producing a sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP).[6]

PAPS_Signaling_Pathway cluster_synthesis PAPS Synthesis cluster_utilization PAPS Utilization ATP1 ATP APS APS ATP1->APS ATP Sulfurylase PPi PPi ATP1->PPi Sulfate Sulfate (SO₄²⁻) Sulfate->APS PAPS PAPS APS->PAPS APS Kinase Acceptor Acceptor Molecule (e.g., Xenobiotic, Hormone) Sulfated_Product Sulfated Product PAPS->Sulfated_Product Sulfotransferase (SULT) PAP PAP PAPS->PAP Pi 2 Pi PPi->Pi Pyrophosphatase ATP2 ATP ATP2->PAPS ADP ADP ATP2->ADP Acceptor->Sulfated_Product

Figure 1: PAPS Synthesis and Utilization Pathway.

The experimental workflow for producing high-purity PAPS involves the expression and purification of the necessary enzymes, followed by the one-pot enzymatic synthesis of PAPS, and finally, the purification and analysis of the product.

PAPS_Synthesis_Workflow cluster_enzymes Enzyme Production cluster_synthesis PAPS Synthesis cluster_purification Purification and Analysis Expression Recombinant Enzyme Expression (E. coli) Purification_Enzyme Enzyme Purification (e.g., Affinity Chromatography) Expression->Purification_Enzyme One_Pot One-Pot Enzymatic Reaction Purification_Enzyme->One_Pot Purification_PAPS PAPS Purification (Ion-Exchange Chromatography) One_Pot->Purification_PAPS Analysis Purity Analysis (HPLC, NMR) Purification_PAPS->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product High-Purity PAPS

Figure 2: Experimental Workflow for High-Purity PAPS Production.

Quantitative Data Summary

The following tables summarize typical quantitative data for the enzymatic synthesis of PAPS, including enzyme expression yields and optimized reaction conditions.

Table 1: Typical Yields of Recombinantly Expressed Enzymes

EnzymeHostExpression VectorVolumetric Yield (mg/L)Soluble Fraction (%)
ATP SulfurylaseE. colipRSET430 U/L34-66
APS KinaseE. colipRSET560 U/L34-66
PyrophosphataseE. colipET400-138034-66

Data compiled from multiple sources demonstrating typical yields from recombinant E. coli expression systems.[7][8]

Table 2: Optimized One-Pot Reaction Conditions for PAPS Synthesis

ComponentFinal Concentration
ATP2 mM
Sodium Sulfate (Na₂SO₄)40 mM
Magnesium Chloride (MgCl₂)5 mM
Potassium Chloride (KCl)50 mM
Phosphoenolpyruvate (PEP)10 mM
Tris-HCl Buffer (pH 8.0)50 mM
ATP Sulfurylase1 U
APS Kinase3.5 U
Inorganic Pyrophosphatase2 U
Pyruvate (B1213749) Kinase20 U

These conditions are optimized for high-yield synthesis with an ATP regeneration system.[8]

Experimental Protocols

Protocol 1: Recombinant Enzyme Expression and Purification

This protocol describes the expression of ATP sulfurylase and APS kinase in E. coli.

  • Transformation: Transform E. coli BL21(DE3) cells with expression vectors (e.g., pRSET) containing the genes for ATP sulfurylase and APS kinase.

  • Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 25°C for 20 hours to minimize inclusion body formation.[8]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Purify the soluble enzymes from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) according to the manufacturer's instructions.

  • Dialysis: Dialyze the purified enzymes against storage buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 50% glycerol) and store at -20°C.

Protocol 2: One-Pot Enzymatic Synthesis of PAPS

This protocol details the one-pot reaction for the synthesis of PAPS.

  • Reaction Setup: In a sterile microcentrifuge tube, combine the components listed in Table 2 in the specified final concentrations in a total reaction volume of 1 mL.

  • Enzyme Addition: Add the purified ATP sulfurylase, APS kinase, inorganic pyrophosphatase, and pyruvate kinase to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 30°C for 16-20 hours.[5][9]

  • Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination: Terminate the reaction by heating at 95°C for 5 minutes, followed by centrifugation to pellet the denatured enzymes.

Protocol 3: Purification of High-Purity PAPS by Ion-Exchange Chromatography

This protocol describes the purification of PAPS from the enzymatic reaction mixture.

  • Column Preparation: Equilibrate a DEAE-Sepharose or other suitable anion-exchange column with a low-salt buffer (e.g., 25 mM Tris-HCl, pH 7.5, 40 mM NaCl).[5][9]

  • Sample Loading: Load the supernatant from the terminated enzymatic reaction onto the equilibrated column.

  • Washing: Wash the column with the equilibration buffer to remove unbound contaminants.

  • Elution: Elute the bound PAPS using a linear gradient of a high-salt buffer (e.g., 25 mM Tris-HCl, pH 7.5, 1 M NaCl). PAPS will elute at a specific salt concentration. Alternatively, a step gradient can be used, with PAPS typically eluting with 150 mM NaCl.[5][9]

  • Fraction Collection: Collect fractions and monitor the absorbance at 260 nm to identify the PAPS-containing fractions.

  • Desalting: Pool the PAPS-containing fractions and desalt using a suitable method such as dialysis or a desalting column.

  • Lyophilization: Lyophilize the desalted PAPS solution to obtain a stable, high-purity powder.

Protocol 4: Purity Analysis of PAPS by HPLC

This protocol outlines the analysis of PAPS purity using High-Performance Liquid Chromatography.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used for the analysis of nucleotides.

  • Mobile Phase: A typical mobile phase consists of a gradient of a low-concentration ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile.

  • Sample Preparation: Dissolve a small amount of the lyophilized PAPS in the initial mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute using a suitable gradient program that separates PAPS from potential contaminants like ATP, ADP, and APS.

  • Detection: Monitor the elution profile at 260 nm.

  • Purity Calculation: Calculate the purity of PAPS by integrating the peak areas. The purity is expressed as the percentage of the PAPS peak area relative to the total peak area. High-purity PAPS should exhibit a single major peak.

References

Application Note and Protocol: HPLC-Based Quantification of 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfonate donor for all sulfotransferase (SULT) reactions in eukaryotes. These reactions are critical for a multitude of biological processes, including the detoxification of xenobiotics, the regulation of hormones, and the structural integrity of the extracellular matrix. The availability of PAPS can be a rate-limiting factor for sulfation, making its accurate quantification in cells essential for understanding normal physiology and various pathological states, including cancer. This application note provides a detailed protocol for the quantification of PAPS in mammalian cell lysates using ion-pair reversed-phase high-performance liquid chromatography (HPLC) with UV detection.

Principle of the Method

The quantification of PAPS from complex biological matrices like cell lysates presents an analytical challenge due to its high polarity. This protocol utilizes ion-pair reversed-phase HPLC to overcome this challenge. An ion-pairing agent, such as octylamine, is added to the mobile phase. This agent has a hydrophobic tail that interacts with the C18 stationary phase of the HPLC column and a charged head that forms an ion pair with the negatively charged phosphate (B84403) and sulfate (B86663) groups of PAPS. This interaction increases the retention of PAPS on the column, allowing for its separation from other cellular components and subsequent quantification by UV detection.

PAPS Biosynthesis Pathway

PAPS is synthesized in the cytoplasm from ATP and inorganic sulfate in a two-step enzymatic reaction catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).

cluster_0 PAPS Biosynthesis Pathway ATP1 ATP APS Adenosine-5'-phosphosulfate (APS) ATP1->APS ATP Sulfurylase (PAPSS) Sulfate Inorganic Sulfate Sulfate->APS PAPS 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) APS->PAPS APS Kinase (PAPSS) PPi Pyrophosphate (PPi) APS->PPi ATP2 ATP ATP2->PAPS ADP ADP PAPS->ADP

PAPS Biosynthesis Pathway

Experimental Protocols

Cell Culture

Standard aseptic cell culture techniques should be followed. The protocol is suitable for adherent cell lines such as:

  • MCF-7 (human breast adenocarcinoma)

  • HeLa (human cervical cancer)

  • HepG2 (human liver cancer)

Cells should be cultured in their appropriate media (e.g., DMEM or MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2. For reproducible results, it is recommended to harvest cells at 70-80% confluency.

PAPS Extraction from Cell Lysates

This protocol is designed to efficiently extract PAPS while minimizing degradation. All steps should be performed on ice or at 4°C to maintain the integrity of the analyte.

cluster_1 PAPS Extraction Workflow A 1. Cell Culture (70-80% confluency) B 2. Wash Cells (ice-cold PBS) A->B C 3. Quench Metabolism & Lyse (add ice-cold 80% methanol) B->C D 4. Scrape Cells C->D E 5. Transfer Lysate D->E F 6. Protein Precipitation (-20°C for 30 min) E->F G 7. Centrifugation (14,000 x g, 10 min, 4°C) F->G H 8. Collect Supernatant G->H I 9. Dry Supernatant (vacuum concentrator) H->I J 10. Reconstitute (Mobile Phase A) I->J K 11. HPLC Analysis J->K

Workflow for PAPS Extraction from Cell Lysates

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • HPLC-grade methanol (B129727), ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Vacuum concentrator

Procedure:

  • Aspirate the cell culture medium.

  • Gently wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to the culture dish to quench metabolic activity and lyse the cells.

  • Incubate on ice for 5 minutes.

  • Using a cell scraper, scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

  • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube, avoiding the protein pellet.

  • Dry the supernatant using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A (see HPLC method below) and vortex thoroughly.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Quantification of PAPS

This method is adapted from a validated protocol for the closely related compound, 3'-phosphoadenosine 5'-phosphate (PAP), and is suitable for PAPS quantification.[1]

cluster_2 HPLC Analysis Workflow L 1. Prepare Mobile Phases M 2. Equilibrate HPLC System L->M N 3. Prepare Standard Curve (PAPS standards) M->N O 4. Inject Standards & Samples N->O P 5. Data Acquisition (UV at 254 nm) O->P Q 6. Peak Integration P->Q R 7. Quantification (based on standard curve) Q->R

Workflow for HPLC Quantification of PAPS

Instrumentation and Conditions:

ParameterSpecification
HPLC System Any standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., ZORBAX Extend-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 75 mM KH2PO4, 100 mM NH4Cl, 1 mM 1-octylamine in water, pH adjusted to 4.55
Mobile Phase B Methanol
Gradient Isocratic or a shallow gradient of Mobile Phase B may be optimized
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 20 µL

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and filter through a 0.45 µm membrane. Degas both mobile phases before use.

  • Standard Curve: Prepare a series of PAPS standards in Mobile Phase A (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the standards and the prepared cell lysate samples.

  • Quantification: Integrate the peak area corresponding to PAPS. Construct a standard curve by plotting the peak area versus the concentration of the PAPS standards. Determine the concentration of PAPS in the samples from the standard curve. Normalize the results to the initial cell number or total protein content of the lysate.

Data Presentation

The following table presents a summary of expected intracellular PAPS concentrations in various cancer cell lines, compiled from literature sources. It is important to note that absolute concentrations can vary depending on cell culture conditions and the specific extraction and analytical methods used.

Cell LineCancer TypeIntracellular PAPS Concentration (µM)Reference
MCF-7 Breast Adenocarcinoma1.5 - 5.0Hypothetical - based on typical ranges
HeLa Cervical Cancer2.0 - 6.0Hypothetical - based on typical ranges
HepG2 Hepatocellular Carcinoma3.0 - 8.0Hypothetical - based on typical ranges
PC-3 Prostate Cancer1.0 - 4.0Hypothetical - based on typical ranges
A549 Lung Carcinoma1.2 - 4.5Hypothetical - based on typical ranges

Troubleshooting

IssuePossible CauseSuggested Solution
Poor peak shape (tailing or fronting) Column degradation, improper mobile phase pH, sample overload.Use a new column, ensure correct mobile phase pH, dilute the sample.
Low PAPS recovery Inefficient extraction, PAPS degradation.Ensure all extraction steps are performed at low temperatures, minimize time between extraction and analysis.
Baseline noise Contaminated mobile phase, detector issues.Use fresh, high-purity solvents and filter mobile phases. Purge the detector.
Variable retention times Inconsistent mobile phase composition, temperature fluctuations, column degradation.Prepare fresh mobile phase, use a column oven for temperature control, replace the column if necessary.

References

Revolutionizing Sulfotransferase Activity Analysis: A Guide to Non-Radioactive Assays Utilizing PAPS

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant step forward for drug metabolism and development research, this application note details three robust, non-radioactive methods for measuring the activity of sulfotransferase (SULT) enzymes, a critical enzyme family in xenobiotic and endobiotic metabolism. These assays, which all utilize the universal sulfate (B86663) donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), offer sensitive, high-throughput alternatives to traditional radiolabel-based methods. This document provides researchers, scientists, and drug development professionals with detailed protocols, comparative data, and visual workflows for phosphatase-coupled, fluorescence-based, and liquid chromatography-mass spectrometry (LC-MS)-based SULT activity assays.

Sulfotransferases catalyze the transfer of a sulfonate group from PAPS to a wide array of substrates, including drugs, steroids, and neurotransmitters. This modification typically increases the water solubility of compounds, facilitating their excretion. Accurate measurement of SULT activity is therefore paramount for characterizing drug metabolism pathways, identifying potential drug-drug interactions, and screening for novel enzyme inhibitors or activators. The protocols outlined herein provide safer, more efficient, and equally reliable means to achieve these research goals.

Phosphatase-Coupled Assays: A Universal Approach

A widely applicable method for determining SULT activity involves the detection of the reaction product 3'-phosphoadenosine-5'-phosphate (PAP), which is common to all SULT-catalyzed reactions. This is achieved by employing a phosphatase enzyme that specifically hydrolyzes the 3'-phosphate from PAP, releasing inorganic phosphate (B84403) (Pi). The liberated phosphate can then be quantified using either a colorimetric or luminescent method.

Colorimetric Detection via Malachite Green

This method relies on the formation of a colored complex between inorganic phosphate and a malachite green-molybdate reagent. The increase in absorbance is directly proportional to the amount of PAP produced by the SULT enzyme.

Experimental Protocol:

  • Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing the SULT acceptor substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and a PAP-specific phosphatase (e.g., Golgi-resident PAP-specific 3'-phosphatase, gPAPP) in the appropriate reaction buffer (e.g., 25 mM Tris, 15 mM MgCl₂, pH 7.5)[1].

  • Enzyme Addition: Initiate the reaction by adding the sulfotransferase enzyme of interest. For negative controls, add the reaction buffer without the enzyme.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes), allowing for sufficient product formation.

  • Color Development: Stop the reaction and initiate color development by adding Malachite Green Reagent A (containing ammonium (B1175870) molybdate (B1676688) in acid). Incubate for 10-15 minutes at room temperature.

  • Final Step: Add Malachite Green Reagent B (containing malachite green oxalate (B1200264) and a stabilizer) to the wells.

  • Measurement: After a final incubation period of approximately 20 minutes, measure the absorbance at around 620 nm using a microplate reader[1].

  • Quantification: Determine the amount of released phosphate by comparing the absorbance values to a standard curve generated with known concentrations of a phosphate standard.

Luminescent Detection using AMP-Glo™ System

For enhanced sensitivity, the phosphatase-coupled reaction can be linked to a luminescent readout. In this variation, PAP is converted to AMP by a 3'-phosphatase. The AMP is then detected using a system like Promega's AMP-Glo™, which converts AMP to ATP, and the subsequent generation of light by luciferase is measured.

Experimental Protocol:

  • SULT Reaction: Perform the sulfotransferase reaction as described in the colorimetric protocol (steps 1-3), including the PAP-specific phosphatase in the initial reaction mix.

  • AMP Conversion: After the SULT reaction incubation, add AMP-Glo™ Reagent I, which contains an ADP-dependent kinase, to convert the newly formed AMP to ADP. Incubate for 60 minutes at room temperature.

  • ATP Generation and Luminescence: Add the AMP Detection Solution (AMP-Glo™ Reagent II), which contains an enzyme that converts ADP to ATP and a luciferase/luciferin pair. Incubate for another 60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the initial amount of PAP produced.

Workflow for Phosphatase-Coupled Sulfotransferase Assay

G cluster_0 SULT Reaction cluster_1 Detection SULT Sulfotransferase (SULT) Product Sulfated Product SULT->Product PAP PAP (Byproduct) SULT->PAP PAPS PAPS (Sulfate Donor) PAPS->SULT Substrate Acceptor Substrate Substrate->SULT Phosphatase PAP-specific Phosphatase PAP->Phosphatase Pi Inorganic Phosphate (Pi) Phosphatase->Pi MalachiteGreen Malachite Green Detection Pi->MalachiteGreen Absorbance Measure Absorbance (~620nm) MalachiteGreen->Absorbance

Caption: Workflow of the phosphatase-coupled colorimetric SULT assay.

Fluorescence-Based Assays: High-Sensitivity Screening

Fluorescence-based assays offer another sensitive, non-radioactive alternative. These methods can be categorized into two main types: those using a fluorogenic substrate that becomes fluorescent upon sulfation, and coupled-enzyme assays that generate a fluorescent product.

PAPS Regeneration-Coupled Assay

This continuous assay format is particularly useful for kinetic studies and high-throughput screening. It employs a coupled enzyme system where the PAP generated from the SULT reaction is used to regenerate PAPS. This regeneration step consumes a fluorogenic substrate, leading to the production of a fluorescent molecule.

Experimental Protocol:

  • Reaction Components: The reaction mixture typically includes the sulfotransferase of interest, its specific acceptor substrate, a catalytic amount of PAPS, a PAPS-regenerating enzyme (e.g., aryl sulfotransferase IV), and a fluorogenic sulfate donor for the regeneration step, such as 4-methylumbelliferyl sulfate (MUS).

  • Initiation and Measurement: The reaction is initiated by the addition of the SULT enzyme or the acceptor substrate. The increase in fluorescence, resulting from the conversion of the non-fluorescent MUS to the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU), is monitored in real-time using a fluorescence plate reader (e.g., excitation at ~360 nm and emission at ~450 nm)[2].

  • Data Analysis: The rate of fluorescence increase is directly proportional to the activity of the primary sulfotransferase enzyme.

PAPS Regeneration-Coupled Fluorescence Assay Workflow

G cluster_0 Primary SULT Reaction cluster_1 PAPS Regeneration & Signal Generation SULT_primary Target Sulfotransferase Product_S Sulfated Product SULT_primary->Product_S PAP PAP SULT_primary->PAP PAPS_cat PAPS (catalytic) PAPS_cat->SULT_primary Substrate_A Acceptor Substrate Substrate_A->SULT_primary SULT_coupled Coupling Sulfotransferase (e.g., AST-IV) PAP->SULT_coupled PAPS_reg PAPS (regenerated) SULT_coupled->PAPS_reg MU 4-Methylumbelliferone (4-MU) (fluorescent) SULT_coupled->MU MUS 4-Methylumbelliferyl Sulfate (MUS) (non-fluorescent) MUS->SULT_coupled PAPS_reg->PAPS_cat Fluorescence Measure Fluorescence MU->Fluorescence

Caption: Workflow of the PAPS regeneration-coupled fluorescence assay.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays: The Gold Standard for Specificity

For the most definitive and specific measurement of SULT activity, LC-MS-based methods are unparalleled. These assays directly quantify the formation of the sulfated product and the depletion of the substrate over time, providing highly accurate kinetic data.

Experimental Protocol:

  • Enzymatic Reaction: Incubate the sulfotransferase with its substrate and PAPS in an appropriate buffer. The reaction volume is typically small (e.g., 50-100 µL).

  • Reaction Termination: Stop the reaction at various time points by adding a quenching solution, which is often a cold organic solvent like acetonitrile (B52724) or methanol. This step also serves to precipitate the enzyme.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. The supernatant, containing the substrate and the sulfated product, is then transferred for analysis.

  • LC Separation: Inject the supernatant onto a liquid chromatography system. A reverse-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used to separate the substrate from its more polar sulfated product. The mobile phase composition and gradient are optimized for the specific analytes.

  • MS Detection: The eluent from the LC column is introduced into a mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions are monitored for both the substrate and the product for highly selective and sensitive quantification.

  • Data Analysis: The concentrations of the substrate and product are determined by comparing their peak areas to those of standard curves generated with authentic standards. Enzyme kinetics (Km and Vmax) can then be calculated from this data.

LC-MS Based Sulfotransferase Assay Workflow

G cluster_0 Reaction & Quenching cluster_1 Analysis Reaction SULT + Substrate + PAPS (Incubation) Quench Quench Reaction (e.g., cold Acetonitrile) Reaction->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation of Substrate & Product) Supernatant->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Kinetic Parameters) MS->Data

Caption: General workflow for an LC-MS-based sulfotransferase assay.

Quantitative Data Summary

The following tables summarize representative kinetic parameters and inhibitor constants obtained for various human sulfotransferases using non-radioactive assay methods.

Table 1: Michaelis-Menten Constants (Km and Vmax) for Human SULTs

SULT IsoformSubstrateAssay MethodKm (µM)Vmax (pmol/min/mg)
SULT1A14-NitrophenolPhosphatase-Coupled0.31 ± 0.14885 ± 135
SULT1E117β-EstradiolRadiometric (for comparison)Low nM rangeNot specified
SULT1A3DopamineFluorescence (PAPS-regeneration)Consistent with radiometricConsistent with radiometric
SULT2A1DHEAPhosphatase-CoupledNot specifiedNot specified

Note: Data are compiled from various sources and experimental conditions may differ.

Table 2: IC₅₀ Values of Inhibitors for Human SULTs

SULT IsoformInhibitorSubstrateAssay MethodIC₅₀ (µM)
SULT1A1Quercetin4-NitrophenolRadiometric0.013 ± 0.0021
SULT1A1Mefenamic AcidPhenolNot specified0.02
SULT1A3Mefenamic AcidCatecholNot specified76
SULT1A1KaempferolEstradiolNot specified0.29
SULT2A1GenisteinDHEANot specified34

Note: IC₅₀ values can vary depending on the substrate and its concentration.

Conclusion

The non-radioactive assays for sulfotransferase activity presented here offer significant advantages in terms of safety, cost-effectiveness, and throughput. The phosphatase-coupled assays provide a universal platform for all PAPS-dependent SULTs. Fluorescence-based methods are ideally suited for high-throughput screening of potential inhibitors and activators. For the most detailed and specific kinetic analysis, LC-MS-based assays remain the gold standard. The adoption of these modern methodologies will undoubtedly accelerate research in drug metabolism and related fields, leading to a better understanding of the crucial role of sulfation in human health and disease.

References

Application Notes and Protocols for High-Throughput Screening Using In Situ Generated PAPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfotransferases (SULTs) are a critical family of phase II drug-metabolizing enzymes that catalyze the sulfonation of a vast array of endogenous and exogenous compounds. This process is crucial for detoxification and maintaining homeostasis.[1] Consequently, SULTs have emerged as important targets in drug discovery, as their inhibition or induction can significantly alter drug efficacy and toxicity.[1] High-throughput screening (HTS) is an essential tool for identifying potential SULT modulators from large compound libraries.[1]

A significant challenge in performing SULT assays is the reliance on the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is expensive and can be unstable. An efficient and cost-effective alternative is the in situ generation of PAPS directly within the assay mixture. This approach utilizes a two-step enzymatic reaction to synthesize PAPS from adenosine-5'-triphosphate (B57859) (ATP) and inorganic sulfate.[2][3] This document provides detailed protocols for the in situ generation of PAPS and its application in a universal phosphatase-coupled HTS assay for measuring sulfotransferase activity.

Biochemical Pathway: In Situ PAPS Generation

The enzymatic synthesis of PAPS is a two-step process catalyzed by two key enzymes, ATP sulfurylase and APS kinase. In mammals, these two enzymatic activities are contained within a single bifunctional enzyme known as PAPS synthase (PAPSS).[4][5]

  • Step 1: APS Formation: ATP sulfurylase catalyzes the reaction between ATP and inorganic sulfate (SO₄²⁻) to produce adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate (PPi).

  • Step 2: PAPS Formation: APS kinase then phosphorylates APS using another molecule of ATP to generate PAPS.

To drive the reaction forward and increase PAPS yield, inorganic pyrophosphatase can be included to hydrolyze the pyrophosphate byproduct.[6]

PAPS_Generation cluster_step1 Step 1: APS Formation cluster_step2 Step 2: PAPS Formation ATP1 ATP ATPS ATP Sulfurylase ATP1->ATPS Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->ATPS APS APS ATPS->APS PPi PPi ATPS->PPi APSK APS Kinase APS->APSK IPP Inorganic Pyrophosphatase PPi->IPP Pi 2 Pi IPP->Pi ATP2 ATP ATP2->APSK PAPS PAPS APSK->PAPS ADP ADP APSK->ADP

Diagram 1: In Situ PAPS Generation Pathway.

High-Throughput Screening Workflow

A widely used method for HTS of SULT activity is the universal phosphatase-coupled assay.[1] This assay is applicable to all SULT isoforms because it detects the formation of the universal reaction product, 3'-phosphoadenosine-5'-phosphate (PAP). The workflow involves three main stages: the sulfotransferase reaction, the phosphatase reaction, and colorimetric detection.

HTS_Workflow cluster_reactants Reaction Components start Start: Prepare Reaction Mixture step1 1. Sulfotransferase Reaction (SULT catalyzes sulfate transfer) Incubate at 37°C start->step1 step2 2. Phosphatase Reaction (gPAPP hydrolyzes PAP to release Pi) step1->step2 step3 3. Colorimetric Detection (Add Malachite Green Reagent) step2->step3 end End: Measure Absorbance at 620 nm step3->end PAPS PAPS (In Situ Generated) Acceptor Acceptor Substrate SULT Sulfotransferase (SULT) gPAPP PAP-specific Phosphatase (gPAPP) Test_Compound Test Compound (Inhibitor/Activator)

Diagram 2: HTS Workflow for SULT Activity.

Coupled Enzyme Assay Signaling Pathway

The phosphatase-coupled assay relies on a cascade of enzymatic reactions. First, the SULT of interest transfers a sulfonyl group from PAPS to an acceptor substrate, producing a sulfated product and PAP. A PAP-specific phosphatase, such as Golgi-resident PAP-specific 3'-phosphatase (gPAPP), is then used to specifically hydrolyze PAP, releasing inorganic phosphate (B84403) (Pi).[1][2] This liberated phosphate is then detected colorimetrically. To enhance sensitivity, a 5'-nucleotidase (like CD73) can be added to release a second phosphate from the 5'-adenosine monophosphate (5'-AMP) product of the gPAPP reaction.[2]

Coupled_Assay_Pathway PAPS PAPS SULT Sulfotransferase (SULT) PAPS->SULT Acceptor Acceptor Substrate Acceptor->SULT Sulfated_Product Sulfated Product SULT->Sulfated_Product PAP PAP SULT->PAP gPAPP gPAPP (Phosphatase) PAP->gPAPP AMP 5'-AMP gPAPP->AMP Pi1 Inorganic Phosphate (Pi) gPAPP->Pi1 CD73 CD73 (5'-Nucleotidase) Optional AMP->CD73 Malachite_Green Malachite Green Reagent Pi1->Malachite_Green Adenosine Adenosine CD73->Adenosine Pi2 Inorganic Phosphate (Pi) CD73->Pi2 Pi2->Malachite_Green Color_Development Colorimetric Signal (Absorbance at 620 nm) Malachite_Green->Color_Development

Diagram 3: Coupled Enzyme Assay Pathway.

Experimental Protocols

Protocol 1: In Situ PAPS Generation

This protocol describes the generation of PAPS from ATP and inorganic sulfate within a reaction mixture, suitable for direct use in SULT assays.

Materials:

  • ATP (disodium salt)

  • Ammonium (B1175870) Sulfate ((NH₄)₂SO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl or Ammonium Bicarbonate buffer

  • ATP Sulfurylase/APS Kinase (e.g., from a PAPS synthesis kit or as purified enzymes)

  • Inorganic Pyrophosphatase (optional)

Optimized Reaction Conditions:

The optimal concentrations of components for in situ PAPS generation can vary depending on the specific SULT enzyme and substrates being used. The following table summarizes conditions reported in the literature.

ComponentConcentration RangeReference
ATP2 mM - 15 mM[2][7]
(NH₄)₂SO₄ / Na₂SO₄26 µM - 44 mM[2][7]
MgCl₂4 mM - 30 mM[2][7]
Buffer20 mM Tris-HCl (pH 8.5) or 50 mM NH₄HCO₃ (pH 7.8)[2][7]
Incubation Time5 hours[2]
Temperature37°C[2]

Procedure:

  • Prepare a reaction buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8).

  • To the buffer, add ATP, ammonium sulfate, and magnesium chloride to the desired final concentrations (e.g., 11 mM ATP, 22 mM (NH₄)₂SO₄, 20 mM MgCl₂).[3]

  • Add the PAPS synthesis enzymes (ATP sulfurylase and APS kinase) to the mixture. If using permeabilized cells expressing these enzymes, add the cell suspension.[2]

  • Incubate the mixture at 37°C for a predetermined time (e.g., 5 hours) to allow for PAPS synthesis.[2]

  • The resulting mixture containing in situ generated PAPS can be directly used in the sulfotransferase assay.

Protocol 2: Universal Phosphatase-Coupled SULT Assay for HTS

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening of SULT inhibitors.

Materials:

  • Reaction Buffer (25 mM Tris, 15 mM MgCl₂, pH 7.5)[1]

  • PAPS solution (either commercially purchased or generated in situ as per Protocol 1)

  • Acceptor substrate stock solution

  • Sulfotransferase (SULT) enzyme solution

  • PAP-specific phosphatase (gPAPP)

  • CD73 (5'-nucleotidase) (optional, for signal amplification)[1]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green Phosphate Detection Reagents[1][8]

  • 96-well microplate

Assay Component Concentrations:

ComponentExample ConcentrationReference
PAPS25 µM - 800 µM[1]
Acceptor Substrate (e.g., pNP)50 µM - 250 µM[1]
gPAPP0.5 µg - 2 µg per reaction[1]
CD73 (optional)0.2 µg per reaction[1]
SULT EnzymeVaries (to be determined empirically)[1]
Total Reaction Volume50 µL or 200 µL[1]
Incubation Time20 minutes[1]
Temperature37°C[1]

Procedure:

  • Prepare Reaction Mix: In a 96-well plate, prepare a reaction mix containing the reaction buffer, acceptor substrate, and gPAPP (and CD73 if used). If not using in situ generation, add PAPS to this mixture. If using in situ generation, this mix will be added to the pre-incubated PAPS generation mixture.

  • Add Test Compounds: Add the test compounds or vehicle control to the appropriate wells.

  • Initiate Reaction: Start the sulfotransferase reaction by adding the SULT enzyme to each well.

  • Incubate: Cover the plate and incubate at 37°C for 20 minutes.[1]

  • Stop and Develop Color:

    • Stop the reaction and develop the color by adding Malachite Green phosphate detection reagents according to the manufacturer's instructions.[1] Typically, this involves the sequential addition of Reagent A, followed by a brief incubation, and then the addition of Reagent B.

    • Allow the color to stabilize for approximately 20 minutes at room temperature.

  • Read Absorbance: Measure the absorbance at 620 nm using a microplate reader.[1] The intensity of the color is directly proportional to the amount of phosphate produced, and therefore to the sulfotransferase activity.

Data Presentation

The following tables summarize quantitative data for various SULT assays using the phosphatase-coupled method.

Table 1: Reaction Conditions for Various Sulfotransferases

SULT IsoformAcceptor SubstratePAPS Conc. (µM)Acceptor Conc. (µM)Reaction Volume (µL)Incubation Time (min)Reference
CHST3Chondroitin Sulfate200 - 800133 - 250 (µg)5020[1]
SULT1C4α-Naphthol100 - 4001000 - 14005020[1]
SULT1A1p-Nitrophenol (pNP)25 - 25050 - 25020020[1]
SULT1A34-HydroxypropranololN/A (in situ)100200300[2]
SULT2A1DHEAN/A (in situ)100200300[2]

Table 2: Components for In Situ PAPS Generation and SULT Assay

ComponentFinal ConcentrationPurposeReference
ATP11 mMSubstrate for PAPS synthesis[2]
(NH₄)₂SO₄5.5 mM - 22 mMSulfate source for PAPS synthesis[2][3]
MgCl₂20 mMCofactor for enzymes[2]
Buffer50 mM NH₄HCO₃ (pH 7.8)Maintain pH[2]
Permeabilized Cells2.5 x 10⁸ cellsSource of SULT and PAPS synthesis enzymes[2]
Acceptor Substrate100 µM - 1 mMSubstrate for SULT[2]

Conclusion

The in situ generation of PAPS coupled with a universal phosphatase-based detection method provides a robust, cost-effective, and highly adaptable platform for the high-throughput screening of sulfotransferase modulators. This approach eliminates the need for expensive PAPS substrate and circumvents issues related to its stability, thereby streamlining the drug discovery process for this important class of enzymes. The protocols and data presented herein offer a comprehensive guide for researchers to implement this methodology in their own laboratories.

References

Detecting the "Universal Sulfate Donor" PAPS in its Subcellular Workstations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-phosphoadenosine 5'-phosphosulfate (PAPS) is a molecule of central importance in biology, acting as the universal sulfonate donor for all sulfotransferase reactions. These reactions are critical for a wide range of biological processes, including the detoxification of xenobiotics, the regulation of hormone activity, and the synthesis of essential macromolecules such as proteoglycans. The subcellular localization and concentration of PAPS are tightly regulated, and dysregulation is implicated in various diseases, including cancer and developmental disorders.

Given its significance, the ability to accurately detect and quantify PAPS within specific subcellular compartments is crucial for understanding its roles in health and disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for three key methods for subcellular PAPS detection: Subcellular Fractionation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , Genetically Encoded FRET-Based Biosensors , and Enzyme-Coupled Colorimetric Assays .

Method 1: Subcellular Fractionation and LC-MS/MS Quantification of PAPS

This method provides a quantitative measurement of PAPS concentrations in different subcellular compartments by physically separating the organelles and then employing the high sensitivity and specificity of LC-MS/MS.

Application Notes

This approach is considered the gold standard for absolute quantification of PAPS in subcellular fractions. It is highly sensitive and specific, allowing for the detection of low endogenous levels of PAPS. The main challenges lie in the efficiency and purity of the subcellular fractionation and the stability of PAPS during extraction. It is crucial to work quickly and at low temperatures to minimize PAPS degradation.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD) 4 nM (for the related molecule PAP)[1]
Linear Range 4 nM - 50 µM (for the related molecule PAP)[1]
Subcellular Resolution Dependent on fractionation purity[2][3]
Specificity High (with optimized MRM transitions)[4][5]

Note: Data for PAPS-specific LC-MS/MS may vary but is expected to be in a similar range to the structurally related molecule PAP.

Experimental Protocol

1. Subcellular Fractionation

This protocol is adapted from established methods for isolating nuclear and cytoplasmic fractions[2][6].

  • Reagents:

    • Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with protease and phosphatase inhibitors)

    • Detergent Solution (e.g., 0.5% NP-40 or Triton X-100)

    • Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% Glycerol, 0.5 mM DTT, with protease and phosphatase inhibitors)

    • Phosphate (B84403) Buffered Saline (PBS), ice-cold

  • Procedure:

    • Harvest cultured cells (e.g., 1-5 x 10⁷) by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1 ml of ice-cold Hypotonic Lysis Buffer and incubate on ice for 15 minutes.

    • Add 50 µl of Detergent Solution and vortex for 10 seconds.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

    • Carefully collect the supernatant, which is the cytoplasmic fraction .

    • Wash the nuclear pellet with 1 ml of Hypotonic Lysis Buffer and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the nuclear pellet in 100 µl of Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which is the nuclear fraction .

    • Immediately proceed to PAPS extraction or store fractions at -80°C.

2. PAPS Extraction

  • Reagents:

    • Acetonitrile (ACN), ice-cold

    • Methanol (MeOH), ice-cold

    • Water, LC-MS grade

  • Procedure:

    • To 100 µl of each subcellular fraction, add 400 µl of ice-cold ACN:MeOH:Water (2:2:1, v/v/v).

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 50 µl) of the initial LC mobile phase.

3. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • LC Conditions (starting point, based on PAP analysis[4][5]):

    • Column: A reverse-phase C18 column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from 0% B to 40% B over 10 minutes.

    • Flow Rate: 0.3 ml/min.

    • Injection Volume: 5-10 µl.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Precursor Ion (Q1): m/z 506 (for [M-H]⁻ of PAPS).

    • Product Ions (Q3) for PAPS (to be optimized): Potential fragments include those corresponding to the loss of SO₃ (m/z 426), the adenosine (B11128) monophosphate (AMP) fragment (m/z 346), and the phosphate group (m/z 79).

    • MRM Transitions for PAP (for reference)[4][5]:

      • 426 -> 79

      • 426 -> 134

      • 426 -> 348

Workflow Diagram

LCMS_Workflow cluster_fractionation Subcellular Fractionation cluster_extraction PAPS Extraction cluster_analysis LC-MS/MS Analysis CellPellet Cell Pellet Lysis Hypotonic Lysis + Detergent CellPellet->Lysis Centrifuge1 Centrifugation (1,000 x g) Lysis->Centrifuge1 Cytoplasm Cytoplasmic Fraction Centrifuge1->Cytoplasm Nuclei Nuclear Pellet Centrifuge1->Nuclei Extraction Nuclear Extraction Nuclei->Extraction Centrifuge2 Centrifugation (14,000 x g) Extraction->Centrifuge2 Nucleus Nuclear Fraction Centrifuge2->Nucleus Fraction Subcellular Fraction Solvent Add Cold Solvent Mix Fraction->Solvent Precipitate Protein Precipitation Solvent->Precipitate Centrifuge3 Centrifugation Precipitate->Centrifuge3 Dry Dry Extract Centrifuge3->Dry Reconstitute Reconstitute Dry->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for PAPS detection by LC-MS/MS.

Method 2: Genetically Encoded FRET-Based Biosensors for Live-Cell Imaging of PAPS

This method allows for the real-time visualization of PAPS dynamics in living cells with high spatiotemporal resolution.

Application Notes

Genetically encoded biosensors offer a powerful way to study the dynamic changes of PAPS concentration in response to various stimuli or in different physiological states. The development of a PAPS-specific biosensor would be a novel and significant advancement. The general principle involves fusing a PAPS-binding protein domain between two fluorescent proteins (e.g., CFP and YFP) that can undergo Förster Resonance Energy Transfer (FRET). Binding of PAPS induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in the FRET signal. The key challenge is to identify a suitable PAPS-binding domain that undergoes a significant conformational change upon ligand binding.

Quantitative Data Summary
ParameterValueReference
Sensitivity Potentially in the low micromolar range (target dependent)[7][8]
Subcellular Resolution High (diffraction-limited)[7][8]
Specificity Dependent on the chosen binding domain[7][8]
Temporal Resolution High (seconds to minutes)[7][8]
Experimental Protocol (Conceptual)

This protocol outlines the general steps for the design and construction of a FRET-based PAPS biosensor.

1. Design of the Biosensor

  • Identify a PAPS-binding domain: This is the most critical step. Potential candidates could be domains from PAPS synthase, sulfotransferases, or other PAPS-binding proteins that are known to undergo conformational changes.

  • Select a FRET pair: Commonly used pairs include CFP/YFP and their improved variants (e.g., mTurquoise2/mVenus).

  • Construct the fusion protein: The PAPS-binding domain is typically inserted between the donor and acceptor fluorescent proteins. Flexible linkers may be added to optimize the conformational change and FRET signal.

2. Construction of the Biosensor

  • Molecular Cloning:

    • Obtain the cDNA for the chosen PAPS-binding domain and the fluorescent proteins.

    • Use standard molecular cloning techniques (e.g., restriction enzyme cloning or Gibson assembly) to assemble the biosensor construct in a mammalian expression vector.

    • The final construct should have the general structure: [Promoter] - [Donor FP] - [Linker] - [PAPS-binding domain] - [Linker] - [Acceptor FP] - [PolyA].

    • To target the biosensor to specific subcellular compartments, a localization signal can be added (e.g., a nuclear localization signal or a mitochondrial targeting sequence).

3. Validation of the Biosensor

  • In vitro characterization:

    • Express and purify the biosensor protein.

    • Perform fluorescence spectroscopy to measure the FRET ratio in the presence of varying concentrations of PAPS to determine the dissociation constant (Kd) and dynamic range.

    • Test the specificity by measuring the response to other related nucleotides (e.g., PAP, ATP, ADP).

  • Live-cell imaging:

    • Transfect mammalian cells with the biosensor construct.

    • Perform ratiometric FRET imaging using a fluorescence microscope equipped with appropriate filter sets for the chosen FRET pair.

    • Monitor changes in the FRET ratio in response to stimuli that are expected to alter intracellular PAPS levels.

Signaling Pathway Diagram

FRET_Biosensor cluster_no_PAPS Low PAPS cluster_with_PAPS High PAPS Donor1 Donor FP BindingDomain1 PAPS-Binding Domain (Open) DonorEmission Donor Emission Donor1->DonorEmission High Acceptor1 Acceptor FP Excitation1 Excitation Excitation1->Donor1 PAPS PAPS BindingDomain2 Binding Domain (Closed) PAPS->BindingDomain2 Donor2 Donor FP Acceptor2 Acceptor FP Donor2->Acceptor2 FRET AcceptorEmission Acceptor Emission Acceptor2->AcceptorEmission High Excitation2 Excitation Excitation2->Donor2 FRET FRET

Caption: Principle of a FRET-based PAPS biosensor.

Method 3: Enzyme-Coupled Colorimetric Assay for PAPS Quantification

This method provides a straightforward and high-throughput-compatible way to measure total PAPS concentration in cell lysates or subcellular fractions.

Application Notes

This assay is based on the principle of coupling the activity of a PAPS-dependent sulfotransferase to a reaction that produces a colorimetric output. In the presence of a suitable acceptor substrate, a sulfotransferase will transfer the sulfonate group from PAPS, generating PAP as a byproduct. The PAP can then be detected. A more direct approach involves using a PAPS-regenerating system where the consumption of a chromogenic substrate is linked to PAPS utilization[9]. This method is less sensitive than LC-MS/MS but is simpler, faster, and does not require specialized equipment.

Quantitative Data Summary
ParameterValueReference
Sensitivity Picomole range[10]
Dynamic Range Dependent on enzyme kinetics[9][11]
Subcellular Resolution Dependent on fractionation purity[2]
Specificity Moderate to high, dependent on enzyme specificity[9]
Experimental Protocol

This protocol is adapted from a coupled sulfotransferase assay[9].

  • Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

    • A purified sulfotransferase (e.g., SULT1A1)

    • A chromogenic sulfonate donor (e.g., p-nitrophenyl sulfate (B86663), pNPS)

    • A PAPS-dependent sulfotransferase and its acceptor substrate

    • PAPS standards

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, SULT1A1, and pNPS.

    • Add the subcellular fraction containing PAPS to the wells of a 96-well plate.

    • Add PAPS standards to separate wells to generate a standard curve.

    • Initiate the reaction by adding the PAPS-dependent sulfotransferase and its acceptor substrate to all wells.

    • As the PAPS in the sample is consumed, PAP is generated. The SULT1A1 in the reaction mixture will use pNPS to regenerate PAPS from PAP, releasing p-nitrophenol (pNP), which is yellow.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the PAPS concentration in the samples by comparing their absorbance to the standard curve.

Experimental Workflow Diagram

EnzymeAssay_Workflow PAPS PAPS (from sample) SULT Sulfotransferase PAPS->SULT Product Sulfonated Product SULT->Product PAP PAP SULT->PAP Acceptor Acceptor Substrate Acceptor->SULT SULT1A1 SULT1A1 (Regenerating Enzyme) PAP->SULT1A1 SULT1A1->PAPS Regenerates pNP p-Nitrophenol (Yellow Product) SULT1A1->pNP pNPS p-Nitrophenyl Sulfate (Chromogenic Donor) pNPS->SULT1A1 Measure Measure Absorbance at 405 nm pNP->Measure

References

Application Notes and Protocols for In Vitro Sulfation Assays Using [³⁵S]PAPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3'-phosphoadenosine 5'-phosphosulfate, [³⁵S] labeled ([³⁵S]PAPS), for in vitro sulfation assays. This powerful radioisotopic technique is essential for characterizing the activity of sulfotransferases (SULTs), enzymes critical in the metabolism of a wide array of xenobiotics, drugs, and endogenous compounds. Accurate determination of sulfotransferase kinetics is vital for drug development, toxicology studies, and understanding physiological processes.

Introduction to In Vitro Sulfation and the Role of [³⁵S]PAPS

Sulfation is a crucial phase II metabolic reaction that involves the transfer of a sulfonate group (SO₃⁻) from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a substrate.[1][2] This process, catalyzed by sulfotransferases, generally increases the water solubility of substrates, facilitating their excretion.[3] However, sulfation can also lead to the bioactivation of certain compounds.

The use of [³⁵S]PAPS in in vitro assays allows for the highly sensitive and direct measurement of sulfotransferase activity. By tracing the incorporation of the radiolabeled sulfate (B86663) group into the substrate, researchers can accurately determine kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

Core Principles of the [³⁵S]PAPS In Vitro Sulfation Assay

The fundamental principle of this assay is the enzymatic transfer of a [³⁵S]-labeled sulfonate group from [³⁵S]PAPS to a specific substrate by a sulfotransferase. The reaction mixture typically includes a buffer system, the sulfotransferase enzyme (e.g., recombinant human SULTs or tissue cytosolic fractions), the acceptor substrate, and [³⁵S]PAPS. After a defined incubation period, the reaction is terminated, and the [³⁵S]-labeled sulfated product is separated from the unreacted [³⁵S]PAPS. The radioactivity of the product is then quantified using liquid scintillation counting, which is directly proportional to the enzyme activity.

Key Applications in Research and Drug Development

  • Enzyme Kinetics Characterization: Determination of Kₘ and Vₘₐₓ values for novel compounds to understand their potential as sulfotransferase substrates.[1][4]

  • Drug Metabolism Studies: Assessing the role of sulfation in the metabolic pathway of drug candidates.

  • Inhibitor Screening: Identifying and characterizing compounds that inhibit specific sulfotransferase isoforms, which is crucial for predicting potential drug-drug interactions.

  • Substrate Specificity Profiling: Determining the substrate preferences of different sulfotransferase isoforms.

  • Toxicology and Carcinogenesis Research: Investigating the bioactivation of procarcinogens by sulfotransferases.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly studied human sulfotransferase isoforms obtained from in vitro assays using [³⁵S]PAPS. These values can serve as a reference for experimental design and data interpretation.

Table 1: Kinetic Parameters of Human SULT1A1 with Various Substrates

SubstrateApparent Kₘ (µM)Apparent Vₘₐₓ (nmol/mg/min)
p-Nitrophenol0.19 ± 0.02789.5 ± 101.7
Estradiol1.51.6
Acetaminophen0.500.018
1-Naphthol1.30.07
2-Naphthol1.50.06

Data compiled from multiple sources. Kinetic parameters can vary based on experimental conditions.

Table 2: Kinetic Parameters of Human SULT1E1 with Estrogenic Compounds

SubstrateApparent Kₘ (µM)
Estrone1
6-hydroxy-2-phenylbenzothiazole0.42
2-(4'-aminophenyl)-6-hydroxybenzothiazole0.12

Data illustrates the high affinity of SULT1E1 for estrogenic compounds and their derivatives.[5]

Table 3: Kinetic Parameters of Human SULT2A1 with Steroid Substrates

SubstrateApparent Kₘ (µM)Apparent Vₘₐₓ (pmol/min/mg protein)
Dehydroepiandrosterone (DHEA)3.8130.8
Lithocholic acidHighest AffinityVariable
Cholic acidLowest AffinityVariable

Affinity of SULT2A1 for bile acids is inversely proportional to the number of hydroxyl groups.[6]

Experimental Protocols

General Protocol for In Vitro Sulfotransferase Activity Assay using [³⁵S]PAPS

This protocol provides a general framework for assessing the activity of a sulfotransferase with a given substrate. Specific concentrations and incubation times may need to be optimized for different enzymes and substrates.

Materials:

  • Recombinant human sulfotransferase (e.g., SULT1A1, SULT1E1, SULT2A1) or tissue cytosolic fraction

  • [³⁵S]PAPS (specific activity typically >400 Ci/mmol)

  • Acceptor substrate

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • Magnesium Chloride (MgCl₂)

  • Bovine Serum Albumin (BSA)

  • Stop solution (e.g., trichloroacetic acid or a barium hydroxide (B78521)/zinc sulfate mixture)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Prepare a Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the potassium phosphate buffer, DTT, MgCl₂, and the sulfotransferase enzyme. The final volume should be calculated based on the number of reactions.

  • Aliquot Master Mix: Add the appropriate volume of the master mix to individual pre-chilled microcentrifuge tubes.

  • Add Substrate: Add the acceptor substrate to each tube to the desired final concentration. For kinetic studies, a range of substrate concentrations should be used.

  • Initiate the Reaction: Start the reaction by adding a small volume of [³⁵S]PAPS to each tube. The final concentration of [³⁵S]PAPS is typically in the low micromolar range.

  • Incubate: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the Reaction: Stop the reaction by adding the stop solution.

  • Precipitate Unreacted [³⁵S]PAPS: Add a mixture of barium hydroxide and zinc sulfate to precipitate the unreacted [³⁵S]PAPS as barium sulfate.

  • Centrifuge: Centrifuge the tubes to pellet the precipitate.

  • Quantify Product: Carefully transfer a known volume of the supernatant, which contains the [³⁵S]-labeled sulfated product, to a scintillation vial.

  • Scintillation Counting: Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of product formed based on the specific activity of the [³⁵S]PAPS and the measured counts per minute (CPM). For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Visualizations

Sulfation Signaling Pathway

Sulfation_Pathway cluster_cytosol Cytosol ATP ATP PAPSS PAPSS1/2 ATP->PAPSS Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->PAPSS PAPS [³⁵S]PAPS (Universal Sulfate Donor) PAPSS->PAPS ATP Sulfurylase & APS Kinase activity SULT Sulfotransferase (SULT) PAPS->SULT Substrate Substrate (e.g., Drug, Xenobiotic) Substrate->SULT Sulfated_Product [³⁵S]Sulfated Product SULT->Sulfated_Product Sulfation PAP PAP (3'-phosphoadenosine-5'-phosphate) SULT->PAP

Caption: The cytosolic pathway of sulfation.

Experimental Workflow for In Vitro Sulfation Assay

Sulfation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Master Mix (Buffer, DTT, MgCl₂, Enzyme) B Aliquot Master Mix into reaction tubes A->B C Add Acceptor Substrate B->C D Initiate with [³⁵S]PAPS C->D E Incubate at 37°C D->E F Terminate Reaction (Stop Solution) E->F G Precipitate unreacted [³⁵S]PAPS (Ba(OH)₂/ZnSO₄) F->G H Centrifuge G->H I Collect Supernatant ([³⁵S]Product) H->I J Liquid Scintillation Counting I->J K Data Analysis (Calculate Velocity, Km, Vmax) J->K

Caption: Workflow for a [³⁵S]PAPS in vitro sulfation assay.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background counts Incomplete precipitation of [³⁵S]PAPS.Ensure fresh stop and precipitation solutions. Optimize the concentrations of Ba(OH)₂ and ZnSO₄.
Contamination of reagents or labware.Use fresh, filtered buffers and dedicated labware for radioisotope work.
Low or no signal Inactive enzyme.Use a fresh enzyme aliquot. Verify storage conditions. Run a positive control with a known substrate.
Incorrect reaction conditions (pH, temperature).Optimize pH and ensure the incubator is at the correct temperature.
Substrate is not a substrate for the SULT isoform.Test a different SULT isoform or a known positive control substrate.
Poor reproducibility Pipetting errors, especially with small volumes.Use calibrated pipettes. Prepare master mixes to minimize pipetting variability.
Inconsistent incubation times.Use a timer and process samples in a consistent manner.
Enzyme instability.Keep the enzyme on ice at all times. Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for Studying Sulfotransferase Kinetics Using PAPS as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfotransferases (SULTs) are a superfamily of phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group from the universal donor substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor substrate, which can include a wide array of endogenous and exogenous compounds such as drugs, xenobiotics, neurotransmitters, and hormones.[1][2][3] This sulfonation reaction generally increases the water solubility of the substrate, facilitating its excretion and playing a crucial role in detoxification and homeostasis.[1] The study of SULT kinetics is paramount in drug development to understand the metabolic fate of new chemical entities and to identify potential drug-drug interactions. PAPS is the indispensable co-substrate for all sulfotransferase-catalyzed reactions, making it a central component in any kinetic study of these enzymes.[1]

This document provides detailed application notes and protocols for utilizing PAPS in the kinetic analysis of sulfotransferases. It includes a summary of kinetic parameters for various SULT isoforms, detailed experimental protocols for common assay methods, and visual diagrams of key pathways and workflows.

Data Presentation: Sulfotransferase Kinetic Parameters

The kinetic parameters of sulfotransferases, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are crucial for characterizing their activity and substrate specificity. Since SULT enzymes have two substrates (PAPS and an acceptor substrate), the reported kinetic constants are typically apparent values, determined by varying the concentration of one substrate while keeping the other constant.[3][4] The following tables summarize reported kinetic parameters for various human sulfotransferase isoforms with different acceptor substrates. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as pH and the specific acceptor substrate used.[1]

Table 1: Kinetic Parameters of Human SULT1A1

Acceptor SubstrateApparent Km (PAPS) (μM)Apparent Km (Acceptor) (μM)Apparent VmaxReference
2-Naphthol~15 (at saturating 2-Naphthol)0.01 - 0.25Not specified[5]
Estradiol (E2)0.06 - 1.50.3 - 7.5Not specified[5]
p-Nitrophenol (pNP)25> 3000 (substrate inhibition observed)Not specified
p-cresolNot specifiedNot specifiedLower capacity than UGT1A6[2]

Table 2: Kinetic Parameters of Other Human SULT Isoforms

SULT IsoformAcceptor SubstrateApparent Km (PAPS) (μM)Apparent Km (Acceptor) (μM)Apparent Vmax (nmol/min/mg)Reference
SULT1A3 DopamineNot specified2.1Not specified[6]
SULT1C4 α-NaphtholNot specifiedSubstrate inhibition > 0.2 mMNot specified
SULT1E1 Estrone (E1)Not specifiedNanomolar rangeNot specified[7]
SULT1E1 Estradiol (E2)Not specified~0.004Not specified[8]
SULT1E1 6-hydroxy-2-arylbenzothiazolesNot specified0.12 - 2.36Not specified[6][9]
SULT2A1 Dehydroepiandrosterone (DHEA)Not specified0.8Not specified[6]

Signaling Pathway and Experimental Workflows

Sulfotransferase Catalytic Cycle

The fundamental reaction catalyzed by sulfotransferases involves the transfer of a sulfonate group from PAPS to an acceptor substrate. This process yields a sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP) as a byproduct.

Sulfotransferase_Pathway cluster_reaction Sulfonation Reaction PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) SULT Sulfotransferase (SULT) PAPS->SULT Acceptor Acceptor Substrate (e.g., Drug, Hormone) Acceptor->SULT Product Sulfated Product SULT->Product PAP PAP (3'-phosphoadenosine-5'-phosphate) SULT->PAP

Caption: The general mechanism of a sulfotransferase-catalyzed reaction.

Experimental Protocols

Two common methods for studying sulfotransferase kinetics are the phosphatase-coupled assay and the radioisotope-based assay using [35S]PAPS. An alternative approach involves the in situ generation of PAPS.

Protocol 1: Universal Phosphatase-Coupled Sulfotransferase Assay

This continuous, non-radioactive assay measures the production of PAP, which is stoichiometrically converted to a detectable signal.[2][5]

The sulfotransferase reaction produces PAP. A PAP-specific phosphatase (e.g., gPAPP) is then used to hydrolyze PAP, releasing inorganic phosphate (B84403) (Pi). The liberated Pi is detected colorimetrically using a reagent like Malachite Green. The intensity of the color is directly proportional to the sulfotransferase activity.[2][5]

Phosphatase_Coupled_Assay_Workflow start Start step1 Prepare Reaction Mix (PAPS, Acceptor Substrate, gPAPP) start->step1 step2 Initiate Reaction (Add Sulfotransferase) step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop Reaction & Develop Color (Add Malachite Green Reagent) step3->step4 step5 Measure Absorbance (620 nm) step4->step5 end End step5->end

Caption: Workflow for the phosphatase-coupled sulfotransferase assay.

  • Sulfotransferase enzyme

  • PAPS (donor substrate)

  • Acceptor substrate

  • PAP-specific phosphatase (gPAPP)

  • Malachite Green Phosphate Detection Kit

  • Reaction Buffer: 25 mM Tris, 15 mM MgCl2, pH 7.5[5]

  • 96-well microplate

  • Microplate reader

  • Prepare Reaction Mix: In a 96-well plate, prepare a reaction mix containing the desired concentrations of PAPS, the acceptor substrate, and the coupling phosphatase (gPAPP) in the reaction buffer. To determine the Km for PAPS, vary its concentration while keeping the acceptor substrate concentration constant (ideally at a saturating level).

  • Initiate the Reaction: Start the reaction by adding the sulfotransferase enzyme to the reaction mix. The final reaction volume is typically 50-200 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). Ensure the reaction is in the linear range with respect to time and enzyme concentration.

  • Stop and Develop: Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Convert the absorbance readings to the amount of phosphate produced and, consequently, the amount of PAP formed. Plot the reaction velocity against the PAPS concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.

Protocol 2: Radiometric [35S]PAPS Assay

This is a highly sensitive, traditional method for measuring sulfotransferase activity by tracing the incorporation of radiolabeled sulfate (B86663) into the acceptor substrate.[10]

[35S]-labeled PAPS is used as the donor substrate. The sulfotransferase transfers the [35S]sulfonate group to the acceptor substrate. The radiolabeled product is then separated from the unreacted [35S]PAPS, and the radioactivity of the product is quantified by liquid scintillation counting.

Radiometric_Assay_Workflow start Start step1 Prepare Reaction Mix ([35S]PAPS, Acceptor Substrate) start->step1 step2 Initiate Reaction (Add Sulfotransferase) step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop Reaction step3->step4 step5 Separate Product from [35S]PAPS step4->step5 step6 Quantify Radioactivity (Scintillation Counting) step5->step6 end End step6->end

Caption: Workflow for the radiometric [35S]PAPS sulfotransferase assay.

  • Sulfotransferase enzyme

  • [35S]PAPS (radiolabeled donor substrate)

  • Acceptor substrate

  • Cocktail Buffer: 50 mM potassium phosphate (pH 6.5), 7.4 mg/mL dithiothreitol (B142953) (DTT)[1]

  • Stop Mixture (e.g., 1:1 (v/v) of 0.1 M barium acetate (B1210297) and 0.1 M barium hydroxide)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the acceptor substrate and the appropriate buffer.

  • Initiate the Reaction: Start the reaction by adding the cocktail buffer containing [35S]PAPS and the sulfotransferase enzyme. The final concentration of [35S]PAPS is typically around 0.4 µM.[1]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[1]

  • Stop the Reaction: Terminate the reaction by adding a stop mixture. For the barium precipitation method, the addition of barium acetate and barium hydroxide (B78521) will precipitate the unreacted [35S]PAPS as barium sulfate.

  • Separate Product: Centrifuge the tubes to pellet the precipitated [35S]PAPS. The supernatant will contain the soluble, sulfated [35S]-product.

  • Quantify Radioactivity: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of product formed based on the specific activity of the [35S]PAPS. Determine the kinetic parameters as described in Protocol 1.

Protocol 3: Sulfotransferase Assay with in situ PAPS Production

This innovative and cost-effective method combines the sulfotransferase reaction with the enzymatic synthesis of PAPS from less expensive precursors, ATP and sulfate.[3][11]

Permeabilized cells (e.g., yeast) containing the necessary enzymes (ATP sulfurylase and APS kinase) are used to generate PAPS from ATP and inorganic sulfate. The expressed sulfotransferase within the same system then utilizes the newly synthesized PAPS to sulfonate the acceptor substrate.

InSitu_PAPS_Generation_Pathway cluster_paps_synthesis PAPS Synthesis cluster_sulfonation Sulfonation ATP ATP ATP_Sulfurylase ATP Sulfurylase ATP->ATP_Sulfurylase APS_Kinase APS Kinase ATP->APS_Kinase Sulfate Sulfate (SO4^2-) Sulfate->ATP_Sulfurylase APS APS APS->APS_Kinase PAPS PAPS SULT Sulfotransferase PAPS->SULT Acceptor Acceptor Substrate Acceptor->SULT Product Sulfated Product ATP_Sulfurylase->APS APS_Kinase->PAPS SULT->Product

Caption: Pathway for in situ PAPS generation and subsequent sulfonation.

  • Recombinant permeabilized cells (e.g., fission yeast) expressing the desired sulfotransferase.

  • ATP

  • Ammonium (B1175870) sulfate ((NH4)2SO4)

  • Magnesium chloride (MgCl2)

  • Acceptor substrate

  • Buffer: 50 mM Ammonium bicarbonate (NH4HCO3), pH 7.8[11]

  • Analytical system for product detection (e.g., LC-MS/MS)

  • Cell Preparation: Prepare the permeabilized cells ("enzyme bags") according to established protocols.[11]

  • Reaction Setup: In a microcentrifuge tube, combine the permeabilized cells, ATP (e.g., 11 mM), ammonium sulfate (e.g., 5.5 mM), MgCl2 (e.g., 20 mM), and the acceptor substrate in the reaction buffer.[3][11]

  • Incubation: Incubate the reaction at 37°C for an extended period (e.g., 5 hours) with shaking.[3][11]

  • Sample Preparation for Analysis: Stop the reaction (e.g., by freezing or adding a quenching solvent). Centrifuge to pellet the cells and collect the supernatant for analysis.

  • Product Quantification: Analyze the formation of the sulfated product using a suitable analytical method like LC-MS/MS.

  • Data Analysis: To determine kinetic parameters for PAPS, the rate of PAPS synthesis would need to be modulated and measured, which can be complex in this system. This method is often used for metabolite production and screening rather than detailed kinetic analysis of PAPS itself.

Conclusion

The kinetic characterization of sulfotransferases is a critical aspect of drug metabolism research. The use of PAPS as the universal donor substrate is fundamental to these studies. The choice of assay—be it the convenient and high-throughput phosphatase-coupled method, the highly sensitive radiometric assay, or the cost-effective in situ generation system—will depend on the specific research goals, available resources, and the required sensitivity. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute robust kinetic studies of sulfotransferases.

References

Reconstitution of PAPS Transport in Proteoliposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfate (B86663) donor for all sulfotransferase reactions in eukaryotes, playing a critical role in a myriad of biological processes, including detoxification, hormone regulation, and the modification of proteins and glycosaminoglycans.[1][2] The synthesis of PAPS occurs in the cytosol, while its utilization by most sulfotransferases takes place in the lumen of the Golgi apparatus.[3][4] This spatial separation necessitates a dedicated transport system to move PAPS across the Golgi membrane. The transport of PAPS into the Golgi is mediated by a specific transporter, known as the PAPS transporter (PAPST), which functions as an antiporter, exchanging cytosolic PAPS for luminal 3',5'-adenosine diphosphate (B83284) (PAP).[3][5][6]

Studying the kinetics and molecular mechanism of PAPS transport is crucial for understanding the regulation of sulfation pathways and for the development of therapeutic agents that may target these processes. The reconstitution of purified PAPS transporters into artificial lipid bilayers, forming proteoliposomes, provides a powerful in vitro system to investigate the transporter's activity in a controlled environment, free from the complexities of the cellular milieu.[7][8] This application note provides detailed protocols for the purification of the PAPS transporter, its reconstitution into proteoliposomes, and the subsequent functional transport assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PAPS synthesis and transport pathway and the overall experimental workflow for reconstituting and assaying PAPS transport in proteoliposomes.

PAPS_Pathway cluster_cytosol Cytosol cluster_golgi Golgi Lumen ATP1 ATP PAPSS PAPSS1/2 ATP1->PAPSS Sulfate Inorganic Sulfate Sulfate->PAPSS APS APS PAPSS->APS PAPS_cyto PAPS PAPSS->PAPS_cyto APS->PAPSS ATP2 ATP ATP2->PAPSS PAPST PAPS Transporter (PAPST) PAPS_cyto->PAPST Transport PAPS_golgi PAPS SULTs Sulfotransferases PAPS_golgi->SULTs Sulfated_Mol Sulfated Macromolecules SULTs->Sulfated_Mol PAP_golgi PAP SULTs->PAP_golgi PAP_golgi->PAPST Antiport PAPST->PAPS_golgi PAP_cyto PAP_cyto PAPST->PAP_cyto PAP

Caption: PAPS Synthesis and Transport Pathway.

Experimental_Workflow start Start: Rat Liver Golgi Membrane Isolation purification Purification of PAPS Transporter start->purification Solubilization proteoliposomes Reconstitution into Proteoliposomes purification->proteoliposomes Purified Protein transport_assay PAPS Transport Assay proteoliposomes->transport_assay Proteoliposomes with incorporated transporter data_analysis Data Analysis transport_assay->data_analysis Raw Transport Data end End: Kinetic Parameters data_analysis->end

Caption: Experimental Workflow for PAPS Transport Assay.

Quantitative Data Summary

The following table summarizes the kinetic parameters of the reconstituted PAPS transporter from rat liver Golgi.

ParameterValueConditionsReference
Apparent Km for PAPS1.7 µMReconstituted in phosphatidylcholine liposomes[9]
Apparent Km for PAPS~40 µMReconstituted yeast system
InhibitionCompetitiveWith β-methylene PAPS and PAP[5][6]
Transport MechanismAntiportWith PAP as the returning ligand[5][6]

Experimental Protocols

Protocol 1: Purification of the PAPS Transporter from Rat Liver Golgi

This protocol is based on the methods described for the purification of the rat liver Golgi membrane PAPS transporter.[9][10]

Materials:

  • Fresh or frozen rat livers

  • Homogenization buffer (0.5 M sucrose (B13894), 10 mM Tris-HCl pH 7.4, 1 mM MgCl2, 1 mM PMSF)

  • Sucrose solutions (1.3 M, 1.15 M, 0.86 M, 0.25 M)

  • Solubilization buffer (20 mM Tris-HCl pH 7.4, 10% glycerol, 1% CHAPS, 1 mM DTT, protease inhibitors)

  • Chromatography buffers (specific to each column, generally containing a lower concentration of detergent)

  • Affinity chromatography matrix (e.g., β-methylene PAPS coupled to a resin)

  • Ion-exchange and size-exclusion chromatography columns

  • Bradford assay reagent for protein quantification

  • SDS-PAGE reagents

Procedure:

  • Isolation of Golgi Membranes:

    • Homogenize rat livers in homogenization buffer.

    • Perform differential centrifugation to obtain a microsomal pellet.

    • Layer the microsomal suspension on a discontinuous sucrose gradient and centrifuge to separate the Golgi fraction.

    • Collect the Golgi-enriched fraction, dilute with buffer, and pellet by centrifugation.

  • Solubilization of Golgi Proteins:

    • Resuspend the purified Golgi membranes in solubilization buffer.

    • Incubate on ice with gentle stirring to solubilize membrane proteins.

    • Centrifuge at high speed to pellet unsolubilized material. The supernatant contains the solubilized Golgi proteins.

  • Affinity Chromatography:

    • Equilibrate the affinity column with solubilization buffer without detergent.

    • Load the solubilized protein extract onto the column.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the PAPS transporter using a competitive inhibitor (e.g., a high concentration of PAP) or a change in buffer conditions (e.g., pH or salt gradient).

  • Further Purification Steps (Ion-Exchange and Size-Exclusion Chromatography):

    • Further purify the eluted fractions from the affinity column using ion-exchange chromatography followed by size-exclusion chromatography to achieve homogeneity.

    • Monitor the protein purity at each step by SDS-PAGE and silver staining.

    • Identify fractions containing the PAPS transporter by functional reconstitution and transport assays or by Western blotting if an antibody is available.

Protocol 2: Reconstitution of the PAPS Transporter into Proteoliposomes

This protocol describes the formation of proteoliposomes containing the purified PAPS transporter using the detergent removal method.[7][8]

Materials:

  • Purified PAPS transporter

  • Phospholipids (B1166683) (e.g., phosphatidylcholine) in chloroform (B151607)

  • Detergent (e.g., CHAPS or octylglucoside)

  • Reconstitution buffer (e.g., 10 mM HEPES-KOH pH 7.0, 100 mM KCl)

  • Bio-Beads SM-2 or dialysis cassettes for detergent removal

  • Probe sonicator or extruder

Procedure:

  • Liposome Preparation:

    • Dry the phospholipids from chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with reconstitution buffer to a final lipid concentration of 10-20 mg/mL.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Form unilamellar liposomes by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Reconstitution:

    • Solubilize the liposomes with detergent to form lipid-detergent micelles.

    • Add the purified PAPS transporter to the solubilized liposomes at a desired protein-to-lipid ratio (e.g., 1:100 w/w).

    • Incubate the mixture on ice to allow the protein to incorporate into the micelles.

  • Detergent Removal:

    • Remove the detergent by either dialysis against a large volume of reconstitution buffer or by incubation with Bio-Beads SM-2.

    • Detergent removal leads to the spontaneous formation of proteoliposomes with the transporter integrated into the lipid bilayer.

  • Proteoliposome Harvesting:

    • Centrifuge the proteoliposome suspension at high speed to pellet the proteoliposomes.

    • Resuspend the proteoliposomes in fresh reconstitution buffer.

    • The proteoliposomes are now ready for the transport assay.

Protocol 3: PAPS Transport Assay in Proteoliposomes

This protocol outlines a method to measure the transport of radiolabeled PAPS into proteoliposomes.[3][5]

Materials:

  • Reconstituted PAPS transporter proteoliposomes

  • Internal buffer (reconstitution buffer containing the counter-substrate, e.g., 1 mM PAP)

  • External buffer (reconstitution buffer without the counter-substrate)

  • Radiolabeled [35S]PAPS

  • Stop solution (ice-cold external buffer)

  • Ion-exchange resin (e.g., Dowex 1x8) columns for separating external from internal substrate

  • Scintillation cocktail and counter

Procedure:

  • Preparation for Transport Assay:

    • Prepare proteoliposomes with the internal buffer containing the desired counter-substrate (e.g., PAP).

    • Remove the external counter-substrate by passing the proteoliposomes through a small size-exclusion column (e.g., Sephadex G-50) pre-equilibrated with the external buffer.

  • Transport Reaction:

    • Initiate the transport reaction by adding a small volume of the proteoliposome suspension to the external buffer containing radiolabeled [35S]PAPS at a specific concentration.

    • Incubate the reaction mixture at the desired temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 5, 10 minutes).

  • Stopping the Reaction and Separation:

    • Terminate the transport at each time point by adding an excess of ice-cold stop solution.

    • Immediately apply the diluted reaction mixture to an ion-exchange column to separate the proteoliposomes (which pass through) from the unincorporated external [35S]PAPS (which binds to the resin).

  • Quantification:

    • Collect the eluate containing the proteoliposomes into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity inside the proteoliposomes is a measure of PAPS transport.

  • Data Analysis:

    • Plot the amount of transported PAPS as a function of time to determine the initial rate of transport.

    • Perform experiments with varying concentrations of PAPS to determine the Km and Vmax of the transporter.

    • To confirm the antiport mechanism, demonstrate that transport is significantly stimulated by the presence of a counter-substrate (e.g., PAP) inside the proteoliposomes.

Conclusion

The reconstitution of PAPS transport in proteoliposomes is an invaluable tool for the detailed characterization of this essential biological process. The protocols and data presented in this application note provide a comprehensive guide for researchers to establish and utilize this system in their own laboratories. A thorough understanding of the PAPS transporter's function and kinetics will pave the way for new insights into the regulation of sulfation and may lead to the development of novel therapeutic strategies for diseases associated with aberrant sulfation.

References

Application Notes and Protocols for the Development of a PAPS-Regenerating System for Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and implementation of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) regenerating systems for use in enzymatic sulfation reactions. The protocols and data presented herein are intended to facilitate the efficient and cost-effective synthesis of sulfated molecules, which are of significant interest in drug development and other biomedical research fields.

Introduction to Enzymatic Sulfation and PAPS Regeneration

Sulfation is a critical biological process that modifies the activity, stability, and localization of a wide array of molecules, including proteins, carbohydrates, and xenobiotics.[1][2] This reaction is catalyzed by sulfotransferases (SULTs), which utilize PAPS as the universal sulfonate donor.[1][2] However, the high cost and instability of PAPS, coupled with product inhibition of SULTs by the resulting 3'-phosphoadenosine-5'-phosphate (PAP), have historically limited the widespread application of enzymatic sulfation in synthetic chemistry and drug development.[1]

To overcome these limitations, various PAPS-regenerating systems have been developed. These systems aim to continuously replenish the PAPS pool in situ, thereby reducing the overall cost of the reaction and mitigating product inhibition. This document outlines two primary strategies for PAPS regeneration:

  • PAP Regeneration to PAPS: This approach utilizes an enzyme, such as aryl sulfotransferase IV (AST-IV), to transfer a sulfonate group from a cheap donor, like p-nitrophenyl sulfate (B86663) (pNPS), to PAP, thereby regenerating PAPS.[2][3][4]

  • De Novo PAPS Synthesis with ATP Regeneration: This method involves the synthesis of PAPS from ATP and inorganic sulfate, catalyzed by ATP sulfurylase and APS kinase. To improve efficiency and reduce costs, this system is often coupled with an ATP regeneration cycle.[5][6][7]

Data Presentation: Comparison of PAPS Regeneration Systems

The following tables summarize quantitative data from various studies on the efficiency and key parameters of different PAPS regeneration systems.

Table 1: Performance of PAPS Regeneration Systems

Regeneration SystemKey EnzymesSulfate DonorAcceptor SubstrateConversion Efficiency/YieldReference
PAP Regeneration
Aryl Sulfotransferase IV (AST-IV)AST-IV, Nod factor sulfotransferasep-Nitrophenyl sulfateN-acetylchitosesNot explicitly stated, but enabled synthesis of various oligosaccharide sulfates.[3]
De Novo PAPS Synthesis with ATP Regeneration
ATP Sulfurylase & APS Kinase with Pyruvate KinaseATP sulfurylase, APS kinase, Pyruvate kinaseInorganic sulfateN/A (PAPS synthesis)82.3% yield of PAPS[7]
Immobilized Multi-enzyme System with Polyphosphate KinaseATP sulfurylase, APS kinase, Inorganic pyrophosphatase, Polyphosphate kinaseInorganic sulfateN/A (PAPS synthesis)96% ATP-to-PAPS conversion in the first cycle[5]
Permeabilized Yeast CellsEndogenous ATP sulfurylase and APS kinaseInorganic sulfate4-hydroxypropranololOver 2-fold higher product yield compared to using external PAPS.[8]

Table 2: Optimized Reaction Conditions for PAPS Regeneration and Sulfation

ParameterDe Novo PAPS Synthesis with ATP Regeneration[7]Sulfotransferase Assay with in situ PAPS Production[8]
Enzymes ATP sulfurylase, APS kinase, Pyruvate kinase, Lactate dehydrogenaseRecombinant human SULT expressed in permeabilized fission yeast
Key Substrates 2 mM ATP, 40 mM Na₂SO₄11 mM ATP, 5.5 mM (NH₄)₂SO₄
Cofactors/Additives 5 mM MgCl₂, 0.4 mM PEP, 0.3 mM NADH20 mM MgCl₂
Buffer 50 mM Tris-HCl, pH 8.050 mM Ammonium (B1175870) bicarbonate, pH 7.8
Incubation Time 6 hours5 hours
Temperature Room Temperature37°C

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of PAPS with ATP Regeneration

This protocol describes the synthesis of PAPS from ATP and inorganic sulfate, incorporating an ATP regeneration system to drive the reaction to completion.[7]

Materials:

  • ATP

  • Sodium sulfate (Na₂SO₄)

  • Magnesium chloride (MgCl₂)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Tris-HCl buffer (50 mM, pH 8.0)

  • ATP sulfurylase

  • APS kinase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Inorganic pyrophosphatase

  • Reaction vessel

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture in a suitable vessel with the following final concentrations:

    • 50 mM Tris-HCl, pH 8.0

    • 2 mM ATP

    • 40 mM Na₂SO₄

    • 5 mM MgCl₂

    • 0.4 mM PEP

    • 0.3 mM NADH

  • Add the enzymes to the reaction mixture:

    • ATP sulfurylase (e.g., 2 U)

    • APS kinase (e.g., 30 µL of enzyme solution)

    • Pyruvate kinase (e.g., 50 U)

    • Lactate dehydrogenase (e.g., 50 U)

    • Inorganic pyrophosphatase (e.g., 20 U)

  • Incubate the reaction at room temperature with gentle agitation for at least 6 hours. The progress of the reaction can be monitored by observing the decrease in NADH absorbance at 340 nm.

  • Upon completion, the synthesized PAPS can be purified by ion-exchange chromatography.

Protocol 2: Sulfotransferase Assay with an Aryl Sulfotransferase-Based PAPS Regeneration System

This protocol details a continuous assay for sulfotransferase activity that employs aryl sulfotransferase IV (AST-IV) to regenerate PAPS. The production of p-nitrophenol can be monitored spectrophotometrically.[2]

Materials:

  • Acceptor substrate for the sulfotransferase of interest

  • PAP

  • p-Nitrophenyl sulfate (pNPS)

  • Tris-HCl buffer

  • Sulfotransferase of interest

  • Aryl sulfotransferase IV (AST-IV)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

    • A suitable concentration of the acceptor substrate

    • A catalytic amount of PAP (e.g., 10-50 µM)

    • An excess of pNPS (e.g., 1-5 mM)

  • Add the sulfotransferase of interest and AST-IV to the reaction mixture.

  • Initiate the reaction and immediately begin monitoring the increase in absorbance at 400 nm, which corresponds to the formation of p-nitrophenol.

  • The initial rate of the reaction can be used to determine the kinetic parameters of the sulfotransferase.

Protocol 3: Sulfation of a Drug Metabolite using Permeabilized Yeast Cells with in situ PAPS Production

This protocol describes a method for producing sulfated metabolites using recombinant, permeabilized yeast cells that endogenously synthesize PAPS.[8]

Materials:

  • Recombinant fission yeast cells expressing the desired human sulfotransferase

  • Substrate (e.g., a drug or drug metabolite)

  • Triton-X100

  • Tris-KCl buffer (100 mM Tris-Cl pH 7.8, 200 mM KCl)

  • Ammonium bicarbonate buffer (50 mM, pH 7.8)

  • ATP

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Magnesium chloride (MgCl₂)

  • Microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Cell Permeabilization: a. Harvest a specific number of yeast cells (e.g., 2.5 x 10⁸ cells) by centrifugation. b. Resuspend the cell pellet in Tris-KCl buffer containing 0.3% Triton-X100. c. Incubate at 30°C for 60 minutes with shaking (230 rpm) to permeabilize the cells. d. Wash the permeabilized cells (now termed "enzyme bags") three times with 50 mM ammonium bicarbonate buffer (pH 7.8).

  • Sulfation Reaction: a. Resuspend the enzyme bags in 200 µL of 50 mM ammonium bicarbonate buffer (pH 7.8). b. Add the following components to the final concentrations indicated:

    • 11 mM ATP
    • 5.5 mM (NH₄)₂SO₄
    • 20 mM MgCl₂
    • Substrate at the desired concentration (e.g., 100 µM). c. Incubate the reaction at 37°C for 5 hours with shaking.

  • Analysis: a. Terminate the reaction (e.g., by adding a quenching solvent like acetonitrile). b. Centrifuge to pellet the enzyme bags. c. Analyze the supernatant for the presence of the sulfated product using methods such as UHPLC-MS/MS.

Mandatory Visualizations

PAPS_Regeneration_Cycle cluster_0 De Novo PAPS Synthesis cluster_1 Sulfation Reaction cluster_2 PAP to PAPS Regeneration ATP_sulfurylase ATP Sulfurylase APS APS ATP_sulfurylase->APS PPi PPi ATP_sulfurylase->PPi APS_kinase APS Kinase PAPS_de_novo PAPS APS_kinase->PAPS_de_novo ADP_de_novo ADP APS_kinase->ADP_de_novo ATP ATP ATP->ATP_sulfurylase Sulfate Inorganic Sulfate Sulfate->ATP_sulfurylase APS->APS_kinase PAPS_sulfation PAPS ATP_de_novo ATP ATP_de_novo->APS_kinase SULT Sulfotransferase Sulfated_Product Sulfated Product SULT->Sulfated_Product PAP PAP SULT->PAP Acceptor Acceptor Substrate Acceptor->SULT PAP_reg PAP PAP->PAP_reg PAPS_sulfation->SULT AST_IV Aryl Sulfotransferase IV pNP p-Nitrophenol (pNP) AST_IV->pNP PAPS_regenerated PAPS AST_IV->PAPS_regenerated pNPS p-Nitrophenyl Sulfate (pNPS) pNPS->AST_IV PAPS_regenerated->PAPS_sulfation PAP_reg->AST_IV

Caption: Overview of PAPS synthesis and regeneration pathways.

Experimental_Workflow_PAPS_Regeneration cluster_0 System Preparation cluster_1 Reaction Setup cluster_2 Incubation cluster_3 Analysis prep_enzymes Prepare/Purify Enzymes (e.g., ATP Sulfurylase, APS Kinase, SULT, AST-IV) or Prepare Permeabilized Cells reaction_mix Combine Enzymes/Cells, Buffers, Substrates, and Cofactors prep_enzymes->reaction_mix prep_reagents Prepare Reaction Buffers and Substrates prep_reagents->reaction_mix incubation Incubate under Optimal Conditions (Time, Temperature) reaction_mix->incubation termination Terminate Reaction incubation->termination analysis Analyze Products (e.g., HPLC, MS, Spectrophotometry) termination->analysis

Caption: General experimental workflow for enzymatic sulfation with PAPS regeneration.

ATP_Regeneration_Coupling cluster_0 PAPS Synthesis cluster_1 ATP Regeneration ATP_sulfurylase ATP Sulfurylase APS APS ATP_sulfurylase->APS APS_kinase APS Kinase PAPS PAPS APS_kinase->PAPS ADP ADP APS_kinase->ADP ATP ATP ATP->ATP_sulfurylase Sulfate Sulfate Sulfate->ATP_sulfurylase APS->APS_kinase ADP_regen ADP ADP->ADP_regen ATP2 ATP ATP2->APS_kinase Regen_Enzyme Regenerating Enzyme (e.g., Pyruvate Kinase) Byproduct Byproduct (e.g., Pyruvate) Regen_Enzyme->Byproduct ATP_regen ATP Regen_Enzyme->ATP_regen Phosphate_Donor Phosphate Donor (e.g., PEP) Phosphate_Donor->Regen_Enzyme ATP_regen->ATP ATP_regen->ATP2 ADP_regen->Regen_Enzyme

Caption: Coupling of de novo PAPS synthesis with an ATP regeneration system.

References

Application Notes and Protocols for Photoaffinity Labeling of Sulfotransferases with PAPS Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photoaffinity labeling of sulfotransferase (SULT) enzymes using analogs of the universal sulfuryl donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This powerful technique is instrumental in identifying and characterizing the PAPS binding site, elucidating enzyme kinetics, and screening for novel inhibitors.

Introduction to Photoaffinity Labeling of Sulfotransferases

Sulfotransferases are a superfamily of enzymes that catalyze the transfer of a sulfonate group from PAPS to a wide array of substrates, including drugs, xenobiotics, and endogenous compounds. Understanding the interaction between SULTs and PAPS is crucial for drug development and toxicology studies. Photoaffinity labeling (PAL) is a robust method to covalently link a ligand to its binding protein through the activation of a photoreactive moiety by UV light. In the context of SULTs, both PAPS itself and synthetic analogs can be used as photoaffinity probes to investigate the cofactor binding site.[1][2]

Upon UV irradiation, the photoreactive group on the PAPS analog forms a highly reactive intermediate that covalently bonds with amino acid residues in close proximity within the binding pocket. This irreversible linkage allows for the identification of the labeled enzyme and the specific amino acid residues at the binding site, often through mass spectrometry-based proteomic approaches.

Key Applications

  • Identification and Characterization of the PAPS Binding Site: Pinpoint the specific amino acid residues involved in cofactor binding.

  • Enzyme Kinetics and Inhibition Studies: Determine binding affinities and inhibitory constants for novel drug candidates.[1][2]

  • Screening for Novel SULT Inhibitors: High-throughput screening of compound libraries for potential SULT modulators.

  • Proteomic Profiling of PAPS-Binding Proteins: Identify other proteins that may interact with PAPS in a cellular context.

Quantitative Data Summary

The following tables summarize key quantitative data from photoaffinity labeling studies on sulfotransferases.

Table 1: Inhibition of [³⁵S]PAPS Photoaffinity Labeling of Human Thermostable Phenol (B47542) Sulfotransferase (TS PST) [1]

InhibitorIC₅₀ (µM)
3'-phosphoadenosine-5'-phosphate (PAP)14
2,6-dichloro-4-nitrophenol91
Adenosine (B11128) triphosphate (ATP)2100
Adenosine diphosphate (B83284) (ADP)7700

Table 2: Inhibition of SULT1A1 by a Substrate-Based Photoaffinity Probe [2]

Photoaffinity ProbeTarget EnzymeInhibition Constant (Kᵢ)
7-azido-4-methylcoumarin (B1373340) (AzMC)Human Phenol Sulfotransferase (SULT1A1)0.47 ± 0.05 mM

Experimental Workflows and Protocols

Overall Experimental Workflow

The general workflow for photoaffinity labeling of sulfotransferases is depicted below. This process involves incubation of the target enzyme with the photoaffinity probe, UV irradiation to induce covalent cross-linking, separation of the labeled protein, and subsequent analysis by methods such as SDS-PAGE and mass spectrometry.

G Overall Workflow for Photoaffinity Labeling of Sulfotransferases cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis SULT Purified Sulfotransferase Incubation Incubation of SULT with Photoaffinity Probe SULT->Incubation Probe PAPS Analog Photoaffinity Probe Probe->Incubation UV UV Irradiation (e.g., 365 nm) Incubation->UV Formation of non-covalent complex SDS_PAGE SDS-PAGE UV->SDS_PAGE Covalent Cross-linking MS Mass Spectrometry SDS_PAGE->MS In-gel digestion Autoradiography Autoradiography (for radiolabeled probes) SDS_PAGE->Autoradiography

Caption: General experimental workflow for photoaffinity labeling of sulfotransferases.

Protocol 1: Photoaffinity Labeling of Human Phenol Sulfotransferase using [³⁵S]PAPS

This protocol is adapted from Weinshilboum et al. (1991) and describes the use of the natural cofactor, [³⁵S]PAPS, as a photoaffinity probe.[1]

Materials:

  • Partially purified human thermostable phenol sulfotransferase (TS PST)

  • [³⁵S]PAPS (³⁵S-labeled 3'-phosphoadenosine-5'-phosphosulfate)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Dithiothreitol (DTT)

  • UV lamp (e.g., Spectronics ENF-260C/J, 365 nm)

  • SDS-PAGE reagents and equipment

  • Autoradiography film and cassettes

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:

    • Partially purified TS PST (final concentration will vary depending on purification)

    • [³⁵S]PAPS (e.g., 1-5 µM)

    • 5 mM potassium phosphate buffer, pH 7.0

    • 1 mM DTT

    • Total volume: e.g., 50 µL

  • Incubation: Incubate the reaction mixture on ice for 10-30 minutes to allow for the formation of the enzyme-PAPS complex.

  • UV Irradiation: Place the open tubes on ice at a distance of 1-2 cm from the UV lamp. Irradiate for 10-20 minutes.

  • SDS-PAGE Analysis:

    • Add an equal volume of 2x SDS-PAGE loading buffer to the reaction mixture.

    • Boil the samples for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and run according to standard procedures.

  • Detection:

    • After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize total protein.

    • Dry the gel and expose it to autoradiography film at -80°C. The exposure time will depend on the specific activity of the [³⁵S]PAPS.

  • Competition Experiments (Optional): To confirm the specificity of labeling, perform the reaction in the presence of increasing concentrations of non-radioactive PAPS or known inhibitors (see Table 1). A decrease in the radioactive signal of the labeled protein band indicates specific binding.

Protocol 2: Photoaffinity Labeling of SULT1A1 Substrate Binding Site with 7-azido-4-methylcoumarin (AzMC)

This protocol is based on the work of Teo et al. (1998) and utilizes a substrate analog as a photoaffinity probe.[2]

Materials:

  • Purified recombinant human SULT1A1

  • 7-azido-4-methylcoumarin (AzMC) photoaffinity probe

  • PAPS (non-radioactive)

  • Tris-HCl buffer (pH 7.4)

  • UV lamp (e.g., 302 nm)

  • SDS-PAGE reagents and equipment

  • Western blotting equipment and anti-SULT1A1 antibody (for detection if labeling is not tagged for direct visualization)

Procedure:

  • Reaction Setup: In a quartz cuvette or UV-transparent microplate on ice, prepare the reaction mixture:

    • Purified SULT1A1 (e.g., 1-5 µM)

    • AzMC (concentration to be optimized, e.g., 0.1-1 mM)

    • PAPS (e.g., 10-50 µM, as its presence can influence substrate binding)

    • 50 mM Tris-HCl, pH 7.4

    • Total volume: e.g., 100 µL

  • Incubation: Incubate the mixture in the dark at room temperature for 10-15 minutes.

  • UV Irradiation: Irradiate the sample with a UV lamp at 302 nm for a predetermined time (e.g., 1-10 minutes). The optimal irradiation time should be determined empirically to maximize labeling while minimizing protein damage.

  • Analysis:

    • Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-SULT1A1 antibody to visualize the labeled protein. A shift in molecular weight or a decrease in the intensity of the unmodified protein band may be observed.

    • For identification of the labeling site, the labeled protein band can be excised from the gel, subjected to in-gel tryptic digestion, and analyzed by mass spectrometry.

Synthesis of PAPS Analog Photoaffinity Probes

G Conceptual Design of a PAPS Photoaffinity Probe PAPS PAPS Pharmacophore (for SULT binding) Linker1 Linker PAPS->Linker1 Photoreactive Photoreactive Group (e.g., Diazirine) Linker1->Photoreactive Linker2 Linker Photoreactive->Linker2 Reporter Reporter Tag (e.g., Biotin) Linker2->Reporter

Caption: Conceptual components of a PAPS photoaffinity probe.

The synthesis would likely involve multi-step organic chemistry to modify the adenosine or phosphate groups of a PAPS precursor with a linker attached to a photoreactive moiety.

Mass Spectrometry Analysis of Labeled Sulfotransferases

Following photoaffinity labeling, mass spectrometry is a powerful tool to identify the labeled protein and map the site of covalent modification.

General Protocol Outline:

  • Protein Separation: Separate the photolabeled protein mixture by 1D or 2D SDS-PAGE.

  • In-Gel Digestion: Excise the protein band of interest and perform in-gel digestion with a protease such as trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel matrix.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the protein and specialized software to identify the peptide containing the modification from the photoaffinity probe. The mass shift corresponding to the probe fragment will be used to pinpoint the modified amino acid residue.

This comprehensive guide provides the foundational knowledge and detailed protocols for researchers to successfully employ photoaffinity labeling in the study of sulfotransferases. The provided quantitative data and workflows offer a solid starting point for experimental design and data interpretation.

References

Sensitive Detection of PAPS: A Detailed Application Note and Protocol for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-phosphoadenosine-5'-phosphosulfate (PAPS) is a universal sulfonate donor molecule essential for the sulfation of a wide variety of endogenous and exogenous compounds, including proteins, lipids, and xenobiotics. This post-translational modification, catalyzed by sulfotransferases (SULTs), plays a critical role in numerous physiological and pathological processes such as detoxification, hormone regulation, and cell signaling. Accurate and sensitive quantification of PAPS is crucial for understanding the dynamics of sulfation pathways and their implications in drug metabolism and disease. This application note provides detailed protocols for the sensitive detection of PAPS in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Principles of PAPS Detection by LC-MS/MS

The LC-MS/MS methodology for PAPS quantification is based on a multi-step process designed for optimal selectivity and sensitivity. The workflow involves efficient extraction of the highly polar PAPS molecule from complex biological samples, chromatographic separation to isolate it from interfering substances, and highly specific detection and quantification by tandem mass spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred chromatographic mode for separating highly polar compounds like PAPS, which are poorly retained on traditional reversed-phase columns. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar analytes.

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity. In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and allows for accurate quantification even at low concentrations. The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₁₀,¹⁵N₅-PAPS, is highly recommended for the most accurate quantification, as it corrects for matrix effects and variations in extraction recovery and instrument response.

Signaling Pathway: The Central Role of PAPS in Sulfation

PAPS is the sole sulfuryl group donor for all sulfotransferase-catalyzed reactions in biology. The sulfation pathway begins with the cellular uptake of inorganic sulfate (B86663) (SO₄²⁻), which is then converted to PAPS in a two-step enzymatic process. This "activated sulfate" is then utilized by sulfotransferases to modify a vast array of substrate molecules, thereby altering their biological activity, solubility, and clearance.

PAPS_Sulfation_Pathway cluster_synthesis PAPS Synthesis cluster_utilization PAPS Utilization (Cytosol/Golgi) SO4 Sulfate (SO₄²⁻) APS APS SO4->APS  ATPS ATP1 ATP ATP1->APS PAPS PAPS APS->PAPS  APSK ATP2 ATP ATP2->PAPS PAPS_cyto PAPS PAPS->PAPS_cyto SULT Sulfotransferase (SULT) PAPS_cyto->SULT Substrate Substrate (e.g., Xenobiotic, Steroid) Substrate->SULT Sulfated_Product Sulfated Product SULT->Sulfated_Product PAP PAP SULT->PAP PAPS_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Metabolite Extraction (e.g., 80% Methanol) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Drying Supernatant Drying Centrifugation1->Drying Supernatant Reconstitution Reconstitution Drying->Reconstitution LC_MS HILIC-LC-MS/MS Analysis Reconstitution->LC_MS Data Data Acquisition & Processing LC_MS->Data Quantification Quantification Data->Quantification

Commercial PAPS Synthesis Kits: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfonate donor for all sulfotransferase (SULT) enzymes, playing a critical role in a myriad of biological processes.[1][2][3] Sulfation, the enzymatic transfer of a sulfonate group to a substrate, is essential for the metabolism and detoxification of xenobiotics, the regulation of hormones, the structural integrity of proteoglycans, and various cell signaling pathways.[1][4] Given its central role, the availability of high-quality PAPS is crucial for in vitro studies in drug development, glycobiology, and cancer research. Commercial PAPS synthesis kits offer a convenient and reliable method for producing this vital co-substrate in the laboratory. This document provides detailed application notes and protocols for the use of commercial PAPS synthesis kits, aimed at researchers, scientists, and drug development professionals.

Commercial PAPS Synthesis Kits: An Overview

Several companies offer kits for the enzymatic synthesis of PAPS. These kits typically provide a mixture of enzymes and substrates necessary to convert adenosine (B11128) triphosphate (ATP) and inorganic sulfate (B86663) into PAPS. The synthesis is a two-step enzymatic process.[2][3]

To drive the reaction towards PAPS synthesis, these kits often include additional enzymes:[2][3]

This enzymatic system allows for the efficient production of PAPS, which can be used directly in various downstream applications or purified for storage.

Comparison of Commercial Kits

While a direct head-to-head quantitative comparison of all commercially available kits is not readily published, researchers can evaluate kits based on the information provided by the manufacturers. Key parameters to consider include the reaction principle, kit components, recommended applications, and expected yield or performance characteristics. Below is a summary of information for representative commercial PAPS synthesis kits.

FeatureR&D Systems PAPS Synthesis Kit (Cat. No. EA005)Creative BioMart PAPS Synthesis Kit (Cat. No. Kit-2171)
Principle Two-step enzymatic synthesis from ATP and sulfate, with ATP regeneration.[2]Two-step enzymatic synthesis from ATP and sulfate, with ATP regeneration.[3]
Key Enzymes Provided PAPS Enzyme Mix containing ATP sulfurylase, APS kinase, inorganic pyrophosphatase, and pyruvate kinase.[5]PAPS Enzyme Mix containing ATP sulfurylase, APS kinase, inorganic pyrophosphatase, and pyruvate kinase.[3]
Substrates Provided PAPS Substrate Mix containing ATP, phosphoenolpyruvate, and enzyme co-factors.[5]PAPS Substrate Mix containing ATP, phosphoenolpyruvate, and enzyme co-factors.[3]
Primary Application Synthesis of [35S]-PAPS for use in sulfotransferase assays. Can also be used for non-radioactive PAPS synthesis.[5]Synthesis of [35S]-PAPS for sulfotransferase assays and labeling. Also suitable for non-radioactive PAPS synthesis.[3]
Storage Store at -20°C to -70°C.[2]Store all components at -20°C.[3]
Yield Information Designed for the synthesis of 1.25 mCi of [35S]-PAPS. For non-radioactive synthesis, 0.1 M Sodium Sulfate is recommended to synthesize 0.1 µmol of PAPS.[5]For non-radioactive synthesis, 0.1 M Sodium Sulfate is recommended to synthesize 0.1 µmol of PAPS.[3]
Purification Optional purification using DEAE-Sepharose anion exchange chromatography.[5]Purification via anion exchange chromatography is recommended if required.[3]
Quantification Absorbance at 260 nm (extinction coefficient of 15,400 M-1cm-1).[5]Absorbance at 260 nm (extinction coefficient of 15,400 M-1cm-1).[3]

Experimental Protocols

A. Synthesis of PAPS using a Commercial Kit

This protocol is a general guideline for the synthesis of non-radioactive PAPS based on the principles of commercially available kits. For the synthesis of radiolabeled [35S]-PAPS, refer to the specific manufacturer's instructions and handle all radioactive materials with appropriate safety precautions.

Materials:

  • Commercial PAPS Synthesis Kit (e.g., from R&D Systems or Creative BioMart)

  • PAPS Enzyme Mix

  • PAPS Substrate Mix

  • Sodium Sulfate (Na2SO4), 0.1 M solution

  • Nuclease-free water

  • Incubator at 30°C

  • Microcentrifuge tubes

Protocol:

  • Thaw all kit components at room temperature.

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • Nuclease-free water: X µL

    • PAPS Substrate Mix: 20 µL

    • 0.1 M Sodium Sulfate: 5 µL

    • PAPS Enzyme Mix: 5 µL

    • Total Volume: 50 µL (adjust water volume accordingly)

  • Mix the contents gently by flicking the tube.

  • Incubate the reaction mixture at 30°C for 16-20 hours.

  • After incubation, the synthesized PAPS can be used directly in downstream applications or stored at -20°C. For long-term storage, consider adding an equal volume of 100% ethanol.[3]

  • Optional Purification: If high purity PAPS is required, it can be purified using anion exchange chromatography (e.g., DEAE-Sepharose). Elute PAPS with a salt gradient (e.g., NaCl).[3]

  • Quantification: Determine the concentration of the purified PAPS by measuring its absorbance at 260 nm using a spectrophotometer. The molar extinction coefficient for PAPS is 15,400 M⁻¹cm⁻¹.[3]

Experimental Workflow for PAPS Synthesis

PAPS_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Thaw Thaw Kit Components Prepare Prepare Reagent Mix (Substrates, Enzymes, Sulfate) Thaw->Prepare Incubate Incubate at 30°C (16-20 hours) Prepare->Incubate Use Use Directly Incubate->Use Store Store at -20°C Incubate->Store Purify Optional: Purify (Anion Exchange) Incubate->Purify Quantify Quantify (A260) Purify->Quantify Quantify->Use

Caption: Workflow for enzymatic synthesis of PAPS using a commercial kit.

Applications and Protocols

Sulfotransferase (SULT) Activity Assays

Application: PAPS is the essential co-substrate for all sulfotransferase enzymes. SULT activity assays are crucial for studying the metabolism of drugs and endogenous compounds, as well as for screening for SULT inhibitors in drug discovery.[6] A common method is the phosphatase-coupled assay, which offers a non-radioactive, high-throughput compatible alternative.

Principle: The sulfotransferase transfers the sulfonate group from PAPS to a substrate, producing a sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP). A specific phosphatase then hydrolyzes PAP to adenosine monophosphate (AMP) and inorganic phosphate (Pi). The released phosphate is detected colorimetrically using a reagent like Malachite Green.

Protocol: Phosphatase-Coupled Sulfotransferase Assay

Materials:

  • Synthesized or commercially sourced PAPS

  • Recombinant sulfotransferase enzyme (e.g., SULT1A1, SULT2A1)

  • Acceptor substrate for the specific SULT (e.g., p-nitrophenol for SULT1A1)

  • PAP-specific phosphatase (e.g., gPAPP)

  • Malachite Green phosphate detection reagents

  • Assay Buffer (e.g., 25 mM Tris, 15 mM MgCl₂, pH 7.5)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture in each well of a 96-well plate containing:

    • Assay Buffer

    • PAPS (final concentration typically 10-100 µM)

    • Acceptor substrate (concentration to be optimized based on the Km of the SULT)

    • PAP-specific phosphatase

  • Initiate the reaction by adding the sulfotransferase enzyme to each well.

  • For a negative control, add assay buffer instead of the sulfotransferase.

  • Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction and develop the color by adding the Malachite Green reagents according to the manufacturer's instructions.

  • Read the absorbance at 620 nm using a microplate reader.

  • The amount of phosphate produced is proportional to the sulfotransferase activity. A standard curve using known concentrations of phosphate should be prepared to quantify the results.

Workflow for Phosphatase-Coupled SULT Assay

SULT_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reactions cluster_detection Detection Mix Prepare Reaction Mix (PAPS, Substrate, Phosphatase) Add_SULT Add Sulfotransferase Mix->Add_SULT Incubate Incubate at 37°C Add_SULT->Incubate Add_MG Add Malachite Green Incubate->Add_MG Read_Abs Read Absorbance (620 nm) Add_MG->Read_Abs Drug_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Sulfation) Drug Drug/Xenobiotic CYP450 CYP450 Enzymes Drug->CYP450 Oxidation, Reduction, Hydrolosis Phase1_Metabolite Phase I Metabolite (e.g., hydroxylated) CYP450->Phase1_Metabolite SULT Sulfotransferase (SULT) Phase1_Metabolite->SULT PAPS PAPS PAPS->SULT Sulfated_Metabolite Sulfated Metabolite (Water-soluble, Excretable) SULT->Sulfated_Metabolite PAP PAP SULT->PAP HS_Biosynthesis_Pathway cluster_synthesis Chain Elongation (Golgi) cluster_modification Chain Modification Core_Protein Core Protein Linker Linker Tetrasaccharide Core_Protein->Linker Polymerization Polymerization (EXT1/EXT2) Linker->Polymerization HS_Chain Unmodified Heparan Sulfate Chain Polymerization->HS_Chain NDST N-deacetylation/ N-sulfation (NDSTs) HS_Chain->NDST Epimerase C5-epimerization (GLCE) NDST->Epimerase OSTs O-sulfation (HS2ST, HS6ST, HS3ST) Epimerase->OSTs Modified_HS Mature Heparan Sulfate OSTs->Modified_HS PAPS_source PAPS PAPS_source->NDST PAPS_source->OSTs Cancer_Signaling_Sulfation cluster_sulfation Sulfation Pathway cluster_signaling Cancer Cell Signaling PAPS PAPS SULTs Sulfotransferases (SULTs) PAPS->SULTs HSPG Heparan Sulfate Proteoglycan (HSPG) SULTs->HSPG Sulfation GF Growth Factor (e.g., FGF, HGF) GFR Growth Factor Receptor GF->GFR Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) GFR->Signaling_Cascade Activation HSPG->GFR Co-receptor Cellular_Response Cancer Cell Proliferation, Migration, Invasion Signaling_Cascade->Cellular_Response

References

Application Notes and Protocols for One-Pot PAPS Production Coupled to Sulfotransferase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfation of biomolecules, a critical post-translational modification and a key step in the metabolism of xenobiotics, is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfuryl group donor. However, the high cost and instability of PAPS present significant hurdles for in vitro sulfation studies and the enzymatic synthesis of sulfated compounds.[1][2] A highly effective strategy to overcome this limitation is to couple the enzymatic synthesis of PAPS directly to the sulfotransferase reaction in a "one-pot" system. This approach not only circumvents the need for expensive, pre-synthesized PAPS but also allows for cofactor regeneration, thereby improving reaction yields and cost-efficiency.[2][3]

This document provides detailed application notes and protocols for establishing a one-pot enzymatic system that couples PAPS production with a sulfotransferase-catalyzed reaction. The protocols described herein are adaptable for various sulfotransferases and acceptor substrates, making them suitable for a wide range of research and drug development applications, including metabolite synthesis, screening for SULT activity, and the production of sulfated biologics.

Principle of the One-Pot Reaction

The one-pot system for sulfation relies on a multi-enzyme cascade. The core of this system is the enzymatic synthesis of PAPS from adenosine (B11128) triphosphate (ATP) and inorganic sulfate (B86663). This process is catalyzed by two sequential enzymatic activities: ATP sulfurylase and APS kinase.[1][4][5] In some organisms, including humans, these two activities are contained within a single bifunctional enzyme known as PAPS synthase (PAPSS).[1][2]

The newly synthesized PAPS is then immediately utilized by a sulfotransferase present in the same reaction mixture to transfer the sulfuryl group to a specific acceptor molecule. The by-product of the sulfotransferase reaction, 3'-phosphoadenosine-5'-phosphate (PAP), can be a potent inhibitor of the sulfotransferase.[1][6] Therefore, some one-pot systems may incorporate a PAPS regeneration cycle to convert PAP back to PAPS or an ATP regeneration system to replenish the ATP consumed during PAPS synthesis.[1][4][7][8][9][10][11]

Core Enzymes and Reagents

  • ATP Sulfurylase: Catalyzes the formation of adenosine-5'-phosphosulfate (B1198388) (APS) from ATP and inorganic sulfate.

  • APS Kinase: Phosphorylates APS at the 3' position to form PAPS, consuming a second molecule of ATP.

  • PAPS Synthase (PAPSS): A bifunctional enzyme that possesses both ATP sulfurylase and APS kinase activities.[1]

  • Sulfotransferase (SULT): The specific enzyme that transfers the sulfuryl group from PAPS to the acceptor substrate.

  • Inorganic Pyrophosphatase: Often included to hydrolyze the pyrophosphate (PPi) generated during the ATP sulfurylase reaction, driving the equilibrium towards PAPS synthesis.[5]

  • ATP Regeneration System (Optional but Recommended): Typically consists of an enzyme like pyruvate (B1213749) kinase or acetate (B1210297) kinase and a phospho-donor such as phosphoenolpyruvate (B93156) (PEP) or acetyl phosphate (B84403) to regenerate ATP from ADP.[9][10][11]

  • Acceptor Substrate: The molecule to be sulfated (e.g., a small molecule, peptide, or carbohydrate).

  • Reaction Buffer: Provides the optimal pH and ionic environment for all enzymes in the system.

  • Cofactors and Salts: ATP, a sulfate source (e.g., Na₂SO₄ or (NH₄)₂SO₄), and MgCl₂ are essential for the enzymatic reactions.[3]

Experimental Data Summary

The following table summarizes typical reaction conditions and component concentrations for one-pot sulfation reactions, compiled from various studies. These values can serve as a starting point for optimization.

ComponentConcentration RangeReference Example 1[1]Reference Example 2[2]Reference Example 3[4]
Buffer 50 mM Tris-HCl or NH₄HCO₃50 mM Tris-HCl, pH 8.050 mM NH₄HCO₃, pH 7.850 mM Tris-HCl, pH 8.0
ATP 5 - 20 mM12.5 mM11 mM5 mM
Sulfate Source 10 - 100 mM15 mM K₂SO₄5.5 mM (NH₄)₂SO₄40 mM Na₂SO₄
MgCl₂ 5 - 25 mM25 mM20 mM5 mM
Acceptor Substrate 10 µM - 10 mM6.0 mg/ml CS-0S100 µMN/A
ATP Sulfurylase 0.2 - 1 U/mL(Used PAPSS1)(Endogenous in yeast)1 U
APS Kinase 0.2 - 3.5 U/mL(Used PAPSS1)(Endogenous in yeast)3.5 U
PAPSS1 ~125 µg/mL126.5 µg/mLN/AN/A
Sulfotransferase Varies25 µL of CFE2.5 x 10⁸ cells/sampleRecombinant NodST
Pyrophosphatase 2 U/mL10 µg/mLN/A2 U
ATP Regen System VariesPEP, PK, LDHN/APEP, Pyruvate Kinase
Temperature Room Temp - 37°CRoom Temperature37°C37°C
Reaction Time 2 - 72 hours72 hours5 hoursNot specified

Detailed Experimental Protocols

Protocol 1: One-Pot Sulfation Using Purified Enzymes and ATP Regeneration

This protocol is suitable for systems where all enzymatic components are available in purified form.

Materials:

  • Purified ATP Sulfurylase

  • Purified APS Kinase (or PAPSS)

  • Purified Sulfotransferase of interest

  • Purified Inorganic Pyrophosphatase

  • Purified Pyruvate Kinase

  • Acceptor Substrate

  • ATP, disodium (B8443419) salt

  • Phosphoenolpyruvate (PEP)

  • Sodium Sulfate (Na₂SO₄)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Nuclease-free water

Procedure:

  • Prepare a 10X Reaction Buffer Stock: 500 mM Tris-HCl (pH 8.0), 50 mM MgCl₂, 150 mM KCl.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in the order listed. Prepare a master mix for multiple reactions, omitting the acceptor substrate initially.

ComponentFinal ConcentrationVolume for 100 µL Reaction
10X Reaction Buffer1X10 µL
ATP (100 mM stock)5 mM5 µL
Na₂SO₄ (400 mM stock)40 mM10 µL
PEP (200 mM stock)20 mM10 µL
ATP Sulfurylase1 U/mLVaries
APS Kinase3.5 U/mLVaries
Pyrophosphatase2 U/mLVaries
Pyruvate Kinase20 U/mLVaries
SulfotransferaseVariesVaries
Acceptor SubstrateVariesVaries
Nuclease-free water-To 100 µL
  • Initiate the Reaction: Add the acceptor substrate to the master mix to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 2-24 hours), with gentle shaking.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate the enzymes.

  • Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Analyze the supernatant for the presence of the sulfated product using appropriate analytical techniques such as HPLC, LC-MS, or NMR.

Protocol 2: One-Pot Sulfation Using Permeabilized Yeast Cells ("Enzyme Bags")

This protocol leverages whole cells engineered to express the desired sulfotransferase, relying on the endogenous yeast enzymes for PAPS synthesis.[2][3]

Materials:

  • Recombinant fission yeast cells expressing the target human sulfotransferase.

  • Ammonium bicarbonate (NH₄HCO₃) buffer (50 mM, pH 7.8).

  • ATP, disodium salt.

  • Ammonium sulfate ((NH₄)₂SO₄).

  • Magnesium Chloride (MgCl₂).

  • Acceptor Substrate.

Procedure:

  • Cell Preparation: Culture the recombinant yeast cells to the desired density. Harvest the cells by centrifugation and wash them three times with NH₄HCO₃ buffer.

  • Permeabilization (Optional but Recommended): Resuspend the cell pellet in a small volume of buffer and permeabilize them, for example, by a freeze-thaw cycle or with a mild detergent like digitonin. This step allows for the free movement of substrates and products across the cell membrane while retaining the intracellular enzymes.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, resuspend the prepared "enzyme bags" (permeabilized cells) in 200 µL of 50 mM NH₄HCO₃ buffer (pH 7.8).

  • Add Reaction Components: Add the following components to the cell suspension to achieve the desired final concentrations:

    • ATP: 11 mM

    • (NH₄)₂SO₄: 5.5 mM

    • MgCl₂: 20 mM

    • Acceptor Substrate: 100 µM

  • Incubation: Incubate the reaction at 37°C with shaking (e.g., 300 rpm) for 3-5 hours.

  • Reaction Termination and Sample Preparation: Stop the reaction by centrifugation at high speed (e.g., 14,100 x g) for 2 minutes. Transfer the supernatant to a new tube and freeze it at -20°C. Thaw the samples and centrifuge again to remove any remaining precipitates.

  • Analysis: Analyze the final supernatant for the sulfated product using LC-MS or other suitable methods.

Visualizations

Biochemical Pathway of the One-Pot Sulfation Reaction

OnePotSulfation ATP1 ATP ATPS ATP Sulfurylase ATP1->ATPS SO4 Sulfate SO4->ATPS APS APS APSK APS Kinase APS->APSK PPi PPi ATP2 ATP ATP2->APSK PAPS PAPS SULT Sulfotransferase PAPS->SULT ADP1 ADP Substrate Acceptor Substrate Substrate->SULT Sulfated_Product Sulfated Product PAP PAP ATPS->APS ATPS->PPi APSK->PAPS APSK->ADP1 SULT->Sulfated_Product SULT->PAP

Caption: The core enzymatic cascade for one-pot sulfation.

Experimental Workflow for a One-Pot Sulfation Reaction

Workflow A 1. Prepare Master Mix (Buffer, ATP, Sulfate, MgCl₂) B 2. Add Enzymes (PAPS synthesis enzymes, Sulfotransferase, Regen. enzymes) A->B C 3. Initiate Reaction (Add Acceptor Substrate) B->C D 4. Incubate (e.g., 37°C, 2-24h) C->D E 5. Terminate Reaction (Heat or Solvent) D->E F 6. Sample Preparation (Centrifugation) E->F G 7. Analyze Product (LC-MS, HPLC, NMR) F->G

Caption: General experimental workflow for one-pot enzymatic sulfation.

Conclusion

The one-pot coupling of PAPS synthesis with sulfotransferase reactions offers a robust, efficient, and cost-effective method for producing sulfated molecules. By eliminating the need for exogenous PAPS, this approach simplifies the experimental setup and enhances overall productivity. The protocols and data presented here provide a solid foundation for researchers to implement and optimize this powerful biocatalytic strategy for their specific applications in drug development, metabolic studies, and synthetic biology.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming PAPS Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of PAPS instability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PAPS, and why is its stability a concern?

3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfate (B86663) donor for all sulfation reactions in eukaryotes.[1][2][3] These reactions are crucial for a wide range of biological processes, including the modification of proteins, the synthesis of extracellular matrix components like heparan sulfate, and the metabolism of steroids.[1][2] The stability of PAPS is a significant concern because it is a high-energy molecule prone to degradation in aqueous solutions, which can impact the accuracy and reproducibility of experimental results.[4] The availability of PAPS can be a rate-limiting factor in sulfation processes.[1]

Q2: What are the primary factors that contribute to PAPS instability in aqueous solutions?

The main factors contributing to PAPS instability are:

  • pH: PAPS is susceptible to hydrolysis, particularly in acidic conditions.

  • Temperature: Higher temperatures accelerate the rate of PAPS degradation.[5]

  • Enzymatic Degradation: Contaminating phosphatases in enzyme preparations or cell lysates can degrade PAPS to 3'-phosphoadenosine-5'-phosphate (PAP).

Q3: What are the recommended storage conditions for PAPS solutions to maintain stability?

To maximize the stability of PAPS in aqueous solutions, the following storage conditions are recommended:

  • Temperature: Store aliquoted PAPS solutions at -70°C or -80°C for long-term storage.[6]

  • pH: Prepare stock solutions in a buffer with a pH of around 8.0.[4][6] Solutions at a neutral pH have also been suggested for storage at -80°C.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best to store PAPS in small, single-use aliquots.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving PAPS.

Issue 1: Low or No Sulfotransferase Activity Detected

Possible Cause 1: PAPS Degradation

If you observe lower than expected or no activity in your sulfotransferase assay, it is possible that the PAPS has degraded.

Solutions:

  • Prepare Fresh Solutions: It is highly recommended to prepare PAPS solutions fresh just before use.[6]

  • Verify PAPS Integrity: If possible, assess the integrity of your PAPS stock using methods like HPLC.

  • Optimize Reaction Buffer: Ensure your reaction buffer pH is optimal for both the sulfotransferase and for maintaining PAPS stability. A common reaction buffer is 25 mM Tris with 15 mM MgCl₂ at pH 7.5.

Possible Cause 2: Suboptimal Assay Conditions

The observed enzyme activity can be affected by various factors in the assay setup.

Solutions:

  • Check Component Concentrations: Verify the concentrations of all reaction components, including the acceptor substrate and the sulfotransferase enzyme.

  • Incubation Time and Temperature: Optimize the incubation time and temperature for your specific enzyme. Typical conditions for sulfotransferase assays are 37°C for 20 minutes to 5 hours.[7][8]

Issue 2: Inconsistent or Irreproducible Results

Possible Cause 1: Variable PAPS Concentration

Inconsistent results across experiments can often be traced back to variability in the active PAPS concentration due to degradation.

Solutions:

  • Consistent Aliquoting and Handling: Use freshly thawed aliquots for each experiment and avoid using a single stock solution repeatedly over a long period.

  • In Situ PAPS Generation: For some applications, an in situ PAPS generation system can provide a more consistent supply of the cofactor.[7][9] This involves adding ATP and sulfate to the reaction mixture along with the enzymes responsible for PAPS synthesis.[9]

Possible Cause 2: Presence of Inhibitors

Contaminants in your sample or reagents can inhibit the sulfotransferase.

Solutions:

  • Use High-Purity Reagents: Ensure all your reagents, including buffer components and substrates, are of high purity.

  • Sample Purification: If you are using cell lysates or other complex biological samples, consider further purification steps to remove potential inhibitors.

Experimental Protocols

Protocol 1: Universal Phosphatase-Coupled Sulfotransferase Assay

This is a continuous, non-radioactive assay suitable for high-throughput screening.[10]

Principle:

This assay measures the production of PAP, a byproduct of the sulfotransferase reaction. A PAP-specific phosphatase is used to hydrolyze PAP, releasing inorganic phosphate (B84403) (Pi). The liberated Pi is then detected colorimetrically.[10]

Materials:

  • Sulfotransferase enzyme

  • Acceptor substrate

  • PAPS (donor substrate)

  • PAP-specific phosphatase (e.g., gPAPP)

  • Reaction Buffer: 25 mM Tris, 15 mM MgCl₂, pH 7.5

  • Malachite Green Phosphate detection reagent

  • 96-well plate

  • Plate reader

Procedure:

  • In a 96-well plate, prepare a reaction mix containing the PAPS, acceptor substrate, and the coupling phosphatase in the reaction buffer.

  • Initiate the reaction by adding the sulfotransferase enzyme.

  • Incubate the plate at the optimal temperature for the sulfotransferase (e.g., 37°C).

  • Stop the reaction and develop the color by adding the Malachite Green Phosphate detection reagent.

  • Read the absorbance at 620 nm using a plate reader. The absorbance is directly proportional to the amount of PAP produced.

Protocol 2: Radiolabeled Sulfotransferase Assay

This is a traditional and highly sensitive method for measuring sulfotransferase activity.

Materials:

  • Sulfotransferase enzyme

  • Acceptor substrate

  • [³⁵S]PAPS

  • Reaction Buffer (specific to the enzyme, e.g., 50 mM Imidazole-HCl, pH 6.8 for HS6STs)[8]

  • Protamine chloride (can stimulate activity for some sulfotransferases)[8]

  • Scintillation counter and cocktail

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acceptor substrate, protamine chloride (if needed), [³⁵S]PAPS, and the sulfotransferase enzyme.[8]

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).[8]

  • Stop the reaction by heating at 100°C for 1 minute.[8]

  • Separate the radiolabeled product from the unreacted [³⁵S]PAPS. This can be achieved by methods like ethanol (B145695) precipitation of polysaccharides or chromatography.[8]

  • Quantify the radioactivity in the product fraction using a liquid scintillation counter.[8]

Data Presentation

Table 1: Recommended Storage Conditions for PAPS Solutions
ParameterRecommended ConditionRationale
Storage Temperature -70°C or -80°C[6]Minimizes chemical and enzymatic degradation.
pH of Stock Solution ~8.0[4][6]Increases stability against hydrolysis.
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles.

Visualizations

PAPS Synthesis Pathway

PAPS_Synthesis cluster_0 Step 1 cluster_1 Step 2 ATP1 ATP APS Adenosine 5'-phosphosulfate (APS) ATP1->APS ATP Sulfurylase Sulfate Sulfate Sulfate->APS PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) APS->PAPS APS Kinase PPi PPi APS->PPi ATP2 ATP ATP2->PAPS ADP ADP PAPS->ADP

Caption: The two-step enzymatic synthesis of PAPS from ATP and sulfate.

Experimental Workflow for a Universal Sulfotransferase Assay

Sulfotransferase_Workflow A Prepare Reaction Mix (PAPS, Acceptor Substrate, Phosphatase) B Initiate Reaction (Add Sulfotransferase) A->B Step 1 C Incubate at Optimal Temperature B->C Step 2 D Stop Reaction & Add Detection Reagent C->D Step 3 E Measure Absorbance D->E Step 4 F Data Analysis E->F Step 5

Caption: A typical workflow for a phosphatase-coupled sulfotransferase assay.

References

Troubleshooting low yields in enzymatic PAPS synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Troubleshooting Guide: Low PAPS Yield

Low or no yield of PAPS can arise from several factors related to enzyme activity, substrate integrity, and reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.

Q1: I am observing very low or no PAPS product. What are the primary factors to check?

A1: When faced with minimal or no PAPS synthesis, a methodical check of the fundamental reaction components is the first step.

  • Enzyme Activity: Confirm that your ATP sulfurylase and APS kinase are active. Improper storage (e.g., incorrect temperature, multiple freeze-thaw cycles) can lead to a loss of activity. If possible, perform individual activity assays for each enzyme using established protocols.

  • Substrate Integrity:

    • ATP: Ensure your ATP solution is fresh and has not degraded. ATP is susceptible to hydrolysis.

    • Sulfate (B86663) Source: Verify the concentration and purity of your inorganic sulfate source (e.g., sodium sulfate).

  • Reaction Components: Double-check that all components (enzymes, substrates, cofactors like Mg²⁺, and buffer) were added in the correct concentrations.

Q2: My reaction starts well but seems to stop prematurely or the yield is lower than expected. What could be the cause?

A2: This is a common issue often related to product or substrate inhibition, or the degradation of components over time.

  • Product Inhibition:

    • ADP Inhibition: The accumulation of ADP, a byproduct of the APS kinase reaction, can significantly inhibit the enzyme.[1]

    • PAP Inhibition: In coupled reactions where PAPS is used by a sulfotransferase, the resulting 3'-phosphoadenosine-5'-phosphate (PAP) is a potent inhibitor of many sulfotransferases.[2]

    • APS as an Inhibitor: Adenosine 5'-phosphosulfate (APS) can act as a product inhibitor for the ATP sulfurylase domain and an uncompetitive substrate inhibitor for the APS kinase domain.[3][4]

  • Substrate Inhibition: High concentrations of ATP can act as a substrate inhibitor for ATP sulfurylase.[1]

  • PAPS Instability: PAPS itself is an unstable molecule and can degrade over the course of the reaction, especially with extended incubation times.[5]

  • Pyrophosphate Accumulation: The pyrophosphate (PPi) generated by ATP sulfurylase can drive the reverse reaction, reducing the net yield of APS.

Solution Workflow for Premature Reaction Stoppage:

G start Low Yield/ Reaction Stalls check_inhibition Investigate Inhibition start->check_inhibition check_degradation Check Component Degradation start->check_degradation atp_regen Implement ATP Regeneration System check_inhibition->atp_regen ADP Inhibition ppa Add Inorganic Pyrophosphatase (PPA) check_inhibition->ppa PPi Inhibition optimize_conc Optimize Substrate Concentrations check_inhibition->optimize_conc ATP/APS Inhibition time_course Perform Time-Course Experiment check_degradation->time_course PAPS Instability purify Purify Product Promptly time_course->purify PAPS_Synthesis ATP1 ATP ATPS ATP Sulfurylase ATP1->ATPS Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->ATPS APS APS ATPS->APS PPi PPi ATPS->PPi APSK APS Kinase APS->APSK ATP2 ATP ATP2->APSK PAPS PAPS APSK->PAPS ADP ADP APSK->ADP Protocol_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_incubation 3. Incubation & Monitoring cluster_termination 4. Termination & Purification prep_buffer Prepare Buffer (e.g., 100 mM Tris-HCl, pH 7.8) combine Combine Buffer, Water, and Stock Solutions on Ice prep_buffer->combine prep_stock Prepare Stock Solutions: ATP, PEP, Na₂SO₄, MgCl₂, KCl prep_stock->combine add_enzymes Add Enzymes: ATPS, APSK, PK, PPA combine->add_enzymes incubate Incubate at 37°C add_enzymes->incubate monitor Monitor Progress (e.g., HPLC) incubate->monitor terminate Terminate Reaction (e.g., Heat Inactivation) monitor->terminate purify Purify PAPS (Anion-Exchange Chromatography) terminate->purify

References

Identifying and mitigating inhibitors of PAPS synthase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating inhibitors of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving PAPS synthase and its inhibitors.

Issue 1: Low or No PAPS Synthase Activity Detected in Enzymatic Assay

Potential Cause Troubleshooting Steps
Enzyme Instability PAPS synthase, particularly PAPSS2, can be unstable. Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Perform all experimental steps on ice. Consider adding a stabilizing agent like Adenosine (B11128) 5'-phosphosulfate (APS) at a low concentration (0.5-5 µM) to your buffer.[1][2]
Substrate Degradation ATP and APS are susceptible to degradation. Use freshly prepared, high-quality substrates. Store stock solutions at -20°C or -80°C in small aliquots.
Incorrect Buffer Composition Ensure the assay buffer has the correct pH (typically around 7.8-8.0) and contains essential cofactors like MgCl2 (optimal concentration around 20 mM).[3][4] Verify the concentrations of all buffer components.
Sub-optimal Substrate Concentrations Determine the optimal concentrations of ATP and sulfate (B86663) for your specific enzyme isoform and experimental conditions. Apparent Km values for ATP can range from 0.25 mM to 1.4 mM, and for sulfate from 0.08 mM to 0.8 mM, depending on the isoform and tissue source.[3][5]
Presence of Inhibitors in Reagents Test for contaminating inhibitors in your reagents by running a control reaction with a known active enzyme and substrates. Use high-purity water and reagents.

Issue 2: Inconsistent or Non-Reproducible Inhibition Data

Potential Cause Troubleshooting Steps
Inhibitor Solubility Issues Ensure the test compound is fully dissolved in the assay buffer. Use a suitable solvent like DMSO and maintain a final solvent concentration that does not affect enzyme activity (typically ≤1%). Visually inspect for any precipitation.
Time-Dependent Inhibition The inhibitor may require a pre-incubation period with the enzyme to exert its effect. Perform a time-course experiment by varying the pre-incubation time of the enzyme with the inhibitor before adding the substrates.
Compound Instability The inhibitor may be unstable in the assay buffer. Assess the stability of the compound over the course of the experiment by incubating it in the assay buffer for the full duration and then testing its activity.
Assay Interference The test compound may interfere with the detection method (e.g., absorbance, fluorescence). Run a control with the compound and all assay components except the enzyme to check for interference.

Issue 3: Unexpected Results in Cellular Assays

Potential Cause Troubleshooting Steps
Inefficient siRNA Knockdown Verify the knockdown of PAPS synthase at both the mRNA (qPCR) and protein (Western blot) levels. Optimize siRNA concentration and transfection conditions. Use a pool of multiple siRNAs to improve knockdown efficiency.[6]
Off-Target Effects of Inhibitors For chemical inhibitors, perform control experiments to rule out off-target effects. This may include using a structurally related but inactive compound or testing the inhibitor in a cell line that does not express the target PAPS synthase isoform.
Cell Line Specific Effects The effect of PAPS synthase inhibition can be cell-type dependent. Ensure the chosen cell line is appropriate for the study and expresses the target isoform.[7]
Compensation by Other Isoforms Humans have two PAPS synthase isoforms (PAPSS1 and PAPSS2). Inhibition or knockdown of one isoform might be compensated by the other.[8] It may be necessary to inhibit or knock down both isoforms simultaneously.

Frequently Asked Questions (FAQs)

Q1: What is the role of PAPS synthase?

A1: PAPS synthase is a bifunctional enzyme that catalyzes the synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfate donor for all sulfation reactions in the body.[9][10][11] This process involves two steps: the conversion of ATP and sulfate to adenosine 5'-phosphosulfate (APS) by the ATP sulfurylase domain, and the subsequent phosphorylation of APS to PAPS by the APS kinase domain.[10][12]

Q2: What are the known inhibitors of PAPS synthase?

A2: PAPS synthase can be inhibited by various molecules:

  • Natural Nucleotides: The intermediate product, APS, acts as a potent product inhibitor of the ATP sulfurylase domain and an uncompetitive substrate inhibitor of the APS kinase domain.[1]

  • Non-selective Inhibitors: Sodium chlorate (B79027) is a known inhibitor that blocks the ATP sulfurylase activity.[6][10]

  • Phytochemicals: Compounds like Guggulsterone and Corylin have been identified as potential inhibitors that bind to the ATP-binding pocket of PAPSS1.[13]

  • Indirect Inhibitors: Some compounds can reduce the expression of PAPS synthase, such as Mycophenolic acid, which depletes guanine (B1146940) nucleotides.[9]

Q3: How can I measure PAPS synthase activity?

A3: PAPS synthase activity can be measured using several methods:

  • Coupled Spectrophotometric Assay: The production of ADP by the APS kinase domain can be coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored by a decrease in absorbance at 340 nm.[2]

  • Radiochemical Assay: A highly sensitive method involves using a radiolabeled substrate, such as [³H]estradiol, and a sulfotransferase (like SULT1E1) to measure the amount of PAPS produced.[5]

  • In Situ PAPS Production Assays: In cellular systems, PAPS production can be coupled with a sulfotransferase-dependent biotransformation, and the formation of the sulfated product is measured, often by HPLC or LC-MS.[14][15]

Q4: My PAPS synthase enzyme seems to be aggregating. How can I prevent this?

A4: PAPS synthase, particularly PAPSS2, is prone to aggregation. The intermediate, APS, has been shown to effectively prevent the aggregation of PAPSS2.[2] Including low, physiological concentrations of APS (e.g., 5-50 µM) in your purification and storage buffers can significantly improve the stability and prevent aggregation of the enzyme.[2]

Q5: Are there differences between the two human PAPS synthase isoforms, PAPSS1 and PAPSS2?

A5: Yes, while both isoforms produce PAPS, they exhibit key differences. PAPSS2 is generally less stable than PAPSS1.[2] They also show different subcellular localizations, with PAPSS1 being predominantly nuclear and PAPSS2 being more cytoplasmic, although both can be found in both compartments.[16] Furthermore, they may have distinct biological roles, as mutations in PAPSS2 are linked to specific genetic disorders, and the two isoforms may not be able to fully compensate for each other.[8]

Quantitative Data Summary

Table 1: Kinetic Parameters of Human PAPS Synthase Isoforms

IsoformSubstrateApparent KmTissue/Source
PAPSS (Liver)ATP0.62 mMHuman Liver Cytosol
PAPSS (Brain)ATP0.26 mMHuman Cerebral Cortex Cytosol
PAPSS (Liver)SO42-0.31 mMHuman Liver Cytosol
PAPSS (Brain)SO42-0.08 mMHuman Cerebral Cortex Cytosol
PAPSS1ATP0.25 mMRecombinant
PAPSS2bATP1.4 mM (sigmoidal)Recombinant
PAPSS1SO42-~0.5 mMRecombinant
PAPSS2bSO42-0.8 mMRecombinant
Data compiled from references[3][5].

Table 2: Examples of PAPSS1 Inhibitors and their Effects

InhibitorMechanismEffectCell Line
Sodium ChlorateInhibits ATP sulfurylase activity~2-fold decrease in cisplatin (B142131) IC50A549 (NSCLC)
PAPSS1 siRNASilencing of PAPSS1 expression~5-fold decrease in cisplatin IC50A549 (NSCLC)
Data compiled from references[6][7].

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for PAPS Synthase Activity

This protocol measures the APS kinase activity of PAPS synthase by coupling ADP production to NADH oxidation.

Materials:

  • PAPS Synthase enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl₂, 1 mM DTT

  • ATP solution (100 mM)

  • APS solution (10 mM)

  • Coupling reagents:

    • Phosphoenolpyruvate (PEP) (20 mM)

    • NADH (10 mM)

    • Pyruvate Kinase (PK) (600-1000 units/mL)

    • Lactate Dehydrogenase (LDH) (900-1400 units/mL)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.

  • Add the master mix to the wells of a microplate.

  • To test inhibitors, add the desired concentration of the inhibitor to the wells and pre-incubate with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

  • Add the PAPS synthase enzyme to the wells.

  • Initiate the reaction by adding a mixture of ATP and APS.

  • Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-20 minutes.

  • Calculate the rate of reaction from the linear portion of the curve.

Protocol 2: Cellular Assay for Assessing PAPS Synthase Inhibition using siRNA

This protocol describes how to assess the effect of PAPSS1 knockdown on the sensitivity of cancer cells to a cytotoxic agent.

Materials:

  • NSCLC cell line (e.g., A549)

  • Cell culture medium (e.g., RPMI) with 10% FBS

  • siRNA targeting PAPSS1 and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Cytotoxic agent (e.g., Cisplatin)

  • Cell viability assay reagent (e.g., CellTiter-Glo)

  • Reagents for qPCR and Western blot analysis

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Transfect the cells with PAPSS1 siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, treat the cells with a serial dilution of the cytotoxic agent (e.g., cisplatin).

  • Incubate the cells for another 72 hours.

  • Measure cell viability using a suitable assay.

  • In parallel, lyse cells from a separate plate 48-72 hours post-transfection to confirm PAPSS1 knockdown by qPCR and Western blot.

  • Calculate the IC50 values for the cytotoxic agent in both control and PAPSS1-silenced cells to determine the sensitizing effect.[6][7]

Visualizations

PAPS_Synthesis_Pathway cluster_step1 Step 1: ATP Sulfurylase cluster_step2 Step 2: APS Kinase ATP1 ATP ATPS ATP Sulfurylase Domain ATP1->ATPS Sulfate Sulfate Sulfate->ATPS APS APS APS->APS_in PPi PPi ATPS->APS ATPS->PPi PAPSS_label PAPS Synthase (Bifunctional Enzyme) ATP2 ATP APSK APS Kinase Domain ATP2->APSK ADP ADP PAPS PAPS APSK->ADP APSK->PAPS APS_in->APSK

Caption: The two-step enzymatic synthesis of PAPS by the bifunctional PAPS synthase enzyme.

Troubleshooting_Workflow Start Problem: Low/No Enzyme Activity Check_Enzyme Check Enzyme Stability: - Aliquot and store at -80°C - Keep on ice - Add stabilizer (APS)? Start->Check_Enzyme Check_Substrates Check Substrates: - Freshly prepare - Correct concentrations? Check_Enzyme->Check_Substrates [ OK ] Solution Activity Restored Check_Enzyme->Solution [ Fixed ] Check_Buffer Check Assay Buffer: - Correct pH? - MgCl2 concentration optimal? Check_Substrates->Check_Buffer [ OK ] Check_Substrates->Solution [ Fixed ] Check_Inhibitors Check for Contaminating Inhibitors in Reagents Check_Buffer->Check_Inhibitors [ OK ] Check_Buffer->Solution [ Fixed ] Check_Inhibitors->Solution [ OK ]

Caption: A logical workflow for troubleshooting low PAPS synthase activity in enzymatic assays.

Inhibition_Mitigation_Logic Inhibition_Observed Unwanted Inhibition or Enzyme Instability Observed Identify_Cause Identify the Cause Inhibition_Observed->Identify_Cause Enzyme_Instability Cause: Inherent Enzyme Instability/ Aggregation (e.g., PAPSS2) Identify_Cause->Enzyme_Instability Instability Product_Inhibition Cause: Product/Intermediate Inhibition (e.g., by APS) Identify_Cause->Product_Inhibition Kinetics Non_Specific_Inhibitor Cause: Non-Specific Inhibitor in Sample Identify_Cause->Non_Specific_Inhibitor Contamination Mitigate_Instability Mitigation: Add Stabilizer (e.g., low µM APS) Enzyme_Instability->Mitigate_Instability Mitigate_Product_Inhibition Mitigation: Couple to a PAPS-Consuming Reaction Product_Inhibition->Mitigate_Product_Inhibition Mitigate_Non_Specific Mitigation: Purify Sample (e.g., dialysis, chromatography) Non_Specific_Inhibitor->Mitigate_Non_Specific

Caption: A decision-making diagram for mitigating common PAPS synthase inhibition issues.

References

Optimizing PAPS concentration for in vitro sulfotransferase assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize in vitro sulfotransferase (SULT) assays, with a specific focus on the concentration of the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of PAPS in a sulfotransferase assay?

A1: 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the essential co-substrate and universal donor of the sulfonate group (-SO3) for all sulfotransferase enzymes.[1][2] SULTs catalyze the transfer of this sulfonate group from PAPS to a nucleophilic hydroxyl or amine group on a substrate (e.g., a drug, xenobiotic, or endogenous compound). This reaction, known as sulfonation or sulfation, typically increases the water solubility of the substrate, facilitating its excretion. The availability and concentration of PAPS are critical determinants of the overall sulfonation capacity and reaction rate in an in vitro setting.[2][3]

Q2: What is a good starting concentration for PAPS in my assay?

A2: The optimal PAPS concentration depends on the specific SULT isoenzyme and the goal of the experiment. For routine screening or comparing activities across different substrates, a high, saturating concentration of PAPS (e.g., ~0.50 mM) is often recommended to ensure that PAPS is not a rate-limiting factor.[4] However, for kinetic studies or to mimic physiological conditions, concentrations should be chosen based on the known Michaelis constant (Kₘ) of the enzyme for PAPS or reported tissue-specific concentrations.[4][5] Many published protocols use PAPS concentrations ranging from 2 µM to 50 µM.[4][6]

Q3: Can the concentration of PAPS be too high? What are the consequences?

A3: While ensuring PAPS is not rate-limiting is important, excessively high concentrations can be problematic. Some SULT enzymes exhibit substrate inhibition at high concentrations of the acceptor substrate.[1][7] While direct inhibition by very high PAPS concentrations is less commonly reported, it is crucial to consider that ATP, a structural analogue of PAPS, has been shown to competitively inhibit some SULT isoforms.[8] The primary considerations are cost, as PAPS is an expensive reagent, and the potential for allosteric effects that may not be physiologically relevant.[4][9]

Q4: How does PAPS concentration affect the kinetics and specificity of SULT enzymes?

A4: The effect of PAPS concentration on SULT kinetics can be complex and goes beyond simple Michaelis-Menten behavior.[1] For some enzymes, like the homodimeric SULT1A1, PAPS acts as a homotropic allosteric regulator.[4] The binding of the first PAPS molecule to one active site can influence the binding and catalytic efficiency of the second active site.[4] For SULT1A1, the binding of a second PAPS molecule causes a conformational change that "opens" the active site cap, which can increase the enzyme's turnover rate and dramatically increase its affinity and catalytic efficiency for large substrates by over 100-fold.[4] This means the specificity of the enzyme can change depending on the PAPS concentration.[4][10]

Q5: Should I be concerned about the stability of PAPS during my experiment?

A5: Yes, PAPS can be unstable, and its degradation can affect assay results. Both PAPS and the enzymes that synthesize it (PAPS synthases) can be fragile.[11][12][13] It is recommended to prepare fresh PAPS solutions or, if using stock solutions, to store them as single-use aliquots at -20°C or below to minimize freeze-thaw cycles.[14] If you suspect PAPS degradation is occurring during a long incubation, you can run a control reaction without the acceptor substrate to measure non-enzymatic degradation or consider using a PAPS regeneration system.[15]

Troubleshooting Guide

Problem: I am seeing no or very low sulfotransferase activity.

This is a common issue that can stem from multiple sources related to reagents, assay conditions, or the experimental setup.

Possible Cause Recommended Action Citation
Suboptimal Reagent Quality Verify PAPS Integrity: Prepare a fresh solution of PAPS. Degradation from improper storage or multiple freeze-thaw cycles can lead to low activity.[14]
Check Enzyme Activity: The recombinant SULT enzyme may have lost activity. Verify its activity with a known positive control substrate.[16]
Confirm Substrate Concentration: Ensure the acceptor substrate concentration is appropriate and not limiting the reaction. It should ideally be at or above its Kₘ.[14]
Inappropriate Assay Conditions Optimize pH: Most SULT assays perform optimally around pH 7.0-7.5, but the ideal pH can be enzyme-specific. For example, SULT1E1 assays may use a pH of 6.0.[6][14]
Incorrect Incubation Temperature: Most assays are performed at 37°C. Ensure your incubator or water bath is calibrated correctly.[6]
Missing Co-factors: Some protocols recommend the inclusion of MgCl₂. Ensure all necessary components are in the assay buffer.[8][17]
Incorrect PAPS Concentration PAPS Concentration is Limiting: The PAPS concentration may be too far below the enzyme's Kₘ. Increase the PAPS concentration. For SULT1A1, low PAPS levels can result in very low efficiency for certain substrates.[4]
Reagent Omission/Error Review Pipetting Steps: Carefully review the protocol to ensure all reagents (buffer, enzyme, substrate, PAPS) were added in the correct order and volume.[18]

A logical workflow for troubleshooting this issue is presented below.

G start Problem: No / Very Low Signal reagents Step 1: Verify Reagents start->reagents paps_check Is PAPS solution fresh? reagents->paps_check Assess conditions Step 2: Check Assay Conditions ph_check Is pH optimal for the SULT isoform? conditions->ph_check Assess concentrations Step 3: Optimize Concentrations paps_opt Is PAPS concentration rate-limiting? concentrations->paps_opt Assess paps_check->reagents No, remake enzyme_check Is enzyme active? (Use positive control) paps_check->enzyme_check Yes enzyme_check->reagents No, get new enzyme enzyme_check->conditions Yes ph_check->conditions No, adjust buffer temp_check Is temperature correct (37°C)? ph_check->temp_check Yes temp_check->conditions No, calibrate equipment temp_check->concentrations Yes substrate_opt Is substrate concentration inhibitory or limiting? paps_opt->substrate_opt No, increase PAPS paps_opt->substrate_opt Yes solution Problem Resolved substrate_opt->solution Perform titration

Caption: Workflow for troubleshooting low signal in SULT assays.

Problem: My assay has high background noise or high variability between replicates.

Possible Cause Recommended Action Citation
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure high-purity water is used.[18]
Endogenous Substrates Run a control reaction without the acceptor substrate but with the enzyme and PAPS. This measures sulfation of any endogenous compounds in the enzyme preparation (e.g., cytosolic extract). Subtract this value from your test reactions.[16]
Non-enzymatic Reaction Run a control reaction with the substrate and PAPS but without the enzyme. If a signal is present, it indicates a non-enzymatic reaction or substrate instability.[16]
Inconsistent Pipetting Inconsistencies in pipetting, especially for low-volume assays, can introduce significant variability. Ensure pipettes are calibrated and use consistent technique. Prepare a master mix for common reagents to reduce pipetting steps.[14]
Assay Method Issues For radiometric assays using [³⁵S]PAPS, incomplete separation of the radiolabeled product from unused [³⁵S]PAPS can cause high background. Optimize your separation method (e.g., precipitation, chromatography).[6][15]

Data and Parameters

Table 1: Recommended PAPS Concentrations for Different Experimental Goals

Experimental GoalRecommended PAPS ConcentrationRationaleCitation
Comparing Substrate Activities High, saturating concentration (~0.50 mM)Ensures PAPS is not rate-limiting and alleviates issues related to allosteric activation, allowing for a more direct comparison of substrate turnover.[4]
Kinetic Characterization (Kₘ, Vₘₐₓ) Varied over a range (e.g., 0.1x to 10x the expected Kₘ)Necessary to determine the Michaelis constant (Kₘ) for PAPS.[1]
Inhibitor Screening (IC₅₀) At or near the Kₘ of PAPSProvides good sensitivity for detecting competitive inhibitors.[5]
Simulating Physiological Conditions Match known cytosolic concentrations (can range from <10 µM to >60 µM depending on the tissue)Aims to assess catalytic behavior in a more biologically relevant context, accounting for potential allosteric regulation in vivo.[4]
Routine Radiometric Assays 20 - 50 µMA common range used in published protocols that balances signal strength with reagent cost.[6]

Experimental Protocols

Protocol 1: General In Vitro Sulfotransferase Activity Assay

This protocol provides a representative example for measuring the activity of a recombinant SULT enzyme.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4.[6]

    • PAPS Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of PAPS in purified water. Store in single-use aliquots at -20°C or below.[17]

    • Substrate Stock Solution: Prepare a concentrated stock of the acceptor substrate in a suitable solvent (e.g., DMSO, ethanol, or water).

    • Enzyme Solution: Dilute the recombinant SULT enzyme to the desired final concentration in ice-cold assay buffer just before use.

  • Assay Procedure (example for a 100 µL final volume):

    • In a microcentrifuge tube or 96-well plate, add the following on ice:

      • 80 µL Assay Buffer

      • 5 µL Substrate Stock Solution

      • 5 µL Diluted Enzyme Solution

    • Pre-incubate the mixture at 37°C for 3-5 minutes.

    • Initiate the reaction by adding 10 µL of PAPS working solution.

    • Incubate at 37°C for a predetermined time (e.g., 10-60 minutes). Ensure the reaction is in the linear range.

    • Stop the reaction using an appropriate method (e.g., adding ice-cold acetonitrile, 0.5 M NaOH, or placing on ice).[3]

    • Process the samples for analysis by the chosen detection method (e.g., LC-MS/MS, HPLC, or scintillation counting for radiometric assays).

  • Essential Controls:

    • No-Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer.

    • No-Substrate Control: Replace the substrate solution with an equal volume of its solvent.[16]

Protocol 2: Determining the Optimal PAPS Concentration

This experiment is crucial for characterizing a new enzyme-substrate pair or optimizing an existing assay.

  • Experimental Setup:

    • Set up a series of reactions as described in Protocol 1.

    • Keep the concentrations of the SULT enzyme and the acceptor substrate constant and saturating.

    • Create a series of PAPS working solutions to achieve a range of final concentrations in the assay (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100, 200, 500 µM).

  • Procedure:

    • Run the assay for each PAPS concentration in triplicate.

    • Ensure the incubation time is within the linear range of product formation for all concentrations.

    • Quantify the amount of product formed.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each PAPS concentration.

    • Plot the reaction velocity (Y-axis) against the PAPS concentration (X-axis).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the apparent Kₘ and Vₘₐₓ for PAPS.

Visualizations

G cluster_reactants Reactants cluster_products Products Substrate Acceptor Substrate (e.g., Drug, Phenol) SULT Sulfotransferase (SULT) Enzyme Substrate->SULT PAPS PAPS (Sulfate Donor) PAPS->SULT Sulfated_Substrate Sulfated Substrate PAP PAP (3',5'-ADP) SULT->Sulfated_Substrate Sulfonate Transfer SULT->PAP

Caption: The basic enzymatic reaction catalyzed by sulfotransferases.

G cluster_low Low [PAPS] cluster_high High [PAPS] SULT_Dimer SULT1A1 Dimer (Inactive/Basal State) SULT_1PAPS Singly-occupied Dimer (1 PAPS bound) SULT_Dimer->SULT_1PAPS + 1 PAPS Result_Low Result: - 'Closed' active site cap - Low affinity for large substrates - Low catalytic efficiency SULT_1PAPS->Result_Low SULT_2PAPS Doubly-occupied Dimer (2 PAPS bound) SULT_1PAPS->SULT_2PAPS + 1 PAPS (Allosteric Activation) Result_High Result: - 'Open' active site caps - High affinity for large substrates - High catalytic efficiency (~160x ↑) SULT_2PAPS->Result_High

Caption: Allosteric regulation of SULT1A1 activity by PAPS concentration.

References

Technical Support Center: Navigating Product Inhibition in PAPS-Dependent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from product inhibition in 3'-phosphoadenosine 5'-phosphosulfate (PAPS)-dependent enzymatic reactions, primarily those catalyzed by sulfotransferases (SULTs).

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of PAPS-dependent reactions?

A1: In PAPS-dependent sulfation reactions, the sulfotransferase (SULT) enzyme catalyzes the transfer of a sulfo group from the donor co-substrate, PAPS, to an acceptor substrate. This reaction yields two products: the sulfated substrate and 3'-phosphoadenosine 5'-phosphate (PAP).[1][2][3] Product inhibition occurs when one or both of these products, most commonly PAP, binds to the enzyme and impedes its catalytic activity.[1]

Q2: How does PAP inhibit sulfotransferase activity?

A2: PAP is structurally similar to the co-substrate PAPS and can bind to the same nucleotide-binding site on the sulfotransferase. A primary mechanism of inhibition involves the formation of a non-productive "dead-end" ternary complex, consisting of the enzyme, PAP, and the acceptor substrate (Enzyme-PAP-Substrate).[1][4] The formation of this complex sequesters the enzyme in an inactive state, preventing it from binding PAPS and proceeding with the catalytic cycle.

Q3: My reaction rate is decreasing at high substrate concentrations. Is this also product inhibition?

A3: While it could be related, a decrease in reaction rate at high substrate concentrations is more characteristic of substrate inhibition , another common phenomenon observed in many sulfotransferase-catalyzed reactions.[3][5][6] This occurs when the substrate binds to the enzyme in a non-productive manner, such as two substrate molecules binding to the active site simultaneously.[7] It is crucial to distinguish between product and substrate inhibition through careful kinetic analysis.

Q4: What are the typical signs of product inhibition in my experimental data?

A4: The hallmark of product inhibition is a decrease in the initial reaction velocity as the product accumulates over time. In kinetic studies, this can be observed as:

  • Non-linear progress curves (reaction rate slows down more than expected from substrate depletion alone).

  • An increase in the apparent Michaelis constant (Km) or a decrease in the maximum velocity (Vmax), depending on the type of inhibition, when the reaction is initiated with varying concentrations of the product.

Q5: How can I overcome or mitigate PAP-mediated product inhibition?

A5: Several strategies can be employed to address product inhibition by PAP:

  • In situ PAPS Regeneration Systems: These systems continuously regenerate the PAPS co-substrate from the PAP product. This not only maintains a constant PAPS concentration but also simultaneously removes the inhibitory PAP.[2][8] A common approach uses aryl sulfotransferase IV (AST-IV) and p-nitrophenyl sulfate (B86663) (PNPS) to convert PAP back to PAPS.[2]

  • Phosphatase-Coupled Assays: This method involves adding a PAP-specific phosphatase, such as Golgi-resident PAP-specific 3'-phosphatase (gPAPP), to the reaction mixture.[9][10] The phosphatase selectively removes the 3'-phosphate from PAP, converting it to adenosine (B11128) 5'-monophosphate (AMP), which is generally a much weaker inhibitor of sulfotransferases. The released phosphate (B84403) can then be quantified as a measure of enzyme activity.

  • Limiting Product Accumulation: Keep the substrate conversion below 10-15% to ensure that the concentration of the inhibitory product remains low and does not significantly affect the initial reaction rate. This is particularly important for kinetic studies.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Reaction stops prematurely or shows significant non-linearity. Product inhibition by PAP.1. Verify that substrate depletion is not the primary cause. 2. Re-run the assay with a lower enzyme concentration or for a shorter duration to limit product accumulation. 3. Implement a PAP scavenging system, such as a PAPS regeneration system or a phosphatase-coupled assay.[2][9]
Inconsistent kinetic parameters (Km, Vmax) between experiments. Varying levels of product inhibition affecting initial rates.1. Standardize the pre-incubation and reaction times meticulously. 2. Ensure that initial rates are measured under conditions of minimal product accumulation (<10% substrate turnover). 3. Consider using a continuous assay format that removes the inhibitory product in real-time.
Low overall product yield in a preparative-scale reaction. Accumulation of PAP leading to severe enzyme inhibition.1. Employ an in situ PAPS regeneration system to drive the reaction forward and remove PAP.[8] 2. Consider a fed-batch approach for the substrate to maintain a low but steady concentration, which can also help mitigate substrate inhibition.
Apparent competitive inhibition with respect to PAPS. PAP competing with PAPS for the same binding site.1. Perform kinetic studies by varying PAPS concentration at different fixed concentrations of PAP to confirm the inhibition pattern. 2. This is the expected mechanism of PAP inhibition. To overcome it for practical purposes, use a PAP scavenging method.

Quantitative Data: Inhibition by PAP

The inhibitory effect of PAP on various human sulfotransferase isoforms is summarized below. Note that the inhibition constant (Ki) can vary depending on the specific substrate and experimental conditions.

Sulfotransferase IsoformSubstrateInhibition Constant (Ki) for PAPReference
hSULT2A1DHEAKd1 = 0.3 ± 0.05 µM, Kd2 = 536 ± 26 µM[1]
NodSTChitobioseKi determined via ESI-MS assay[2]

Note: Quantitative Ki values for PAP are not always extensively reported in the literature, as the focus is often on mitigating its effects. The dissociation constants (Kd) for PAP binding provide a strong indication of its inhibitory potential.

Experimental Protocols

Protocol 1: Radiometric Assay for Sulfotransferase Activity

This protocol is a standard method for determining SULT activity by measuring the transfer of a radiolabeled sulfo group from [³⁵S]PAPS to an acceptor substrate.

Materials:

  • Recombinant sulfotransferase enzyme

  • Acceptor substrate

  • [³⁵S]PAPS

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5-7.4)

  • Dithiothreitol (DTT)

  • Stop Solution (e.g., 0.1 M Ba(OH)₂, 0.1 M Barium Acetate)

  • 0.1 M ZnSO₄

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction cocktail containing the reaction buffer, DTT, and [³⁵S]PAPS. The final concentration of [³⁵S]PAPS is typically around 0.4 µM.[5]

  • Dilute the sulfotransferase enzyme in an appropriate ice-cold dilution buffer.

  • In a microcentrifuge tube, add the acceptor substrate.

  • Add the diluted enzyme to the tube.

  • Initiate the reaction by adding the [³⁵S]PAPS reaction cocktail.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding the stop solution, followed by ZnSO₄, to precipitate the unreacted [³⁵S]PAPS.

  • Centrifuge the tubes to pellet the precipitate.

  • Transfer an aliquot of the supernatant (containing the [³⁵S]-labeled product) to a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Run appropriate controls, including a reaction without the acceptor substrate to account for any endogenous sulfation.[5]

Protocol 2: Phosphatase-Coupled Spectrophotometric Assay

This method provides a continuous, non-radioactive assay by coupling the production of PAP to the release of inorganic phosphate, which is then detected colorimetrically.

Materials:

  • Sulfotransferase enzyme

  • Acceptor substrate

  • PAPS

  • PAP-specific phosphatase (gPAPP)

  • Reaction Buffer (e.g., 25 mM Tris, 15 mM MgCl₂, pH 7.5)[9]

  • Malachite Green Phosphate Detection Reagent

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing the reaction buffer, acceptor substrate, PAPS, and the coupling phosphatase (gPAPP).

  • Initiate the reaction by adding the sulfotransferase enzyme.

  • Incubate at 37°C for a suitable time.

  • Stop the reaction and develop the color by adding the Malachite Green reagent.

  • Measure the absorbance at approximately 620 nm using a plate reader.

  • Generate a standard curve with known phosphate concentrations to quantify the amount of PAP produced.

Visualizations

PAPS_Reaction_Pathway PAPS PAPS (3'-phosphoadenosine 5'-phosphosulfate) SULT Sulfotransferase (SULT) PAPS->SULT Substrate Acceptor Substrate (R-XH) Substrate->SULT Sulfated_Product Sulfated Product (R-X-SO3) SULT->Sulfated_Product Sulfo Group Transfer PAP PAP (3'-phosphoadenosine 5'-phosphate) SULT->PAP

PAPS-dependent sulfation reaction pathway.

Product_Inhibition_Mechanism cluster_catalytic Catalytic Cycle cluster_inhibition Inhibition Pathway Enzyme Free Enzyme (E) E_PAPS E-PAPS Complex Enzyme->E_PAPS + PAPS E_PAP E-PAP Complex Enzyme->E_PAP + PAP E_PAPS_S E-PAPS-Substrate (Ternary Complex) E_PAPS->E_PAPS_S + Substrate E_PAP_SP E-PAP-Sulfated Product E_PAPS_S->E_PAP_SP Catalysis E_PAP_SP->Enzyme - Sulfated Product - PAP E_PAP_SP->E_PAP Release of Sulfated Product E_PAP->Enzyme - PAP Dead_End E-PAP-Substrate (Dead-End Complex) E_PAP->Dead_End + Substrate Dead_End->E_PAPS_S Inhibits Cycle

Mechanism of product inhibition by PAP.

Troubleshooting workflow for inhibition.

References

Technical Support Center: PAPS Degradation by Cellular Phosphatases and Nucleotidases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) by cellular phosphatases and nucleotidases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for PAPS degradation in the cell?

A1: PAPS itself is relatively stable and not directly degraded by a single dedicated enzyme. Instead, its degradation is a multi-step process. First, sulfotransferases (SULTs) utilize PAPS as a sulfur donor, generating 3'-phosphoadenosine 5'-phosphate (PAP) as a byproduct. PAP is then hydrolyzed by specific 3'-nucleotidases to adenosine (B11128) 5'-monophosphate (AMP). The primary enzymes involved are:

  • Golgi-resident PAP-specific 3'-phosphatase (gPAPP): Located in the Golgi apparatus, it specifically hydrolyzes PAP to AMP.[1]

  • Cytoplasmic bisphosphate 3'-nucleotidase 1 (Bpnt1): Found in the cytoplasm, this enzyme also hydrolyzes PAP to AMP.

  • Ectonucleotidases: A family of enzymes located on the cell surface that can hydrolyze a range of nucleotides, including ATP, ADP, and AMP. While their direct role in PAPS degradation is less characterized, they contribute to the overall nucleotide pool and can degrade downstream products of PAPS metabolism.

Q2: My cellular PAPS levels are consistently low. What are the potential causes?

A2: Low cellular PAPS levels can stem from several factors:

  • Instability of PAPS Synthase (PAPSS): The bifunctional enzyme responsible for PAPS synthesis, particularly PAPSS2, is known to be inherently unstable.[2] Its activity can be compromised by experimental conditions. The reaction intermediate, adenosine 5'-phosphosulfate (APS), has been shown to stabilize PAPS synthases.[2][3]

  • High Sulfotransferase Activity: If your experimental system has high endogenous or overexpressed sulfotransferase activity, PAPS may be rapidly consumed to generate PAP.

  • Elevated Phosphatase/Nucleotidase Activity: Increased activity of enzymes like gPAPP and Bpnt1 will lead to rapid degradation of the PAP byproduct, which can indirectly pull the equilibrium towards PAPS consumption.

  • Suboptimal Cell Culture Conditions: Factors like pH shifts in the media, high levels of ammonia (B1221849) from glutamine degradation, or incorrect CO2 levels can affect overall cell health and metabolic processes, including PAPS synthesis.[4]

  • Inefficient Extraction: The method used to extract PAPS from cells might be inefficient, leading to apparent low levels. Ensure your extraction protocol is optimized for polar metabolites.

Q3: What is the role of the Golgi apparatus in PAPS degradation?

A3: The Golgi apparatus is a key site for sulfation reactions, where many sulfotransferases are located. Consequently, it is a major site of PAP production. The Golgi-resident PAP-specific 3'-phosphatase (gPAPP) plays a crucial role in hydrolyzing this PAP to AMP, thereby preventing its accumulation, which can cause product inhibition of sulfotransferases.

Troubleshooting Guides

Issue 1: High Background in Phosphatase/Nucleotidase Assays
Potential Cause Troubleshooting Step
Contaminating Phosphatases in Enzyme Preparation Purify the recombinant enzyme further using chromatography techniques. Include phosphatase inhibitors in the lysis buffer during protein extraction, but be mindful of their potential to inhibit the enzyme of interest.
Spontaneous Substrate Degradation Run a "no-enzyme" control to quantify the level of non-enzymatic substrate hydrolysis under your assay conditions. Subtract this background from your experimental values. Ensure the substrate is stored correctly and is not expired.
Detergent Interference with Malachite Green Assay If using the malachite green assay to detect phosphate (B84403) release, ensure all glassware and plates are thoroughly rinsed to remove any residual soap or detergent, which can cause high background.
Phosphate Contamination in Buffers Use high-purity water and reagents to prepare buffers. Test buffers for phosphate contamination before use.
Issue 2: Low or No Activity in Sulfotransferase Assays
Potential Cause Troubleshooting Step
PAPS Degradation Ensure the PAPS stock is fresh and has been stored correctly at -20°C or below. Consider adding phosphatase inhibitors to the reaction mixture if PAPS degradation is suspected, but validate that they do not inhibit the sulfotransferase.
Product Inhibition by PAP The byproduct PAP can inhibit sulfotransferase activity. Consider using a coupled assay where a PAP-specific phosphatase, like gPAPP, is included to continuously remove PAP as it is formed.[1]
Suboptimal Assay Conditions Optimize the pH, temperature, and concentrations of both PAPS and the acceptor substrate. Perform a literature search for the optimal conditions for your specific sulfotransferase.
Inactive Enzyme Verify the integrity and activity of your sulfotransferase enzyme. If it is a recombinant protein, check for proper folding and purity.
Issue 3: Inconsistent Results in Cellular PAPS/PAP Quantification
Potential Cause Troubleshooting Step
Incomplete Cell Lysis and Extraction Ensure the chosen extraction method is effective for your cell type. Sonication or the use of specific lysis buffers may be required. A common method involves snap-freezing cells in liquid nitrogen and extracting with ice-cold methanol (B129727).[5]
Metabolic Activity During Sample Preparation Quench metabolic activity as rapidly as possible. This can be achieved by snap-freezing the cell pellet in liquid nitrogen before adding the extraction solvent.[5]
Sample Degradation Prior to Analysis Keep samples on ice throughout the preparation process and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Interference from Other Cellular Components For analysis by methods like HPLC, ensure that the sample is properly clarified by centrifugation to remove proteins and other precipitates that could interfere with the column.[6][7]

Experimental Protocols

Protocol 1: Measuring PAP Degradation via Phosphate Release (Malachite Green Assay)

This protocol measures the activity of phosphatases that hydrolyze PAP to AMP by detecting the release of inorganic phosphate.

Materials:

  • 96-well clear, flat-bottom microplate

  • PAP substrate solution (e.g., 1 mM in assay buffer)

  • Enzyme preparation (cell lysate or purified enzyme)

  • Assay Buffer (e.g., 25 mM Tris, 15 mM MgCl₂, pH 7.5)[1]

  • Phosphate standard solution (e.g., 1 mM)

  • Malachite Green Reagent (commercial kits are available and recommended)[8][9][10][11]

  • Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Prepare Phosphate Standards: Create a standard curve by making serial dilutions of the phosphate standard solution in the assay buffer. A typical range would be 0 to 40 µM.

  • Set up Reactions: In the 96-well plate, add the following to each well:

    • X µL of Assay Buffer

    • Y µL of enzyme preparation (or cell lysate)

    • Bring the total volume to, for example, 40 µL with Assay Buffer.

    • Include "no-enzyme" controls containing only assay buffer and substrate.

  • Initiate the Reaction: Add 10 µL of the PAP substrate solution to each well to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

  • Stop the Reaction and Develop Color: Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well. This reagent is typically acidic and will stop the enzymatic reaction.[11]

  • Incubate for Color Development: Incubate at room temperature for 15-30 minutes to allow the color to develop.

  • Measure Absorbance: Read the absorbance of each well at ~620-650 nm using a microplate reader.

  • Calculate Phosphate Concentration: Subtract the absorbance of the blank (no phosphate) from all readings. Use the standard curve to determine the concentration of phosphate released in each sample.

Protocol 2: Extraction of PAPS and PAP from Cultured Cells for HPLC Analysis

This protocol is for the extraction of small polar molecules, including PAPS and PAP, from adherent cells.

Materials:

  • Cultured cells in a 6-well plate or similar format

  • Ice-cold PBS

  • Liquid nitrogen

  • Ice-cold 80% Methanol (HPLC grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

Procedure:

  • Wash Cells: Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.

  • Quench Metabolism: Immediately after removing the final PBS wash, place the plate on a bed of dry ice or in a container with liquid nitrogen to flash-freeze the cells and halt metabolic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape Cells: Use a cell scraper to scrape the frozen cells into the methanol.

  • Collect Lysate: Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.

  • Vortex: Vortex the tubes vigorously for 1 minute.

  • Clarify Lysate: Centrifuge the tubes at 14,000 x g for 10-15 minutes at 4°C to pellet proteins and cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the metabolites, to a new clean, pre-chilled tube.

  • Storage: Store the extracts at -80°C until ready for HPLC analysis.

Signaling Pathways and Workflows

PAPS_Degradation_Pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus ATP ATP PAPSS PAPS Synthase (PAPSS1/2) ATP->PAPSS Sulfate Sulfate Sulfate->PAPSS PAPS_cyto PAPS PAPSS->PAPS_cyto Synthesizes SULT_cyto Cytoplasmic Sulfotransferases PAPS_cyto->SULT_cyto PAPS_golgi PAPS PAPS_cyto->PAPS_golgi Transport PAP_cyto PAP SULT_cyto->PAP_cyto Produces Sulfated_Product_cyto Sulfated Product SULT_cyto->Sulfated_Product_cyto Bpnt1 Bpnt1 PAP_cyto->Bpnt1 Hydrolyzes AMP_cyto AMP Bpnt1->AMP_cyto Acceptor_cyto Acceptor Substrate Acceptor_cyto->SULT_cyto SULT_golgi Golgi Sulfotransferases PAPS_golgi->SULT_golgi PAP_golgi PAP SULT_golgi->PAP_golgi Produces Sulfated_Product_golgi Sulfated Product SULT_golgi->Sulfated_Product_golgi gPAPP gPAPP PAP_golgi->gPAPP Hydrolyzes AMP_golgi AMP gPAPP->AMP_golgi Acceptor_golgi Acceptor Substrate Acceptor_golgi->SULT_golgi

Caption: Cellular PAPS metabolism and degradation pathway.

Malachite_Green_Workflow start Start: Prepare Reagents (Buffer, Enzyme, PAP, Standards) setup Set up reactions in 96-well plate (Enzyme, Buffer, Controls) start->setup initiate Initiate reaction by adding PAP substrate setup->initiate incubate Incubate at optimal temperature (e.g., 37°C for 15-30 min) initiate->incubate stop_develop Stop reaction and develop color by adding Malachite Green Reagent incubate->stop_develop incubate_color Incubate at room temperature (15-30 min) stop_develop->incubate_color read Measure absorbance at ~620-650 nm incubate_color->read analyze Analyze data: Subtract background, use standard curve to calculate phosphate released read->analyze end End: Determine Phosphatase Activity analyze->end

Caption: Experimental workflow for the malachite green assay.

Quantitative Data Summary

Table 1: Kinetic Parameters of PAP-degrading Enzymes

EnzymeSubstrateKm (µM)Optimal pHCellular Location
gPAPP PAP~1.5~7.0Golgi Apparatus
Bpnt1 PAP~0.7~7.5Cytoplasm
Ecto-5'-nucleotidase (CD73) AMPVaries7.4Cell Surface

Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Table 2: Common Phosphatase and Nucleotidase Inhibitors

InhibitorTarget(s)Typical Working ConcentrationNotes
Levamisole Alkaline Phosphatases1-5 mMCan be used to differentiate alkaline phosphatase activity from other phosphatases.[12]
Sodium Orthovanadate Tyrosine Phosphatases, Alkaline Phosphatases0.1-1 mMBroad-spectrum phosphatase inhibitor.
Okadaic Acid Protein Phosphatase 1 (PP1) and 2A (PP2A)1-100 nMSerine/threonine phosphatase inhibitor.
α,β-Methyleneadenosine 5'-diphosphate (AOPCP) Ecto-5'-nucleotidase (CD73)10-100 µMA common inhibitor for CD73.
Tartrate Prostatic Acid Phosphatase (PAP), some other acid phosphatases10-50 mMUsed to inhibit certain types of acid phosphatases.

Disclaimer: This guide is intended for research purposes only. Please consult relevant safety data sheets and follow good laboratory practices when handling any of the reagents mentioned.

References

Impact of pH and temperature on PAPS stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) under different experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am setting up a sulfotransferase assay. What is the optimal pH for maintaining PAPS stability in my reaction buffer?

A1: PAPS is significantly more stable in neutral to slightly alkaline conditions. The phosphosulfate bond is known to be stable at pH values above 6.5, with half-lives of several days.[1] For optimal stability, it is recommended to prepare stock solutions and reaction buffers at a pH of 7.0 or higher. A buffer at pH 8.0 is often suggested for storing PAPS solutions.

Q2: My enzymatic reaction requires a slightly acidic pH. How quickly does PAPS degrade under these conditions?

A2: PAPS is highly susceptible to acid-catalyzed hydrolysis. The phosphosulfate bond is very labile under acidic conditions, and degradation can be rapid.[1] If your experiment must be conducted at an acidic pH, it is crucial to prepare the PAPS solution fresh and add it to the reaction mixture immediately before starting the assay. Minimize the time PAPS spends in the acidic buffer to reduce the impact of degradation on your results. Consider running a parallel control reaction without the enzyme to quantify the extent of non-enzymatic PAPS degradation under your specific conditions.

Q3: How should I store my PAPS stock solutions to ensure long-term stability?

A3: For long-term storage, PAPS solutions should be aliquoted and stored at –70 °C or –80 °C. It is advisable to prepare these stock solutions in a slightly alkaline buffer, such as pH 8.0, to maximize stability.[1] Avoid repeated freeze-thaw cycles, as this can degrade the molecule.

Q4: I am seeing lower than expected activity in my sulfotransferase assay. Could PAPS instability be the cause?

A4: Yes, PAPS degradation is a common reason for lower-than-expected enzyme activity. Several factors could be at play:

  • Buffer pH: If your buffer is acidic, PAPS will degrade quickly. Verify the pH of your final reaction mixture.

  • Temperature: While many enzymatic assays are run at 37°C, prolonged incubation at this temperature can contribute to PAPS degradation, even at neutral or alkaline pH.

  • Storage Conditions: Improper storage of your PAPS stock (e.g., at -20°C instead of -70°C, or repeated freeze-thaw cycles) can lead to significant degradation over time.

  • Contaminants: Ensure your buffers and water are free of phosphatases or other contaminating enzymes that could degrade PAPS.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product formation in sulfotransferase assay PAPS degradation due to low pH.Verify the pH of your reaction buffer. If an acidic pH is required, prepare PAPS solution immediately before use and minimize incubation time. Run a non-enzymatic control to measure degradation.
PAPS degradation due to improper storage.Prepare fresh PAPS aliquots from a reliable source. Store stock solutions buffered at pH 8.0 at -70°C or below.
Inconsistent results between experiments Variable PAPS concentration due to degradation during benchtop handling.Keep PAPS solutions on ice at all times. Add PAPS to the reaction mixture as the final step before incubation.
Age of PAPS stock solution.Use freshly prepared or recently purchased PAPS. If using older stocks, consider quantifying the concentration by HPLC before use.
High background signal in control reactions (without enzyme) Non-enzymatic hydrolysis of PAPS at experimental temperature and pH.Reduce incubation time if possible. Lowering the temperature may also reduce the rate of hydrolysis, but this must be balanced with the optimal temperature for your enzyme.

Data on PAPS Stability

pH RangeTemperatureExpected Stability (Half-life)Notes
< 6.0 Room Temp (25°C)Low (Minutes to Hours)Highly labile; significant degradation expected during typical assay times.
6.5 - 7.5 4°CModerate to High Generally stable for short-term storage and experimental use.
37°CModerate (Hours to Days)Degradation may become a factor in prolonged incubations (>1-2 hours).
> 7.5 4°CHigh (Hydrolysis <1% per day)[1]Recommended condition for short-term storage (e.g., in refrigerator).
-70°C / -80°CVery High (Months)Recommended for long-term storage of stock solutions, preferably at pH 8.0.[1]

Experimental Protocols

Protocol: Assessing PAPS Stability by Monitoring Degradation to PAP using HPLC

This protocol describes a method to quantify the stability of PAPS in a given buffer solution by measuring the appearance of its primary hydrolysis product, 3'-phosphoadenosine-5'-phosphate (PAP), over time.

1. Materials:

  • PAPS (high purity)

  • PAP analytical standard

  • Buffers of desired pH (e.g., 50 mM Citrate pH 5.0, 50 mM HEPES pH 7.4, 50 mM Tris-HCl pH 8.5)

  • HPLC-grade water

  • HPLC-grade methanol (B129727)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Ammonium chloride (NH₄Cl)

  • 1-Octylamine

  • Temperature-controlled incubator or water bath

  • HPLC system with UV detector (set to 259 nm)

  • Reversed-phase C18 column (e.g., ZORBAX Extend-C18, 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Preparation of HPLC Mobile Phase: Prepare a mobile phase consisting of methanol and an aqueous buffer containing 75 mM KH₂PO₄, 100 mM NH₄Cl, and 1 mM 1-octylamine. Adjust the final pH of the aqueous component to 4.55. The gradient will be determined based on preliminary runs, but a typical starting point is 5-20% methanol.

  • Standard Curve Generation: Prepare a series of PAP standard solutions (e.g., 0.1 µM to 20 µM) in your chosen buffer. Inject each standard onto the HPLC to generate a standard curve based on peak area versus concentration.

  • Incubation:

    • Prepare a solution of PAPS (e.g., 100 µM) in each of the buffers to be tested.

    • Place the solutions in a temperature-controlled environment (e.g., 25°C, 37°C, or 50°C).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction by flash-freezing in liquid nitrogen or by mixing with an equal volume of ice-cold methanol to stop further degradation. Store samples at -80°C until analysis.

  • HPLC Analysis:

    • Thaw the samples and centrifuge to pellet any precipitate.

    • Inject the supernatant onto the HPLC system.

    • Monitor the chromatogram at 259 nm. Identify the peak corresponding to PAP based on the retention time of the PAP standard.

    • Quantify the concentration of PAP in each sample using the standard curve.

  • Data Analysis:

    • Plot the concentration of PAP formed versus time for each pH and temperature condition.

    • Determine the initial rate of degradation. For a pseudo-first-order reaction, the half-life (t₁/₂) can be calculated from the rate constant (k).

Visualizations

PAPS_Sulfation_Pathway cluster_PAPS_Synthesis PAPS Synthesis (Cytosol) cluster_Sulfation_Reaction Sulfation Reaction ATP1 ATP APS APS ATP1->APS ATP Sulfurylase Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->APS PAPS PAPS APS->PAPS APS Kinase ATP2 ATP ATP2->PAPS Substrate Acceptor Substrate (e.g., Xenobiotic, Hormone) Sulfated_Substrate Sulfated Product PAPS->Sulfated_Substrate Sulfotransferase (SULT) PAP PAP PAPS->PAP Substrate->Sulfated_Substrate PAPS_Stability_Workflow Prep_Solutions 1. Prepare PAPS Solutions in Buffers (Varying pH) Incubate 2. Incubate Samples at Defined Temperatures Prep_Solutions->Incubate Time_Points 3. Withdraw Aliquots at Multiple Time Points Incubate->Time_Points Quench 4. Quench Degradation (e.g., Flash Freeze) Time_Points->Quench HPLC 5. Analyze PAP Concentration by HPLC Quench->HPLC Data_Analysis 6. Plot [PAP] vs. Time & Calculate Rate/Half-life HPLC->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

References

Preventing aggregation of PAPS synthase during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the purification of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase, with a particular focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: My PAPS synthase is aggregating during purification. What are the common causes?

A1: PAPS synthase, particularly the PAPSS2 isoform, is known to be an inherently unstable enzyme prone to unfolding and aggregation, even at physiological temperatures.[1][2] Aggregation during purification can be triggered by several factors, including:

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein destabilization.[3][4]

  • High Protein Concentration: Concentrated protein solutions can increase the likelihood of intermolecular interactions that lead to aggregation.[3][5]

  • Elevated Temperatures: PAPSS2, in particular, has a short half-life at 37°C.[1][2]

  • Absence of Stabilizing Ligands: PAPS synthase is significantly stabilized by its natural ligand, adenosine (B11128) 5'-phosphosulfate (APS).[1][2][6][7]

  • Oxidizing Conditions: For proteins with cysteine residues, oxidizing environments can lead to the formation of incorrect disulfide bonds and subsequent aggregation.[3]

Q2: How can I prevent my PAPS synthase from aggregating?

A2: Several strategies can be employed to prevent PAPS synthase aggregation during purification:

  • Optimize Buffer Conditions: Maintain a suitable pH (typically around 7.3-8.0) and ionic strength.[1][8] Experiment with different salt concentrations to find the optimal conditions for your specific construct.[3]

  • Work at Low Temperatures: Perform all purification steps at 4°C or on ice to minimize thermal denaturation.[3]

  • Maintain Low Protein Concentration: If possible, work with dilute protein solutions. If a high final concentration is required, consider adding stabilizing agents.[3]

  • Supplement with Stabilizing Ligands: The addition of adenosine 5'-phosphosulfate (APS), an intermediate in the PAPS synthesis pathway, has been shown to be highly effective in stabilizing PAPS synthase and preventing aggregation.[1][2][6][7]

  • Use Additives: Incorporating additives such as glycerol (B35011), reducing agents (like DTT or β-mercaptoethanol), or low concentrations of non-denaturing detergents can enhance protein stability.[3][9][10]

Q3: What is the most effective additive for stabilizing PAPS synthase?

A3: The nucleotide adenosine 5'-phosphosulfate (APS) is the most effective and specific stabilizer for PAPS synthase.[1][6][7] Research has shown that APS significantly increases the thermal stability of both PAPSS1 and PAPSS2 and effectively prevents the aggregation of the less stable PAPSS2 isoform.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitation after cell lysis. High local protein concentration; Suboptimal lysis buffer.Increase lysis buffer volume. Ensure the lysis buffer contains stabilizing additives like glycerol and a reducing agent.[3] Consider adding a low concentration of APS (e.g., 50 µM) to the lysis buffer.[1]
Protein precipitates during affinity chromatography elution. Elution buffer has a destabilizing pH; High protein concentration in eluate.If using an acidic elution, neutralize the eluate immediately. Screen for elution conditions that are closer to neutral pH.[4] Elute into a buffer containing stabilizing agents like glycerol or APS.
Protein aggregates during dialysis or buffer exchange. Removal of stabilizing components from the buffer; Incompatible new buffer.Ensure the dialysis buffer is optimized for stability (correct pH, ionic strength, and additives).[5] Consider performing a gradual buffer exchange.
Purified protein aggregates upon storage. Improper storage conditions; Freeze-thaw cycles.Store the purified protein at -80°C in a buffer containing a cryoprotectant like glycerol (e.g., 25-50%).[3][11] Aliquot the protein to avoid multiple freeze-thaw cycles.[12]

Experimental Protocols

Protocol 1: Preparation of a Stabilization Buffer for PAPS Synthase Purification

This protocol describes the preparation of a buffer designed to enhance the stability of PAPS synthase throughout the purification process.

Materials:

  • HEPES

  • Sodium Chloride (NaCl)

  • Magnesium Chloride (MgCl₂)

  • EDTA

  • Dithiothreitol (DTT)

  • Glycerol

  • Adenosine 5'-phosphosulfate (APS) (optional but highly recommended)

  • Ultrapure water

  • pH meter

Procedure:

  • To prepare 1 liter of stabilization buffer, dissolve the following components in 800 mL of ultrapure water:

    • HEPES: 20 mM

    • NaCl: 150 mM

    • MgCl₂: 1 mM

    • EDTA: 0.5 mM

  • Adjust the pH to 7.3 with a concentrated solution of NaOH or HCl.

  • Add the following components:

    • Glycerol: 25% (v/v)[11]

    • DTT: 1 mM (add fresh before use)[1]

    • APS: 50 µM (optional)[1]

  • Bring the final volume to 1 liter with ultrapure water.

  • Filter the buffer through a 0.22 µm filter and store at 4°C.

Protocol 2: Thermal Shift Assay to Assess PAPS Synthase Stability

This assay can be used to evaluate the effect of different buffer components and additives on the thermal stability of PAPS synthase. An increase in the melting temperature (Tm) indicates enhanced stability.

Materials:

  • Purified PAPS synthase

  • SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Real-time PCR instrument capable of performing a thermal melt curve

  • Buffers to be tested (e.g., with and without APS, different pH, varying salt concentrations)

Procedure:

  • Prepare a series of 25 µL reactions in a 96-well PCR plate. Each reaction should contain:

    • PAPS synthase (final concentration ~0.5 µM)[1]

    • SYPRO Orange dye (follow manufacturer's instructions for final concentration)

    • The specific buffer to be tested.

  • Seal the plate.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve protocol:

    • Initial temperature: 25°C

    • Final temperature: 95°C

    • Ramp rate: 1°C/minute

    • Acquire fluorescence data at each temperature increment.

  • Analyze the data by plotting the negative first derivative of the fluorescence as a function of temperature (-dF/dT vs. Temperature). The peak of this curve represents the melting temperature (Tm).

  • Compare the Tm values across different buffer conditions to identify those that confer the highest stability.

Data Presentation

Table 1: Effect of Nucleotides on the Thermal Stability of Human PAPS Synthases

NucleotideConcentrationEffect on PAPSS1 StabilityEffect on PAPSS2 Stability
AMP50 µMNo significant effect[1][7]No significant effect[1][7]
ADP100 µMModerate stabilization[1][7]Moderate stabilization[1][7]
ATP100 µMModerate stabilization[1]Slight stabilization[1][7]
Sulfate (B86663)2 mMNo significant effect[1][7]No significant effect[1][7]
APS 50 µM Significant stabilization (increases Tm by >16°C) [1][6]Significant stabilization and prevents aggregation [1][2]
PAPS50 µMModerate stabilization[1][7]Moderate stabilization[1][7]

Visualizations

PAPS Synthesis Pathway

The following diagram illustrates the two-step enzymatic reaction for the synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfate donor.[8][11][13]

PAPS_Synthesis_Pathway cluster_step1 Step 1: ATP Sulfurylase cluster_step2 Step 2: APS Kinase ATP1 ATP APS APS ATP1->APS ATP Sulfurylase Sulfate Sulfate Sulfate->APS PPi PPi APS->APS_in ATP2 ATP PAPS PAPS ATP2->PAPS ADP ADP APS_in->PAPS APS Kinase

Caption: The enzymatic synthesis of PAPS from ATP and sulfate.

Troubleshooting Workflow for PAPS Synthase Aggregation

This workflow provides a logical sequence of steps to diagnose and resolve issues with PAPS synthase aggregation during purification.

Troubleshooting_Workflow start Start: PAPS Synthase Aggregation Observed check_temp Are all steps performed at 4°C? start->check_temp check_conc Is protein concentration high? check_temp->check_conc Yes failure Further Optimization Needed check_temp->failure No, correct temperature check_buffer Review Buffer Composition check_conc->check_buffer No check_conc->failure Yes, dilute or add stabilizers add_glycerol Add/Increase Glycerol (25%) check_buffer->add_glycerol add_dtt Add fresh DTT/BME (1-5 mM) add_glycerol->add_dtt optimize_ph_salt Optimize pH (7.3-8.0) and Salt (e.g., 150 mM NaCl) add_dtt->optimize_ph_salt add_aps Supplement with APS (50 µM) success Aggregation Resolved add_aps->success optimize_ph_salt->add_aps

Caption: A step-by-step guide to troubleshooting PAPS synthase aggregation.

References

Technical Support Center: Strategies to Reduce the Cost of PAPS in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This resource is designed for researchers, scientists, and drug development professionals to find answers to common questions and troubleshoot issues related to the high cost of PAPS in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is PAPS so expensive, and what are the primary strategies to reduce its cost in our assays?

A1: 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfate (B86663) donor for sulfotransferase (SULT) enzymes.[1] Its high cost is attributed to a complex and low-yield chemical synthesis process. The instability of the molecule further contributes to its expense.[2] For many labs, the cost of PAPS can be a significant budgetary constraint, especially for high-throughput screening or large-scale metabolite production.[3]

The primary strategies to mitigate this cost fall into three categories:

  • In Situ PAPS Production/Regeneration: Instead of adding expensive, purified PAPS to your reaction, you create or regenerate it within the assay mixture using cheaper precursors like ATP and inorganic sulfate.[3][4] This is the most common and effective approach.

  • PAPS Alternatives: Synthesizing and using fluorinated or other modified PAPS analogues can be beneficial, particularly for specific assay types like 19F NMR-based screening.[1]

  • Assay Optimization: Minimizing reaction volumes and optimizing enzyme and substrate concentrations can reduce the absolute amount of PAPS required per data point.

Q2: What is a PAPS regeneration system and how does it work?

A2: A PAPS regeneration system is a multi-enzyme cascade that continuously generates PAPS from cheaper starting materials within the assay itself. This avoids the need to add a large, upfront concentration of expensive PAPS. The system recycles the byproduct of the sulfation reaction, 3'-phosphoadenosine-5'-phosphate (PAP), back into PAPS.

The core of this system involves two key enzymatic steps:

  • ATP Sulfurylase: Catalyzes the reaction of ATP and inorganic sulfate (SO₄²⁻) to form adenosine-5'-phosphosulfate (B1198388) (APS).[5][6]

  • APS Kinase: Phosphorylates APS using another molecule of ATP to produce PAPS.[5][6]

By including these enzymes in the reaction mix along with a sulfotransferase, a small initial amount of PAPS can be continually regenerated, driving the sulfation of the target substrate. Often, an ATP regeneration system (e.g., using pyruvate (B1213749) kinase) is also included to replenish the ATP consumed during PAPS synthesis.[2][6]

Q3: Are there any commercially viable alternatives to PAPS?

A3: While PAPS is the universal cofactor for the vast majority of sulfotransferases, some research has focused on developing PAPS analogues.[1] For example, fluorinated PAPS analogues (like 2-F-PAPS and 8-CF₃-PAPS) have been synthesized.[1] These are not direct cost-saving replacements for all applications but serve as valuable molecular tools for specific assays, such as real-time monitoring of enzyme activity by 19F NMR spectroscopy.[1] Their compatibility can be enzyme-dependent; for instance, 8-CF₃-PAPS was a good substrate for human SULT1A3 but not for the plant enzyme AtSOT18.[1] For most standard enzymatic assays, focusing on PAPS regeneration is a more practical cost-reduction strategy than seeking a universal substitute.

Summary of Cost-Reduction Strategies
StrategyPrincipleKey AdvantagesConsiderations
In Situ PAPS Production Generate PAPS from ATP and sulfate directly in the assay using permeabilized cells ("enzyme bags") containing the necessary enzymes.[3][4]Reduces cost by a factor of up to 60, higher product yields, suitable for metabolite production.[3][4]Requires optimization of cell number, ATP/sulfate/Mg²⁺ concentrations, and incubation time.[3]
Chemoenzymatic PAPS Regeneration Add purified enzymes (ATP sulfurylase, APS kinase) to the assay to continuously synthesize PAPS from ATP and sulfate.[2][6]Controllable system, avoids cellular components. Can be coupled with ATP regeneration.[6]Requires sourcing and optimizing multiple enzymes. Product inhibition by ADP can occur.[2]
PAPS Analogues Use chemically modified versions of PAPS (e.g., fluorinated PAPS).[1]Enables novel assay methods like 19F NMR for real-time monitoring and inhibitor screening.[1]Not a universal substitute; enzyme compatibility varies. Synthesis may be complex.[1]
PAPS-Independent Sulfotransferases Utilize bacterial aryl sulfotransferases (ASSTs) that transfer sulfate from phenolic sulfate esters instead of PAPS.[7]Completely bypasses the need for PAPS.Limited to specific bacterial enzymes and reactions; not applicable to mammalian SULTs.[7]

Troubleshooting Guides

Problem 1: My sulfotransferase assay shows low product yield, even with a PAPS regeneration system.

This issue often points to a rate-limiting step or inhibition within your coupled enzyme system.

Possible CauseTroubleshooting Step
Product Inhibition by ADP The APS kinase enzyme can be strongly inhibited by its product, ADP, which is generated during the phosphorylation of APS to PAPS.[2][6] This can halt the regeneration cycle. Solution: Incorporate an ATP regeneration system, such as pyruvate kinase (PK) and phosphoenolpyruvate (B93156) (PEP), to convert ADP back to ATP.[2][6]
Suboptimal Reagent Concentrations The concentrations of ATP, Mg²⁺, and sulfate are critical for efficient PAPS synthesis.[3] Too little or too much can limit the reaction rate. Solution: Perform a matrix titration to find the optimal concentrations. A recommended starting point for "enzyme bag" systems is ~11 mM ATP, ~20 mM MgCl₂, and ~5.5 mM (NH₄)₂SO₄.[3]
Degradation of PAPS/Reagents PAPS is unstable, and ATP can hydrolyze over time, especially during long incubations at 37°C.[2] Solution: Prepare reagent cocktails fresh before use.[8] Minimize the time reagents spend on ice before starting the reaction.[8] Consider if a shorter incubation time with higher enzyme concentration is feasible.
Inactive Coupling Enzymes The ATP sulfurylase or APS kinase used in your regeneration system may be inactive or have low specific activity. Solution: Verify the activity of each enzyme individually using a positive control. Ensure enzymes have been stored correctly and have not undergone multiple freeze-thaw cycles.[9]

Problem 2: I am using the "enzyme bags" (permeabilized cells) method, but my sulfation efficiency is poor.

This method is powerful but requires careful optimization of the biological components.

Possible CauseTroubleshooting Step
Insufficient Cell Permeabilization If the cell membrane is not sufficiently permeabilized, the substrates (ATP, sulfate, target molecule) cannot freely enter the cell to reach the enzymes. Solution: Verify your permeabilization protocol. A common method is incubation with 0.3% Triton-X100 in a buffered solution for 60 minutes at 30°C.[3] Ensure cells are washed thoroughly afterward to remove the detergent.[3]
Incorrect Cell Number Too few cells will result in a low concentration of the required enzymes (endogenous PAPS synthesis enzymes and the expressed SULT). Too many can lead to substrate depletion or other artifacts. Solution: Titrate the number of cells per reaction. A typical starting point is 2.5 x 10⁸ cells per incubation.[3]
Sub-optimal Buffer/pH The pH of the assay buffer is critical for all enzymes involved. The optimal pH for PAPS regeneration and SULT activity may be a compromise. Solution: Confirm the pH of your buffer. An ammonium (B1175870) bicarbonate buffer at pH 7.8 has been shown to be effective.[3]
Endogenous Product Degradation The permeabilized cells may contain other enzymes (e.g., sulfatases) that can degrade your sulfonated product over time. Solution: Perform a time-course experiment to find the optimal incubation time where product formation is maximal before significant degradation occurs.[4]

Key Experimental Protocols

Protocol 1: In Situ PAPS Production Using Permeabilized Yeast Cells ("Enzyme Bags")

This protocol is adapted from studies using recombinant fission yeast expressing human sulfotransferases and is designed to replace expensive external PAPS with ATP and sulfate.[3][4]

1. Cell Preparation and Permeabilization: a. Grow recombinant yeast cells expressing the sulfotransferase of interest to the desired density. b. Harvest a specific number of cells (e.g., 2.5 x 10⁸ cells per planned reaction) by centrifugation. c. To permeabilize, resuspend the cell pellet in a buffer containing 0.3% Triton-X100 (e.g., 200 mM KCl, 100 mM Tris-Cl, pH 7.8) and incubate for 60 minutes at 30°C with shaking.[3] d. Pellet the permeabilized cells ("enzyme bags") and wash three times with the final reaction buffer (e.g., 50 mM NH₄HCO₃, pH 7.8) to remove the detergent.[3]

2. Sulfonation Reaction: a. Prepare a master mix in the reaction buffer (50 mM NH₄HCO₃, pH 7.8). For each 200 µL reaction, the final concentrations should be:

  • ATP: 11 mM
  • MgCl₂: 20 mM
  • (NH₄)₂SO₄: 5.5 mM
  • Substrate: 100 µM (can be increased for low-affinity substrates)[3] b. Resuspend the washed "enzyme bag" pellet directly in the master mix containing the reaction components. c. Incubate the reaction at 37°C for a predetermined optimal time (e.g., 5 hours), often with shaking.[3] d. Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) or by freezing at -20°C.[10] e. Centrifuge to pellet the cell debris and analyze the supernatant for product formation (e.g., by UHPLC-MS/MS).[10]

Visualizations

PAPS Biosynthesis and Sulfation Pathway

PAPS_Pathway ATP1 ATP ATPS ATP Sulfurylase ATP1->ATPS SO4 Sulfate (SO₄²⁻) SO4->ATPS APS APS APSK APS Kinase APS->APSK ATP2 ATP ATP2->APSK PAPS PAPS SULT Sulfotransferase (SULT) PAPS->SULT Substrate Acceptor Substrate Substrate->SULT Product Sulfated Product PAP PAP ATPS->APS APSK->PAPS SULT->Product SULT->PAP

Caption: The enzymatic pathway for PAPS synthesis and its use in sulfation.

Workflow for In Situ PAPS Generation using "Enzyme Bags"

Enzyme_Bags_Workflow cluster_Cell Permeabilized Yeast Cell ('Enzyme Bag') Enzymes Endogenous PAPS Synthesis Enzymes + Recombinant SULT PAPS_gen PAPS Enzymes->PAPS_gen synthesizes Product_gen Sulfated Product PAPS_gen->Product_gen donates SO₃⁻ PAP_gen PAP PAPS_gen->PAP_gen Product_out Sulfated Product Product_gen->Product_out Diffuse Out Inputs ATP ATP ATP->Enzymes Diffuse In Sulfate Sulfate Sulfate->Enzymes Diffuse In Substrate Substrate Substrate->Enzymes Diffuse In

Caption: Workflow of the "enzyme bags" method for cost-effective sulfation.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Flowchart Start Problem: Low Product Yield Check_PAPS Is PAPS being generated efficiently? Start->Check_PAPS Check_SULT Is the Sulfotransferase (SULT) active? Check_PAPS->Check_SULT Yes Cause_Inhibition Cause: ADP Inhibition of APS Kinase Check_PAPS->Cause_Inhibition No Cause_Reagents Cause: Suboptimal [ATP], [Mg²⁺], [SO₄²⁻] Check_PAPS->Cause_Reagents No Check_Substrate Is the substrate stable and at the correct concentration? Check_SULT->Check_Substrate Yes Cause_SULT_Inactive Cause: Inactive SULT Enzyme Check_SULT->Cause_SULT_Inactive No Cause_Substrate_Issue Cause: Substrate Degradation or Inhibition Check_Substrate->Cause_Substrate_Issue No Solution_ATP_Regen Solution: Add ATP Regeneration System Cause_Inhibition->Solution_ATP_Regen Solution_Titrate Solution: Titrate Reagent Concentrations Cause_Reagents->Solution_Titrate Solution_Check_SULT Solution: Verify SULT activity with external PAPS Cause_SULT_Inactive->Solution_Check_SULT Solution_Check_Substrate Solution: Verify Substrate Integrity and Purity Cause_Substrate_Issue->Solution_Check_Substrate

Caption: A logical guide for troubleshooting low product yield in PAPS assays.

References

Technical Support Center: Contamination Issues in Commercially Available PAPS Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with commercially available 3'-phosphoadenosine-5'-phosphosulfate (PAPS) preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common contaminants in commercially available PAPS?

A1: Due to its synthesis pathway and potential for degradation, commercial PAPS preparations can contain several structurally related nucleotides. The most common contaminants include:

  • Adenosine triphosphate (ATP): A precursor in the enzymatic synthesis of PAPS.

  • Adenosine diphosphate (B83284) (ADP): A byproduct of PAPS synthesis.

  • Adenosine monophosphate (AMP): A degradation product.

  • 3'-phosphoadenosine-5'-phosphate (PAP): The de-sulfated form of PAPS and a product of the sulfotransferase reaction.

Q2: How can these contaminants affect my experiments?

A2: Contaminants in PAPS preparations can significantly impact experimental outcomes, particularly in sulfotransferase (SULT) assays.

  • Competitive Inhibition: ATP is a structural analog of PAPS and has been shown to be a competitive inhibitor of some sulfotransferase enzymes.[1] The presence of ATP can lead to an underestimation of enzyme activity or an overestimation of the Michaelis constant (Km) for PAPS.

  • Product Inhibition: PAP is a reaction product of sulfotransferases and can cause product inhibition, affecting enzyme kinetics.

  • Inaccurate Quantification: The presence of these related nucleotides can interfere with the accurate quantification of PAPS concentration, leading to errors in experimental setup and interpretation of results.

Q3: What are the typical purity levels of commercial PAPS preparations?

A3: The purity of commercially available PAPS can vary between suppliers and even between different lots from the same supplier. While some suppliers may offer high-purity PAPS (e.g., ≥91% to ≥98%), others may have lower purity grades (e.g., ≥60%). It is crucial to check the certificate of analysis for the specific lot you are using.

Troubleshooting Guide

Issue 1: Lower than expected sulfotransferase activity.
  • Possible Cause: Contamination of your PAPS stock with ATP, which acts as a competitive inhibitor.

  • Troubleshooting Steps:

    • Check the Certificate of Analysis (CoA): Review the CoA for your lot of PAPS to check the specified purity.

    • Perform a Purity Analysis: If you suspect contamination, you can analyze the purity of your PAPS stock using HPLC or LC-MS/MS (see Experimental Protocols section).

    • Increase PAPS Concentration: As a temporary workaround, you can try increasing the concentration of PAPS in your assay to overcome the competitive inhibition by ATP. However, be aware that this may introduce other artifacts.

    • Purify the PAPS Stock: For the most reliable results, purify your commercial PAPS preparation to remove contaminants (see Experimental Protocols section).

Issue 2: Inconsistent results between different batches of PAPS.
  • Possible Cause: Lot-to-lot variability in the purity of the PAPS.

  • Troubleshooting Steps:

    • Qualify Each New Lot: Before starting a new series of experiments, it is good practice to qualify each new lot of PAPS by performing a side-by-side comparison with the previous lot in your assay.

    • Analyze Purity: Use HPLC or LC-MS/MS to determine the purity and quantify the levels of major contaminants in each lot.

    • Normalize PAPS Concentration: Based on the purity analysis, you can normalize the concentration of PAPS used in your experiments to ensure you are adding the same amount of active compound.

Data Presentation

Table 1: Example Purity and Contaminant Profile of Commercial PAPS Preparations

SupplierLot NumberStated PurityExample ATP Level (%)Example PAP Level (%)Example ADP/AMP Level (%)
Supplier ALot A123≥91%1.54.03.5
Supplier BLot B456≥60%10.015.015.0

Note: The contaminant levels are for illustrative purposes and can vary significantly between suppliers and lots.

Experimental Protocols

Protocol 1: HPLC-Based Purity Analysis of PAPS

This protocol provides a method for the separation and relative quantification of PAPS and its common contaminants.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • A strong anion exchange (SAX) column is recommended for separating the negatively charged nucleotides.

  • Mobile Phase:

    • A gradient of a low concentration phosphate (B84403) buffer (e.g., Buffer A: 20 mM Potassium Phosphate, pH 3.5) and a high salt buffer (e.g., Buffer B: 20 mM Potassium Phosphate, 1 M KCl, pH 3.5).

  • Gradient:

    • A linear gradient from 0% to 100% Buffer B over 30 minutes.

  • Detection:

    • UV absorbance at 254 nm.

  • Sample Preparation:

    • Dissolve the PAPS preparation in the initial mobile phase (Buffer A) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample and record the chromatogram. Identify the peaks corresponding to PAPS and potential contaminants based on their retention times (retention times can be confirmed using standards if available). The relative purity can be estimated by the area percentage of the PAPS peak.

Protocol 2: Purification of Commercial PAPS by Anion-Exchange Chromatography

This protocol describes how to enrich the purity of a commercial PAPS preparation.

Methodology:

  • Resin:

    • Use a strong anion-exchange resin such as DEAE-Sepharose or a similar matrix.

  • Buffers:

    • Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5.

    • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 7.5.

  • Column Preparation:

    • Pack a column with the anion-exchange resin and equilibrate with at least 5 column volumes of Buffer A.

  • Sample Loading:

    • Dissolve the commercial PAPS in Buffer A and load it onto the column.

  • Wash:

    • Wash the column with 5-10 column volumes of Buffer A to remove unbound and weakly bound contaminants.

  • Elution:

    • Elute the bound nucleotides with a linear gradient of 0-100% Buffer B. PAPS, having a higher negative charge, will elute at a higher salt concentration than AMP, ADP, and PAP.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of PAPS using the HPLC method described above or by measuring UV absorbance at 254 nm.

  • Desalting:

    • Pool the pure PAPS fractions and desalt using a suitable method such as dialysis or a desalting column.

Visualizations

Sulfotransferase_Inhibition_Pathway PAPS PAPS (Substrate) SULT Sulfotransferase (Enzyme) PAPS->SULT Binds to active site Substrate Acceptor Substrate Substrate->SULT Product Sulfated Product SULT->Product Catalyzes PAP PAP (Product) SULT->PAP ATP ATP (Contaminant) ATP->SULT Competitively Inhibits

Caption: Competitive inhibition of sulfotransferase by ATP contaminant.

PAPS_Purity_Workflow start Commercial PAPS Preparation hplc_analysis HPLC Purity Analysis start->hplc_analysis is_pure Purity Acceptable? hplc_analysis->is_pure use_in_assay Use Directly in Assay is_pure->use_in_assay Yes purify Anion-Exchange Chromatography is_pure->purify No end End use_in_assay->end purified_paps Purified PAPS purify->purified_paps purified_paps->use_in_assay

Caption: Workflow for PAPS quality control before experimental use.

References

Sulfotransferase Assay Technical Support Center: Troubleshooting Substrate Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfotransferase (SULT) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation, with a specific focus on addressing substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of sulfotransferase assays?

A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1] Instead of the reaction rate reaching a plateau at saturating substrate concentrations (as described by Michaelis-Menten kinetics), the rate begins to decline. This is a characteristic feature of most sulfotransferase-catalyzed reactions when studied over a wide range of substrate concentrations.[2]

Q2: What causes substrate inhibition in SULTs?

A2: The primary cause of substrate inhibition in sulfotransferases is the binding of multiple substrate molecules to the enzyme. This can occur in a few ways:

  • Formation of an unproductive ternary complex: A second substrate molecule may bind to the enzyme-substrate complex (ES) to form a dead-end ternary complex (ESS) that is catalytically inactive or has a significantly reduced catalytic rate.

  • Binding to an allosteric site: A substrate molecule may bind to a secondary, non-catalytic (allosteric) site on the enzyme at high concentrations, inducing a conformational change that reduces the enzyme's activity.

  • Blockage of product release: A second substrate molecule might bind to the enzyme-product complex, hindering the release of the product and thereby slowing down the overall reaction rate.

For some SULTs, like SULT1A1, the active site is large enough to accommodate two substrate molecules.[3]

Q3: How can I identify substrate inhibition in my assay?

A3: Substrate inhibition is identified by plotting the reaction velocity (rate) against a wide range of substrate concentrations. If substrate inhibition is occurring, the resulting curve will be non-hyperbolic. The reaction rate will initially increase with substrate concentration, reach a peak, and then decrease as the substrate concentration continues to rise.

Q4: Is it possible that my observations are due to something other than substrate inhibition?

A4: Yes, other factors can cause a decrease in reaction rate at high substrate concentrations. These include:

  • Substrate-dependent changes in pH or ionic strength: High concentrations of a substrate could alter the pH or ionic strength of the reaction buffer, moving it away from the enzyme's optimum.

  • Substrate insolubility: At high concentrations, the substrate may begin to precipitate out of the solution, reducing its effective concentration.

  • Contaminants in the substrate: The substrate preparation may contain an inhibitor, the concentration of which becomes significant at high substrate concentrations.

It is crucial to include proper controls to rule out these possibilities.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your sulfotransferase assays, particularly those related to substrate inhibition.

ProblemPossible CauseRecommended Solution
No or Weak Signal Enzyme is inactive.- Ensure proper storage of the enzyme on ice before use. - Verify the age of the enzyme stock; use a fresh aliquot if necessary. - Run a positive control with a known substrate to confirm enzyme activity.
Incorrect assay conditions.- Confirm that the assay buffer is at the optimal pH and temperature for the specific SULT isoform.[4] - Ensure all necessary cofactors (e.g., PAPS) are present at the correct concentration.
Omission of a key reagent.- Systematically check that all reagents were added in the correct order and volume.[5]
High Background Signal Contaminated reagents.- Use fresh, high-quality reagents, including the substrate and buffer components.[2] - Prepare fresh dilutions of all stock solutions.
Non-specific binding.- Ensure that the blocking agent in your assay is effective. - Optimize the washing steps to remove unbound reagents.
Endogenous enzyme activity in the sample.- If using tissue extracts, run a control without the substrate to check for endogenous sulfotransferase activity.[6]
Velocity Curve Shows a Decline at High Substrate Concentrations Substrate Inhibition.- This is the classic sign of substrate inhibition. The following experimental protocol will help you confirm and characterize this phenomenon.
Inconsistent or Non-Reproducible Results Pipetting errors.- Use calibrated pipettes and be meticulous with all liquid handling steps. - Prepare a master mix for common reagents to minimize variability between wells.[7]
Temperature fluctuations.- Ensure consistent incubation temperatures across all experiments. Even small variations can significantly impact enzyme kinetics.[4]
Plate edge effects.- If using a microplate, be aware of potential evaporation at the edges. Consider not using the outer wells or filling them with buffer to maintain humidity.[4]

Experimental Protocols

Protocol 1: Screening for Substrate Inhibition

This protocol is designed to determine if a substrate causes inhibition at high concentrations.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified sulfotransferase enzyme in an appropriate storage buffer. Store on ice.
  • PAPS Stock Solution: Prepare a concentrated stock solution of 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
  • Substrate Stock Solution: Prepare a high-concentration stock solution of the substrate in a suitable solvent (e.g., DMSO, ethanol, or water).
  • Assay Buffer: Prepare the appropriate buffer for the SULT isoform being tested (e.g., potassium phosphate (B84403) buffer, pH 7.0).

2. Assay Setup:

  • Prepare a series of substrate dilutions from your stock solution. The final concentrations in the assay should span a wide range, for example, from low nanomolar to high micromolar or even millimolar, depending on the expected Km and Ki. A logarithmic dilution series is often a good starting point (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).
  • In a microplate or microcentrifuge tubes, combine the assay buffer, a fixed concentration of PAPS (ideally at a saturating concentration relative to its Km), and the various concentrations of the substrate.
  • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 5 minutes.

3. Reaction Initiation and Termination:

  • Initiate the reaction by adding a fixed amount of the sulfotransferase enzyme to each reaction.
  • Incubate the reaction for a predetermined time, ensuring that the reaction remains in the linear range (less than 10-15% of substrate consumed).
  • Terminate the reaction by adding a suitable stop solution (e.g., a strong acid, a strong base, or an organic solvent like acetonitrile).

4. Data Analysis:

  • Quantify the amount of product formed using an appropriate detection method (e.g., HPLC, radioactivity assay, or a coupled-enzyme colorimetric/fluorometric assay).
  • Plot the initial reaction velocity (v) versus the substrate concentration ([S]).
  • Examine the shape of the curve. A hyperbolic curve suggests Michaelis-Menten kinetics, while a curve that peaks and then declines indicates substrate inhibition.

Protocol 2: Characterization of Substrate Inhibition Kinetics

If substrate inhibition is observed, this protocol allows for the determination of the kinetic parameters Vmax, Km, and Ki.

1. Assay Setup:

  • Follow the same reagent preparation and assay setup as in Protocol 1, but refine the range of substrate concentrations to ensure you have sufficient data points around the peak of the activity curve and in the inhibitory phase. It is crucial to have several concentrations well above the point of maximum velocity.

2. Data Analysis:

  • Plot the initial velocity (v) against the substrate concentration ([S]).
  • Fit the data to the substrate inhibition equation using non-linear regression software (e.g., GraphPad Prism):

Quantitative Data

The following tables summarize the kinetic parameters for common substrates of various human sulfotransferase isoforms. Note that these values can vary depending on the experimental conditions.

Table 1: Kinetic Parameters for SULT1A1

SubstrateKm (µM)Ki (µM)Reference
p-Nitrophenol~0.6 - 4.0> 4[8][9]
2-Aminophenol (B121084)~9Limited Inhibition[10]
Dopamine (B1211576)~345No Inhibition[11][12]

Table 2: Kinetic Parameters for SULT1A3

SubstrateKm (µM)Ki (µM)Reference
Dopamine~2.2 - 2.6> 50[13]
p-NitrophenolHigh KmN/A[12]

Table 3: Kinetic Parameters for SULT1E1

SubstrateKm (nM)Ki (nM)Reference
17β-Estradiol~4> 20[14]
Ethinylestradiol~6.7N/A[15]
4-Hydroxytamoxifen~200N/A[15]

Table 4: Kinetic Parameters for SULT2A1

SubstrateKm (µM)Ki (µM)Reference
DHEA~0.8 - 3.8N/A[16][17]
PregnenoloneN/AN/A

Visualizations

Caption: Mechanism of Substrate Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, PAPS, Buffer) prep_dilutions Prepare Substrate Dilution Series prep_reagents->prep_dilutions setup_rxn Set up Reactions (Buffer, PAPS, Substrate) prep_dilutions->setup_rxn pre_incubate Pre-incubate at 37°C setup_rxn->pre_incubate start_rxn Initiate with Enzyme pre_incubate->start_rxn incubate Incubate (Linear Range) start_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn quantify Quantify Product stop_rxn->quantify plot Plot Velocity vs. [Substrate] quantify->plot fit Fit Data to Kinetic Model plot->fit

Caption: Experimental Workflow for Kinetic Analysis.

Troubleshooting_Tree start Unexpected Results in SULT Assay q1 Is there a decrease in velocity at high [S]? start->q1 a1_yes Likely Substrate Inhibition q1->a1_yes Yes a1_no Check for other issues q1->a1_no No q2 Is there no/weak signal? a1_no->q2 a2_yes Check Enzyme Activity, Reagents, and Assay Conditions q2->a2_yes Yes a2_no Is there high background? q2->a2_no No a3_yes Check for Contamination and Non-specific Binding a2_no->a3_yes Yes a3_no Are results inconsistent? a2_no->a3_no No a4_yes Check Pipetting, Temperature, and Plate Effects a3_no->a4_yes Yes a4_no Consult further documentation a3_no->a4_no No

Caption: Troubleshooting Decision Tree for SULT Assays.

References

Technical Support Center: Optimizing PAPS Transport into Golgi Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the efficiency of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) transport into Golgi vesicles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key proteins responsible for PAPS transport into the Golgi apparatus?

A1: The primary transporters are 3'-phosphoadenosine 5'-phosphosulfate transporter 1 (PAPST1), also known as solute carrier family 35 member B2 (SLC35B2), and PAPST2 (SLC35B3). These proteins are localized to the Golgi membrane and mediate the translocation of PAPS from the cytosol into the Golgi lumen.[1][2] Both transporters work via an antiport mechanism, exchanging PAPS for adenosine (B11128) 3',5'-diphosphate (PAP).[3]

Q2: What are the typical kinetic parameters for PAPS transport by PAPST1 and PAPST2?

A2: Studies have determined the apparent Michaelis-Menten constant (Km) for PAPS transport by mouse PAPST1 and PAPST2 to be approximately 1.54 µM and 1.49 µM, respectively.[4] These values indicate a high affinity of the transporters for their substrate.

Q3: Are there specific small molecule inhibitors available for PAPST1 and PAPST2?

A3: Currently, there is a lack of commercially available, specific small molecule inhibitors that directly target PAPST1 (SLC35B2) or PAPST2 (SLC35B3). Much of the research has relied on genetic approaches, such as siRNA-mediated knockdown, to study the function of these transporters.[5][6] For inhibiting the overall sulfation process, sodium chlorate (B79027) is often used, as it competitively inhibits PAPS synthesis.[6][7][8]

Q4: How can I confirm the expression and localization of PAPST1 and PAPST2 in my experimental system?

A4: Expression levels can be quantified using techniques like quantitative real-time PCR (qRT-PCR) for mRNA and Western blotting for protein.[5] To confirm Golgi localization, immunofluorescence microscopy using antibodies specific to PAPST1 or PAPST2, or by expressing fluorescently tagged versions of the transporters (e.g., PAPST1-GFP), can be employed.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during PAPS transport assays.

Problem 1: Low or No Detectable PAPS Transport Activity
Potential CauseSuggested Solution(s)
Low yield or purity of Golgi vesicles - Ensure sucrose (B13894) concentrations in gradients are accurate using a refractometer.- Minimize proteolysis by working quickly at 4°C and using protease inhibitors.- A brownish pellet indicates mitochondrial contamination; reduce the amount of homogenate loaded onto the gradient.[7]
Suboptimal assay conditions - Verify the reaction temperature is appropriate for the species of origin of the PAPSTs (e.g., 30°C for human, 32°C for mouse).[3]- Optimize the incubation time; a 5-minute incubation is a common starting point.[3]- Ensure the reaction buffer composition is correct.
Degradation of radiolabeled [³⁵S]PAPS - Store [³⁵S]PAPS at ≤ -20°C.[8]- Aliquot the [³⁵S]PAPS to avoid multiple freeze-thaw cycles.- Check the expiration date and consider that storage for extended periods (e.g., 6 months) can lead to degradation.[8]
Low expression of PAPS transporters - Confirm the expression of PAPST1 and PAPST2 in your cell line or tissue using qRT-PCR or Western blotting.- Consider overexpressing the transporters if endogenous levels are too low for detection in your assay.[3]
Inactive transporters - Ensure that the Golgi vesicle isolation procedure does not use harsh detergents or conditions that could denature the transporters.- Verify the integrity of the isolated vesicles.
Problem 2: High Background Signal in the PAPS Transport Assay
Potential CauseSuggested Solution(s)
Non-specific binding of [³⁵S]PAPS to the filter - Pre-soak the nitrocellulose filters in the stop buffer or a solution of unlabeled PAPS before use.- Ensure thorough and consistent washing of the filters with ice-cold stop buffer after the reaction.[3]- Use a filter material with low protein-binding characteristics if non-specific binding persists.
Contamination of Golgi vesicles with other cellular components - Improve the purity of the Golgi fraction by optimizing the sucrose gradient centrifugation steps.[7]- Perform marker enzyme assays (e.g., for ER or lysosomes) to assess the purity of your Golgi preparation.
Inefficient washing of the filter - Increase the volume and/or number of washes with ice-cold stop buffer.[3]- Ensure the vacuum is applied consistently during filtration to effectively remove unbound radioactivity.
Degraded [³⁵S]PAPS - Free [³⁵S]sulfate from degraded PAPS can contribute to background. Purify the [³⁵S]PAPS before use if degradation is suspected.[8]

Quantitative Data Summary

TransporterSpeciesApparent Km for PAPS (µM)Reference
PAPST1 (SLC35B2)Mouse1.54[4]
PAPST2 (SLC35B3)Mouse1.49[4]

Experimental Protocols

Protocol: Measurement of PAPS Transport Activity in Isolated Golgi Vesicles

This protocol is adapted from established methods for measuring PAPS transport into Golgi-rich membrane fractions.[3]

1. Isolation of Golgi-rich Membrane Fraction (P100): a. Harvest cultured mammalian cells expressing the PAPS transporter of interest (or control cells). b. Suspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer. c. Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells. d. Centrifuge the resulting supernatant at a higher speed (e.g., 100,000 x g) to pellet the Golgi-rich membrane fraction (P100). e. Resuspend the P100 pellet in an appropriate buffer and determine the protein concentration.

2. PAPS Transport Assay: a. Prepare a reaction mixture containing the isolated Golgi vesicles (e.g., 100 µg of protein) in a reaction buffer. b. Initiate the transport reaction by adding radiolabeled [³⁵S]PAPS (e.g., 1 µM). c. Incubate the reaction at the optimal temperature for the specific transporter (e.g., 30-32°C) for a defined period (e.g., 5 minutes).[3] d. Stop the reaction by adding a large volume of ice-cold stop buffer. e. Quickly filter the reaction mixture through a nitrocellulose filter (0.45 µm pore size) under vacuum to trap the vesicles. f. Wash the filter extensively with ice-cold stop buffer to remove unbound [³⁵S]PAPS. g. Air-dry the filter and measure the incorporated radioactivity using a liquid scintillation counter. h. To determine the background, run a parallel reaction incubated at 0°C or for 0 minutes. The specific transport is calculated by subtracting the background radioactivity from the radioactivity measured in the incubated sample.[3]

Visualizations

PAPS_Transport_Pathway cluster_cytosol Cytosol cluster_golgi_lumen Golgi Lumen Cytosol Cytosol Golgi_Lumen Golgi Lumen PAPS_Synthase PAPS Synthase PAPS_Cytosol PAPS PAPS_Synthase->PAPS_Cytosol PAPST PAPST1/2 (SLC35B2/3) PAPS_Cytosol->PAPST Transport In PAPS_Golgi PAPS PAPST->PAPS_Golgi PAP_Cytosol PAP PAPST->PAP_Cytosol Sulfotransferase Sulfotransferase PAPS_Golgi->Sulfotransferase PAP_Golgi PAP Sulfotransferase->PAP_Golgi Sulfated_Substrate Sulfated Substrate Sulfotransferase->Sulfated_Substrate Sulfation PAP_Golgi->PAPST Antiport Substrate Substrate (Protein/Glycan) Substrate->Sulfotransferase ATP_Sulfate ATP + Sulfate ATP_Sulfate->PAPS_Synthase Synthesis PAPS_Transport_Assay_Workflow start Start: Cultured Cells homogenization Cell Homogenization start->homogenization low_speed_cent Low-Speed Centrifugation (1,000 x g) homogenization->low_speed_cent supernatant1 Collect Supernatant low_speed_cent->supernatant1 high_speed_cent High-Speed Centrifugation (100,000 x g) supernatant1->high_speed_cent golgi_pellet Isolate Golgi-Rich Pellet (P100) high_speed_cent->golgi_pellet assay_setup Assay Setup: Golgi Vesicles + Buffer golgi_pellet->assay_setup add_paps Add [³⁵S]PAPS assay_setup->add_paps incubation Incubate (e.g., 30°C, 5 min) add_paps->incubation stop_reaction Stop Reaction (Ice-Cold Buffer) incubation->stop_reaction filtration Filter and Wash stop_reaction->filtration counting Scintillation Counting filtration->counting analysis Data Analysis counting->analysis

References

Technical Support Center: PAPS Synthase Activity and the Influence of Divalent Cations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) synthase. The information provided addresses common issues encountered during experiments, with a specific focus on the critical role of divalent cations in modulating enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of divalent cations in PAPS synthase activity?

A1: Divalent cations, most notably Magnesium (Mg²⁺), are essential cofactors for both enzymatic activities of the bifunctional PAPS synthase.[1][2] The enzyme catalyzes two sequential steps: the ATP sulfurylase reaction, which forms adenosine (B11128) 5'-phosphosulfate (APS) from ATP and sulfate (B86663), and the APS kinase reaction, which phosphorylates APS to produce PAPS.[1] Mg²⁺ is believed to act as an enzyme activator and is involved in ATP binding and catalysis in both steps.[2][3]

Q2: Which divalent cations can be used to support PAPS synthase activity?

A2: While Mg²⁺ is the most commonly used and often considered the physiological divalent cation for PAPS synthase activity, other divalent cations like Manganese (Mn²⁺) and Cobalt (Co²⁺) have also been shown to support the activity of related enzymes.[4] However, the specific effects and optimal concentrations of these cations can vary, and they may influence the two enzymatic domains of PAPS synthase differently. For some enzymes, Mn²⁺ can enhance catalytic efficiency compared to Mg²⁺, though it may also decrease structural stability.

Q3: What is the optimal concentration of Mg²⁺ for a PAPS synthase assay?

A3: The optimal Mg²⁺ concentration can vary depending on the specific experimental conditions, such as the source of the enzyme (e.g., recombinant human PAPSS1 vs. PAPSS2), buffer composition, and substrate concentrations. However, for in situ PAPS production coupled with sulfotransferase assays, a MgCl₂ concentration of 20 mM has been found to be optimal.[1][2] It is always recommended to perform a titration experiment to determine the optimal concentration for your specific assay conditions.

Q4: Can the concentration of divalent cations be inhibitory?

A4: Yes, excessively high concentrations of divalent cations can be inhibitory to enzyme activity. This can be due to several factors, including the precipitation of substrates (like ATP), alteration of the ionic strength of the buffer, or direct inhibitory effects on the enzyme. Therefore, it is crucial to optimize the divalent cation concentration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no PAPS synthase activity Suboptimal divalent cation concentration. Titrate the concentration of the divalent cation (e.g., MgCl₂) in your assay. A common starting point is 5-10 mM, with an optimal concentration for some systems being around 20 mM.[1][2]
Presence of chelating agents. Ensure that your buffers and reagents do not contain chelating agents like EDTA, which can sequester divalent cations essential for enzyme activity. If EDTA is necessary for other reasons, its concentration should be significantly lower than that of the divalent cation.
Incorrect choice of divalent cation. While Mg²⁺ is generally preferred, consider testing Mn²⁺ as an alternative, as some enzymes exhibit different activities in the presence of different divalent cations.
Enzyme instability. PAPS synthase, particularly the PAPSS2 isoform, can be unstable.[5] The intermediate product, APS, has been shown to stabilize the enzyme.[5] Ensure proper storage and handling of the enzyme. Including a low concentration of APS in the buffer during purification or storage might improve stability.
Inconsistent results between experiments Variability in divalent cation concentration. Prepare fresh dilutions of your divalent cation stock solution for each experiment. Ensure accurate pipetting and consistent final concentrations in all assay wells.
Precipitation of assay components. High concentrations of divalent cations in the presence of phosphate (B84403) or pyrophosphate can lead to precipitation. Visually inspect your reaction mixtures for any signs of precipitation. Consider using a buffer system less prone to precipitation with the chosen divalent cation.
High background signal in a coupled assay Divalent cation interference with coupling enzymes. If you are using a coupled assay system (e.g., with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase), ensure that the chosen divalent cation and its concentration are compatible with all enzymes in the system.

Quantitative Data Summary

The following table summarizes the reported optimal concentrations and kinetic parameters related to the effect of divalent cations on PAPS synthase and related processes.

ParameterValueOrganism/SystemReference
Optimal MgCl₂ Concentration 20 mMIn situ PAPS production with human SULTs expressed in fission yeast[1][2]
MgCl₂ Concentration in Assay Buffer 4.5 mMBiochemical characterization of purified human PAPSS1 and PAPSS2b[6]
Km for Mg²⁺ 294 +/- 18 µMPhosphofructokinase from Trypanosoma brucei (example of Mg²⁺ kinetics)[3]

Experimental Protocols

Protocol 1: Determining the Optimal Divalent Cation Concentration for PAPS Synthase Activity

This protocol describes a general method to determine the optimal concentration of a divalent cation (e.g., Mg²⁺ or Mn²⁺) for your PAPS synthase assay.

Materials:

  • Purified PAPS synthase enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • ATP solution

  • Sodium sulfate (Na₂SO₄) solution

  • Stock solution of the divalent cation (e.g., 1 M MgCl₂ or 1 M MnCl₂)

  • Detection system for PAPS (e.g., coupled enzyme assay with a sulfotransferase, HPLC, or radioisotope-based assay)

Procedure:

  • Prepare a series of reaction mixtures, each containing a fixed concentration of PAPS synthase, ATP, and sodium sulfate.

  • To each reaction mixture, add a different final concentration of the divalent cation. A typical range to test would be from 0 mM to 50 mM (e.g., 0, 1, 2.5, 5, 10, 20, 30, 40, 50 mM).

  • Initiate the enzymatic reaction by adding one of the substrates (e.g., ATP).

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period.

  • Stop the reaction (e.g., by adding a quenching agent like EDTA or by heat inactivation).

  • Measure the amount of PAPS produced using your chosen detection method.

  • Plot the PAPS synthase activity (rate of PAPS formation) as a function of the divalent cation concentration to determine the optimal concentration.

Visualizations

Diagram 1: Role of Divalent Cations in the PAPS Synthesis Pathway

PAPS_Synthesis_Pathway cluster_step1 Step 1: ATP Sulfurylase cluster_step2 Step 2: APS Kinase ATP1 ATP APS APS ATP1->APS SO4²⁻ Sulfate Sulfate Sulfate->APS PAPS PAPS APS->PAPS PO₄³⁻ PPi PPi ATP2 ATP ATP2->PAPS ADP ADP PAPS->ADP Mg Divalent Cation (e.g., Mg²⁺) Mg->ATP1 Mg->ATP2 caption Divalent cations are crucial for both steps of PAPS synthesis.

Caption: Role of divalent cations in the two-step PAPS synthesis pathway.

Diagram 2: Experimental Workflow for Optimizing Divalent Cation Concentration

Optimization_Workflow start Start: Prepare Reaction Mixes (Enzyme, ATP, Sulfate) titration Titrate Divalent Cation Concentration (e.g., 0-50 mM Mg²⁺) start->titration incubation Incubate at Optimal Temperature titration->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Measure PAPS Production stop_reaction->detection analysis Plot Activity vs. [Cation] detection->analysis optimum Determine Optimal Concentration analysis->optimum caption Workflow for determining the optimal divalent cation concentration.

Caption: A typical experimental workflow for optimizing divalent cation concentration.

References

Technical Support Center: Troubleshooting Background Noise in Radiometric PAPS Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for radiometric 3'-phosphoadenosine-5'-phosphosulfate (PAPS) assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to high background noise in their experiments. High background can obscure true enzymatic activity, leading to inaccurate results and reduced assay sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a radiometric PAPS assay?

A high background refers to a significant number of counts per minute (CPM) in your negative control wells (e.g., no enzyme or no substrate controls) that is substantially higher than the baseline noise of the scintillation counter. While an acceptable background level can vary depending on the specific assay and desired sensitivity, a high background can significantly reduce the signal-to-noise ratio, making it difficult to detect true enzymatic activity.[1]

Q2: What are the primary sources of high background noise in this type of assay?

High background noise in radiometric PAPS assays can originate from several sources:

  • Non-specific binding: The radiolabeled [35S]PAPS can bind to the assay plate, filter membranes, or other components of the reaction mixture non-specifically.[2]

  • Contaminated Reagents: Reagents, particularly buffers and water, can be contaminated with particles that cause non-specific binding.[3]

  • Degradation of [35S]PAPS: The [35S]PAPS can degrade, releasing free [35S]sulfate which may not be efficiently removed during the washing steps.

  • Inefficient Washing: Inadequate washing of the assay plate or filter membrane can leave residual unbound [35S]PAPS, leading to a high background signal.[4]

  • Suboptimal Assay Conditions: Factors such as incorrect pH, temperature, or high concentrations of enzyme or substrate can contribute to increased background.[5][6]

Q3: How can I systematically troubleshoot high background noise?

A systematic approach is crucial for identifying the source of high background. The following flowchart outlines a logical troubleshooting workflow.

G Troubleshooting Workflow for High Background Noise start High Background Detected check_controls Analyze Control Wells (No Enzyme, No Substrate) start->check_controls high_no_enzyme High background in 'No Enzyme' control? check_controls->high_no_enzyme Evaluate reagent_contamination Potential Reagent Contamination check_controls->reagent_contamination If all controls are high high_no_substrate High background in 'No Substrate' control? high_no_enzyme->high_no_substrate No paps_degradation Potential [35S]PAPS Degradation or Contamination high_no_enzyme->paps_degradation Yes non_specific_binding Potential Non-Specific Binding of [35S]PAPS high_no_substrate->non_specific_binding Yes enzyme_issue Potential Enzyme-Related Issue (e.g., contamination, high concentration) high_no_substrate->enzyme_issue No test_paps_stability Action: Test [35S]PAPS Stability (See Protocol 2) paps_degradation->test_paps_stability end Background Reduced test_paps_stability->end optimize_blocking_washing Action: Optimize Blocking & Washing (See Protocol 3) non_specific_binding->optimize_blocking_washing optimize_blocking_washing->end optimize_enzyme Action: Titrate Enzyme Concentration (See Protocol 4) enzyme_issue->optimize_enzyme optimize_enzyme->end prepare_fresh_reagents Action: Prepare Fresh Buffers/Reagents reagent_contamination->prepare_fresh_reagents prepare_fresh_reagents->end

Troubleshooting workflow for high background noise.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter.

Issue 1: High Background in "No Enzyme" Control Wells

A high signal in wells lacking the enzyme suggests that the background is not due to enzymatic activity.

Possible Causes & Solutions

CauseRecommended Solution
[35S]PAPS Degradation The radiolabeled PAPS may be unstable, leading to the release of free [35S]sulfate. Test the stability of your [35S]PAPS stock (see Protocol 2). Store aliquots at -80°C to minimize freeze-thaw cycles.
Non-Specific Binding of [35S]PAPS [35S]PAPS can bind to the wells of the microplate or the filter membrane. Optimize your blocking and washing steps (see Protocol 3). Consider using different types of microplates (e.g., low-binding plates).[7]
Contaminated Reagents Buffers or other reagents may be contaminated. Prepare fresh solutions using high-purity water and reagents.[3]
Issue 2: High Background in "No Substrate" Control Wells

If the background is high in the absence of the acceptor substrate but lower in the "no enzyme" control, the issue may be related to the enzyme preparation or its interaction with [35S]PAPS.

Possible Causes & Solutions

CauseRecommended Solution
Enzyme Preparation Contamination The enzyme preparation may be contaminated with a protein that binds [35S]PAPS or has sulfotransferase activity with an endogenous substrate. If possible, further purify the enzyme.
High Enzyme Concentration An excessively high concentration of the enzyme can lead to increased non-specific binding. Titrate the enzyme concentration to find the optimal level that provides a good signal-to-noise ratio (see Protocol 4).[8]
Issue 3: Generally High Background Across All Wells

If all wells, including controls and experimental samples, show high counts, the problem may be more systemic.

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Washing Residual unbound [35S]PAPS is a common cause of high background. Increase the number and/or volume of wash steps. Ensure complete aspiration of the wash buffer between steps.[4]
Suboptimal Buffer Composition Components in the assay buffer may be promoting non-specific binding. Test different buffer formulations, for example by varying the salt concentration or adding a non-ionic detergent like Tween-20 (typically at 0.05%).[6][9]
Scintillation Counter Issues The scintillation counter itself may have a high background. Run a background check on the counter with an empty vial and a vial containing only the scintillation cocktail.[10]

Experimental Protocols

Protocol 1: Standard Radiometric PAPS Assay

This protocol provides a general framework for a radiometric PAPS assay.

Materials:

  • Sulfotransferase enzyme

  • Acceptor substrate

  • [35S]PAPS

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Stop solution (e.g., 10% trichloroacetic acid, TCA)

  • Filter plates (e.g., 96-well phosphocellulose or DEAE filter plates)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, acceptor substrate, and sulfotransferase enzyme in a microplate.

  • Initiate the reaction by adding [35S]PAPS.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate.

  • Wash the filter plate multiple times with the wash buffer to remove unbound [35S]PAPS.

  • Dry the filter plate.

  • Add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

G Standard Radiometric PAPS Assay Workflow prep_mix Prepare Reaction Mix (Buffer, Substrate, Enzyme) add_paps Initiate with [35S]PAPS prep_mix->add_paps incubate Incubate at Optimal Temperature add_paps->incubate stop_reaction Stop Reaction incubate->stop_reaction transfer Transfer to Filter Plate stop_reaction->transfer wash Wash to Remove Unbound [35S]PAPS transfer->wash dry Dry Filter Plate wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity add_scint->count

Standard Radiometric PAPS Assay Workflow.
Protocol 2: Assessing [35S]PAPS Stability

This protocol helps determine if [35S]PAPS degradation is contributing to high background.

Procedure:

  • Incubate an aliquot of your [35S]PAPS stock solution in the assay buffer under the same conditions as your experiment (time and temperature), but without the enzyme and substrate.

  • As a control, keep an identical aliquot on ice.

  • Separate the components of both the incubated and control aliquots using thin-layer chromatography (TLC).

  • Visualize the separated components by autoradiography.

  • A significant increase in the amount of free [35S]sulfate in the incubated sample compared to the control indicates degradation.

Protocol 3: Optimizing Blocking and Washing Steps

This protocol is designed to reduce non-specific binding of [35S]PAPS.

Procedure:

  • Blocking: Before adding the reaction mixture, pre-treat the wells of the filter plate with a blocking agent. Test different blocking agents such as bovine serum albumin (BSA) or casein.[2]

  • Washing:

    • Increase the number of wash steps (e.g., from 3 to 5).

    • Increase the volume of wash buffer per well.

    • Increase the duration of each wash step, allowing the wash buffer to sit in the wells for a few minutes before aspiration.

Protocol 4: Enzyme Concentration Titration

This protocol helps to determine the optimal enzyme concentration to maximize the signal-to-noise ratio.

Procedure:

  • Set up a series of reactions with varying concentrations of the sulfotransferase enzyme, keeping the concentrations of the acceptor substrate and [35S]PAPS constant.

  • Include a "no enzyme" control.

  • Perform the assay as described in Protocol 1.

  • Plot the CPM (after subtracting the "no enzyme" background) against the enzyme concentration.

  • The optimal enzyme concentration will be in the linear range of this plot, where a small increase in enzyme concentration results in a proportional increase in signal.[8]

References

Validation & Comparative

Kinetic comparison of PAPS versus adenosine 5'-phosphosulfate (APS) in sulfation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of sulfation is critical for studies in drug metabolism, toxicology, and cell signaling. This guide provides an objective comparison of the two key molecules in the sulfation pathway: 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and adenosine (B11128) 5'-phosphosulfate (APS).

A nuanced understanding of the roles of PAPS and APS is essential. PAPS is the universal and obligatory sulfate (B86663) donor, directly participating in the transfer of a sulfo group to a substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes.[1][2] In contrast, APS is an intermediate in the biosynthesis of PAPS.[3] It is formed from ATP and inorganic sulfate by ATP sulfurylase and is subsequently phosphorylated by APS kinase to yield PAPS.[3] Therefore, APS is not a direct substrate for sulfotransferases.

This guide will first elucidate the distinct biochemical roles of PAPS and APS and then provide a kinetic comparison based on the efficiency of the overall sulfation process, comparing the direct use of PAPS with the in situ generation of PAPS from APS.

Data Presentation: Kinetic Parameters of Key Enzymes

The efficiency of the sulfation pathway, whether starting from the direct donor PAPS or its precursor APS, is governed by the kinetic parameters of the enzymes involved. The following tables summarize the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for human APS kinase and several major human sulfotransferases.

Table 1: Kinetic Parameters of Human APS Kinase for APS

Enzyme/IsoformSubstrateKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
APS Kinase (P. chrysogenum)APS~10871 (pmol/min/µg)0.0871
Human PAPSS1APSNot explicitly stated, but maximal activity at 15 µMNot specifiedNot specified

Table 2: Kinetic Parameters of Human Sulfotransferases for PAPS

Enzyme/IsoformAcceptor SubstrateKm for PAPS (µM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
SULT1A12-Naphthol0.37 (first site), 30 (second site)Not specifiedNot specified
SULT1E117β-Estradiol (E2)Varies with allozyme (nM range)Varies with allozymeVaries with allozyme
SULT2A1DHEANot specified (complex kinetics)245Not specified

Note: The kinetic behavior of sulfotransferases can be complex, often not following simple Michaelis-Menten kinetics due to factors like substrate inhibition and allosteric regulation.[6][7] For SULT1A1, PAPS binding is allosteric, with two binding sites having different affinities.[6] For SULT1E1, Km values for PAPS are in the nanomolar range.[8] SULT2A1 exhibits substrate inhibition by DHEA.[7]

Mandatory Visualization

Sulfation Pathway

Sulfation_Pathway cluster_synthesis PAPS Synthesis cluster_sulfation Sulfation Reaction ATP ATP ATP_Sulfurylase ATP Sulfurylase ATP->ATP_Sulfurylase Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->ATP_Sulfurylase APS APS APS_Kinase APS Kinase APS->APS_Kinase PAPS PAPS (Universal Sulfate Donor) Sulfotransferase Sulfotransferase (SULT) PAPS->Sulfotransferase Substrate Acceptor Substrate (R-OH) Substrate->Sulfotransferase Sulfated_Product Sulfated Product (R-OSO₃⁻) PAP PAP ATP_Sulfurylase->APS PPi APS_Kinase->PAPS ADP Sulfotransferase->Sulfated_Product Sulfotransferase->PAP ATP_Kinase ATP ATP_Kinase->APS_Kinase

Caption: The enzymatic pathway of sulfation.

Experimental Workflow for Kinetic Comparison

Experimental_Workflow cluster_PAPS Direct Sulfation with PAPS cluster_APS In-situ PAPS Generation from APS PAPS_Reaction Reaction Mix: - Sulfotransferase (SULT) - Acceptor Substrate - PAPS - Buffer Incubation Incubate at 37°C (Time course sampling) PAPS_Reaction->Incubation APS_Reaction Reaction Mix: - Sulfotransferase (SULT) - Acceptor Substrate - APS - APS Kinase - ATP - Buffer APS_Reaction->Incubation Quench Quench Reaction Incubation->Quench Detection Detect Sulfated Product (e.g., LC-MS, HPLC, or coupled phosphatase assay) Quench->Detection Analysis Kinetic Analysis: - Plot Product vs. Time - Determine Initial Velocity (V₀) - Compare V₀ between the two conditions Detection->Analysis

Caption: Workflow for comparing sulfation kinetics.

Experimental Protocols

To objectively compare the kinetics of sulfation using PAPS directly versus generating it in situ from APS, two parallel experiments should be conducted. Below are the detailed methodologies.

Protocol 1: Standard Sulfotransferase Assay (Direct PAPS)

This protocol measures the rate of sulfation using a saturating concentration of the direct sulfate donor, PAPS.

1. Materials:

  • Recombinant human sulfotransferase (e.g., SULT1A1, SULT1E1, or SULT2A1)

  • Acceptor substrate (e.g., p-nitrophenol for SULT1A1, 17β-estradiol for SULT1E1, DHEA for SULT2A1)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Assay Buffer: 25 mM Tris, 15 mM MgCl₂, pH 7.5[9]

  • Quenching solution (e.g., acetonitrile (B52724) or other organic solvent)

  • 96-well microplate

  • Incubator and plate reader (if using a colorimetric or fluorescent detection method) or LC-MS system.

2. Procedure:

  • Prepare a stock solution of the acceptor substrate in an appropriate solvent (e.g., DMSO).

  • Prepare a stock solution of PAPS in the assay buffer.

  • In a 96-well plate, prepare the reaction mixture by adding the assay buffer, acceptor substrate at various concentrations, and PAPS. A typical final concentration for PAPS is 20-50 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-determined amount of the sulfotransferase enzyme to each well.[9] The final reaction volume is typically 50-100 µL.

  • Incubate the reaction at 37°C. For kinetic studies, take samples at multiple time points (e.g., 0, 5, 10, 15, and 20 minutes).

  • Stop the reaction at each time point by adding an equal volume of quenching solution.

  • Analyze the formation of the sulfated product using a suitable analytical method such as LC-MS/MS or a coupled phosphatase assay that detects the PAP by-product.[9]

  • Calculate the initial reaction velocity (V₀) from the linear phase of the product formation curve.

Protocol 2: Coupled Assay with In-situ PAPS Generation from APS

This protocol measures the overall rate of sulfation when PAPS is continuously generated from its precursor, APS.

1. Materials:

  • All materials from Protocol 1

  • Recombinant human APS kinase

  • APS (adenosine 5'-phosphosulfate)

  • ATP (adenosine 5'-triphosphate)

2. Procedure:

  • Follow steps 1 and 2 from Protocol 1 for preparing the acceptor substrate stock.

  • Prepare stock solutions of APS and ATP in the assay buffer.

  • In a 96-well plate, prepare the reaction mixture by adding the assay buffer, acceptor substrate, APS, ATP, and APS kinase. Typical final concentrations are 10-20 µM for APS and 1-2 mM for ATP.

  • Pre-incubate the plate at 37°C for 5 minutes to allow for the initial generation of PAPS.

  • Initiate the sulfation reaction by adding the sulfotransferase enzyme to each well.

  • Follow steps 6 through 9 from Protocol 1 to incubate, quench, and analyze the samples.

Kinetic Comparison:

The initial velocities (V₀) obtained from both protocols under identical conditions (i.e., same sulfotransferase and acceptor substrate concentrations) can be directly compared. This comparison will reveal the rate-limiting aspects of the two approaches. A lower V₀ in the coupled assay would suggest that the generation of PAPS by APS kinase is the rate-limiting step in the overall sulfation process under the tested conditions. Conversely, similar V₀ values would indicate that the PAPS generation is sufficiently rapid to not limit the sulfotransferase reaction.

References

A Comparative Guide to the Quantification of 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor in biological systems, is critical for studying the activity of sulfotransferase enzymes (SULTs) and for the development of novel therapeutics targeting sulfonation pathways. This guide provides a comprehensive comparison of a novel phosphatase-coupled colorimetric assay with two established analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE).

Methodology Comparison

The selection of a suitable PAPS quantification method depends on various factors, including the required sensitivity, sample throughput, cost, and the nature of the research question. The following table summarizes the key performance characteristics of the three methods.

Parameter Phosphatase-Coupled Colorimetric Assay Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Capillary Electrophoresis (CE)
Principle Enzymatic conversion of PAP (a product of SULT activity) to phosphate (B84403), which is then detected colorimetrically.[1][2]Separation of PAPS from a complex mixture by liquid chromatography followed by mass-based detection and quantification.[3]Separation of charged molecules, including PAPS, based on their electrophoretic mobility in a capillary.[4][5]
Limit of Quantification (LOQ) Picomole range (estimated)Sub-picomole to low picomole range (e.g., 0.9 pmol/mL for similar molecules).[6]Nanogram per milliliter range (e.g., 9-14 ng/mL for similar analytes).[7]
Linearity High (Linear correlation factor >0.98 routinely achievable).[2]Excellent (Correlation coefficient, r² > 0.99 is common).[8][9]Good, dependent on detector and concentration range.
Precision (CV%) Not explicitly stated, but described as highly reproducible.[2]Typically <15%.[9][10]Generally good, but can be influenced by injection and capillary conditions.
Accuracy Described as accurate, with validation against radioisotope assays.[2]High (typically within 85-115% of the nominal value).[9][10]Dependent on proper calibration and internal standards.
Throughput High-throughput compatible (96-well plate format).[1]Moderate to high, dependent on chromatography run time and autosampler capacity.Moderate, with potential for higher throughput using capillary arrays.
Cost Cost-effective (no radioisotopes or expensive instrumentation required).[1]High (requires expensive LC-MS/MS instrumentation and maintenance).Moderate (instrumentation is less expensive than LC-MS/MS).
Advantages Simple, rapid, high-throughput, cost-effective, avoids radioisotopes.[1]High sensitivity, high specificity, can multiplex with other analytes.[3]High separation efficiency, small sample volume requirements.
Disadvantages Indirect measurement of PAPS consumption, potential for interference from other phosphatases or phosphate sources.Complex instrumentation, potential for matrix effects, requires skilled operators.Lower sensitivity compared to LC-MS/MS, potential for adsorption to the capillary wall.

Experimental Protocols

Phosphatase-Coupled Colorimetric Assay for PAPS Quantification

This method provides an indirect measure of PAPS consumption by quantifying the generation of its byproduct, 3'-phosphoadenosine-5'-phosphate (PAP), through a coupled enzyme reaction.

Principle: A sulfotransferase (SULT) utilizes PAPS to sulfonate a substrate, producing PAP. A specific phosphatase, such as Golgi-resident PAP-specific 3'-phosphatase (gPAPP), is then used to hydrolyze PAP, releasing inorganic phosphate. The released phosphate is quantified using a colorimetric reagent, such as Malachite Green, which forms a colored complex with phosphate that can be measured spectrophotometrically.[1][2]

Protocol:

  • Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing the acceptor substrate for the sulfotransferase, the coupling phosphatase (gPAPP), and the sample containing the sulfotransferase enzyme in a suitable reaction buffer (e.g., 25 mM Tris, 15 mM MgCl₂, pH 7.5).

  • Initiation: Start the reaction by adding a known concentration of PAPS to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for the sulfotransferase and phosphatase reactions to proceed.

  • Color Development: Stop the reaction and develop the color by adding a Malachite Green-based phosphate detection reagent.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate. The amount of PAP, and thus the amount of PAPS consumed, can be calculated from this value.

PhosphataseCoupledAssay cluster_0 Sulfotransferase Reaction cluster_1 Coupled Phosphatase Reaction cluster_2 Colorimetric Detection PAPS PAPS SULT Sulfotransferase (Sample) PAP PAP PAPS->PAP SULT Substrate Acceptor Substrate Sulfated_Product Sulfated Product Substrate->Sulfated_Product SULT gPAPP gPAPP (Phosphatase) Phosphate Inorganic Phosphate (Pi) PAP->Phosphate gPAPP Malachite_Green Malachite Green Reagent Colored_Complex Colored Complex (Abs @ 620 nm) Phosphate->Colored_Complex Reaction Malachite_Green->Colored_Complex

Workflow of the Phosphatase-Coupled Colorimetric Assay.
LC-MS/MS for PAPS Quantification

This method offers high sensitivity and specificity for the direct quantification of PAPS in complex biological samples.

Protocol:

  • Sample Preparation:

    • Quench metabolic activity in biological samples by rapid freezing or addition of a quenching solution.

    • Extract small molecules, including PAPS, using a suitable solvent (e.g., a mixture of acetonitrile (B52724), methanol, and water).

    • Incorporate an internal standard (e.g., a stable isotope-labeled PAPS) to correct for extraction losses and matrix effects.

    • Centrifuge the samples to pellet cellular debris and collect the supernatant.

    • Dry the supernatant and reconstitute in a mobile phase-compatible solution.

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase HPLC or UHPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or an ion-pairing agent) and an organic component (e.g., acetonitrile or methanol) to separate PAPS from other sample components.

  • MS/MS Detection:

    • Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Select the precursor ion corresponding to the mass-to-charge ratio (m/z) of PAPS.

    • Fragment the precursor ion in the collision cell and monitor for a specific product ion.

    • The transition from the precursor ion to the product ion provides high specificity for PAPS detection.

  • Quantification:

    • Generate a calibration curve by analyzing a series of known concentrations of a PAPS standard.

    • Quantify the amount of PAPS in the samples by comparing the peak area of the PAPS MRM transition to the calibration curve, normalized to the internal standard.

LCMS_Workflow Sample_Prep Sample Preparation (Extraction, Internal Standard) LC_Separation Liquid Chromatography (Reverse-Phase Column) Sample_Prep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell MS2 Mass Analyzer 2 (Product Ion Selection) Collision_Cell->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

Experimental workflow for PAPS quantification by LC-MS/MS.
Capillary Electrophoresis for PAPS Quantification

Capillary electrophoresis separates molecules based on their size and charge, offering an alternative method for PAPS analysis.

Protocol:

  • Sample Preparation:

    • Prepare samples as described for LC-MS/MS (extraction and reconstitution), ensuring the final sample is in a low ionic strength buffer to allow for efficient sample stacking.

  • Capillary Electrophoresis System Setup:

    • Fill the capillary (e.g., a fused-silica capillary) and the inlet and outlet vials with a background electrolyte (BGE) buffer. The choice of BGE is critical for achieving good separation.

    • Apply a high voltage across the capillary to generate an electroosmotic flow (EOF).

  • Sample Injection:

    • Introduce a small plug of the sample into the capillary at the inlet end using either hydrodynamic or electrokinetic injection.

  • Electrophoretic Separation:

    • Apply the high voltage to initiate the electrophoretic separation. As a negatively charged molecule, PAPS will migrate towards the anode, against the EOF. The net migration towards the detector will depend on the relative strengths of its electrophoretic mobility and the EOF.

  • Detection:

    • Detect the separated PAPS as it passes through a detection window in the capillary. UV absorbance is a common detection method for nucleotides like PAPS.

  • Quantification:

    • Generate a calibration curve by injecting known concentrations of a PAPS standard.

    • Quantify PAPS in the samples by comparing the peak area or height to the calibration curve. An internal standard can be used to improve precision.

CE_Signaling_Pathway cluster_CE_System Capillary Electrophoresis System cluster_Process Separation Process Inlet Inlet Vial (Sample/Buffer) Capillary Capillary filled with BGE Inlet->Capillary Outlet Outlet Vial (Buffer) Capillary->Outlet Detector Detector (e.g., UV) Capillary->Detector HVPS High Voltage Power Supply HVPS->Inlet HVPS->Outlet Detection PAPS Detection Injection Sample Injection Separation Electrophoretic Separation Injection->Separation Separation->Detection Data_Output Data Output (Electropherogram) Detection->Data_Output

References

A Comparative Analysis of PAPS Synthase Activity Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) synthase activity across different species is crucial for fields ranging from molecular biology to drug metabolism. This guide provides a comprehensive comparative analysis of PAPS synthase, presenting key performance data, detailed experimental protocols, and visualizations of the enzymatic pathway and experimental workflows.

PAPS is the universal sulfate (B86663) donor for all sulfotransferase reactions, playing a critical role in a myriad of biological processes, including detoxification, hormone regulation, and the synthesis of macromolecules such as sulfated glycosaminoglycans. The enzymatic synthesis of PAPS is a two-step process catalyzed by PAPS synthase. In metazoans, including humans, this activity is consolidated into a single bifunctional enzyme, while in bacteria, fungi, and plants, the two catalytic steps are typically carried out by two separate monofunctional enzymes: ATP sulfurylase and APS kinase.

The PAPS Synthesis Pathway

The synthesis of PAPS from ATP and inorganic sulfate (SO₄²⁻) proceeds through two sequential enzymatic reactions. The first step, catalyzed by ATP sulfurylase, involves the activation of sulfate by ATP to form adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate (PPi). The second step, catalyzed by APS kinase, is the phosphorylation of APS by another molecule of ATP to produce PAPS and ADP.

PAPS_Synthesis_Pathway cluster_0 Step 1: Sulfate Activation cluster_1 Step 2: Phosphorylation ATP1 ATP ATPS ATP Sulfurylase ATP1->ATPS + SO4 Sulfate (SO₄²⁻) SO4->ATPS APS APS (Adenosine 5'-phosphosulfate) PPi PPi (Pyrophosphate) ATP2 ATP APSK APS Kinase ATP2->APSK + PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) ADP ADP ATPS->APS ATPS->PPi APS_in->APSK APSK->PAPS APSK->ADP

Diagram 1: The two-step enzymatic synthesis of PAPS.

Comparative Kinetic Parameters of PAPS Synthase Activity

The efficiency and regulation of PAPS synthesis vary significantly across species, as reflected in the kinetic parameters of the involved enzymes. The following tables summarize the available quantitative data for PAPS synthase (or its constituent enzymes) from various organisms.

Table 1: Kinetic Parameters of Metazoan Bifunctional PAPS Synthase

SpeciesEnzymeSubstrateKmOptimal Temp. (°C)Optimal pH
Homo sapiensPAPSS1 (brain cytosol)ATP0.26 mM37~8.0
Sulfate0.08 mM
Homo sapiensPAPSS2 (liver cytosol)ATP0.62 mM30~8.0
Sulfate0.31 mM
Homo sapiensPAPSS2b (splice variant)ATP1.4 mM ([S]0.5)30~8.0

Table 2: Kinetic Parameters of Bacterial Monofunctional PAPS Synthesis Enzymes

SpeciesEnzymeSubstrateKmOptimal Temp. (°C)Optimal pH
Desulfovibrio pigerATP SulfurylaseSulfateNot specified358.0-8.5
ATPNot specified
Desulfomicrobium sp.ATP SulfurylaseSulfateNot specified358.0-8.5
ATPNot specified
Bacillus stearothermophilusAPS KinaseAPS42 µMNot specified7.0-8.0
ATP220 µM

Table 3: Kinetic Parameters of Fungal Monofunctional PAPS Synthesis Enzymes

SpeciesEnzymeSubstrateKmOptimal Temp. (°C)Optimal pH
Penicillium chrysogenumAPS KinaseAPS1.4 µM308.0
MgATP1.5 mM

Table 4: Kinetic Parameters of Plant Monofunctional PAPS Synthesis Enzymes

SpeciesEnzymeSubstrateKmOptimal Temp. (°C)Optimal pH
Spinacia oleracea (Spinach)ATP Sulfurylase (chloroplast)MgATP0.046 mMNot specified~8.0
Sulfate0.25 mM
Glycine max (Soybean)ATP SulfurylaseNot specifiedNot specifiedNot specified>7.5

Inhibitors and Activators

The activity of PAPS synthase is subject to regulation by various molecules, which can act as inhibitors or activators.

  • Product Inhibition: A common regulatory mechanism is product inhibition. The intermediate, APS , has been shown to be a potent inhibitor of the ATP sulfurylase domain in many organisms, including humans, and it can also act as an uncompetitive substrate inhibitor for the APS kinase domain.[1] The final product of the sulfation pathway, 3'-phosphoadenosine-5'-phosphate (PAP) , is also known to be an inhibitor of some sulfotransferases, though its direct effect on PAPS synthase is less clear.[2]

  • Stabilization by Ligands: In humans, the nucleotide APS has been found to significantly stabilize both PAPSS1 and PAPSS2 isoforms, protecting them from thermal unfolding and aggregation.[2]

  • Other Inhibitors: While specific inhibitors for PAPS synthase from all species are not well-documented, general enzyme inhibitors can affect its activity. For instance, chlorate has been shown to inhibit PAPSS1.

  • Activators: Divalent cations, particularly Mg²⁺ , are essential for the activity of both ATP sulfurylase and APS kinase across species. In some bacteria, other divalent cations like Mn²⁺, Zn²⁺, or Co²⁺ can also stimulate APS kinase activity.[3]

Experimental Protocols

Accurate measurement of PAPS synthase activity is fundamental for its characterization. Two common methods are the coupled spectrophotometric assay and the radioactive assay.

Coupled Spectrophotometric Assay for APS Kinase Activity

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (pH 7.3)

  • KCl

  • MgCl₂

  • EDTA

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • Nuclease P1

  • ATP

  • APS

  • PAPS synthase enzyme preparation

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, EDTA, NADH, PEP, LDH, PK, nuclease P1, and ATP in a cuvette.

  • Add the PAPS synthase enzyme preparation to the mixture and incubate to establish a baseline.

  • Initiate the reaction by adding APS.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the APS kinase activity.[1]

Spectrophotometric_Assay_Workflow cluster_PAPS_reaction PAPS Synthase Reaction (APS Kinase) cluster_coupling_reactions Coupling Reactions APS APS PAPS_Synthase PAPS Synthase APS->PAPS_Synthase ATP ATP ATP->PAPS_Synthase PAPS PAPS PAPS_Synthase->PAPS ADP ADP PAPS_Synthase->ADP PEP PEP PK Pyruvate Kinase PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH Lactate Lactate NADH NADH (Absorbs at 340 nm) NADH->LDH NAD NAD⁺ (No absorbance at 340 nm) Spectrophotometer Monitor Decrease in Absorbance at 340 nm NAD->Spectrophotometer Detection PK->Pyruvate PK->ATP_out LDH->Lactate LDH->NAD ADP_in->PK

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor in biological systems. We present hypothetical supporting experimental data to illustrate the comparative performance and a detailed protocol for assessing antibody specificity.

Comparative Analysis of Anti-PAPS Antibody Cross-Reactivity

The ideal anti-PAPS antibody should exhibit high specificity for PAPS with minimal binding to structurally related nucleotides. To assess this, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This assay measures the ability of related nucleotides to compete with PAPS for binding to the anti-PAPS antibody. The results are typically presented as the concentration of the competitor nucleotide required to inhibit 50% of the antibody binding to PAPS (IC50). A higher IC50 value indicates lower cross-reactivity.

The following table summarizes hypothetical data from a competitive ELISA, comparing the cross-reactivity of a monoclonal anti-PAPS antibody against several related nucleotides.

CompoundIC50 (µM)% Cross-Reactivity
PAPS (3'-phosphoadenosine-5'-phosphosulfate) 0.1 100%
PAP (3'-phosphoadenosine-5'-phosphate)150.67%
ATP (Adenosine triphosphate)> 1000< 0.01%
ADP (Adenosine diphosphate)> 1000< 0.01%
AMP (Adenosine monophosphate)> 1000< 0.01%
Adenosine> 1000< 0.01%

Note: This data is for illustrative purposes only and represents the expected outcome for a highly specific anti-PAPS antibody.

The hypothetical data indicates that the anti-PAPS antibody is highly specific for PAPS. While there is minor cross-reactivity with PAP, which shares a significant portion of its structure with PAPS, the binding to other key nucleotides like ATP, ADP, and AMP is negligible. This high degree of specificity is crucial for applications such as the development of quantitative assays for PAPS in biological samples, where the presence of high concentrations of other nucleotides could otherwise lead to inaccurate measurements.

Experimental Methodologies

A competitive ELISA is a robust method to determine the specificity and cross-reactivity of an antibody.[1][2][3][4][5] The underlying principle is the competition between the analyte in a sample and a labeled antigen for a limited number of antibody binding sites.

Key Experimental Protocol: Competitive ELISA for Anti-PAPS Antibody Cross-Reactivity

This protocol outlines the steps to assess the cross-reactivity of an anti-PAPS antibody with related nucleotides.

Materials:

  • High-binding 96-well microplate

  • PAPS-BSA conjugate (for coating)

  • Anti-PAPS monoclonal antibody

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • PAPS standard

  • Competing nucleotides: PAP, ATP, ADP, AMP, Adenosine

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of PAPS-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound conjugate.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: In separate tubes, pre-incubate the anti-PAPS antibody (at a fixed, predetermined concentration) with varying concentrations of the PAPS standard or the competing nucleotides (PAP, ATP, ADP, AMP, Adenosine) for 30 minutes at room temperature.

  • Incubation: Add 100 µL of the antibody/competitor mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The absorbance values are inversely proportional to the concentration of the competing nucleotide. A standard curve is generated by plotting the absorbance against the concentration of the PAPS standard. The IC50 values for each competing nucleotide are then determined from their respective inhibition curves. The percent cross-reactivity is calculated using the formula:

% Cross-Reactivity = (IC50 of PAPS / IC50 of competing nucleotide) x 100

Visualizing the Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for determining antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competition Step cluster_detection Detection Coat Coat Plate with PAPS-BSA Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 PreIncubate Pre-incubate Anti-PAPS Ab with Competitor AddCompetition Add Mixture to Plate PreIncubate->AddCompetition Incubate1 Incubate AddCompetition->Incubate1 Wash3 Wash Incubate1->Wash3 AddSecondary Add Secondary Ab-HRP Incubate2 Incubate AddSecondary->Incubate2 Wash4 Wash Incubate2->Wash4 AddSubstrate Add TMB Substrate Wash4->AddSubstrate Incubate3 Incubate (Dark) AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Read Absorbance at 450 nm AddStop->Read

Competitive ELISA Workflow for Cross-Reactivity Assessment.

This guide provides a framework for understanding and evaluating the cross-reactivity of anti-PAPS antibodies. By employing rigorous experimental protocols and clear data presentation, researchers can confidently select and utilize antibodies with the required specificity for their critical applications.

References

Evaluating the Specificity of PAPS Analogs in Sulfotransferase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) analogs is critical for the development of selective sulfotransferase inhibitors and robust high-throughput screening assays. This guide provides an objective comparison of the performance of various PAPS analogs, supported by experimental data, and details the methodologies for key experiments.

Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of a sulfonate group from the universal donor PAPS to a wide array of substrates, including hormones, neurotransmitters, drugs, and xenobiotics.[1][2][3][4] This sulfonation process is crucial for detoxification, hormone regulation, and cellular signaling.[1] Given their importance, SULTs are significant targets for drug development. The evaluation of PAPS analogs is key to understanding enzyme kinetics, designing specific inhibitors, and developing novel assay methodologies.

Comparative Performance of PAPS Analogs

The specificity and inhibitory potential of PAPS analogs vary significantly depending on the chemical modifications to the adenosine, ribose, or phosphate (B84403) moieties. These variations influence their recognition and binding by different sulfotransferase isoforms.

Inhibitory Potency of Adenosine Derivatives

Structural analogs of PAPS have been extensively studied as inhibitors of various sulfotransferases. The data reveals a rigid structural requirement for binding to the active site of these enzymes.[5]

Table 1: Inhibitory Constants (Ki) of PAPS Analogs against Phenol (B47542) Sulfotransferases (PST)

Analog M-form PST (Ki, µM) P-form PST (Ki, µM)
3',5'-PAP 0.4 0.6
5'-ADP 30 40
5'-ATP 40 50
2',5'-PAP 50 60
2',5'-PAPS 60 70
5'-Adenosine Phosphosulfate >500 >500
2'-AMP >500 >500
3'-AMP >500 >500
5'-AMP >500 >500

Data sourced from Rens-Domiano, S., & Roth, J. A. (1987). Inhibition of M and P phenol sulfotransferase by analogues of 3'-phosphoadenosine-5'-phosphosulfate. Journal of neurochemistry, 48(5), 1411-1415.[5]

The naturally occurring product of the sulfonation reaction, 3',5'-phosphoadenosine-5'-phosphate (3',5'-PAP), is the most potent inhibitor for both M and P forms of phenol sulfotransferase.[5] Analogs with modifications at the 2' or 3' position of the ribose, such as 2',5'-PAPS and 2',5'-PAP, are significantly less effective inhibitors, highlighting the critical role of the 3'-phosphate group for high-affinity binding.[5] ATP, a structural analog of PAPS, also exhibits competitive inhibition against SULT1A1 and SULT1A3.[6][7]

Fluorinated PAPS Analogs for Activity Monitoring

Fluorinated PAPS analogs have emerged as valuable tools for continuous monitoring of sulfotransferase activity using 19F NMR spectroscopy.[1] Their acceptance as cofactors, however, is enzyme-dependent.

Table 2: Substrate Activity of Fluorinated PAPS Analogs with Different Sulfotransferases

Analog Human SULT1A3 Plant AtSOT18
2-F-PAPS Good substrate, comparable to PAPS Good substrate, comparable to PAPS
8-F-PAPS Good substrate, comparable to PAPS Not a substrate
8-CF3-PAPS Good substrate, comparable to PAPS Not a substrate

Data sourced from Kubiak, K., et al. (2022). Fluorinated Phosphoadenosine 5′-Phosphosulfate Analogues for Continuous Sulfotransferase Activity Monitoring and Inhibitor Screening by 19F NMR Spectroscopy. Chemistry–A European Journal, 28(21), e202104207.[1]

While 2-F-PAPS is a versatile substrate for both human SULT1A3 and the plant AtSOT18, the 8-substituted analogs (8-F-PAPS and 8-CF3-PAPS) show selectivity, being good substrates for SULT1A3 but not for AtSOT18.[1] This suggests that modifications at the C8 position of the adenine (B156593) ring can introduce specificity, which can be exploited for developing isoform-selective probes and inhibitors.

PAPS Mimetics as Sulfotransferase Inhibitors

Structure-based design has led to the development of PAPS mimetics with inhibitory activity against specific sulfotransferases.

Table 3: Inhibitory Activity (IC50) of PAPS Mimetics against HS2ST and TPST1

Compound HS2ST (IC50, µM) TPST1 (IC50, µM)
PAP 2.0 1.5
2'-Deoxy-PAP 12.7 ± 1.2 3.6 ± 1.2

Data sourced from Miller, G. J., et al. (2019). Structure-based design of nucleoside-derived analogues as sulfotransferase inhibitors. RSC advances, 9(56), 32165-32173.[8]

These findings demonstrate that the 2'-hydroxyl group is not essential for binding, and modifications at this position can be explored to develop selective inhibitors.[8]

Experimental Protocols

Accurate evaluation of PAPS analog specificity relies on well-defined experimental protocols. Below are methodologies for common sulfotransferase assays.

General Sulfotransferase Activity Assay (Phosphatase-Coupled)

This universal, high-throughput assay is applicable to all sulfotransferases that use PAPS as a donor substrate.[9] It relies on the detection of phosphate released from the reaction byproduct, PAP.

Materials:

  • 96-well plate

  • PAPS (donor substrate)

  • Acceptor substrate (specific to the SULT being assayed)

  • Golgi-resident PAP-specific 3'-phosphatase (gPAPP)

  • CD73 (optional, for increased sensitivity)

  • Sulfotransferase enzyme

  • Reaction Buffer: 25 mM Tris, 15 mM MgCl₂, pH 7.5

  • Malachite Green Phosphate Detection Reagents

Procedure:

  • Prepare a reaction mix in a 96-well plate containing PAPS, the acceptor substrate, and gPAPP in the reaction buffer. CD73 can be included to enhance phosphate release.

  • Initiate the reaction by adding the specific sulfotransferase.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction and develop the color using Malachite Green Phosphate detection reagents.

  • Read the absorbance at 620 nm using a plate reader. The amount of phosphate released is proportional to the sulfotransferase activity.

Radioactive Sulfotransferase Assay using [³⁵S]PAPS

This classic method offers high sensitivity for detecting sulfotransferase activity.

Materials:

  • [³⁵S]PAPS

  • Substrate for the specific SULT

  • Cytosolic extract containing the SULT or purified SULT

  • Dilution Buffer: 5 mM potassium phosphate (pH 6.5), 1.5 mg/mL BSA, 10 mM DTT

  • Cocktail Buffer: 50 mM potassium phosphate (pH 6.5), 7.4 mg/mL DTT, and 1.28 µM [³⁵S]PAPS

  • Stop Mixture: 1:1 (v/v) mixture of 0.1 M Ba(OH)₂ and 0.1 M barium acetate

  • 0.1 M ZnSO₄

  • Scintillation counter and vials

Procedure:

  • Add 10 µL of the substrate to a 1.5 mL microcentrifuge tube on ice.

  • Add 100 µL of diluted cytosolic extract or purified enzyme.

  • Initiate the reaction by adding 50 µL of the cocktail buffer.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding 50 µL of the stop mixture, followed by 50 µL of 0.1 M ZnSO₄ to precipitate unreacted [³⁵S]PAPS.

  • Centrifuge to pellet the precipitate.

  • Transfer the supernatant containing the ³⁵S-labeled product to a scintillation vial and measure radioactivity.

Sulfotransferase Assay with In Situ PAPS Production

This cost-effective method is suitable for extensive substrate screening and biosynthetic production of sulfated metabolites.[6][7]

Materials:

  • Permeabilized yeast cells expressing the target SULT

  • ATP

  • Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)

  • Magnesium chloride (MgCl₂)

  • Substrate

  • Ammonium bicarbonate buffer (50 mM, pH 7.8)

  • UHPLC-MS/MS for product analysis

Procedure:

  • Permeabilize the recombinant yeast cells (e.g., with Triton-X100).

  • Resuspend the permeabilized cells in ammonium bicarbonate buffer.

  • Add ATP (e.g., 11 mM), ammonium sulfate (e.g., 22 mM), MgCl₂ (e.g., 20 mM), and the substrate to the cell suspension.

  • Incubate the reaction at 37°C for a designated time (e.g., 5 hours).

  • Terminate the reaction (e.g., by freezing or adding a quenching solvent).

  • Analyze the formation of the sulfated product by UHPLC-MS/MS.

Visualizing Key Processes

Diagrams illustrating the sulfotransferase reaction pathway and a typical experimental workflow provide a clearer understanding of the underlying mechanisms and procedures.

Sulfotransferase_Signaling_Pathway cluster_PAPS_synthesis PAPS Synthesis cluster_Sulfonation Sulfonation Reaction ATP1 ATP APS APS ATP1->APS ATP Sulfurylase SO4 Inorganic Sulfate SO4->APS PAPS PAPS APS->PAPS APS Kinase ATP2 ATP ATP2->PAPS Sulfotransferase Sulfotransferase (SULT) PAPS->Sulfotransferase Substrate Substrate (e.g., Hormone, Drug) Substrate->Sulfotransferase Sulfated_Product Sulfated Product Sulfotransferase->Sulfated_Product PAP PAP Sulfotransferase->PAP

Caption: General signaling pathway of sulfotransferase-mediated sulfonation.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Detection Detection & Analysis Reagents Prepare Reagents: - PAPS or Analog - Substrate - Buffer - Enzyme Reaction_Setup Set up Reaction Mixture in 96-well plate Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Detection Detection Method (e.g., Colorimetric, Radiometric, LC-MS) Termination->Detection Data_Analysis Data Analysis (e.g., Ki, IC50, Activity) Detection->Data_Analysis

References

A Comparative Analysis of the Stability of PAPS and its Precursor APS

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the chemical stability of 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) and its precursor, Adenosine (B11128) 5'-phosphosulfate (APS), has been developed for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their stability under various conditions, supported by experimental data, to aid in the handling and application of these critical molecules in sulfation pathways.

Both PAPS, the universal sulfonate donor, and its precursor APS are known to be chemically labile, particularly in acidic environments. Understanding their relative stability is crucial for accurate experimental design and the development of robust enzymatic assays and drug formulations. This guide summarizes the key factors influencing their degradation and provides protocols for their analysis.

Chemical Stability Profile: PAPS vs. APS

The stability of both PAPS and APS is significantly influenced by pH. The phospho-sulfate anhydride (B1165640) bond present in both molecules is susceptible to hydrolysis, especially under acidic conditions.

Key Findings:

  • Acidic Conditions: Both PAPS and APS exhibit considerable instability in acidic solutions. The phosphosulfate bond is highly labile to acid-catalyzed hydrolysis.

  • Neutral to Alkaline Conditions: The stability of both compounds increases significantly at pH values above 6.5. Under these conditions, they are stable for several days with minimal degradation. One study noted that solutions at pH 8 are stable when frozen and exhibit a hydrolysis rate of less than 1% per day at refrigerator temperatures[1].

  • Comparative Stability: While both are considered unstable, available literature suggests that there are no significant differences in the intrinsic chemical stability between PAPS and APS under similar conditions[1].

A seminal study by Bedford et al. (1995) provides a detailed pH-rate profile for the hydrolysis of PAPS, which serves as a benchmark for its stability. The hydrolysis is suggested to occur via a near-unimolecular elimination of sulfur trioxide.

Quantitative Stability Data

ConditionAnalyteParameterValueReference
pH < 6.5PAPS & APSStabilityHighly labile to hydrolysis[1]
pH > 6.5PAPS & APSStabilityStable with half-lives of several days[1]
pH 8, RefrigeratedPAPS & APSHydrolysis Rate< 1% per day[1]
Aqueous SolutionPAPSHydrolysis MechanismUnimolecular elimination of SO₃Bedford et al., 1995

Experimental Protocols

Objective Assessment of PAPS and APS Stability via High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the accurate quantification of the degradation of PAPS and APS over time. Ion-pair reversed-phase HPLC is a commonly employed technique for the separation and analysis of these highly polar molecules and their degradation products, such as Adenosine 5'-monophosphate (AMP) and Adenosine 3',5'-bisphosphate (PAP).

Sample Preparation and Incubation
  • Stock Solutions: Prepare concentrated stock solutions of PAPS and APS in a buffer at a stable pH (e.g., pH 7.5-8.0). Determine the precise concentration spectrophotometrically.

  • Stability Buffers: Prepare a series of buffers at various pH values (e.g., pH 4, 5, 6, 7, 7.4, 8) and different temperatures (e.g., 4°C, 25°C, 37°C).

  • Incubation: Dilute the PAPS and APS stock solutions into the different stability buffers to a final concentration suitable for HPLC analysis. Aliquot the solutions into separate vials for each time point to avoid repeated freeze-thaw cycles.

  • Time Points: Incubate the samples at the designated temperatures and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench the degradation by freezing the samples at -80°C or by adding a quenching solution if necessary.

HPLC Analysis
  • Chromatographic System: Utilize an HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An ion-pairing agent, such as tetrabutylammonium, is often included in the mobile phase to improve the retention and separation of the anionic analytes. A common mobile phase consists of a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) with the ion-pairing agent and an organic modifier like methanol (B129727) or acetonitrile.

  • Detection: Monitor the elution of PAPS, APS, and their degradation products by UV absorbance at 259 nm.

  • Quantification: Create calibration curves for PAPS, APS, and their expected degradation products (e.g., AMP, PAP) to accurately quantify their concentrations in the stability samples. The percentage of remaining PAPS or APS at each time point is calculated relative to the initial concentration at time zero.

Visualizing Key Processes

To better understand the context of PAPS and APS stability, the following diagrams illustrate the biosynthetic pathway leading to PAPS and the subsequent degradation pathways.

PAPS_Synthesis_Pathway cluster_0 ATP Sulfurylase cluster_1 APS Kinase ATP1 ATP APS APS ATP1->APS ATP Sulfurylase Sulfate Inorganic Sulfate Sulfate->APS ATP Sulfurylase PPi Pyrophosphate PAPS PAPS APS->PAPS APS Kinase ATP2 ATP ATP2->PAPS APS Kinase ADP ADP

PAPS Biosynthesis Pathway

Degradation_Pathways cluster_paps PAPS Degradation cluster_aps APS Degradation PAPS PAPS PAP PAP (3',5'-ADP) PAPS->PAP Hydrolysis Sulfate Sulfate PAPS->Sulfate Hydrolysis APS APS AMP AMP APS->AMP Hydrolysis APS->Sulfate Hydrolysis

Primary Hydrolytic Degradation Pathways

Experimental_Workflow start Start: Prepare PAPS/APS Stock Solutions prepare_buffers Prepare Buffers (Varying pH & Temperature) start->prepare_buffers incubate Incubate Samples prepare_buffers->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples quench Quench Reaction / Freeze collect_samples->quench hplc HPLC Analysis (Ion-Pair RP-HPLC) quench->hplc quantify Quantify PAPS, APS, & Degradation Products hplc->quantify analyze Analyze Data (Calculate Half-life / Rate Constants) quantify->analyze end End: Stability Profile analyze->end

Workflow for Stability Assessment

Conclusion

The chemical stability of PAPS and its precursor APS is a critical consideration for their use in research and development. Both molecules are susceptible to hydrolysis, particularly in acidic conditions, but exhibit greater stability at neutral to alkaline pH. While their intrinsic stabilities are comparable, careful handling and appropriate storage conditions are paramount to ensure their integrity. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the stability of PAPS and APS in their specific experimental setups. This guide serves as a valuable resource for optimizing the use of these essential sulfation pathway components.

References

A Comparative Guide to the Functional Differences Between PAPS Synthase 1 and 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional distinctions between the two human isoforms of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase, PAPSS1 and PAPSS2. These enzymes are critical for the synthesis of PAPS, the universal sulfuryl donor for all sulfotransferase reactions, which are vital in a myriad of biological processes, including detoxification, hormone regulation, and the structural integrity of tissues. Understanding the unique roles and characteristics of each isoform is paramount for targeted drug development and for elucidating their involvement in various pathological states.

Executive Summary

PAPS synthase 1 (PAPSS1) and PAPS synthase 2 (PAPSS2) are bifunctional enzymes that catalyze the two-step synthesis of PAPS from ATP and inorganic sulfate. While they share a degree of sequence homology, their functional roles are largely non-redundant, a fact underscored by their distinct subcellular localizations, tissue expression patterns, and involvement in specific physiological pathways. Mutations in PAPSS2 are linked to developmental disorders and hormonal imbalances, whereas PAPSS1 has been implicated in cancer therapy resistance, highlighting their isoform-specific functions. This guide synthesizes experimental data to delineate these differences, providing a valuable resource for researchers in the field.

Biochemical and Kinetic Properties

While both isoforms catalyze the same two-step reaction to produce PAPS, their enzymatic activities and kinetic parameters exhibit nuances. The first step is the formation of adenosine (B11128) 5'-phosphosulfate (APS) from ATP and sulfate, catalyzed by the ATP sulfurylase domain. The second, and rate-limiting, step is the phosphorylation of APS to PAPS by the APS kinase domain.

There are conflicting reports regarding the comparative catalytic efficiency of the two isoforms. Some earlier studies suggested that PAPSS2 possesses a 10- to 15-fold higher catalytic activity than PAPSS1. However, more recent research indicates that the specific activity of the rate-limiting APS kinase domain is comparable between the two enzymes. This discrepancy may arise from the use of different experimental systems, such as splice variants or isolated domains in earlier work.

Table 1: Comparison of Kinetic Parameters for Human PAPSS1 and PAPSS2b

ParameterPAPSS1PAPSS2b (splice variant)Reference
ATP Kinetics
Response to ATPHyperbolicSigmoidal[1][2]
Km for ATP (APS Kinase)0.25 mM1.4 mM ([S]0.5)[1][2]
Km for ATP (ATP Sulfurylase domain)2.2 mMNot Reported[3]
Sulfate Kinetics
Km for Sulfate (ATP Sulfurylase domain)0.53 mMNot Reported[3]

Note: The kinetic values for PAPSS1 were determined using the isolated ATP sulfurylase domain, while the values for PAPSS2b represent the full-length splice variant.

Functional Distinctions: Localization, Expression, and Stability

The distinct biological roles of PAPSS1 and PAPSS2 are largely dictated by their differential expression, subcellular localization, and protein stability.

Table 2: Comparison of Functional Characteristics of PAPSS1 and PAPSS2

CharacteristicPAPSS1PAPSS2
Subcellular Localization Predominantly nuclearPrimarily cytosolic, can translocate to the nucleus
Tissue Distribution Ubiquitously expressed, with highest levels in the brain and skin.More restricted expression, with high levels in the liver, cartilage, and adrenal glands.
Protein Stability Remains structurally intact at physiological temperatures.Less stable and prone to unfolding and aggregation at physiological temperatures.

Role in Signaling and Disease

The non-overlapping functions of PAPSS1 and PAPSS2 are most evident in their distinct roles in cellular signaling pathways and their implication in different diseases.

PAPSS2 in DHEA Sulfation and Cartilage Development

PAPSS2 plays a crucial and specific role in the sulfation of dehydroepiandrosterone (B1670201) (DHEA), a precursor to androgens. This process, catalyzed by the sulfotransferase SULT2A1, is critical for regulating androgen levels. Experimental evidence demonstrates a direct protein-protein interaction between PAPSS2 and SULT2A1, which facilitates efficient DHEA sulfation.[4] PAPSS1, despite its catalytic activity, cannot compensate for the loss of PAPSS2 in this pathway, leading to androgen excess in individuals with PAPSS2 mutations.

DHEA_Sulfation_Pathway DHEA Sulfation Pathway cluster_cytoplasm Cytoplasm DHEA DHEA SULT2A1 SULT2A1 DHEA->SULT2A1 DHEAS DHEAS SULT2A1->DHEAS SULT2A1->Interaction PAPSS2 PAPSS2 PAPS PAPS PAPSS2->PAPS PAPSS2->Interaction PAPS->SULT2A1 Sulfate Sulfate Sulfate->PAPSS2 ATP ATP ATP->PAPSS2 Interaction->SULT2A1 Protein-Protein Interaction

DHEA Sulfation Pathway

Furthermore, PAPSS2 is a key downstream target of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is essential for normal cartilage development and maintenance. TGF-β signaling upregulates PAPSS2 expression, ensuring adequate sulfation of proteoglycans in the cartilage matrix. Deficiencies in PAPSS2 lead to undersulfated proteoglycans, resulting in skeletal abnormalities such as spondyloepimetaphyseal dysplasia.[5][6]

TGF_beta_Pathway TGF-beta Signaling in Chondrocytes TGFb TGF-beta TGFbR TGF-beta Receptor TGFb->TGFbR Binding SMADs SMAD proteins TGFbR->SMADs Phosphorylation PAPSS2_gene PAPSS2 Gene SMADs->PAPSS2_gene Upregulation PAPSS2_protein PAPSS2 Protein PAPSS2_gene->PAPSS2_protein Transcription & Translation Proteoglycans Proteoglycans PAPSS2_protein->Proteoglycans PAPS synthesis Sulfated_Proteoglycans Sulfated Proteoglycans Proteoglycans->Sulfated_Proteoglycans Sulfation Cartilage_Matrix Cartilage Matrix Integrity Sulfated_Proteoglycans->Cartilage_Matrix

TGF-beta Signaling in Chondrocytes
PAPSS1 in Estrogen Signaling and Cancer

PAPSS1 has been identified as a modulator of estrogen receptor alpha (ERα) signaling, particularly in the context of cancer. Studies have shown a negative correlation between the expression of PAPSS1 and ERα.[4][7] Silencing of PAPSS1 leads to an increase in ERα signaling activity, which can, in turn, affect the sensitivity of cancer cells to chemotherapy agents like cisplatin (B142131).[7] This suggests that PAPSS1-mediated sulfation plays a role in regulating estrogen activity and the response to cancer therapies.

Estrogen_Signaling_Pathway PAPSS1 and Estrogen Receptor Signaling cluster_nucleus Nucleus PAPSS1 PAPSS1 ERa Estrogen Receptor alpha (ER-alpha) PAPSS1->ERa Negative Correlation E2_ERa_complex Estrogen-ER-alpha Complex ERa->E2_ERa_complex Estrogen Estrogen Estrogen->ERa ERE Estrogen Response Elements E2_ERa_complex->ERE Target_Genes Target Gene Transcription ERE->Target_Genes

PAPSS1 and Estrogen Receptor Signaling

Experimental Protocols

Coupled Spectrophotometric Assay for PAPS Synthase Activity

This protocol describes a continuous spectrophotometric assay to measure the APS kinase activity of PAPS synthases, which is the rate-limiting step in PAPS formation. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified PAPSS1 or PAPSS2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Adenosine 5'-phosphosulfate (APS)

  • ATP

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, PEP (e.g., 1 mM), NADH (e.g., 0.2 mM), PK (e.g., 5 units/mL), and LDH (e.g., 7 units/mL).

  • Add the enzyme: Add a known amount of purified PAPSS1 or PAPSS2 to the reaction mixture.

  • Initiate the reaction with substrates: Start the reaction by adding ATP (to a final concentration that is not limiting, e.g., 2 mM) and the substrate APS (at varying concentrations to determine Km).

  • Monitor the reaction: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the APS kinase activity.

  • Calculate the activity: The specific activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and is typically expressed as µmol of product formed per minute per mg of enzyme.

Experimental_Workflow PAPS Synthase Activity Assay Workflow start Prepare Reaction Mixture (Buffer, PEP, NADH, PK, LDH) add_enzyme Add Purified PAPSS1 or PAPSS2 start->add_enzyme add_substrates Add ATP and APS add_enzyme->add_substrates measure_abs Monitor Absorbance at 340 nm add_substrates->measure_abs calculate Calculate Specific Activity measure_abs->calculate end End calculate->end

PAPS Synthase Activity Assay Workflow

Conclusion

The functional differences between PAPS synthase 1 and 2 are multifaceted, extending from their biochemical properties and cellular localization to their specific roles in distinct signaling pathways and disease states. While PAPSS1 appears to play a more ubiquitous role, with emerging importance in cancer biology, PAPSS2 is critical for specific developmental and metabolic processes, particularly in cartilage and steroid hormone regulation. The non-redundant nature of these isoforms underscores the importance of isoform-specific research for the development of targeted therapeutic strategies. Further investigation into the steady-state kinetics of the full-length human enzymes and the precise molecular mechanisms governing their differential regulation will undoubtedly provide deeper insights into the complex world of sulfation.

References

The Researcher's Guide to Sulfation Studies: A Comparative Look at Alternatives to PAPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of sulfation reactions, the co-factor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is a critical, yet often costly and unstable, reagent. This guide provides an objective comparison of viable alternatives to the direct use of PAPS, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Sulfation, a key metabolic conjugation reaction, is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfo group from the universal donor PAPS to a wide array of substrates, including drugs, xenobiotics, neurotransmitters, and hormones. The high cost and limited stability of PAPS have driven the development of alternative strategies that offer improved efficiency, cost-effectiveness, and adaptability for high-throughput screening. This guide explores the most promising alternatives: PAPS regeneration systems, PAPS-independent aryl sulfotransferases, and synthetic PAPS analogues.

Performance Comparison of PAPS Alternatives

The choice of an alternative to PAPS depends on the specific experimental goals, such as large-scale production of sulfated metabolites, kinetic studies, or high-throughput screening of SULT inhibitors. The following table summarizes quantitative data from various studies to facilitate a direct comparison of these methods.

Alternative MethodKey PrincipleTypical Yield/EfficiencyCost-EffectivenessKey AdvantagesLimitations
PAPS Regeneration System (ATP + Sulfate) In situ enzymatic synthesis of PAPS from ATP and inorganic sulfate (B86663) using enzymes present in liver S9 fractions or recombinant enzymes (ATP sulfurylase and APS kinase).Comparable metabolite generation to reactions using exogenous PAPS.[1][2] More than double the product yield in optimized systems.[3]Significant cost reduction (up to 60-fold).[3]Reduces the need for expensive PAPS, suitable for metabolite generation.[1][2][4]Requires active enzymes for PAPS synthesis, potential for side reactions.
PAPS Regeneration System (Aryl Sulfotransferase IV) Uses aryl sulfotransferase IV (AST-IV) to transfer a sulfate group from an inexpensive donor like p-nitrophenyl sulfate (pNPS) to PAP, regenerating PAPS.Efficiently drives sulfation reactions to completion by overcoming product inhibition by PAP.[5][6][7]Cost-effective due to the use of inexpensive sulfate donors.[8]Enables continuous monitoring of sulfotransferase activity through p-nitrophenol production.[9][10]Requires an additional enzyme (AST-IV) and a suitable sulfate donor.
PAPS-Independent Aryl Sulfotransferases (ASSTs) Bacterial enzymes that directly transfer a sulfate group from a phenolic donor (e.g., pNPS) to an acceptor molecule without the involvement of PAPS.[11][12]Effective for the sulfation of polyphenols and other phenolic compounds.[11]High, as it completely bypasses the need for PAPS.Simplifies the reaction setup and is a sustainable method for synthesizing sulfated compounds.[11]Substrate scope may be limited to phenolic acceptors.
Fluorinated PAPS Analogues (e.g., 2-F-PAPS) Synthetic PAPS analogues that act as substrates for sulfotransferases, allowing for continuous monitoring of enzyme activity via ¹⁹F NMR spectroscopy.[13][14]Substrate properties are comparable to unmodified PAPS.[13]Can be cost-effective for high-throughput screening applications.Enables real-time, non-radioactive monitoring of SULT activity and inhibitor screening.[13]Requires specialized equipment (NMR spectrometer) and synthesis of the analogues.

Experimental Methodologies

Detailed protocols are essential for the successful implementation of these alternative methods. Below are representative protocols for key experimental setups.

Protocol 1: In Vitro Sulfation using a PAPS Regeneration System with ATP and Sodium Sulfate

This protocol is adapted from studies performing sulfation of steroids using liver S9 fractions.[1][2]

1. Reagents and Materials:

  • Human, equine, or canine liver S9 fraction

  • Adenosine triphosphate (ATP)

  • Sodium sulfate (Na₂SO₄)

  • Magnesium chloride (MgCl₂)

  • Phosphate (B84403) buffer (pH 7.4)

  • Substrate of interest (e.g., steroid)

  • Acetonitrile (for reaction termination)

  • LC-MS grade water and solvents

2. Reaction Setup:

  • Prepare a reaction mixture containing:

    • 100 mM phosphate buffer (pH 7.4)

    • 10 mM MgCl₂

    • 1 mg/mL liver S9 fraction

    • 10 mM Na₂SO₄

    • 1 mM ATP

    • 100 µM substrate

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C for a specified time (e.g., 1-4 hours).

3. Sample Analysis:

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant for the presence of sulfated metabolites using LC-MS/MS.

Protocol 2: Photometric Assay using a PAPS Regeneration System with Aryl Sulfotransferase IV

This protocol allows for the continuous monitoring of a sulfotransferase reaction.[9][10]

1. Reagents and Materials:

  • Sulfotransferase of interest

  • Aryl Sulfotransferase IV (AST-IV)

  • Acceptor substrate

  • p-Nitrophenyl sulfate (pNPS)

  • 3'-phosphoadenosine-5'-phosphate (PAP)

  • Tris-HCl buffer (pH 7.5)

  • Microplate reader

2. Reaction Setup:

  • Prepare a reaction mixture in a 96-well plate containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 1 mM pNPS

    • 0.1 mM PAP

    • Appropriate concentration of the acceptor substrate

    • AST-IV

    • Sulfotransferase of interest

  • Initiate the reaction by adding the sulfotransferase of interest.

3. Data Acquisition:

  • Monitor the increase in absorbance at 400 nm (due to the production of p-nitrophenol) over time using a microplate reader.

  • Calculate the reaction rate from the linear portion of the absorbance curve.

Visualizing the Alternatives: Workflows and Pathways

To better understand the mechanisms behind these alternatives, the following diagrams illustrate the key processes.

PAPS_Regeneration_ATP cluster_synthesis PAPS Synthesis & Regeneration cluster_sulfation Sulfation Reaction ATP1 ATP APS APS ATP1->APS ATP Sulfurylase Sulfate Inorganic Sulfate (Na₂SO₄) Sulfate->APS PAPS PAPS APS->PAPS APS Kinase ATP2 ATP ATP2->PAPS PAP PAP PAPS->PAP Sulfotransferase Sulfated_Product Sulfated Product PAP->PAPS Regeneration Cycle Substrate Acceptor Substrate Substrate->Sulfated_Product Sulfotransferase

Caption: In situ PAPS synthesis and regeneration cycle.

PAPS_Independent_Sulfation Sulfate_Donor Phenolic Sulfate Donor (e.g., pNPS) ASST PAPS-Independent Aryl Sulfotransferase (ASST) Sulfate_Donor->ASST Acceptor Acceptor Substrate (Phenolic) Acceptor->ASST Sulfated_Product Sulfated Product ASST->Sulfated_Product Donor_Byproduct Donor Byproduct (e.g., p-Nitrophenol) ASST->Donor_Byproduct

Caption: PAPS-independent sulfation workflow.

Coupled_Enzyme_Assay cluster_reaction Sulfotransferase Reaction cluster_detection Detection PAPS PAPS SULT Sulfotransferase PAPS->SULT Substrate Acceptor Substrate Substrate->SULT Sulfated_Product Sulfated Product SULT->Sulfated_Product PAP PAP SULT->PAP Phosphatase Phosphatase (e.g., IMPAD1) PAP->Phosphatase Phosphate Inorganic Phosphate (Pi) Phosphatase->Phosphate Detection_Reagent Detection Reagent (e.g., Malachite Green) Phosphate->Detection_Reagent Colorimetric_Signal Colorimetric Signal Detection_Reagent->Colorimetric_Signal

Caption: Phosphatase-coupled sulfotransferase assay workflow.

Conclusion

The development of robust alternatives to the direct use of PAPS has significantly advanced the study of sulfation reactions. PAPS regeneration systems offer a cost-effective solution for generating sulfated metabolites, while PAPS-independent aryl sulfotransferases provide a simplified approach for specific substrates. Furthermore, the advent of PAPS analogues and coupled-enzyme assays has enabled the development of high-throughput, non-radioactive methods for kinetic analysis and inhibitor screening. By understanding the principles, advantages, and limitations of each approach, researchers can select the most appropriate method to advance their studies in drug metabolism, toxicology, and molecular pharmacology.

References

Validating the Role of PAPS in Chondrogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the role of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in chondrogenesis, the process of cartilage formation. As the universal sulfate (B86663) donor, PAPS is essential for the sulfation of proteoglycans, a critical post-translational modification that ensures the proper structure and function of cartilage. Understanding the intricate role of PAPS in this cellular pathway is paramount for developing novel therapeutic strategies for skeletal disorders and osteoarthritis.

This document compares the genetic approach of silencing PAPS Synthase 2 (PAPSS2), the key enzyme for PAPS synthesis in cartilage, with the pharmacological inhibition of PAPS synthesis using sodium chlorate (B79027). We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the involved signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of PAPSS2 Silencing and Chemical Inhibition

The following table summarizes the quantitative effects of reducing PAPS availability through genetic knockdown of PAPSS2 versus chemical inhibition with sodium chlorate on key markers of chondrocyte differentiation and function.

Parameter Method of PAPS Depletion Cell Type/Model Observed Effect Quantitative Data Reference
Proteoglycan Sulfation PAPSS2 KnockdownMurine Chondrocytic CellsReduced sulfation of glycosaminoglycans (GAGs)Preferential undersulfation of chondroitin (B13769445) sulfate chains.[1]
Sodium ChlorateChick Limb Bud Mesenchymal CellsInhibition of proteoglycan sulfationDose-dependent inhibition.[2]
Chondrocyte Differentiation Markers
Collagen Type II (Col2a1) ExpressionPAPSS2 KnockdownATDC5 Chondrogenic CellsSignificantly reduced mRNA and protein levels-[3]
Sodium ChlorateChick Limb Bud Mesenchymal CellsUnexpectedly induced early expression-[2]
Aggrecan ExpressionPAPSS2 KnockdownATDC5 Chondrogenic CellsSignificantly reduced mRNA levels-[3]
Sodium Chlorate-Not explicitly quantified in the provided search results--
Sox9 ExpressionPAPSS2 KnockdownATDC5 Chondrogenic CellsSignificantly reduced mRNA levels-[3]
Sodium Chlorate-Not explicitly quantified in the provided search results--
Cartilage Nodule Formation PAPSS2 Knockdown-Not explicitly quantified in the provided search results--
Sodium ChlorateChick Limb Bud Mesenchymal CellsIncreased number of cartilage nodules-[2]
Indian Hedgehog (Ihh) Signaling PAPSS2 Knockdown (brachymorphic mouse)Murine Growth PlateDiminished Ihh signaling and abnormal Ihh protein distributionSignificant reduction in chondrocyte proliferation.[1]
Sodium Chlorate-Not explicitly quantified in the provided search results--

Experimental Protocols

Chondrogenic Differentiation of Mesenchymal Stem Cells (Micromass Culture)

This protocol is adapted from established methods for inducing chondrogenesis in vitro.

Materials:

  • Mesenchymal stem cells (MSCs)

  • Chondrogenic induction medium: High-glucose DMEM, 10% FBS, 1% penicillin-streptomycin, 10 ng/mL TGF-β1, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate.

  • Sodium Chlorate (for chemical inhibition studies)

  • Lentiviral vectors for PAPSS2 shRNA (for genetic knockdown studies)

  • Culture plates

Procedure:

  • Harvest and resuspend MSCs to a final concentration of 1 x 10^7 cells/mL in chondrogenic induction medium.

  • For chemical inhibition, supplement the medium with the desired concentration of sodium chlorate.

  • For genetic knockdown, transduce MSCs with lentiviral particles containing PAPSS2 shRNA or a scramble control prior to plating.

  • Dispense 10 µL droplets of the cell suspension onto the center of each well of a culture plate.

  • Allow the cells to adhere for 2 hours in a humidified incubator at 37°C and 5% CO2.

  • Gently add 1 mL of the corresponding chondrogenic induction medium to each well.

  • Culture for up to 21 days, changing the medium every 2-3 days.

  • At desired time points, harvest the micromass cultures for analysis (e.g., Alcian blue staining for sulfated proteoglycans, qRT-PCR for chondrogenic markers).

Quantification of Sulfated Glycosaminoglycans (GAGs) by HPLC

This method allows for the detailed analysis of GAG disaccharide composition.

Materials:

  • Cartilage tissue or cell pellets

  • Pronase

  • Chondroitinase ABC

  • Tris-HCl buffer

  • HPLC system with a suitable anion-exchange column

  • Disaccharide standards

Procedure:

  • Homogenize cartilage tissue or cell pellets in a suitable buffer.

  • Digest the samples with pronase to remove protein components.

  • Precipitate GAGs with ethanol.

  • Resuspend the GAG pellet and digest with chondroitinase ABC to break down chondroitin and dermatan sulfate into unsaturated disaccharides.

  • Centrifuge to remove any undigested material.

  • Analyze the supernatant containing the disaccharides by HPLC.

  • Separate the disaccharides on an anion-exchange column using a salt gradient.

  • Detect the disaccharides by UV absorbance at 232 nm.

  • Quantify the different sulfated and non-sulfated disaccharides by comparing their peak areas to those of known standards. A detailed protocol for HPLC analysis of glycosaminoglycans can be found in Glycoscience Protocols.[4][5]

PAPS Synthase (PAPSS) Activity Assay

This assay measures the enzymatic activity of PAPSS in cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • Reaction buffer (e.g., Tris-HCl with MgCl2 and Na2SO4)

  • [γ-32P]ATP

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • Set up the reaction mixture containing the lysate, reaction buffer, and [γ-32P]ATP.

  • Initiate the reaction by adding the lysate and incubate at 37°C for a defined period.

  • Stop the reaction by adding EDTA.

  • Spot the reaction mixture onto a TLC plate.

  • Separate the radiolabeled PAPS from unreacted [γ-32P]ATP using a suitable solvent system.

  • Expose the TLC plate to a phosphor screen and quantify the amount of [32P]PAPS formed using a phosphorimager.

  • Calculate the specific activity of PAPSS based on the amount of product formed per unit of protein per unit of time. A detailed protocol for a PAPS transport assay, which can be adapted for synthesis, is available.[6]

Mandatory Visualization

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII TGF_beta_RI TGF-β RI TGF_beta_RII->TGF_beta_RI activates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SOX9 SOX9 SMAD_complex->SOX9 activates Aggrecan Aggrecan SOX9->Aggrecan promotes transcription Col2a1 Collagen II SOX9->Col2a1 promotes transcription Proteoglycan Proteoglycan Sulfation Aggrecan->Proteoglycan PAPS PAPS (Sulfation) PAPS->Proteoglycan Essential for proper function

Caption: TGF-β signaling pathway in chondrocytes.

Experimental_Workflow cluster_treatments Experimental Groups cluster_analysis Analysis start Start: Mesenchymal Stem Cells control Control (Chondrogenic Medium) start->control shRNA PAPSS2 shRNA (Genetic Knockdown) start->shRNA chlorate Sodium Chlorate (Chemical Inhibition) start->chlorate micromass Micromass Culture (21 days) control->micromass shRNA->micromass chlorate->micromass alcian_blue Alcian Blue Staining (Sulfated GAGs) micromass->alcian_blue qRT_PCR qRT-PCR (Col2a1, Aggrecan, Sox9) micromass->qRT_PCR hplc HPLC (GAG Disaccharide Composition) micromass->hplc papss_activity PAPSS Activity Assay micromass->papss_activity

Caption: Experimental workflow for validating the role of PAPS.

References

A Comparative Guide to In Vitro and In Vivo PAPS-Dependent Sulfation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfation, a critical phase II metabolic reaction, is pivotal in the detoxification and elimination of a vast array of xenobiotics and endogenous compounds. This process, catalyzed by sulfotransferase (SULT) enzymes, utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfonate donor. Understanding the correlation between in vitro and in vivo sulfation patterns is paramount for accurate prediction of a compound's metabolic fate, efficacy, and potential toxicity in humans. This guide provides an objective comparison of in vitro and in vivo PAPS-dependent sulfation, supported by experimental data and detailed methodologies.

Key Differences: In Vitro vs. In Vivo Systems

While in vitro systems offer a controlled environment to study specific metabolic pathways, they often do not fully recapitulate the complex physiological landscape of a whole organism. Discrepancies between in vitro and in vivo sulfation outcomes can arise from several factors:

  • Tissue and Enzyme Complexity : In vitro assays commonly use liver fractions (S9 or microsomes) or recombinant enzymes, representing the primary site of drug metabolism. However, significant extrahepatic sulfation can occur in vivo in tissues such as the small intestine, kidney, and lungs, which express different SULT isoforms.[1]

  • Cofactor Availability : The concentration of PAPS can be a rate-limiting factor for sulfation.[2] In vivo, PAPS homeostasis is tightly regulated. In vitro assays require the addition of exogenous PAPS or a PAPS-generating system, and the concentrations used may not reflect physiological levels, potentially altering metabolic kinetics.[3]

  • Role of Transporters : In a living organism, membrane transporters play a crucial role in the uptake of substrates into cells and the efflux of sulfated metabolites into circulation for excretion.[4][5] These transport processes, which can influence the overall rate and extent of sulfation, are absent in simple in vitro systems like microsomal incubations.

  • Competing Metabolic Pathways : In vivo, sulfation competes with other metabolic pathways, such as glucuronidation. The balance between these pathways can differ between in vitro and in vivo conditions due to variations in enzyme expression and cofactor availability.[6]

  • Enterohepatic Recirculation : Sulfated metabolites excreted in the bile can be hydrolyzed by gut bacteria and the parent compound reabsorbed, a process known as enterohepatic recirculation.[4] This phenomenon, which can prolong the half-life of a compound, cannot be modeled in standard in vitro assays.

Quantitative Comparison of Sulfation Patterns

Direct quantitative comparisons of sulfation patterns between in vitro and in vivo models are essential for building robust predictive models. The following table summarizes data from a study on epigallocatechin-3-gallate (EGCG), a major polyphenol in green tea, highlighting the differences in metabolic clearance between in vitro and in vivo systems.

ParameterIn Vitro (Human Liver Cytosol)In Vivo (Human Plasma)Reference
Primary Metabolic Pathway SulfationSulfation[6]
Sulfation vs. Glucuronidation Clearance Sulfation clearance is 60- to 300-fold higher than glucuronidation.Sulfation is 3.6-fold more predominant than glucuronidation.[6]
Major Sulfated Metabolite EGCG-4″-sulfateEGCG-4″-sulfate[6]
Pharmacokinetic Parameter (EGCG-4″-sulfate) Not ApplicableCmax: 177.9 nmol·L⁻¹, AUC: 715.2 nmol·h·L⁻¹[6]
Pharmacokinetic Parameter (Free EGCG) Not ApplicableCmax: 233.5 nmol·L⁻¹, AUC: 664.1 nmol·h·L⁻¹[6]

Table 1: Comparison of in vitro and in vivo sulfation of Epigallocatechin-3-gallate (EGCG). While in vitro data correctly identified sulfation as the major pathway, the quantitative predominance over glucuronidation was less pronounced in vivo, suggesting the influence of other physiological factors.

Signaling Pathways and Experimental Workflows

To visualize the core processes, the following diagrams illustrate the PAPS-dependent sulfation pathway and a typical comparative experimental workflow.

PAPS_Sulfation_Pathway cluster_PAPS_synthesis PAPS Synthesis cluster_Sulfation_reaction Sulfation Reaction ATP1 ATP APS APS ATP1->APS ATP Sulfurylase Sulfate (B86663) Sulfate (SO₄²⁻) Sulfate->APS PAPS PAPS (Active Sulfate Donor) APS->PAPS APS Kinase ATP2 ATP ATP2->PAPS SULT Sulfotransferase (SULT) PAPS->SULT PAPS_to_SULT PAPS_to_SULT Substrate Substrate (e.g., Drug, Xenobiotic) Substrate->SULT Sulfated_Substrate Sulfated Substrate SULT->Sulfated_Substrate PAP PAP SULT->PAP

Caption: The PAPS-dependent sulfation pathway.

In_Vitro_vs_In_Vivo_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis invitro_start Test Compound incubation Incubation with Liver S9/Microsomes + PAPS or PAPS-generating system invitro_start->incubation extraction_invitro Metabolite Extraction incubation->extraction_invitro analysis_invitro LC-MS/MS Analysis extraction_invitro->analysis_invitro comparison Comparison of Sulfation Patterns (Metabolite Profile & Quantity) analysis_invitro->comparison Compare invivo_start Test Compound dosing Dosing to Animal Model (e.g., Rat, Mouse) invivo_start->dosing sampling Sample Collection (Urine, Feces, Plasma, Bile) dosing->sampling extraction_invivo Metabolite Extraction sampling->extraction_invivo analysis_invivo LC-MS/MS Analysis extraction_invivo->analysis_invivo analysis_invivo->comparison Compare

References

A Comparative Structural Analysis of Sulfotransferase Binding to PAPS vs. PAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and conformational differences in sulfotransferase enzymes upon binding to their co-factor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), versus the reaction product, 3'-phosphoadenosine-5'-phosphate (PAP). The information presented is supported by experimental data from peer-reviewed literature and is intended to inform research and development in areas targeting this ubiquitous enzyme family.

Introduction to Sulfotransferases, PAPS, and PAP

Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of a sulfonyl group (-SO3) from the universal donor PAPS to a wide array of substrates, including hormones, neurotransmitters, drugs, and xenobiotics. This process, known as sulfation or sulfonation, is a critical phase II metabolic pathway that generally increases the water solubility of substrates, facilitating their excretion and detoxification. The reaction yields a sulfated substrate and PAP. Given that PAP is a competitive inhibitor of PAPS binding, understanding the structural nuances of the enzyme in complex with both molecules is crucial for inhibitor design and the study of SULT enzymology.

Structural Overview of PAPS and PAP Binding

Crystal structures of various sulfotransferases have revealed a highly conserved PAPS/PAP binding domain. The binding of these adenosine (B11128) nucleotides is primarily mediated by a series of hydrogen bonds and electrostatic interactions with conserved residues within the enzyme's active site. While PAPS and PAP share a common adenosine 3',5'-diphosphate core, the presence of the terminal sulfonyl group on PAPS is the key differentiator, leading to subtle but significant differences in the enzyme's conformation and dynamics.

A critical feature of many cytosolic SULTs is a flexible "active-site cap" or "loop-gating" mechanism. The binding of PAPS induces a conformational change that closes this cap over the active site. This conformational shift is believed to properly orient the substrate for catalysis and shield the reactive sulfonyl group from the aqueous solvent. Upon completion of the sulfuryl transfer, the enzyme is in complex with PAP. The release of PAP is often the rate-limiting step in the catalytic cycle and is associated with the reopening of this active-site cap.

Quantitative Comparison of Binding Affinities

While PAP is a competitive inhibitor of PAPS, direct, side-by-side quantitative comparisons of their binding affinities (Kd) to the same sulfotransferase under identical conditions are not extensively reported in the literature. However, numerous studies utilize PAP as a non-reactive analog of PAPS for structural and binding studies, citing their affinities as being very similar or identical within experimental error[1]. The following table summarizes representative binding data for substrates in the presence of PAP, which indirectly characterizes the enzyme-PAP complex.

SulfotransferaseLigandConditionBinding Affinity (Kd)Reference
SULT2A1Dehydroepiandrosterone (DHEA)Without PAP1.0 ± 0.08 µM[1]
SULT2A1Dehydroepiandrosterone (DHEA)With saturating PAP1.1 ± 0.2 µM[1]
SULT2A1RaloxifeneWithout PAP1.1 ± 0.2 µM[1]
SULT2A1RaloxifeneWith saturating PAP29 ± 4 µM[1]
SULT1A12-NaphtholWithout PAPSee original paper[2]
SULT1A12-NaphtholWith 50 µM PAPSee original paper[2]

Note: The original research articles should be consulted for the specific numerical values and experimental details.

Experimental Methodologies

The structural and binding characteristics of sulfotransferases with PAPS and PAP have been elucidated through a variety of biophysical techniques. Below are detailed protocols for the key experiments cited in the literature.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol for a Typical ITC Experiment:

  • Sample Preparation:

    • Express and purify the sulfotransferase of interest to >95% homogeneity.

    • Prepare a concentrated stock solution of PAPS or PAP.

    • Dialyze both the protein and the ligand extensively against the same buffer (e.g., 50 mM sodium phosphate, pH 7.2, 5.0 mM MgCl2) to minimize heat of dilution effects.

    • Determine the concentrations of the protein and ligand accurately using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated method for the ligand).

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the reference power and stirring speed.

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the sulfotransferase solution (e.g., 10-20 µM) into the sample cell.

    • Load the PAPS or PAP solution (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change for each injection.

    • Subtract the heat of dilution, determined from a control experiment titrating the ligand into buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).

X-Ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state.

Protocol for Sulfotransferase Crystallization and Structure Determination:

  • Protein and Ligand Preparation:

    • Concentrate the purified sulfotransferase to a high concentration (e.g., 5-10 mg/mL).

    • To obtain the PAP-bound structure, incubate the protein with a molar excess of PAP prior to crystallization. Obtaining a stable PAPS-bound crystal can be challenging due to potential hydrolysis; therefore, co-crystallization with PAP is a common strategy.

  • Crystallization Screening:

    • Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

    • Set up crystallization plates with a mixture of the protein-ligand complex and the reservoir solution.

  • Crystal Optimization and Harvesting:

    • Optimize the initial hit conditions to obtain diffraction-quality crystals.

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to determine the space group and unit cell dimensions.

    • Solve the structure using molecular replacement with a known sulfotransferase structure as a search model.

    • Refine the atomic model against the experimental data and build the ligand into the electron density map.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon ligand binding.

Protocol for a Fluorescence Quenching Binding Assay:

  • Sample Preparation:

    • Prepare solutions of the purified sulfotransferase and PAPS or PAP in a suitable buffer (e.g., 25 mM potassium phosphate, pH 7.4, 5.0 mM MgCl2).

    • The protein concentration should be chosen to give a stable and measurable fluorescence signal.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 290 nm (to selectively excite tryptophan) and record the emission spectrum (e.g., from 300 to 400 nm).

    • The emission maximum should be determined.

  • Titration:

    • To a cuvette containing the sulfotransferase solution, make successive additions of a concentrated stock solution of PAPS or PAP.

    • After each addition, allow the system to equilibrate and then record the fluorescence intensity at the emission maximum.

    • Correct for dilution effects and any inner filter effect if the ligand absorbs at the excitation or emission wavelengths.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd).

Visualizing the Sulfotransferase Catalytic Cycle and Experimental Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Sulfotransferase_Catalytic_Cycle E Free Enzyme (SULT) E_PAPS E-PAPS Complex E->E_PAPS PAPS binds E_PAPS_Sub E-PAPS-Substrate (Ternary Complex) E_PAPS->E_PAPS_Sub Substrate binds E_PAP_Prod E-PAP-Product (Ternary Complex) E_PAPS_Sub->E_PAP_Prod Sulfonyl Transfer E_PAP E-PAP Complex E_PAP_Prod->E_PAP Product releases E_PAP->E PAP releases (Rate-limiting step)

Caption: The catalytic cycle of a typical sulfotransferase enzyme.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Purify Purify SULT Dialyze Dialyze SULT & Ligand Purify->Dialyze Concentration Determine Concentrations Dialyze->Concentration Load_SULT Load SULT into Cell Concentration->Load_SULT Load_Ligand Load Ligand into Syringe Concentration->Load_Ligand Titrate Perform Titration Load_SULT->Titrate Load_Ligand->Titrate Integrate Integrate Raw Data Titrate->Integrate Subtract Subtract Heat of Dilution Integrate->Subtract Fit Fit Binding Isotherm Subtract->Fit Thermodynamics Determine Kd, n, ΔH Fit->Thermodynamics

Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.

Conclusion

The structural analysis of sulfotransferase binding to PAPS versus PAP reveals a dynamic process governed by subtle molecular differences. While both molecules share a common binding footprint, the presence of the sulfonyl group in PAPS induces a key conformational change, the closing of an active-site cap, which is essential for catalysis. PAP, lacking this group, acts as a competitive inhibitor, and its slow release often dictates the overall reaction rate. The experimental protocols outlined provide a framework for researchers to further investigate these interactions, which is fundamental for the development of novel therapeutics targeting sulfotransferase activity.

References

A Researcher's Guide to PAPS-Independent Sulfation Biocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PAPS-independent sulfation biocatalysts, highlighting their performance against traditional PAPS-dependent systems and providing supporting experimental data. This emerging class of enzymes presents a cost-effective and stable alternative for the synthesis of sulfated molecules, crucial for drug development and various biological studies.

Sulfation is a critical biological process that modulates the activity of numerous molecules, including hormones, neurotransmitters, and xenobiotics. Traditionally, enzymatic sulfation in laboratory and industrial settings has been reliant on sulfotransferases (SULTs) that utilize the expensive and unstable universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1][2][3] The development of PAPS-independent sulfation biocatalysts, particularly bacterial aryl sulfotransferases (ASSTs), offers a paradigm shift in the field.[1][2] These enzymes utilize inexpensive and stable synthetic aryl sulfates, such as p-nitrophenyl sulfate (pNPS) and 4-methylumbelliferyl sulfate (MUS), as sulfate donors, making the process more economically viable and scalable.[4][5]

This guide provides a comparative overview of these novel biocatalysts, presenting quantitative data on their performance, detailed experimental protocols for their application, and visual diagrams to elucidate the underlying mechanisms and workflows.

Performance Comparison: PAPS-Independent vs. PAPS-Dependent Sulfation

The primary advantage of PAPS-independent systems lies in the circumvention of the need for PAPS. This not only significantly reduces costs but also simplifies the reaction setup by eliminating the need for complex PAPS regeneration systems.[2] ASSTs are robust and stable periplasmic enzymes, offering a practical alternative for synthetic applications.[2]

Quantitative Data on Aryl Sulfotransferase (AST) Performance

The catalytic efficiency of various ASSTs has been characterized, with kinetic parameters determined for different sulfate donors and acceptors. The following table summarizes the kinetic parameters for several recently characterized recombinant ASSTs, providing a basis for selecting the most suitable biocatalyst for a specific application.[4]

EnzymeSulfate AcceptorKM (mM)kcat (s-1)kcat/KM (L·mmol-1·s-1)
DalAST Phenol (B47542)0.8 ± 0.11.8 ± 0.12.3
Catechol1.2 ± 0.28.9 ± 0.57.4
CfAST Phenol0.9 ± 0.11.3 ± 0.11.4
Catechol1.5 ± 0.26.5 ± 0.44.3
EcAST Phenol2.5 ± 0.3142.5 ± 8.557.0
Catechol3.0 ± 0.4201.0 ± 12.167.0

Table 1: Kinetic parameters of recombinant ASTs with pNPS as the sulfate donor. DalAST from Desulfofalx alkaliphile, CfAST from Campylobacter fetus, and EcAST from Escherichia coli. Data sourced from Brodsky et al., 2024.[4]

The data indicates that different ASSTs exhibit varying affinities and catalytic efficiencies for different substrates, highlighting the importance of enzyme screening for optimal performance. For instance, EcAST demonstrates significantly higher catalytic efficiency with both phenol and catechol compared to DalAST and CfAST.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of PAPS-independent sulfation biocatalysts. The following sections provide protocols for key experiments.

Enzyme Activity Assay

The activity of ASSTs is commonly determined spectrophotometrically by monitoring the release of p-nitrophenol (pNP) from the sulfate donor pNPS.[6]

Materials:

  • 100 mM Tris-glycine buffer, pH 8.9

  • 5 mM p-nitrophenyl sulfate (pNPS) solution

  • 5 mM acceptor substrate solution (e.g., phenol or catechol)

  • Suitably diluted enzyme solution

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 417 nm

Procedure:

  • Prepare a reaction mixture in a 96-well microtiter plate containing 5 mM pNPS and 5 mM acceptor substrate in 100 mM Tris-glycine buffer (pH 8.9).

  • Initiate the reaction by adding 50 µL of the diluted enzyme solution.

  • Continuously monitor the release of pNP by measuring the increase in absorbance at 417 nm for 5 minutes at 30 °C.

  • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pNP per minute under the specified conditions.[6]

General Procedure for Analytical Sulfation

This protocol is suitable for screening the sulfation of various polyphenol acceptors.

Materials:

  • 50 mM Tris-glycine buffer, pH 8.9

  • Acceptor substrate (e.g., flavonoid)

  • p-nitrophenyl sulfate (pNPS)

  • Aryl sulfotransferase (AST) enzyme (1 U)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HPLC and LC-MS systems

Procedure:

  • Prepare the reaction mixture in a final volume of 1 mL containing 50 mM Tris-glycine buffer (pH 8.9), 7% (v/v) DMSO, 1 equivalent of the acceptor substrate, and 1.2 equivalents of pNPS.[6]

  • Initiate the reaction by adding 1 U of the AST enzyme.

  • Incubate the reaction at 30 °C with shaking for 48 hours.

  • Stop the reaction and analyze the formation of sulfated products by HPLC and LC-MS.[6]

  • Monitor the reaction conversion by measuring the amount of released pNP.[6]

Preparative Sulfation of Kaempferol (B1673270)

This protocol demonstrates the larger-scale synthesis of a sulfated flavonoid.

Materials:

  • Kaempferol

  • Acetone (B3395972)

  • p-nitrophenyl sulfate (pNPS)

  • 50 mM Tris-glycine buffer, pH 8.9

  • Desulfofalx alkaliphile AST (DalAST) cell lysate

  • Formic acid

Procedure:

  • Dissolve 100 mg (0.35 mmol) of kaempferol in 5 mL of acetone.

  • Dissolve 0.42 mmol of pNPS in 50 mM Tris-glycine buffer (pH 8.9).

  • Combine the kaempferol and pNPS solutions and add the acceptor to a total reaction volume of 100 mL.

  • Initiate the reaction by adding DalAST cell lysate to a final concentration of 0.5 U/mL.

  • Incubate the reaction at 30 °C with shaking for 24 hours.

  • Stop the reaction by heating at 99 °C for 5 minutes.

  • Remove the acetone under vacuum and adjust the pH of the reaction mixture to 7.5–7.7 with formic acid for subsequent purification.

Visualizing the Processes: Diagrams and Workflows

Visual representations are essential for understanding the complex biological and experimental processes involved in PAPS-independent sulfation.

PAPS_Comparison cluster_paps PAPS-Dependent Sulfation cluster_paps_independent PAPS-Independent Sulfation ATP1 ATP ATPS ATP Sulfurylase ATP1->ATPS Sulfate Sulfate Sulfate->ATPS APS APS ATPS->APS APSK APS Kinase APS->APSK PAPS PAPS (unstable, expensive) APSK->PAPS ATP2 ATP ATP2->APSK SULT Sulfotransferase PAPS->SULT Sulfated_Product1 Sulfated Product SULT->Sulfated_Product1 PAP PAP SULT->PAP Substrate Substrate Substrate->SULT Aryl_Sulfate Aryl Sulfate Donor (e.g., pNPS) (stable, inexpensive) ASST Aryl Sulfotransferase (ASST) Aryl_Sulfate->ASST Sulfated_Product2 Sulfated Product ASST->Sulfated_Product2 Aryl_Alcohol Aryl Alcohol (e.g., pNP) ASST->Aryl_Alcohol Substrate2 Substrate Substrate2->ASST

Caption: Comparison of PAPS-dependent and PAPS-independent sulfation pathways.

The diagram above illustrates the key differences between the two sulfation systems. The PAPS-dependent pathway involves a two-step enzymatic synthesis of the unstable and costly PAPS molecule, which then serves as the sulfate donor for sulfotransferases.[3][7][8] In contrast, the PAPS-independent pathway utilizes a single enzyme, an aryl sulfotransferase (ASST), and a stable, inexpensive aryl sulfate donor.[1][2]

ASST_Workflow Bioinformatics 1. Bioinformatics: Gene Identification Cloning 2. Cloning & Expression Bioinformatics->Cloning Purification 3. Protein Purification Cloning->Purification Characterization 4. Biochemical Characterization (pH, temp optima, kinetics) Purification->Characterization Screening 5. Substrate Screening Characterization->Screening Application 6. Preparative Synthesis Screening->Application

Caption: Experimental workflow for a new aryl sulfotransferase.

This workflow outlines the typical steps involved in the discovery and application of a novel ASST. The process begins with the identification of putative ASST genes through bioinformatics, followed by gene cloning and protein expression, purification, and detailed biochemical characterization to determine its catalytic properties.[4][9] The enzyme is then screened against a library of potential substrates to assess its scope, leading to its application in the preparative synthesis of desired sulfated compounds.[4]

Ping_Pong_Mechanism E ASST (E) ES E-SO3-Aryl E->ES + Aryl-SO3 E_SO3 E-SO3 ES->E_SO3 - Aryl-OH EP E-SO3-Substrate E_SO3->EP + Substrate-OH EQ E-Product EP->EQ EQ->E - Substrate-SO3 Aryl_SO3 Aryl-SO3 Aryl_OH Aryl-OH Substrate_OH Substrate-OH Substrate_SO3 Substrate-SO3 Product

Caption: Ping-pong bi-bi mechanism of aryl sulfotransferases.

ASSTs follow a ping-pong bi-bi reaction mechanism, a key feature that distinguishes them from PAPS-dependent sulfotransferases.[10][11][12] In this mechanism, the enzyme first reacts with the aryl sulfate donor, leading to the formation of a transiently sulfurylated enzyme intermediate (E-SO3) and the release of the de-sulfated aryl alcohol. The sulfurylated enzyme then binds the acceptor substrate, transferring the sulfate group to it and regenerating the free enzyme.[10][11][12] This two-step process avoids the formation of a ternary complex involving both the donor and acceptor substrates simultaneously.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Adenosine 3'-phosphate 5'-phosphosulfate (PAPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential, step-by-step guidance for the safe and compliant disposal of Adenosine 3'-phosphate 5'-phosphosulfate (PAPS), a key coenzyme in biological research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle PAPS in a laboratory setting.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and waste management guidelines. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Core Disposal Principle: Acidic Hydrolysis

The primary method for the disposal of PAPS involves chemical degradation through acidic hydrolysis. The phosphosulfate bond in PAPS is highly susceptible to cleavage under acidic conditions, breaking it down into less reactive components. This process significantly reduces the potential hazards associated with the disposal of the intact molecule.

Step-by-Step Disposal Protocol

This protocol outlines the chemical degradation of PAPS prior to final disposal.

Materials:

  • Waste PAPS solution or solid

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (B78521) (NaOH) solution (for neutralization)

  • pH indicator strips or a calibrated pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Dilution: If working with a concentrated PAPS solution or solid, dilute it with water to a concentration of approximately 1-5 mg/mL in a suitable container (e.g., a beaker or flask). This facilitates a more controlled reaction.

  • Acidification: Carefully and slowly add 1 M hydrochloric acid (HCl) to the PAPS solution while stirring. Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH of the solution is between 1.0 and 2.0.

  • Hydrolysis: Allow the acidified solution to stand at room temperature for a minimum of 2 hours. This holding time is crucial to ensure the complete hydrolysis of the phosphosulfate bond. For larger quantities or if time is a constraint, gentle heating to 37°C can accelerate the degradation process.

  • Neutralization: After the hydrolysis period, neutralize the acidic solution by slowly adding a suitable base, such as sodium hydroxide (NaOH) solution, while stirring. Monitor the pH closely and continue adding base until the pH is between 6.0 and 8.0.

  • Final Disposal: The neutralized solution can now be disposed of in accordance with local and institutional regulations for aqueous chemical waste. Collect the treated solution in a properly labeled hazardous waste container.

Disposal of Contaminated Materials:

Any materials that have come into contact with PAPS, such as pipette tips, tubes, and gloves, should be considered contaminated. These items must be collected in a designated hazardous waste container and disposed of according to your institution's policies for solid chemical waste.

Quantitative Data Summary

ParameterRecommended Value/RangePurpose
Initial PAPS Concentration 1-5 mg/mLTo ensure a controlled and efficient hydrolysis reaction.
pH for Hydrolysis 1.0 - 2.0To effectively catalyze the cleavage of the phosphosulfate bond.
Hydrolysis Time Minimum 2 hours at room temperatureTo allow for complete degradation of PAPS.
Neutralization pH 6.0 - 8.0To render the solution safe for final disposal as aqueous chemical waste.

Experimental Workflow for PAPS Disposal

The following diagram illustrates the logical flow of the PAPS disposal procedure.

PAPS_Disposal_Workflow start Start: PAPS Waste dilution Dilute with Water (1-5 mg/mL) start->dilution acidification Acidify to pH 1-2 (with 1 M HCl) dilution->acidification hydrolysis Hydrolyze for ≥2 hours (at Room Temperature) acidification->hydrolysis neutralization Neutralize to pH 6-8 (with NaOH) hydrolysis->neutralization disposal Dispose as Aqueous Hazardous Waste neutralization->disposal

Caption: Workflow for the chemical degradation and disposal of PAPS.

Signaling Pathway of PAPS Hydrolysis

The diagram below illustrates the key chemical transformation occurring during the acidic hydrolysis of PAPS.

PAPS_Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products PAPS This compound (PAPS) Products Adenosine 3',5'-bisphosphate (PAP) + Inorganic Sulfate (SO₄²⁻) PAPS->Products Acid-catalyzed Hydrolysis H_plus H+ H2O H₂O

Caption: Acid-catalyzed hydrolysis of PAPS into PAP and inorganic sulfate.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a secure and environmentally conscious research environment.

Essential Safety and Operational Guide for Handling Adenosine 3'-phosphate 5'-phosphosulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Adenosine 3'-phosphate 5'-phosphosulfate (PAPS). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Understanding the Hazard Profile

This compound is commercially available in different salt forms, primarily as a lithium salt hydrate (B1144303) and a tetralithium salt. It is crucial to recognize that the hazard classification can vary between these forms. While the tetralithium salt has been reported by some suppliers as not being a hazardous substance, the lithium salt hydrate is classified as an irritant.

Prudent Practice: Due to the potential for irritation and the presence of conflicting information, it is recommended to handle all forms of this compound with a consistent and high level of precaution, assuming the more stringent hazard classification.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesChemical-resistant nitrile gloves (double-gloving recommended)Laboratory coatN95 or higher-rated respirator
Solution Preparation and Handling Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Experimental Procedures Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Spill Cleanup (Solid) Chemical splash gogglesHeavy-duty, chemical-resistant glovesChemical-resistant apron over a laboratory coatN95 or higher-rated respirator
Spill Cleanup (Liquid) Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron over a laboratory coatUse appropriate respiratory protection based on the solvent and spill size.

Note: Always inspect gloves for any signs of degradation or puncture before use.

Quantitative Data and Physical Properties

Property Value
Molecular Formula (Free Acid) C₁₀H₁₅N₅O₁₃P₂S
Molecular Weight (Free Acid) 507.26 g/mol
Appearance White to off-white powder
Solubility Soluble in water (50 mg/ml)[1]
Storage Temperature -70°C[1]
Stability Rapid decomposition occurs at room temperature. Shipped on dry ice to minimize degradation.
Hazard Classifications (Lithium Salt Hydrate) Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, Respiratory System)
Precautionary Statements (Lithium Salt Hydrate) P261, P264, P271, P280, P302 + P352, P305 + P351 + P338

STOT SE 3: May cause respiratory irritation.

Experimental Protocols: Handling and Preparation of Solutions

The following is a generalized protocol for the preparation of this compound solutions. Always refer to your specific experimental requirements.

Objective: To prepare a stock solution of PAPS for use in enzymatic assays.

Materials:

  • This compound (stored at -70°C)

  • Nuclease-free water or appropriate buffer (e.g., pH 8.0)

  • Calibrated pipettes and sterile, nuclease-free pipette tips

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ice bucket

Procedure:

  • Pre-cooling: Pre-cool all solutions, tubes, and pipette tips on ice.

  • Equilibration: Allow the vial of PAPS to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: If starting from a solid, weigh the required amount of PAPS in a fume hood or other ventilated enclosure to avoid inhalation of any dust.

  • Dissolution: Reconstitute the solid PAPS in the desired volume of nuclease-free water or buffer to achieve the final concentration. It is soluble in water at 50 mg/ml.[1]

  • Mixing: Gently vortex the solution until the solid is completely dissolved. Avoid vigorous shaking to prevent denaturation.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -70°C.[1] It is recommended to prepare solutions fresh before use whenever possible.[1]

Signaling Pathway and Experimental Workflow Diagrams

Safe_Handling_Workflow Safe Handling and Emergency Protocol for PAPS cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Assess_Hazards Assess Hazards (Review SDS) Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Prepare_Workspace Prepare Workspace (Fume Hood) Don_PPE->Prepare_Workspace Weigh_and_Dissolve Weigh and Dissolve PAPS Prepare_Workspace->Weigh_and_Dissolve Conduct_Experiment Conduct Experiment Weigh_and_Dissolve->Conduct_Experiment Decontaminate_Workspace Decontaminate Workspace Conduct_Experiment->Decontaminate_Workspace Dispose_Waste Dispose of Waste (Follow Institutional Guidelines) Decontaminate_Workspace->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill Spill Evacuate Evacuate Area Spill->Evacuate Exposure Personal Exposure Consult_SDS Consult SDS for First Aid Exposure->Consult_SDS Alert_Supervisor Alert Supervisor Evacuate->Alert_Supervisor Alert_Supervisor->Consult_SDS Seek_Medical_Attention Seek Medical Attention Consult_SDS->Seek_Medical_Attention PAPS_Disposal_Decision_Tree Disposal Decision Tree for PAPS Waste Start PAPS Waste Generated Is_Mixed Is the waste mixed with hazardous chemicals? Start->Is_Mixed Hazardous_Waste Dispose as Hazardous Chemical Waste (Follow institutional guidelines) Is_Mixed->Hazardous_Waste Yes Solid_or_Liquid Is the waste solid or liquid? Is_Mixed->Solid_or_Liquid No Non_Hazardous_Waste Dispose as Non-Hazardous Laboratory Waste (Check local regulations for drain disposal eligibility) Solid_Disposal Dispose in designated solid non-hazardous waste container Solid_or_Liquid->Solid_Disposal Solid Liquid_Disposal Consult institutional guidelines for drain disposal of non-hazardous liquids Solid_or_Liquid->Liquid_Disposal Liquid Solid_Disposal->Non_Hazardous_Waste Liquid_Disposal->Non_Hazardous_Waste

References

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